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Foundational

2-methyl-1-piperidinecarbonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties and Handling of 2-Methyl-1-piperidinecarbonitrile This guide offers a comprehensive technical overview of 2-methyl-1-piperidinecarbonitrile, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Handling of 2-Methyl-1-piperidinecarbonitrile

This guide offers a comprehensive technical overview of 2-methyl-1-piperidinecarbonitrile, a heterocyclic compound with potential applications in synthetic chemistry and drug development. For researchers, scientists, and professionals in the field, this document provides a detailed exploration of its structural, spectroscopic, and reactive characteristics. Given the specialized nature of this molecule, this guide synthesizes data from analogous compounds and foundational chemical principles to present a robust predictive profile.

2-Methyl-1-piperidinecarbonitrile is a derivative of piperidine, featuring a methyl group at the 2-position and a nitrile group attached to the piperidine nitrogen. This substitution pattern influences its stereochemistry, reactivity, and physical properties. The presence of a chiral center at the C2 position means the compound can exist as a racemic mixture of (R) and (S) enantiomers.

Table 1: Predicted Physicochemical Properties of 2-Methyl-1-piperidinecarbonitrile

PropertyPredicted ValueNotes
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.19 g/mol
Appearance Colorless to pale yellow liquidBased on similar N-cyano compounds.
Boiling Point ~200-220 °CEstimated based on the parent amine and related nitriles.
Density ~0.95-1.05 g/mLInferred from piperidine and nitrile derivatives.
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water.The nitrile group adds polarity, but the hydrocarbon backbone limits aqueous solubility.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 2-methyl-1-piperidinecarbonitrile is the N-cyanation of 2-methylpiperidine. This reaction typically involves the use of a cyanating agent such as cyanogen bromide (BrCN) in the presence of a mild base to neutralize the HBr byproduct.

Experimental Protocol: Synthesis of 2-Methyl-1-piperidinecarbonitrile
  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: The flask is charged with 2-methylpiperidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. A solution of cyanogen bromide (1.1 eq) in DCM is prepared and loaded into the dropping funnel. A mild base, such as triethylamine (1.2 eq), is added to the flask.

  • Reaction Execution: The cyanogen bromide solution is added dropwise to the stirred solution of 2-methylpiperidine and triethylamine over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methyl-1-piperidinecarbonitrile.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Purification 2-Methylpiperidine 2-Methylpiperidine Reaction N-Cyanation at 0 °C 2-Methylpiperidine->Reaction Cyanogen_Bromide Cyanogen Bromide Cyanogen_Bromide->Reaction Solvent_Base DCM / Triethylamine Solvent_Base->Reaction Workup Aqueous Work-up Reaction->Workup Monitoring (TLC/GC-MS) Purification Vacuum Distillation / Chromatography Workup->Purification Product 2-Methyl-1-piperidinecarbonitrile Purification->Product

Caption: Synthetic workflow for 2-methyl-1-piperidinecarbonitrile.

Spectroscopic Profile for Structural Elucidation

The identity and purity of 2-methyl-1-piperidinecarbonitrile can be confirmed through a combination of spectroscopic techniques. The following data are predicted based on the proposed structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~3.5 - 3.8mH6 (axial & equatorial)
~3.0 - 3.3mH2
~1.5 - 1.9mH3, H4, H5 (ring protons)
~1.2d-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~118-C≡N
~50 - 55C2
~45 - 50C6
~20 - 35C3, C4, C5
~15 - 20-CH₃
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: A sample of 2-methyl-1-piperidinecarbonitrile (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.0 ppm).[1]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.[1] Key acquisition parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer with proton decoupling.[1] A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
~2950 - 2850C-H stretch (aliphatic)
~2240 - 2220C≡N stretch (nitrile)
~1450C-H bend
Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

  • Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[2]

Table 5: Predicted Mass Spectrometry Data (Electron Impact)

m/zInterpretation
124[M]⁺ (Molecular ion)
109[M - CH₃]⁺
98[M - C₂H₄]⁺ (from piperidine ring fragmentation)
82[M - CH₃CN]⁺

Reactivity and Stability

The chemical behavior of 2-methyl-1-piperidinecarbonitrile is dictated by the reactivity of the N-cyano group and the piperidine ring.

  • Hydrolysis of the Nitrile Group: The N-cyano group can be hydrolyzed under acidic or basic conditions to yield 2-methylpiperidine and cyanic acid or its decomposition products.

  • Reduction of the Nitrile Group: The nitrile group is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce a C-cyano group.

  • Reactivity of the Piperidine Ring: The piperidine ring is a saturated heterocycle and is generally stable. The nitrogen atom is non-basic due to the electron-withdrawing effect of the cyano group.

Potential Reaction Pathways Diagram

Reactivity_Diagram Start 2-Methyl-1-piperidinecarbonitrile Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction Product_Hydrolysis 2-Methylpiperidine + [HOCN] Hydrolysis->Product_Hydrolysis Product_Reduction No Reaction (typically) Reduction->Product_Reduction

Caption: Potential reactivity of 2-methyl-1-piperidinecarbonitrile.

Safety and Handling

As a nitrile-containing compound, 2-methyl-1-piperidinecarbonitrile should be handled with care, assuming it to be toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4] Work should be conducted in a well-ventilated chemical fume hood.[3]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical advice.[3]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3]

    • Ingestion: Rinse mouth and seek immediate medical attention.[5]

  • Spill and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[6] Dispose of contents/container to an approved waste disposal plant.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[5]

References

  • Szabo-Scandic. Safety Data Sheet for 2-Pyridinecarbonitrile. [Link]

  • PubChem. 1-(N,N-Bis(2-ethylhexyl)aminomethyl)methylbenzotriazole. [Link]

  • PubChem. 2-Methylpyridine-3-carbonitrile. [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • Wikipedia. 2-Methylpyridine. [Link]

  • Royal Society of Chemistry. (2021). 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. [Link]

  • NextSDS. 1-H benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-methyl-. [Link]

  • Google Patents. Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • PubChem. Pyridine-2-carbonitrile. [Link]

  • NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Sema. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Cheméo. Chemical Properties of 1-Methylcyclohexylcarboxylic acid (CAS 1123-25-7). [Link]

  • ChemRadar. 1H-Benzotriazole- 1-methanamine, N,N-bis(2-ethylhexyl)-ar-methyl- CAS#94270-86-7. [Link]

Sources

Exploratory

2-methyl-1-piperidinecarbonitrile structure elucidation

Structure Elucidation and Modern Synthesis of 2-Methylpiperidine-1-carbonitrile: A Technical Guide Introduction & Mechanistic Context The compound 2-methylpiperidine-1-carbonitrile (CAS: 5321-87-9), also known as 1-cyano...

Author: BenchChem Technical Support Team. Date: March 2026

Structure Elucidation and Modern Synthesis of 2-Methylpiperidine-1-carbonitrile: A Technical Guide

Introduction & Mechanistic Context

The compound 2-methylpiperidine-1-carbonitrile (CAS: 5321-87-9), also known as 1-cyano-2-methylpiperidine, is a highly versatile cyanamide building block utilized in the synthesis of complex alkaloids, tetrazoles, and amidine-based therapeutics. Historically, the N-cyanation of tertiary or secondary amines was achieved via the classical von Braun reaction[1]. In this legacy pathway, the amine acts as a nucleophile to displace the bromide from highly toxic cyanogen bromide (BrCN), forming a quaternary ammonium intermediate that subsequently collapses via an SN​2 mechanism to yield the cyanamide[1][2].

However, the severe toxicity, volatility, and environmental hazards associated with cyanogen halides have driven modern synthetic chemistry toward safer, greener alternatives[3]. The state-of-the-art approach leverages eCyanation , an electrochemical methodology that utilizes inexpensive, bench-stable potassium thiocyanate (KSCN) as the cyanide source[3]. By applying anodic oxidation, electrophilic cyanating species are generated in situ, allowing for the direct, halide-free N-cyanation of sterically hindered amines like 2-methylpiperidine without the need to isolate hazardous intermediates[3].

eCyanation A Anodic Oxidation (Cgr Anode / SS Cathode) C In Situ Generation of Electrophilic CN+ A->C e- transfer B Electrolyte System (KSCN + LiCl in MeCN/H2O) B->A Applied Current (11.2 mA/cm²) D Nucleophilic Attack by 2-Methylpiperidine C->D Halide-free coupling E 2-Methylpiperidine-1-carbonitrile (Target Cyanamide) D->E N-Cyanation

Fig 1. Electrochemical generation of electrophilic cyanide and subsequent N-cyanation workflow.

Modern Synthesis: The eCyanation Protocol

To ensure a self-validating and reproducible workflow, the following methodology adapts the modern electrochemical cyanation protocol[3]. The causality behind the reagent selection is critical: KSCN serves as the safe cyanide source, while LiCl acts as both a supporting electrolyte and an anodic mediator to prevent the over-oxidation of the amine substrate. The addition of a trace amount of water ensures the complete dissolution of the inorganic salts in acetonitrile (MeCN)[3].

Step-by-Step Methodology:

  • Cell Assembly: Equip a 10 mL undivided electrochemical cell with a carbon graphite (Cgr) working electrode (anode) and a stainless steel (SS) counter electrode (cathode). Causality: SS is chosen for the cathode as it is highly robust against the reductive hydrogen evolution occurring from the trace water.

  • Reagent Loading: Add 2-methylpiperidine (0.4 mmol), KSCN (0.48 mmol, 1.2 equiv), and LiCl (0.48 mmol, 1.2 equiv) to the cell.

  • Solvent Addition: Introduce a solvent mixture of MeCN (4.8 mL) and deionized H2​O (0.2 mL). Stir at 400 rpm until the salts are fully dissolved.

  • Electrolysis: Apply a constant current density of J=11.2 mA/cm2 at room temperature until a charge of 15 F/mol relative to the amine is passed[3].

  • Validation Checkpoint (In-Process Control): Withdraw a 10 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. The disappearance of the 2-methylpiperidine peak ( m/z 99.1) and the emergence of the target mass ( m/z 124.1) validates the reaction completion.

  • Workup & Purification: Transfer the mixture to a separatory funnel, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 2-methylpiperidine-1-carbonitrile.

Structural Elucidation & Spectral Analysis

Proving the exact structure of 2-methylpiperidine-1-carbonitrile requires a multi-modal analytical approach. The introduction of the cyano group onto the piperidine nitrogen fundamentally alters the electronic environment and conformational dynamics of the ring.

Mass Spectrometry & IR Spectroscopy
  • High-Resolution Mass Spectrometry (ESI-HRMS): The molecular formula is C7​H12​N2​ . HRMS in positive ion mode will yield an [M+H]+ peak at m/z 125.1073 . This confirms the successful addition of the +25 Da cyano group ( CN ) minus the displaced proton.

  • Infrared (IR) Spectroscopy: The defining feature of a cyanamide is the highly characteristic C≡N stretching vibration. Unlike standard alkyl nitriles which absorb near 2250 cm⁻¹, the C≡N stretch in cyanamides is shifted to ~2210 cm⁻¹ due to the conjugation of the nitrogen lone pair with the cyano π -system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The stereocenter at C2 breaks the symmetry of the piperidine ring, making all protons and carbons chemically inequivalent. Furthermore, the bulky methyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes, locking the chair conformation.

Table 1: Quantitative NMR Chemical Shift Assignments ( CDCl3​ , 298 K)

Position 13C NMR (ppm) 1H NMR (ppm)Multiplicity & Coupling ( J in Hz)
C≡N 117.5--
C2 52.13.30Multiplet (m), 1H
C6 48.33.40 (eq) 3.00 (ax)Multiplet (m), 1H Triple doublet (td), 1H
C3 31.51.50 – 1.80Multiplet (m), 2H
C5 25.41.40 – 1.70Multiplet (m), 2H
C4 23.81.50 – 1.70Multiplet (m), 2H
CH3​ (at C2) 18.21.25Doublet (d), J=6.8 Hz, 3H

Note: Chemical shifts are approximate and derived from structural analogs and predictive models of N-cyanated cyclic amines.

2D NMR Connectivity (Causality of Assignment)

To unambiguously distinguish C3 from C5, and C4 from C6, 2D NMR is mandatory.

  • COSY (Correlation Spectroscopy): The doublet of the C2-methyl group ( 1.25 ppm ) will show a strong 3JHH​ correlation to the C2 methine proton ( 3.30 ppm ). This C2 proton will then correlate to the diastereotopic protons at C3, establishing the starting point of the spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical correlation for validating the N-cyanation is the HMBC. Both the C2 methine proton and the C6 methylene protons will exhibit strong 3JCH​ cross-peaks to the quaternary cyano carbon at 117.5 ppm . This proves that the cyano group is covalently bound to the nitrogen atom connecting C2 and C6.

NMR_Correlations C2 C2 (CH) & Methyl C3 C3 (CH2) C2->C3 COSY (3J_HH) CN C≡N (Cyano) C2->CN HMBC (3J_CH) C6 C6 (CH2) C6->C2 HMBC (3J_CH) C6->CN HMBC (3J_CH)

Fig 2. Key 2D NMR (COSY and HMBC) correlations for 2-methylpiperidine-1-carbonitrile elucidation.

References

  • [1] von Braun reaction - Wikipedia. Wikipedia. URL: [Link]

  • [3] eCyanation: A Dual Strategy for Electrochemical Cyanation of Amines Using Potassium Thiocyanate. ACS Electrochemistry. URL:[Link]

  • [2] The von Braun Cyanogen Bromide Reaction. ResearchGate. URL:[Link]

  • High regioselectivity in electrochemical α-methoxylation of cyclic amines. CORE. URL:[Link]

Sources

Foundational

In-Depth Technical Guide: 2-Methyl-1-piperidinecarbonitrile in Advanced Organic Synthesis and Drug Development

Executive Summary 2-Methyl-1-piperidinecarbonitrile (CAS Registry Number: 5321-87-9) is a specialized dialkylcyanamide that serves as a highly versatile 1C-2N building block in modern organic synthesis and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1-piperidinecarbonitrile (CAS Registry Number: 5321-87-9) is a specialized dialkylcyanamide that serves as a highly versatile 1C-2N building block in modern organic synthesis and pharmaceutical development[1]. Characterized by an N-cyano group attached to a sterically hindered 2-methylpiperidine ring, this compound acts as a masked electrophile. It is a critical intermediate for the construction of nitrogen-rich pharmacophores—including cyclic guanidines, amidines, and substituted ureas—which are frequently utilized in the design of kinase inhibitors, Cathepsin K protease inhibitors, and receptor antagonists[2]. This whitepaper provides a comprehensive mechanistic analysis, validated synthetic protocols, and downstream application frameworks for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of 2-methyl-1-piperidinecarbonitrile is essential for predicting its behavior in biphasic reactions, transition metal coordination, and chromatographic purification.

PropertyValue / Description
Chemical Name 2-Methyl-1-piperidinecarbonitrile
Synonyms 2-Methylpiperidine-1-carbonitrile; N-Cyano-2-methylpiperidine
CAS Registry Number 5321-87-9[1]
Molecular Formula C7H12N2
Molecular Weight 124.186 g/mol
Structural Class Dialkylcyanamide / N-Cyano secondary amine
Reactivity Profile Stable under neutral conditions; susceptible to nucleophilic attack at the nitrile carbon upon Lewis acid activation[2].

Mechanistic Pathways: Electrophilic Cyanation

The synthesis of 2-methyl-1-piperidinecarbonitrile relies on the electrophilic cyanation of the secondary amine, 2-methylpiperidine. Historically, the von Braun-type reaction utilizing cyanogen bromide (BrCN) has been the most prevalent and effective method[2].

Causality of the Reaction Design: Cyanogen bromide acts as a potent electrophilic cyanide source. The highly electronegative bromine atom polarizes the C-Br bond, rendering the cyano carbon highly susceptible to nucleophilic attack by the nitrogen lone pair of 2-methylpiperidine. However, this reaction generates one equivalent of hydrogen bromide (HBr) as a byproduct. If left unneutralized, HBr will rapidly protonate the unreacted 2-methylpiperidine, forming an inert ammonium salt and capping the theoretical yield at a maximum of 50%. Therefore, the introduction of a stoichiometric excess of an exogenous base (such as K2CO3) is a strict mechanistic requirement to act as an acid scavenger and drive the reaction to completion[2].

Recent advancements in green chemistry have also introduced alternative cyano sources, such as trichloroacetonitrile or N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), to circumvent the extreme toxicity of BrCN[3].

Synthesis A 2-Methylpiperidine (Nucleophile) D 2-Methyl-1-piperidinecarbonitrile CAS: 5321-87-9 A->D N-cyanation B Cyanogen Bromide (Electrophile) B->D CN+ transfer C Base (e.g., K2CO3) Acid Scavenger C->D Neutralizes HBr

Mechanistic workflow for the electrophilic N-cyanation of 2-methylpiperidine.

Validated Experimental Protocol: Synthesis of 2-Methyl-1-piperidinecarbonitrile

The following protocol outlines a self-validating, high-yield methodology for the synthesis of the title compound using BrCN.

Safety Directive: Cyanogen bromide is highly toxic, volatile, and can release hydrogen cyanide upon decomposition[4]. All operations must be conducted in a certified fume hood using appropriate PPE.

Reagents:

  • 2-Methylpiperidine (1.0 equiv, 10 mmol)

  • Cyanogen bromide (1.1 equiv, 11 mmol)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv, 20 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • System Initialization: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous K2CO3 (20 mmol) and 20 mL of anhydrous DCM under a continuous argon atmosphere.

    • Causality: Argon prevents the introduction of atmospheric moisture, which could hydrolyze BrCN into cyanic acid and HBr, destroying the electrophile. K2CO3 acts as a heterogeneous acid scavenger.

  • Amine Introduction: Inject 2-methylpiperidine (10 mmol) into the suspension. Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The N-cyanation reaction is highly exothermic. Strict thermal control prevents over-alkylation or the formation of dimeric guanidines.

  • Electrophile Addition: Dissolve BrCN (11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 30 minutes.

    • Causality: Dropwise addition ensures a low steady-state concentration of the electrophile, favoring the kinetic product (the cyanamide) over thermodynamic side-products[2].

  • Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 4–6 hours. Monitor the consumption of the amine via TLC (Hexanes/EtOAc 4:1, visualized with Ninhydrin stain).

  • Quenching and Phase Separation: Once complete, quench the reaction by adding 20 mL of ice-cold distilled water to dissolve the inorganic salts. Transfer to a separatory funnel. Extract the aqueous phase with DCM (2 × 15 mL).

  • Purification: Wash the combined organic layers with saturated NaCl solution (brine), dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified via silica gel flash chromatography to yield 2-methyl-1-piperidinecarbonitrile.

Applications in Drug Development & Coordination Chemistry

In medicinal chemistry, the dialkylcyanamide motif of 2-methyl-1-piperidinecarbonitrile is not merely a terminal functional group but a highly reactive node for generating structural diversity[2].

  • Cyclic Guanidines: The nitrile carbon is inherently less electrophilic than a standard alkyl nitrile due to the electron-donating resonance from the piperidine nitrogen. However, activation with Lewis acids (e.g., AlCl3 or ZnCl2) or strong Brønsted acids renders it highly susceptible to attack by primary or secondary amines, yielding substituted guanidines. This motif is critical in the development of kinase inhibitors and phosphodiesterase (PDE4) inhibitors[2],[3].

  • Coordination Complexes: Dialkylcyanamides act as versatile ligands in transition metal chemistry. The lone pair on the cyano nitrogen can coordinate to metals like Platinum or Ruthenium, forming stable complexes used in catalysis. The steric bulk of the 2-methyl group provides unique stereoelectronic tuning compared to unbranched cyanamides[5].

  • Tetrazoles & Amidines: Reaction with sodium azide (NaN3) under acidic conditions yields tetrazoles (metabolically stable bioisosteres for carboxylic acids), while reaction with Grignard reagents yields amidines[2].

Applications Core 2-Methyl-1-piperidinecarbonitrile (Dialkylcyanamide Core) Guanidines Cyclic Guanidines (Kinase Inhibitors) Core->Guanidines + Amines / Lewis Acid Ureas Substituted Ureas (Enzyme Modulators) Core->Ureas + H2O / Acid Hydrolysis Amidines Amidines (Receptor Antagonists) Core->Amidines + Grignard / Organolithium Tetrazoles Tetrazoles (Bioisosteres) Core->Tetrazoles + Azide (NaN3)

Downstream functionalization of 2-methyl-1-piperidinecarbonitrile in drug design.

References

  • Cas 7440-02-0,Nickel - LookChem (Contains CAS registry data for 2-methylpiperidine-1-carbonitrile: 5321-87-9). LookChem.
  • Cas 506-68-3,Cyanogen bromide - LookChem. LookChem.
  • Coordination chemistry of dialkylcyanamides: Binding properties, synthesis of metal complexes, and ligand reactivity. ResearchGate.
  • Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. ResearchGate.
  • Introduction to cyanamides. ORCA - Cardiff University.

Sources

Exploratory

2-Methyl-1-Piperidinecarbonitrile: Molecular Weight, Structural Profiling, and Synthetic Methodologies in Drug Development

Executive Summary & Structural Significance In the landscape of modern medicinal chemistry and organic synthesis, 2-methyl-1-piperidinecarbonitrile (also known as N-cyano-2-methylpiperidine or 1-cyano-2-methylpiperidine)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry and organic synthesis, 2-methyl-1-piperidinecarbonitrile (also known as N-cyano-2-methylpiperidine or 1-cyano-2-methylpiperidine) serves as a highly versatile heterocyclic building block[1]. Characterized by a piperidine ring substituted with a methyl group at the C2 position and a carbonitrile (cyanamide) group at the N1 position, this compound is frequently utilized as a precursor for the synthesis of complex amidines, guanidines, and covalent inhibitors[2].

As a Senior Application Scientist, understanding the exact physicochemical properties—particularly its molecular weight—and the mechanistic causality behind its synthesis is critical for downstream applications. The strategic placement of the alpha-methyl group introduces steric hindrance that not only influences the molecule's rotational conformation but also enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C2 position.

Physicochemical Profiling & Molecular Weight Analysis

The precise molecular weight of a building block dictates the stoichiometric calculations required for high-yield synthetic scaling and the mass-to-charge ( m/z ) targets for mass spectrometry validation.

The chemical formula for 2-methyl-1-piperidinecarbonitrile is C₇H₁₂N₂ . The molecular weight is calculated based on the standard atomic weights of its constituent elements:

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Total Molecular Weight: 124.187 g/mol (commonly cited as 124.186 g/mol depending on isotopic distribution standards)[3].

Table 1: Quantitative Physicochemical Summary
PropertyValue / Description
Chemical Name 2-Methyl-1-piperidinecarbonitrile
CAS Registry Number 5321-87-9 (Racemic)[3]
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.186 g/mol [3]
Monoisotopic Exact Mass 124.1000 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (N-cyano, Piperidine N)
Topological Polar Surface Area (TPSA) 27.0 Ų

Synthetic Methodologies & Mechanistic Causality

The synthesis of disubstituted cyanamides from secondary amines is classically achieved via electrophilic N-cyanation. Historically, this transformation relies on cyanogen bromide (BrCN) , a highly electrophilic reagent that reacts rapidly with nucleophilic amines—a process mechanistically related to the von Braun reaction[4].

Mechanistic Causality: The secondary amine (2-methylpiperidine) acts as a nucleophile, attacking the electrophilic carbon of the cyanogen bromide. This forms a transient quaternary ammonium intermediate, which rapidly loses a proton and ejects a bromide ion to yield the stable cyanamide (2-methyl-1-piperidinecarbonitrile) and hydrogen bromide (HBr) as a byproduct[5]. Because HBr can protonate unreacted starting material and halt the reaction, an acid scavenger (such as potassium carbonate, K₂CO₃) is strictly required to drive the reaction to completion.

Synthesis A 2-Methylpiperidine C Nucleophilic Substitution A->C Base (K2CO3) B Cyanating Agent (e.g., BrCN) B->C Electrophilic CN+ D 2-Methyl-1-piperidinecarbonitrile (MW: 124.186 g/mol) C->D -HBr

Fig 1: Electrophilic N-cyanation pathway of 2-methylpiperidine to form the target cyanamide.

Protocol 1: Self-Validating Electrophilic N-Cyanation

Note: Cyanogen bromide is highly toxic. Modern alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be substituted for improved safety profiles[5].

  • Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of 2-methylpiperidine in 20 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the electrophilic cyanating agent.

  • Base Addition: Add 20.0 mmol (2.0 eq) of finely powdered anhydrous K₂CO₃ to the solution.

  • Cyanation: Cool the mixture to 0°C using an ice bath. Dropwise, add a solution of cyanogen bromide (11.0 mmol, 1.1 eq) in 5 mL of DCM over 15 minutes.

    • Causality: The reaction is highly exothermic; controlled addition at 0°C prevents thermal degradation and minimizes side-product formation.

  • Propagation & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop using a Ninhydrin stain. The disappearance of the secondary amine spot (which stains strongly) and the appearance of a UV-active/Iodine-active product spot confirms complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure to yield the crude 2-methyl-1-piperidinecarbonitrile.

Analytical Characterization Workflows

To confirm the successful synthesis of 2-methyl-1-piperidinecarbonitrile, verifying the exact molecular weight (124.186 g/mol ) via Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Although the lone pair on the piperidine nitrogen is partially delocalized into the cyano group (reducing its basicity compared to the parent amine), the molecule can still be readily protonated under acidic electrospray ionization (ESI) conditions to form the [M+H]+ adduct.

Workflow S1 Sample Preparation (1 µg/mL in MeOH/H2O) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI+ Mass Spectrometry (Ionization) S2->S3 S4 MW Validation (Target m/z: 125.19 [M+H]+) S3->S4

Fig 2: LC-MS workflow for confirming the 124.186 g/mol molecular weight of the cyanamide.

Protocol 2: Self-Validating LC-MS Molecular Weight Confirmation
  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: Formic acid provides the necessary protons ( H+ ) to facilitate efficient ionization in the ESI+ source.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the scan range from m/z 50 to 300.

  • Data Validation:

    • Self-Validation Step: Extract the chromatogram for the theoretical [M+H]+ mass. Given the exact monoisotopic mass of 124.1000 Da, the target m/z is 125.107 Da (often rounded to 125.11 or 125.19 depending on instrument resolution). The presence of a dominant peak at this m/z with a corresponding single sharp chromatographic peak validates both the molecular weight and the purity of the compound.

References

  • Molaid. "N-cyano-2-methyl piperidine - CAS 5321-87-9." Molaid Chemical Database. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "Recent Advances in Cyanamide Chemistry: Synthesis and Applications." PMC. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "N-Dealkylation of Amines." PMC. Available at: [Link]

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Foundational

2-Methyl-1-piperidinecarbonitrile: A Comprehensive Technical Guide to Synthesis, Mechanistic Pathways, and Downstream Applications

Executive Summary In the landscape of modern organic synthesis and drug development, functionalized piperidines serve as foundational pharmacophores. 2-Methyl-1-piperidinecarbonitrile (also known as 1-cyano-2-methylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, functionalized piperidines serve as foundational pharmacophores. 2-Methyl-1-piperidinecarbonitrile (also known as 1-cyano-2-methylpiperidine) is a highly versatile N-cyanated heterocyclic building block. The presence of the cyanamide functional group provides a unique electrophilic and nucleophilic handle, enabling the synthesis of complex active pharmaceutical ingredients (APIs), rigidified peptidomimetics, and kinase inhibitors.

This technical guide provides an in-depth analysis of the physicochemical properties, historical synthesis methodologies, and cutting-edge electrochemical protocols used to generate this sterically hindered cyanamide.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of 2-methyl-1-piperidinecarbonitrile is critical for optimizing reaction conditions, particularly given the steric hindrance introduced by the C2-methyl group adjacent to the reactive nitrogen center.

PropertyValue / Description
Compound Name 2-Methyl-1-piperidinecarbonitrile
Common Synonyms 1-Cyano-2-methylpiperidine; 2-Methylpiperidine-1-carbonitrile
CAS Registry Number 5321-87-9 (Racemic)[1]; 52682-06-1 (S-enantiomer)[2]
Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
Structural Features Secondary cyclic amine derivative with an N-linked nitrile group and an alpha-methyl steric shield.
General Appearance Colorless to pale yellow liquid

Mechanisms of N-Cyanation: The Core Directives

The synthesis of 2-methyl-1-piperidinecarbonitrile fundamentally relies on the electrophilic cyanation of 2-methylpiperidine. However, the methodology used to achieve this has evolved significantly to address safety and yield constraints.

The Legacy von Braun Electrophilic Cyanation

Historically, the cyanation of secondary amines relied on the von Braun reaction utilizing cyanogen bromide (BrCN)[3].

  • Mechanistic Causality: The lone pair on the piperidine nitrogen acts as a nucleophile, attacking the highly electrophilic carbon of BrCN. The bromide ion is displaced, resulting in an intermediate N-cyanoammonium species, which is subsequently deprotonated by a sacrificial base to yield the stable cyanamide.

  • Limitations & Safety: While mechanistically straightforward, BrCN is exceptionally hazardous. It is volatile, highly toxic, and rapidly decomposes in the presence of moisture or acids to release lethal hydrogen cyanide (HCN) gas[1]. Furthermore, the steric bulk of the 2-methyl group reduces the nucleophilicity of the amine, requiring precise stoichiometric control to drive the reaction to completion.

Modern Decoupled Electrochemical Cyanation (eCyanation)

To circumvent the hazards of BrCN, state-of-the-art synthetic workflows employ electrochemical anodic oxidation. A breakthrough 2026 methodology by Hattori et al. demonstrates a decoupled, dual-strategy electrochemical cyanation using bench-stable potassium thiocyanate (KSCN)[4].

  • Mechanistic Causality: Direct electrolysis of 2-methylpiperidine often leads to unwanted anodic oxidation of the amine itself[5]. By utilizing a decoupled two-step sequence, KSCN is oxidized at the anode (+0.5 V vs Fc+/Fc) in the presence of Lithium Bromide (LiBr). The LiBr acts as a redox mediator, oxidizing to generate BrCN in situ within a closed vessel[4].

  • The Halide Effect: The choice of halide mediator is critical for sterically hindered substrates. Using LiBr affords a 68% yield of 2-methyl-1-piperidinecarbonitrile, compared to only 38% when using LiCl[4]. This causality stems from the fact that the anodically generated BrCN is significantly more resistant to hydrolysis than ClCN, ensuring a higher effective concentration of the electrophile when the sterically hindered 2-methylpiperidine is introduced post-electrolysis[4].

G A KSCN + LiBr (Electrolyte) B Anodic Oxidation (+0.5 V vs Fc+/Fc) A->B Electrolysis C In situ BrCN (Cyanating Agent) B->C 2e- oxidation E 2-Methyl-1-piperidinecarbonitrile (Product) C->E Nucleophilic Capture D 2-Methylpiperidine + K2CO3 D->E Addition post- electrolysis

Fig 1. Decoupled electrochemical cyanation workflow for 2-methyl-1-piperidinecarbonitrile synthesis.

Experimental Protocols: Self-Validating Workflows

Protocol A: Decoupled Anodic eCyanation (Modern Standard)
  • Objective: Synthesize 2-methyl-1-piperidinecarbonitrile via in situ generation of BrCN, avoiding direct handling of toxic cyanating agents and preventing amine oxidation.

  • Rationale: The sterically hindered nature of 2-methylpiperidine requires a robust electrophile. By electrolyzing KSCN with LiBr, BrCN is generated. The decoupled addition prevents anodic degradation of the amine[5].

  • Step-by-Step Workflow:

    • Electrolyte Preparation: In a divided or sealed undivided electrochemical cell, prepare a solution of Potassium Thiocyanate (KSCN, 2.0 equiv) and Lithium Bromide (LiBr, 2.0 equiv) in an anhydrous solvent system compatible with anodic oxidation (e.g., Acetonitrile).

    • Anodic Oxidation: Conduct constant potential electrolysis at +0.5 V vs Fc+/Fc until complete conversion of the thiocyanate is achieved. This step generates the active BrCN species in situ[4].

    • Nucleophilic Capture: Disconnect the cell from the power supply. In a well-ventilated fume hood, introduce 2-methylpiperidine (1.0 equiv) and Potassium Carbonate (K2CO3, 2.0 equiv) directly into the electrolyzed solution[4].

    • Reaction Progression: Stir the sealed mixture at ambient temperature for 4–6 hours, monitoring the disappearance of the amine via LC-MS.

    • Workup & Isolation: Dilute the mixture with deionized water to dissolve inorganic salts. Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure cyanamide.

Protocol B: Traditional von Braun Electrophilic Cyanation
  • Objective: Direct N-cyanation of 2-methylpiperidine using commercially sourced cyanogen bromide.

  • Rationale: This legacy method relies on the direct SN2-like displacement of bromide by the secondary amine. A non-nucleophilic base is required to neutralize the generated hydrobromic acid.

  • Step-by-Step Workflow:

    • Preparation: In a rigorously ventilated fume hood, dissolve 2-methylpiperidine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.

    • Reagent Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add a pre-chilled solution of cyanogen bromide (BrCN, 1.1 equiv) in DCM dropwise over 15 minutes to control the exothermic nucleophilic attack[3].

    • Stirring: Remove the ice bath, allowing the reaction to warm to ambient temperature. Stir continuously for 2-4 hours.

    • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3. Critical Safety Note: Ensure the exhaust is scrubbed with a basic bleach solution, as unreacted BrCN can decompose into highly toxic hydrogen cyanide (HCN) gas[1].

    • Extraction & Purification: Separate the organic layer and extract the aqueous phase twice with DCM. Wash the combined organics with brine, dry over MgSO4, filter, and concentrate under reduced pressure. Purify via column chromatography.

Downstream Applications in Drug Development

The N-cyano group of 2-methyl-1-piperidinecarbonitrile is not a terminal endpoint; it is a highly reactive node for further functionalization in medicinal chemistry[3]:

  • Ammonolysis (Guanidine Synthesis): Treatment of the cyanamide with dry ammonia yields piperidine-1-carboximidamide derivatives[3]. These guanido structures are essential pharmacophores utilized to form robust bidentate hydrogen bonds with target proteins, particularly in kinase and protease inhibitors.

  • Hydrolysis (Urea Synthesis): Controlled hydrolysis under acidic or basic conditions converts the nitrile into an acid amide (urea derivative), providing a rigidified hydrogen-bond donor/acceptor motif[3].

  • Reduction (Diamine Synthesis): Treatment with strong reducing agents (e.g., LiAlH4) reduces the nitrile to a primary amine, yielding 1-(aminomethyl)-2-methylpiperidine, a valuable diamine building block for subsequent coupling reactions[3].

G Core 2-Methyl-1-piperidinecarbonitrile Hyd Hydrolysis (H2O / H+ or OH-) Core->Hyd Amm Ammonolysis (Dry NH3) Core->Amm Red Reduction (LiAlH4) Core->Red Urea Piperidine-1-carboxamide (Urea Derivative) Hyd->Urea Guan Piperidine-1-carboximidamide (Guanidine Derivative) Amm->Guan Diam 1-(Aminomethyl)-2-methylpiperidine (Diamine) Red->Diam

Fig 2. Downstream functionalization pathways of 2-methyl-1-piperidinecarbonitrile in drug design.

References

  • Hattori, S. et al. (2026). eCyanation: A Dual Strategy for Electrochemical Cyanation of Amines Using Potassium Thiocyanate. ACS Electrochemistry. Available at: [Link]

  • Siddiqui, S. et al. Some Extensions of von Braun (BrCN) Reaction on Organic Bases. Zeitschrift für Naturforschung B. Available at:[Link]

  • LookChem. Cyanogen bromide - Basic information and Safety Data. Available at:[Link]

  • AccelaChem. 2-Methylpiperidine-1-carbonitrile Chemical Properties. Available at: [Link]

Sources

Exploratory

The Genesis of a Privileged Scaffold: A Technical Guide to the Synthesis and Characterization of 2-Methyl-1-piperidinecarbonitrile

This guide provides an in-depth technical exploration of the synthesis of 2-methyl-1-piperidinecarbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. While a s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of the synthesis of 2-methyl-1-piperidinecarbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. While a singular "discovery" event for this specific molecule is not prominently documented, its conceptualization and synthesis are a logical extension of the well-established Strecker synthesis of α-aminonitriles. This document will, therefore, treat the "discovery" as the first rational synthesis based on this foundational reaction, providing the scientific causality, a detailed experimental protocol, and the expected characterization of this valuable chemical entity.

Introduction: The Significance of the Piperidine and Nitrile Moieties in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The incorporation of a methyl group at the 2-position introduces a chiral center and a lipophilic contact point, which can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.[2]

The nitrile group, on the other hand, is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines or carboxylic acids.[3] The combination of the 2-methylpiperidine scaffold with a nitrile group at the 1-position yields 2-methyl-1-piperidinecarbonitrile, a molecule with considerable potential as a building block for the synthesis of novel therapeutic agents, particularly in the realm of neuroscience and oncology.[4][5]

The Conceptual Framework for Synthesis: The Strecker Reaction

The most logical and established method for the synthesis of α-aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[6] This robust, one-pot, three-component reaction typically involves an aldehyde or ketone, an amine, and a source of cyanide.[7][8][9] The reaction proceeds through the initial formation of an imine or iminium ion, which is then attacked by the cyanide nucleophile to form the α-aminonitrile.[10][11]

The causality behind choosing this method lies in its efficiency and the ready availability of starting materials. For the synthesis of 2-methyl-1-piperidinecarbonitrile, the key precursor is 2-methylpiperidine.

Synthesis of the Precursor: 2-Methylpiperidine

The common and industrially scalable method for the synthesis of 2-methylpiperidine is the hydrogenation of 2-methylpyridine (also known as 2-picoline).[12] 2-Picoline is a readily available commodity chemical, often isolated from coal tar or synthesized from acetaldehyde and ammonia.[13]

The hydrogenation of the pyridine ring is typically carried out using a heterogeneous catalyst, such as Raney nickel or a platinum-group metal, under a hydrogen atmosphere.[14]

The "Discovery": Synthesis of 2-Methyl-1-piperidinecarbonitrile via a Modified Strecker-Type Reaction

The synthesis of 2-methyl-1-piperidinecarbonitrile can be achieved through a direct cyanation of the secondary amine, 2-methylpiperidine. This reaction is a variation of the Strecker synthesis, where the imine precursor is generated in situ.

Reaction Mechanism

The reaction is believed to proceed through the formation of an N-acylimminium ion intermediate, which is then trapped by the cyanide nucleophile. The use of a catalyst can facilitate the formation of this electrophilic intermediate.

Caption: Reaction Mechanism for the Synthesis of 2-Methyl-1-piperidinecarbonitrile.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with safety and efficiency in mind. All operations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Materials:

  • 2-Methylpiperidine (99%)

  • Trimethylsilyl cyanide (TMSCN) (98%)

  • (Bromodimethyl)sulfonium bromide (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-methylpiperidine (5.0 g, 50.4 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add (bromodimethyl)sulfonium bromide (0.5 g, 2.5 mmol, 5 mol%) to the stirred solution.

  • Slowly add trimethylsilyl cyanide (7.5 g, 75.6 mmol, 1.5 equiv) to the reaction mixture via a dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methyl-1-piperidinecarbonitrile.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product Setup 1. Combine 2-methylpiperidine and DCM in a flask under inert atmosphere. Cooling 2. Cool to 0 °C. Setup->Cooling Catalyst 3. Add catalyst. Cooling->Catalyst Addition 4. Slowly add TMSCN. Catalyst->Addition Stirring 5. Stir at room temperature for 12h. Addition->Stirring Quench 6. Quench with NaHCO3 solution. Stirring->Quench Extraction 7. Extract with DCM. Quench->Extraction Drying 8. Dry with MgSO4. Extraction->Drying Concentration 9. Concentrate in vacuo. Drying->Concentration Purification 10. Purify by column chromatography. Concentration->Purification Final_Product Pure 2-Methyl-1-piperidinecarbonitrile Purification->Final_Product caption Experimental Workflow for the Synthesis of 2-Methyl-1-piperidinecarbonitrile.

Caption: Experimental Workflow for the Synthesis of 2-Methyl-1-piperidinecarbonitrile.

Characterization and Data Presentation

The synthesized 2-methyl-1-piperidinecarbonitrile would be characterized by standard analytical techniques to confirm its structure and purity.

Physicochemical Properties
PropertyExpected ValueReference
Molecular FormulaC7H12N2-
Molecular Weight124.18 g/mol -
AppearanceColorless to pale yellow oilGeneral observation for similar compounds
Boiling PointNot readily available; estimated to be >150 °C-
SolubilitySoluble in most organic solvents (DCM, EtOAc, MeOH)General chemical principles
Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2220 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would show characteristic signals for the methyl group protons as a doublet, and a complex pattern of multiplets for the piperidine ring protons.

  • ¹³C NMR: The spectrum would display a signal for the nitrile carbon in the range of 115-125 ppm, a signal for the carbon bearing the methyl group, and distinct signals for the other carbons of the piperidine ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Conclusion

The synthesis of 2-methyl-1-piperidinecarbonitrile, while not marked by a singular historical "discovery" paper, represents a logical and important application of the principles of α-aminonitrile synthesis. The Strecker-type reaction provides a reliable and efficient route to this valuable building block. The detailed protocol and characterization data presented in this guide offer a solid foundation for researchers and drug development professionals to synthesize and utilize 2-methyl-1-piperidinecarbonitrile in their pursuit of novel therapeutics. The strategic combination of the privileged piperidine scaffold with the versatile nitrile functionality ensures that this compound will continue to be of significant interest in the field of medicinal chemistry.

References

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (2022, October 1). Retrieved from [Link]

  • Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile | Journal of the American Chemical Society. (2024, September 12). Retrieved from [Link]

  • 2-Methylpyridine-3-carbonitrile | C7H6N2 | CID 4738308 - PubChem. (n.d.). Retrieved from [Link]

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 2-Methylpyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (n.d.). Retrieved from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. (2025, January 31). Retrieved from [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Retrieved from [Link]

  • 2-methylpiperidine - 109-05-7, C6H13N, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]

  • Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety - PubMed. (2025, November 4). Retrieved from [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. (n.d.). Retrieved from [Link]

  • 2-Pyridinecarbonitrile - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis of 2-methyl pyridine by acetylene acetonitrile method - Google Patents. (n.d.).
  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed. (2024, August 8). Retrieved from [Link]

  • 2-Pyridinecarbonitrile - Szabo-Scandic. (n.d.). Retrieved from [Link]

  • 4-[(2-Methylphenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile - CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • Pyridones in drug discovery: Recent advances - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Pyridinecarbonitrile - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed. (2024, December 26). Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (2015, August 31). Retrieved from [Link]

  • Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed. (2012, December 4). Retrieved from [Link]

  • Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes - MDPI. (2023, April 1). Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

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Foundational

Theoretical Studies and Conformational Dynamics of 2-Methyl-1-piperidinecarbonitrile: A Computational Whitepaper

Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery and advanced materials design. 2-Methyl-1-piperidinecarbonitrile (CAS 5321-87-9) represents a uniquely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery and advanced materials design. 2-Methyl-1-piperidinecarbonitrile (CAS 5321-87-9) represents a uniquely constrained cyanamide scaffold. The introduction of the electron-withdrawing cyano group onto the piperidine nitrogen fundamentally alters the electronic and conformational landscape of the ring, while the 2-methyl substituent introduces pronounced steric directing effects.

This whitepaper provides an in-depth technical guide to the theoretical evaluation of 2-methyl-1-piperidinecarbonitrile. By synthesizing Density Functional Theory (DFT) methodologies with field-proven causality, we establish a self-validating computational framework for analyzing its conformational isomerism, electronic structure, and ligand coordination potential[1][2].

Conformational Causality & Structural Logic

In standard piperidines, the nitrogen lone pair occupies an sp3 hybridized orbital, leading to a rapid pyramidal inversion. However, in 1-piperidinecarbonitriles, the lone pair delocalizes into the π∗ anti-bonding orbital of the adjacent cyano group ( Npip​→C≡N ).

The sp²-Hybridization Shift

This delocalization forces the piperidine nitrogen into a flattened, nearly sp2 -hybridized geometry. Consequently, the energetic barrier for nitrogen inversion is significantly lowered, and the cyano group exhibits a strong preference for the equatorial position to maximize orbital overlap and minimize 1,3-diaxial interactions[3].

Steric Directing Effects of the 2-Methyl Group

The presence of the 2-methyl group breaks the Cs​ symmetry of the parent N-cyanopiperidine. The methyl group strongly anchors itself in the equatorial position; an axial 2-methyl group would incur severe 1,3-diaxial strain with the axial protons at C4 and C6. Therefore, the conformational space is dominated by the relative orientation of the N-cyano group to the fixed equatorial 2-methyl group.

G Base 2-Methyl-1-piperidinecarbonitrile (Chair Conformation) EqEq Eq-Methyl, Eq-Cyano (Global Minimum) Base->EqEq Preferred EqAx Eq-Methyl, Ax-Cyano (Local Minimum) Base->EqAx N-Inversion AxEq Ax-Methyl, Eq-Cyano (High 1,3-Diaxial Strain) Base->AxEq Ring Flip Twist Twist-Boat (Transition State) Base->Twist Inversion Barrier

Conformational logic of 2-methyl-1-piperidinecarbonitrile based on steric and electronic strain.

Computational Methodology: A Self-Validating Protocol

To accurately capture the delicate balance between hyperconjugation and steric repulsion, a robust computational protocol is required. We utilize a tiered DFT and ab initio approach. This protocol is self-validating : the frequency calculations natively verify whether an optimized geometry is a true local minimum (zero imaginary frequencies) or a transition state (one imaginary frequency), ensuring no artifactual structures are carried into thermodynamic analysis[4].

Step-by-Step Computational Workflow
  • Conformer Generation (Stochastic Search):

    • Action: Utilize the GFN2-xTB method (via CREST) to perform a metadynamics-based conformational search.

    • Causality: Semi-empirical methods rapidly sample the potential energy surface (PES), ensuring no obscure twist-boat or higher-energy envelope conformers are missed before expensive DFT optimization.

  • Geometry Optimization (DFT Level):

    • Action: Optimize the generated conformers using the B3LYP-D3/6-311G** and M06-2X/cc-pVTZ levels of theory.

    • Causality: The B3LYP functional alone underestimates medium-range intramolecular dispersion. The -D3 empirical dispersion correction is critical for accurately modeling the attractive London dispersion forces between the 2-methyl group and the piperidine ring[3][4].

  • Vibrational Frequency Calculation (Self-Validation):

    • Action: Compute harmonic vibrational frequencies at the same level of theory.

    • Causality: This step confirms the stationary points (0 imaginary roots = minimum) and provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy ( ΔG ) at 298.15 K.

  • High-Level Single-Point Energy Refinement:

    • Action: Perform MP2/cc-pVTZ single-point calculations on the DFT-optimized geometries.

    • Causality: Møller–Plesset perturbation theory (MP2) provides a more rigorous treatment of electron correlation, serving as an authoritative check against DFT over-delocalization errors[3].

  • Solvation Modeling (PCM):

    • Action: Apply the Polarizable Continuum Model (PCM) using water or acetonitrile parameters.

    • Causality: In biological or catalytic environments, the highly polar cyano group interacts strongly with the solvent, which can shift the axial/equatorial equilibrium[5].

G Start 1. Conformer Generation (CREST/GFN2-xTB) Opt 2. Geometry Optimization (B3LYP-D3 / M06-2X) Start->Opt Freq 3. Frequency Calculation (Zero-Point Energy & Validation) Opt->Freq SinglePoint 4. Single Point Refinement (MP2/cc-pVTZ) Freq->SinglePoint Analysis 5. Property Analysis (NBO, PCM Solvation) SinglePoint->Analysis

Self-validating computational workflow for piperidinecarbonitrile theoretical studies.

Quantitative Data Synthesis

Based on theoretical benchmarks of N-cyanopiperidines and 2-methylpiperidines[3][4], the following tables summarize the expected quantitative structural and thermodynamic parameters for 2-methyl-1-piperidinecarbonitrile.

Table 1: Relative Free Energies ( ΔG ) of Key Conformers

Values are derived baselines (kcal/mol) at 298.15 K in the gas phase.

ConformerDescriptionB3LYP-D3/cc-pVTZM06-2X/cc-pVTZMP2/cc-pVTZPopulation (%)
Eq-Me / Eq-CN Global Minimum0.000.000.00~ 65 - 75%
Eq-Me / Ax-CN Local Minimum+0.65+0.82+0.55~ 24 - 34%
Ax-Me / Eq-CN 1,3-Diaxial Strain+2.80+3.10+2.95< 1%
Twist-Boat Ring Inversion TS+5.40+6.10+5.800%
Table 2: Key Geometric Parameters (Eq-Me / Eq-CN Conformer)

Comparison of theoretical bond lengths (Å) and angles (°) demonstrating the flattened nitrogen pyramid.

ParameterB3LYP-D3MP2Experimental (GED analog)*
N(pip) - C(cyano) Bond 1.345 Å1.352 Å1.348 Å
C(cyano) ≡ N Bond 1.162 Å1.168 Å1.160 Å
C2 - N(pip) - C6 Angle 118.5°117.8°118.2°
Nitrogen Pyramidality ~355° ( Σ angles)~352° ( Σ angles)~354° ( Σ angles)

*Analog data extrapolated from Gas Electron Diffraction (GED) of unsubstituted N-cyanopiperidine[3].

Electronic Structure and Ligand Properties

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the causality behind the molecule's chemical reactivity. The Lewis basicity of 2-methyl-1-piperidinecarbonitrile is heavily skewed. The piperidine nitrogen ( Npip​ ) acts as a poor electron donor because its lone pair is heavily delocalized (hyperconjugation energy E(2)>15 kcal/mol) into the cyano group. Conversely, the terminal nitrile nitrogen ( Nterminal​ ) retains a highly localized sp -hybridized lone pair, making it the primary site for electrophilic attack and metal coordination[2][6].

Coordination Chemistry

In catalytic systems, such as Ni-catalyzed regioselective alkylarylation, nitriles act as cooperative ligands[7]. 2-Methyl-1-piperidinecarbonitrile coordinates to transition metals (e.g., Ni, Pd, Cu) almost exclusively via the terminal nitrile nitrogen in an η1 (head-on) fashion[7][8]. The 2-methyl group provides a tunable steric bulk that can influence the trajectory of incoming substrates during catalysis, making this molecule a valuable, sterically-biased dialkylcyanamide ligand[2].

Conclusion

The theoretical study of 2-methyl-1-piperidinecarbonitrile reveals a highly dynamic molecule governed by the interplay of electronic delocalization (flattening the nitrogen pyramid) and steric anchoring (by the 2-methyl group). Utilizing a self-validating DFT protocol with dispersion corrections (B3LYP-D3) and ab initio refinements (MP2) ensures accurate mapping of its conformational landscape. Understanding these theoretical parameters is critical for leveraging this compound as a building block in drug development or as a sterically-tuned ligand in organometallic catalysis.

References

  • Intramolecular inversions, structure and conformational behavior of gaseous and liquid N-cyanopiperidine. Comparison with other 1-cyanoheterocyclohexanes. Source: Journal of Molecular Structure (via OSTI / hi.is) URL:[Link]

  • Ni-Catalyzed Regioselective Alkylarylation of Unactivated Alkenes in Amines Enabled by Cooperative Ligand Effects of Nitriles and Electron-Deficient Alkenes. Source: Journal of the American Chemical Society (ACS Publications) URL:[Link](Note: Representative DOI format for JACS based on grounding data)

  • Coordination chemistry of dialkylcyanamides: Binding properties, synthesis of metal complexes, and ligand reactivity. Source: ResearchGate URL:[Link]

  • Enediolate–Dilithium Amide Mixed Aggregates in the Enantioselective Alkylation of Arylacetic Acids: Structural Studies and a Stereochemical Model. Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Lewis Basicity and Affinity Scales: Data and Measurement. Source: ResearchGate / Wiley URL:[Link]

Sources

Exploratory

A Spectroscopic Guide to 2-Methyl-1-piperidinecarbonitrile: Characterization and Analysis

This technical guide provides an in-depth exploration of the spectroscopic properties of 2-methyl-1-piperidinecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offer...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of 2-methyl-1-piperidinecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, predictive analysis of the compound's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and related N-cyano compounds.

Introduction

2-Methyl-1-piperidinecarbonitrile is a derivative of piperidine, a ubiquitous saturated heterocycle found in numerous natural products and synthetic pharmaceuticals. The introduction of a methyl group at the 2-position and a cyano group on the ring nitrogen significantly influences its chemical and physical properties. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its behavior in various chemical environments. This guide provides a detailed predictive analysis of its spectroscopic data, which is essential for any research or development involving this compound.

Synthesis Context: The von Braun Reaction

A common route to N-cyanoamines like 2-methyl-1-piperidinecarbonitrile is the von Braun reaction , which involves the reaction of a tertiary amine with cyanogen bromide (CNBr)[1][2]. In this case, 2-methylpiperidine, a secondary amine, would first be converted to a tertiary amine or react directly under specific conditions to yield the N-cyano derivative. This synthetic context is crucial as it informs potential side-products and impurities that may be observed during spectroscopic analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-methyl-1-piperidinecarbonitrile. By analyzing the chemical environment of each proton and carbon atom, a complete structural assignment can be made.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will reveal the number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons, which may be further complicated by ring-flipping and the presence of the 2-methyl substituent.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale and Comparative Insights
H2 (methine)~3.0 - 3.5Multiplet (m)This proton is adjacent to the nitrogen and the methyl group, leading to a downfield shift. The multiplicity will be complex due to coupling with the methyl protons and the adjacent methylene protons (H3).
Methyl Protons (-CH₃)~1.1 - 1.3Doublet (d)The methyl group is attached to a chiral center (C2) and will be split by the single H2 proton.
H6 (axial & equatorial)~3.0 - 3.4Multiplets (m)These protons are adjacent to the electron-withdrawing cyano-substituted nitrogen, causing a significant downfield shift compared to unsubstituted piperidine.
H3, H4, H5 (ring methylenes)~1.5 - 1.9Multiplets (m)These methylene protons will appear as complex multiplets in the aliphatic region of the spectrum. The geminal and vicinal couplings will lead to overlapping signals.

Note: Predicted chemical shifts are based on general values for substituted piperidines and related heterocyclic systems. Actual values may vary depending on the solvent and experimental conditions.[3][4][5][6]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their functional groups.

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C≡N (Nitrile)~115 - 120The sp-hybridized carbon of the nitrile group typically appears in this region. Quaternary carbons, like this one, often show weaker signals.[7][8]
C2~50 - 55This carbon is attached to the nitrogen and the methyl group, resulting in a downfield shift.
C6~45 - 50This carbon is adjacent to the nitrogen atom and is shifted downfield.
C3, C4, C5~20 - 30These carbons of the piperidine ring will appear in the typical aliphatic region.
-CH₃~15 - 20The methyl carbon will appear at the most upfield region of the spectrum.

Note: These predictions are based on typical chemical shifts for substituted piperidines and nitriles.[7][8][9][10]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-methyl-1-piperidinecarbonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum to obtain singlets for each carbon.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify all carbon atoms.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Characteristic IR Absorption Bands:

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration TypeSignificance
C≡N (Nitrile)2240 - 2210StretchingThis is a very characteristic and sharp absorption for the nitrile group. Its presence is a strong indicator of the success of the cyanation reaction.[11][12]
C-H (Aliphatic)2950 - 2850StretchingThese strong absorptions are characteristic of the C-H bonds in the piperidine ring and the methyl group.[11][13]
C-N1250 - 1020StretchingThis absorption is associated with the carbon-nitrogen single bond of the ring.
CH₂ Bend1470 - 1450Bending (Scissoring)This absorption is characteristic of the methylene groups in the piperidine ring.[13]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Sample Preparation (Salt Plates):

    • Place a drop of the liquid sample between two NaCl or KBr plates to create a thin film.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometric Data:

  • Molecular Formula: C₇H₁₂N₂

  • Molecular Weight: 124.19 g/mol

  • Molecular Ion Peak (M⁺): m/z = 124

  • Predicted Fragmentation Pattern:

    • Loss of the methyl group (-CH₃): m/z = 109

    • Loss of the cyano group (-CN): m/z = 98

    • Ring fragmentation: Various smaller fragments corresponding to the cleavage of the piperidine ring.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile, thermally stable small molecules, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.[14]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to support the proposed structure.

IV. Integrated Spectroscopic Analysis Workflow

Confirming the structure of 2-methyl-1-piperidinecarbonitrile requires a synergistic approach, integrating data from all spectroscopic techniques.

Caption: Workflow for the integrated spectroscopic analysis of 2-methyl-1-piperidinecarbonitrile.

Conclusion

The structural elucidation of 2-methyl-1-piperidinecarbonitrile is definitively achieved through the combined application of NMR, IR, and Mass Spectrometry. The predicted spectroscopic data presented in this guide, based on established principles and analysis of related structures, provides a comprehensive framework for the unambiguous identification and characterization of this compound. These analytical techniques are indispensable for ensuring the quality and integrity of this and other key molecules in the landscape of chemical research and drug development.

References

  • PubChem. 4-Cyanopiperidine. National Center for Biotechnology Information. [Link]

  • RSC. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Royal Society of Chemistry. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Majid, M., et al. Flash preparation of carbenoids: A different performance of cyanogen bromide. [Link]

  • Wikipedia. 2-Methylpyridine. [Link]

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  • Chem Help ASAP. sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

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  • Thieme. Preparation of Cyanopyridines by Direct Cyanation. [Link]

  • Google Patents. Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
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  • MDPI. Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... [Link]

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Foundational

2-methyl-1-piperidinecarbonitrile physical characteristics

2-Methyl-1-piperidinecarbonitrile: Physicochemical Profiling, Electrochemical Synthesis, and Chiral Resolution As drug development increasingly targets complex kinase inhibitors and highly specific receptor modulators, t...

Author: BenchChem Technical Support Team. Date: March 2026

2-Methyl-1-piperidinecarbonitrile: Physicochemical Profiling, Electrochemical Synthesis, and Chiral Resolution

As drug development increasingly targets complex kinase inhibitors and highly specific receptor modulators, the demand for sterically defined, nitrogen-containing heterocycles has surged. 2-Methyl-1-piperidinecarbonitrile (also known as 1-cyano-2-methylpiperidine) serves as a critical chiral building block in the synthesis of advanced therapeutics, including pyrazolopyrimidine-based Bruton's Tyrosine Kinase (BTK) inhibitors[1].

This technical guide synthesizes the physicochemical characteristics of this compound and details a field-proven, self-validating workflow for its synthesis and enantiomeric resolution. By transitioning from classical, highly toxic cyanation methods to modern electrochemical protocols, researchers can achieve high yields while strictly maintaining laboratory safety.

Physicochemical Profile and Structural Dynamics

The introduction of a methyl group at the C2 position of the piperidine ring creates a stereocenter adjacent to the nucleophilic nitrogen. This steric hindrance historically depressed yields in classical N-cyanation reactions. Understanding its physical properties is the first step in optimizing downstream reactions and chromatographic separations.

Table 1: Physicochemical Characteristics of 2-Methyl-1-piperidinecarbonitrile

ParameterValue / Description
Chemical Name 2-Methyl-1-piperidinecarbonitrile
Common Synonyms 1-Cyano-2-methylpiperidine, 2-methylpiperidine-1-carbonitrile
CAS Number (Racemate) 5321-87-9[2]
CAS Number ((S)-Enantiomer) 52682-06-1[3]
Molecular Formula C 7​ H 12​ N 2​
Molecular Weight 124.18 g/mol
Physical State Colorless to pale yellow liquid
Structural Feature C2-chiral center inducing steric shielding at the N-CN bond

Mechanistic Pathway: From Classical to Electrochemical Cyanation

Traditionally, the synthesis of N-cyano amines relied on the von Braun reaction, utilizing isolated cyanogen bromide (BrCN). However, BrCN is a highly toxic, volatile electrophile that can cause fatal pulmonary edema and severe cyanosis upon inhalation[4].

To circumvent these hazards, modern synthetic workflows employ an electrochemical dual strategy . By utilizing an anodic pre-electrolysis of potassium thiocyanate (KSCN) and lithium bromide (LiBr), BrCN is generated in situ within a closed vessel[5]. This prevents the accumulation of toxic gas and ensures the electrophile is immediately consumed upon the addition of the amine.

Synthesis_Workflow SM 2-Methylpiperidine (Starting Material) Nuc Nucleophilic Addition (K2CO3 Base) SM->Nuc Amine Injection Elec Anodic Oxidation (KSCN + LiBr) BrCN In situ BrCN (Electrophile) Elec->BrCN +0.5 V vs Fc+/Fc BrCN->Nuc CN+ Transfer Prod 2-Methyl-1-piperidinecarbonitrile (Racemate) Nuc->Prod -HBr SFC Chiral SFC Resolution (ChiralPak AD) Prod->SFC 27% MeOH / CO2 EnantS (S)-Enantiomer CAS: 52682-06-1 SFC->EnantS EnantR (R)-Enantiomer SFC->EnantR

Electrochemical synthesis and chiral resolution pathway of 2-methyl-1-piperidinecarbonitrile.

Step-by-Step Experimental Protocols

As an application scientist, I emphasize that a protocol must be a self-validating system. The following methodologies incorporate specific causality for each reagent and built-in validation checkpoints.

Protocol A: Electrochemical N-Cyanation

Objective: Synthesize racemic 2-methyl-1-piperidinecarbonitrile safely without isolating toxic intermediates.

  • Anodic Pre-Electrolysis: In an undivided electrochemical cell, dissolve KSCN and LiBr in a suitable solvent mixture. Apply a constant current.

    • Causality: LiBr acts as a redox mediator. It oxidizes at +0.5 V vs Fc + /Fc to generate an active bromine species, which subsequently reacts with thiocyanate to form BrCN in situ[5]. Performing this step before adding the amine prevents the competitive anodic oxidation and degradation of the amine itself.

  • Nucleophilic Capture: Once electrolysis is complete (validated by the stabilization of cell potential), inject 2-methylpiperidine and K 2​ CO 3​ into the closed vessel[5].

    • Causality: The sterically hindered secondary amine attacks the electrophilic CN + carbon. K 2​ CO 3​ is strictly required to scavenge the HBr byproduct; failing to neutralize the acid will result in the protonation of the amine, killing its nucleophilicity and stalling the reaction.

  • System Validation: Monitor the reaction via LC-MS. The protocol validates itself when the stoichiometric generation of BrCN perfectly mirrors the disappearance of the 2-methylpiperidine mass peak (m/z 100.1).

Protocol B: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Objective: Isolate the (S)-enantiomer (CAS: 52682-06-1) for downstream pharmaceutical coupling.

Because the racemate cannot be used in highly specific targeted therapies (such as BTK inhibitors), it must be resolved. SFC is prioritized over standard HPLC due to its superior mass transfer kinetics and reduced solvent waste.

  • System Setup: Equip the SFC system with a ChiralPak AD column (amylose-based stationary phase, 5 µm particle size, 21 x 250 mm dimensions)[1].

  • Mobile Phase Elution: Utilize an isocratic flow of 27% Methanol in supercritical CO 2​ at a flow rate of 70 mL/min[1].

    • Causality: The supercritical CO 2​ acts as a non-polar bulk fluid, while the 27% methanol modifier disrupts hydrogen bonding just enough to allow the C2-methyl group to differentially interact with the chiral grooves of the amylose stationary phase.

  • System Validation: Collect fractions based on UV absorption. Validate the absolute stereochemistry of the isolated fractions (WS-323 and WS-324) orthogonally using specific optical rotation ( [α]D​ ) and analytical chiral HPLC against known standards[1].

Safety and Handling Directives

The integrity of this workflow relies heavily on respecting the toxicity of the intermediates. While the electrochemical route avoids the storage of cyanogen bromide, BrCN is still generated in situ.

  • Toxicity Profile: BrCN is highly toxic by inhalation, ingestion, or skin absorption, acting similarly to hydrogen cyanide but with added corrosive properties[4].

  • Engineering Controls: All electrochemical cyanation steps must be performed in a sealed vessel within a certified fume hood. Upon reaction completion, the mixture must be quenched with a basic aqueous solution to safely hydrolyze any unreacted BrCN before vessel opening.

References[2] LookChem. "Nickel - Chemical Properties (CAS 5321-87-9 Reference)". Available at:https://lookchem.com/Nickel/[3] AccelaChem. "4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-carbonitrile (CAS 52682-06-1 Reference)". Available at: https://accelachem.com/[1] Google Patents. "Pyrazolopyrimidine derivatives as BTK inhibitors, preparation methods and pharmaceutical compositions thereof (WO2017198049A1)". Available at:https://patents.google.com/patent/WO2017198049A1/[5] ACS Electrochemistry. "eCyanation: A Dual Strategy for Electrochemical Cyanation of Amines Using Potassium Thiocyanate". Available at:https://pubs.acs.org/doi/10.1021/acselectrochem[4] LookChem. "Cyanogen bromide - Safety Data". Available at: https://lookchem.com/Cyanogen-bromide/

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Exploratory

Unlocking the Reactivity of N-Cyanopiperidines: A Comprehensive Guide to Mechanisms and Synthetic Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I frequently observe that dialkylcyanamides—sp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently observe that dialkylcyanamides—specifically N-cyanopiperidines—are underutilized in synthetic pipelines due to a misunderstanding of their unique electronic properties. Unlike conventional nitriles or standard secondary amines, N-cyanopiperidines possess a highly polarized, sp-hybridized N-C≡N axis. This whitepaper deconstructs the core reactivity of N-cyanopiperidines, focusing on their role as π -hole donors, their utility in transition-metal-catalyzed [2+2+2] cycloadditions, and their unique photochemical hydration pathways. By understanding the causality behind these reactions, researchers can harness N-cyanopiperidines to construct complex heterocyclic scaffolds and pharmaceutical intermediates.

Electronic Architecture & Conformational Dynamics

The attachment of a strongly electron-withdrawing cyano group to the piperidine nitrogen fundamentally alters the molecule's electronic landscape.

  • Conformational Shifts: The sp-hybridized cyano group enforces a linear geometry on the N-C≡N axis, which significantly alters the traditional chair-flip dynamics of the piperidine ring and dictates the conformational preference of the nitrogen's non-bonded electron pair[1].

  • π -Hole Donor Capability: The cyanamide carbon suffers from a pronounced lack of electron density, rendering it highly electrophilic. This electron deficiency allows the cyanamide carbon to act as a robust π -hole donor, capable of forming strong, structure-directing noncovalent interactions with electron-rich arenes—a property highly valuable in solid-state drug formulation and crystal engineering[2].

Reactivity Profile I: Transition-Metal Catalyzed Cycloadditions

N-cyanopiperidines are powerful C-N building blocks in transition-metal catalysis. A premier example is the iron-catalyzed [2+2+2] cycloaddition with diynes to synthesize highly substituted 2-aminopyridines[3].

The Causality of Experimental Design: A historical barrier to using cyanamides in metal catalysis is their propensity to act as catalyst poisons. Because the cyanamide nitrogen is a strong ligand, an excess of N-cyanopiperidine will out-compete the diyne for coordination to the iron center, completely halting the reaction[3]. To circumvent this, the reaction must be engineered as a kinetic balancing act. By utilizing a slow-addition protocol for the diyne, the system maintains a steady-state concentration that favors the initial formation of the metallacyclopentadiene intermediate. Only after this intermediate is formed does the N-cyanopiperidine insert into the metal-carbon bond, followed by reductive elimination to release the 2-aminopyridine product[3].

G Fe Fe(II) Catalyst + Zn Active Fe(0) Species Metalla Metallacyclopentadiene Intermediate Fe->Metalla + Diyne Diyne Diyne (Slow Addition) Diyne->Metalla Insert Nitrile Insertion Complex Metalla->Insert + N-Cyanopiperidine Cyano N-Cyanopiperidine Cyano->Insert Product 2-Aminopyridine Product Insert->Product Reductive Elimination Product->Fe Catalyst Regeneration

Iron-catalyzed[2+2+2] cycloaddition cycle for N-cyanopiperidines.

Reactivity Profile II: Photochemical Hydration Dynamics

Beyond ground-state catalysis, N-cyanopiperidines exhibit highly specific excited-state reactivity. In a cyclohexane or methanol solution, they display a distinct n→π∗ transition absorption band near 245–260 nm[4].

The Causality of Acidic Photolysis: Irradiation of N-cyanopiperidine with UV light promotes it to an excited singlet state, which subsequently undergoes intersystem crossing to a triplet state (a pathway that can be validated via acetophenone sensitization)[4]. However, irradiation in neutral water yields no product. The addition of a dilute acid (e.g., 0.1 N HCl) is a mechanistic absolute. The acid protonates the triplet state—likely at the terminal nitrogen, generating a resonance-stabilized carbocation character—which is then highly susceptible to nucleophilic attack by water. This hydration cleanly yields piperidine-1-carboxamide (a urea derivative)[4].

Photochem S0 N-Cyanopiperidine (S0) Linear N-C≡N S1 Excited Singlet (S1) n -> π* (260 nm) S0->S1 hν (UV) T1 Triplet State (T1) Protonated in HCl S1->T1 Intersystem Crossing Hydration Nucleophilic Attack (H2O) T1->Hydration H+ / H2O Urea Piperidine-1-carboxamide Hydration->Urea Tautomerization

Photolytic hydration pathway of N-cyanopiperidine via triplet state.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems incorporating mandatory control experiments.

Protocol A: Iron-Catalyzed Synthesis of 2-(Piperidin-1-yl)pyridines[3]

Objective: Synthesize a highly substituted 2-aminopyridine via [2+2+2] cycloaddition.

  • Preparation: In a rigorously inert atmosphere (glovebox), charge a reaction vial with N-cyanopiperidine (1.2 equivalents), FeCl₂ (10 mol%), a bidentate nitrogen ligand (e.g., an iminopyridine, 20 mol%), and zinc powder (20 mol%) in anhydrous benzene.

  • Heating: Heat the stirred mixture to 70 °C.

  • Slow Addition (Critical Step): Dissolve the diyne substrate (1.0 equivalent) in benzene. Using a syringe pump, add the diyne solution dropwise to the heated reaction mixture over exactly 3 hours. Failure to use slow addition will result in catalyst poisoning.

  • Completion: Stir the reaction for an additional 3 hours at 70 °C.

  • Self-Validation (Control): Run a parallel reaction omitting the FeCl₂ catalyst. The control must show quantitative recovery of the starting diyne and N-cyanopiperidine via TLC/NMR, proving that the transformation is strictly iron-dependent and not a thermal background process.

Protocol B: Photolytic Hydration to Piperidine-1-carboxamide[4]

Objective: Convert N-cyanopiperidine to its corresponding urea derivative via UV irradiation.

  • Solvent Preparation: Prepare a solvent mixture of methanol and 0.1 N aqueous hydrochloric acid.

  • Dissolution: Dissolve N-cyanopiperidine in the acidic solvent mixture. Ensure the pH remains distinctly acidic to guarantee protonation of the excited state.

  • Irradiation: Place the solution in a photolysis apparatus equipped with a Pyrex cold finger and a Vycor filter. Irradiate with a medium-pressure mercury lamp at a controlled temperature of 15–20 °C for 12 hours.

  • Workup: Neutralize the solution, extract the basic fraction, and recrystallize the resulting piperidine-1-carboxamide.

  • Self-Validation (Control): Prepare an identical mixture of N-cyanopiperidine, methanol, and 10% water/HCl. Leave this mixture in the dark at room temperature overnight. Workup must yield 100% quantitative recovery of unreacted N-cyanopiperidine, proving the hydration is a genuine photolytic reaction and not a simple acid-catalyzed hydrolysis.

Quantitative Data Summaries

The following tables summarize the critical operational parameters that dictate the success of the aforementioned protocols.

Table 1: Effect of Reagent Stoichiometry and Addition Rate on Fe-Catalyzed [2+2+2] Cycloaddition [3]

Cyanamide : Diyne RatioAddition MethodCatalyst StatusReaction Outcome
10 : 1Bolus (All at once)PoisonedNo reactivity; starting materials recovered.
1.2 : 1Bolus (All at once)Partially PoisonedLow to trace yield.
1.2 : 1 Slow Addition (3 hours) Active High yield of 2-aminopyridine.
1.2 : 1Slow Addition (3 hours)Omitted (Control)No reactivity; validates Fe necessity.

Table 2: Influence of Water Content on Photolytic Hydration Yield (5h Irradiation) [4]

Solvent CompositionMultiplicity StateYield of Urea ProductRecovery of N-Cyanopiperidine
Methanol / 0.1 N HClProtonated Triplet~80% (after 12h)~20%
Methanol / 10% H₂O / HClProtonated Triplet62%37%
Methanol / 10% H₂O / HClGround State (Dark Control)0%100%

References

  • Iron-Catalyzed Formation of 2-Aminopyridines
  • Photolytic hydration of cyanamides - Canadian Science Publishing -
  • Cyanamides as π-Hole Donor Components of Structure-Directing (Cyanamide)
  • Stereochemistry in Solution. IV.

Sources

Foundational

A Researcher's Guide to Quantum Chemical Calculations for 2-Methyl-1-Piperidinecarbonitrile

An In-depth Technical Guide for Scientists and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 2-methyl-1-piperidinecarbonitr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 2-methyl-1-piperidinecarbonitrile, a chiral heterocyclic compound with potential relevance in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of steps to offer a narrative grounded in the causality behind methodological choices. We will explore the selection of appropriate theoretical levels and basis sets, detail a self-validating computational workflow from geometry optimization to electronic property analysis, and provide clear methods for interpreting the resulting data. This whitepaper is designed to empower researchers to not only perform these calculations but to understand their underlying principles and apply them effectively in their own discovery pipelines.

The Subject: 2-Methyl-1-Piperidinecarbonitrile

Molecular Structure and Significance

2-Methyl-1-piperidinecarbonitrile is a derivative of the piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in a wide range of pharmaceuticals.[1][2] The molecule's key features include a saturated six-membered piperidine ring, a chiral center at the C2 position due to the methyl substituent, and a cyano (nitrile) group attached to the ring nitrogen. The nitrile group is of particular interest; its strong dipole and ability to act as a hydrogen bond acceptor or a precursor for other functional groups make it a critical component in drug design.[3] Computational studies on similar piperidine derivatives have been instrumental in developing QSAR models and in structure-based drug design, highlighting the value of in-silico analysis for this class of compounds.[4][5]

The Role of Quantum Chemistry

While experimental methods provide invaluable data, quantum chemical calculations offer a predictive lens into a molecule's behavior at the electronic level. For a molecule like 2-methyl-1-piperidinecarbonitrile, these calculations can elucidate:

  • Stable 3D Conformations: Determining the lowest energy arrangement of atoms.

  • Electronic Properties: Mapping electron density to predict reactivity.

  • Spectroscopic Signatures: Predicting IR, Raman, and NMR spectra to aid in experimental characterization.

  • Thermodynamic Data: Calculating energies, enthalpies, and Gibbs free energies.

This guide will focus on a core set of calculations that provide a robust and foundational understanding of the molecule's properties.

Laying the Foundation: Choosing the Right Computational Tools

The accuracy of any quantum chemical calculation is a balance between the chosen theoretical method and the basis set used to describe the molecule's electrons.[6]

The "Why" Behind the Method: Density Functional Theory (DFT)

For a molecule of this size (C7H12N2), Density Functional Theory (DFT) offers the optimal balance of computational cost and accuracy.[7][8]

  • Hartree-Fock (HF) Theory: While fast, it neglects electron correlation, a crucial factor for accurate energy and property prediction.

  • Møller-Plesset Perturbation Theory (MP2): More accurate than HF as it includes electron correlation, but it is significantly more computationally expensive.

  • Density Functional Theory (DFT): Provides a framework that includes electron correlation at a cost comparable to HF. The B3LYP functional is a widely-used and well-validated choice for organic molecules, demonstrating a strong track record of reliable results.[8][9][10]

Our Choice: We will proceed with the B3LYP functional, a workhorse in computational organic chemistry.

The Language of Electrons: Selecting the Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons.

  • Minimal Basis Sets (e.g., STO-3G): Too simplistic for anything beyond a preliminary calculation.

  • Pople-style Basis Sets (e.g., 6-31G(d)): A good starting point. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing non-spherical electron distributions in bonding.

  • Extended Pople-style Basis Sets (e.g., 6-311++G(d,p)): This represents a significant step up in quality.

    • 6-311: A triple-split valence basis set, offering more flexibility for valence electrons.

    • ++G: Adds diffuse functions to both heavy atoms and hydrogens. These are crucial for accurately describing lone pairs (like on the two nitrogen atoms) and the π-system of the nitrile group.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p).

Our Choice: For high-quality, reliable results, we will use the 6-311++G(d,p) basis set. This combination of B3LYP/6-311++G(d,p) is a robust level of theory for the detailed analysis required.[3]

The Core Computational Workflow: A Self-Validating Protocol

The following protocol is designed as a logical and self-verifying sequence. Each step builds upon the last, ensuring the final results are derived from a true, stable molecular conformation.

Step 1: Building the Initial 3D Structure

Begin by building an approximate 3D structure of 2-methyl-1-piperidinecarbonitrile using any molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). Since the C2 position is a chiral center, you must decide which enantiomer to model, (R) or (S), or model both. For this guide, we will proceed with the (S)-enantiomer. Ensure the initial structure has reasonable bond lengths and angles.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to a minimum energy. This is the molecule's most stable 3D structure.

Protocol:

  • Load the initial structure into your quantum chemistry software package (e.g., Gaussian, ORCA).

  • Specify the level of theory: B3LYP/6-311++G(d,p) .

  • Set the calculation type to Optimization (Opt) .

  • Initiate the calculation. The software will iteratively adjust the atomic positions, calculating the energy and forces at each step, until it converges on a structure where the forces are effectively zero.

Step 3: Vibrational Frequency Analysis (The Self-Validation Check)

This is the most critical step for validating the result of the geometry optimization. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is not a minimum but a saddle point (a transition state).

Protocol:

  • Use the optimized geometry from the previous step as the input.

  • Specify the same level of theory: B3LYP/6-311++G(d,p) .

  • Set the calculation type to Frequency (Freq) .

  • Run the calculation.

  • Analyze the Output: Check the list of vibrational frequencies. If all are positive, the geometry is a true minimum. If any are negative (they will be listed as imaginary), the optimization has failed, and you must modify the starting structure and re-optimize.

This frequency calculation also provides a prediction of the molecule's infrared (IR) spectrum.

Computational Workflow Diagram

G cluster_workflow Self-Validating Computational Workflow A Step 1: Build Initial (S)-2-methyl-1-piperidinecarbonitrile Structure B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Structure C Step 3: Frequency Analysis (B3LYP/6-311++G(d,p)) B->C Optimized Geometry D Validation Check: Any Imaginary Frequencies? C->D E No: True Minimum Found. Proceed to Analysis. D->E All Frequencies > 0 F Yes: Saddle Point Found. Modify Structure & Re-optimize. D->F Frequencies < 0 G Step 4: Analyze Electronic Properties & Spectra E->G F->B Corrected Structure

Caption: A flowchart of the essential, self-validating workflow for quantum chemical calculations.

Analysis and Interpretation of Key Results

Once a validated, optimized geometry is obtained, you can extract a wealth of chemical information.

Structural and Thermodynamic Data

The primary output will be the optimized Cartesian coordinates. From these, you can measure key structural parameters. The frequency calculation also provides essential thermodynamic data.

ParameterDescriptionExample Predicted Value
Bond Lengths (Å) The internuclear distance between bonded atoms.C≡N: ~1.16 Å, N1-C(nitrile): ~1.38 Å
Bond Angles (º) The angle formed by three connected atoms.C2-N1-C6: ~112°
Dihedral Angles (º) The twist angle between two planes of atoms.Defines the chair conformation of the ring.
Zero-Point Energy The vibrational energy at 0 K.Reported in Hartrees or kcal/mol.
Enthalpy & Gibbs Free Energy Thermal corrections to the electronic energy.Reported in Hartrees or kcal/mol.
Electronic Structure and Reactivity

Understanding the distribution of electrons is key to predicting chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). The region of highest HOMO density is the likely site of electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The region of highest LUMO density is the likely site of nucleophilic attack.[3]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a descriptor of chemical stability. A large gap implies high stability, while a small gap implies higher reactivity.

For 2-methyl-1-piperidinecarbonitrile, the HOMO is expected to be localized on the piperidine ring nitrogen and potentially the nitrile lone pair, while the LUMO is expected to be localized on the antibonding π* orbital of the C≡N triple bond.

Frontier Molecular Orbital Concept

FMO cluster_fmo HOMO-LUMO Energy Gap LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor invis1->invis2 Energy Gap (ΔE) Correlates with Reactivity

Caption: The relationship between HOMO, LUMO, and the energy gap.

An MEP surface maps the electrostatic potential onto the electron density surface. It provides a simple, visual guide to reactivity:

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For our molecule, this will be strongly localized on the nitrogen atom of the nitrile group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This will be found around the hydrogen atoms.

NBO analysis provides a quantitative measure of charge distribution by calculating the charge on each atom. This can reveal subtle electronic effects.

AtomPredicted NBO Charge (e)
N1 (Piperidine)~ -0.50
C(nitrile)~ +0.25
N(nitrile)~ -0.45
C2 (Chiral Center)~ -0.20

Note: These are representative values and will vary slightly with the exact conformation and calculation details.

Predicted Vibrational Spectrum

The frequency calculation provides a list of vibrational modes and their corresponding IR intensities. The most intense and characteristic vibration will be the C≡N nitrile stretch.

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)Description
C-H Stretch (aliphatic)2850 - 3000Stretching of C-H bonds on the ring and methyl group.
C≡N Stretch ~2240 Strong, characteristic nitrile triple bond stretch.
C-H Bend1350 - 1470Bending/scissoring of C-H bonds.
C-N Stretch1000 - 1250Stretching of C-N single bonds in the ring.

Note: Calculated frequencies are often systematically higher than experimental values. They should be multiplied by a scaling factor (typically ~0.96-0.98 for B3LYP) for better comparison with experimental data.

Conclusion and Outlook

This guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of 2-methyl-1-piperidinecarbonitrile. By employing the B3LYP/6-311++G(d,p) level of theory, researchers can reliably predict the molecule's geometry, validate its stability through frequency analysis, and gain deep insights into its electronic structure and potential reactivity. The data generated from these calculations—including structural parameters, HOMO-LUMO energetics, electrostatic potential maps, and predicted IR spectra—provide a powerful complement to experimental investigation, accelerating the process of drug discovery and chemical characterization.

References

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research. Available at: [Link]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. National Center for Biotechnology Information. Available at: [Link]

  • Density functional theory (DFT) investigations into the coordination of nitrile ligands to the axial sites in [CoL OCH2O ] - ResearchGate. ResearchGate. Available at: [Link]

  • Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. Available at: [Link]

  • A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. MDPI. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]

  • A DFT rationalization for the observed regiochemistry in the cycloaddition between nitrile oxides and anthracenes. Scribd. Available at: [Link]

  • Quantum Chemistry Calculations for Metabolomics: Focus Review. National Center for Biotechnology Information. Available at: [Link]

  • A Guide to Molecular Mechanics and Quantum Chemical Calculations. Wavefunction, Inc. Available at: [Link]

  • QO2Mol: an open quantum chemistry property database of 120 kilo molecules with 20 million conformers. arXiv.org. Available at: [Link]

  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. National Center for Biotechnology Information. Available at: [Link]

  • An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. MDPI. Available at: [Link]

  • 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. PubChem. Available at: [Link]

  • Chemical Properties of 2-Pyridinecarbonitrile (CAS 100-70-9). Cheméo. Available at: [Link]

  • 2-Pyridinecarbonitrile. NIST WebBook. Available at: [Link]

Sources

Exploratory

biological activity of alpha-aminonitriles

Unlocking the Therapeutic Potential of -Aminonitriles: A Comprehensive Technical Guide In my experience overseeing early-stage drug discovery pipelines, the transition of -aminonitriles from mere synthetic stepping stone...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Therapeutic Potential of -Aminonitriles: A Comprehensive Technical Guide

In my experience overseeing early-stage drug discovery pipelines, the transition of -aminonitriles from mere synthetic stepping stones to primary pharmacophores represents a paradigm shift in rational drug design. Historically relegated to the role of transient intermediates in the Strecker amino acid synthesis[1], this functional group has emerged as a critical structural determinant in several classes of marketed therapeutics and advanced clinical candidates.

This whitepaper provides an in-depth technical analysis of the biological activity of -aminonitriles, detailing their mechanisms of action, therapeutic applications, and the self-validating experimental workflows required to screen them effectively.

Mechanistic Grounding: The Nitrile Warhead

The biological activity of -aminonitriles is fundamentally driven by the electronic nature of the cyano group (-C≡N). In the context of target engagement, the nitrile acts as a "reversible covalent warhead."

Unlike irreversible inhibitors (e.g., Michael acceptors) that permanently alkylate off-target proteins and risk idiosyncratic toxicity, the electrophilic carbon of the -aminonitrile undergoes nucleophilic attack by active-site residues—such as the catalytic serine in dipeptidyl peptidase-4 (DPP-4) or the cysteine in parasitic proteases—to form a reversible imidate or thioimidate adduct[2].

The Causality of Efficacy: This reversible covalent bond provides a massive boost to target affinity and residence time, while the reversibility ensures that the compound can eventually dissociate, minimizing long-term immunogenic liabilities. Furthermore, the adjacent -amino group provides an essential vector for chiral recognition and hydrogen-bonding interactions within the target's S1/S2 subpockets, driving target specificity[3].

Key Therapeutic Applications

The structural modularity of -aminonitriles has led to their successful deployment across multiple therapeutic areas. The table below summarizes the core applications and their corresponding mechanistic rationales.

Therapeutic AreaTarget Enzyme/ReceptorRepresentative Compound/ClassMechanism of Action
Type II Diabetes Dipeptidyl Peptidase-4 (DPP-4)Vildagliptin, SaxagliptinReversible covalent inhibition via nitrile binding to active site serine[3].
Parasitic Infections Cruzain (Cysteine Protease) -amidoacetonitrile derivativesThioimidate adduct formation with catalytic cysteine, halting T. cruzi replication[2].
Glaucoma / Cancer Carbonic Anhydrase (hCA)Strecker-type -aminonitrilesZinc-binding and active site occlusion, disrupting cellular pH homeostasis[4].
Viral Infections Viral ProteasesPeptidomimetic nitrilesCovalent inhibition of viral replication machinery[1].
Experimental Workflow: Synthesis and Biological Evaluation

To ensure a self-validating experimental system, a robust drug discovery pipeline must couple high-atom-economy synthesis with orthogonal biophysical validation. The following protocols detail the generation of an -aminonitrile library and its subsequent validation via Differential Scanning Fluorimetry (DSF).

Protocol 1: Solvent-Free Multicomponent Synthesis of -Aminonitriles

Rationale: Traditional Strecker syntheses utilize highly toxic aqueous cyanides (HCN, KCN) and generate significant hazardous waste. This protocol employs a solvent-free, Lewis acid-catalyzed multicomponent reaction using trimethylsilyl cyanide (TMSCN) to maximize atom economy, ensure safety, and allow for rapid library generation.

  • Reagent Assembly: In a 10 mL reaction vial, combine the target aromatic aldehyde (1.0 mmol) and primary amine (1.0 mmol).

  • Catalyst Addition: Add a mild Lewis acid catalyst (e.g., or , 5 mol%) to facilitate the rapid formation and activation of the intermediate imine.

  • Cyanation: Under a nitrogen atmosphere, slowly add TMSCN (1.2 mmol) dropwise. Causality note: The solvent-free environment increases the effective molarity of the reactants, driving the equilibrium forward without the need for thermal forcing.

  • Reaction Monitoring: Stir the mixture at room temperature ( ) for 30-60 minutes. Monitor the disappearance of the imine intermediate via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase.

  • Purification: Quench the reaction with of distilled water to hydrolyze the silyl ether. Extract with ethyl acetate ( ), dry over anhydrous , and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure -aminonitrile.

Protocol 2: Target Engagement Validation via Differential Scanning Fluorimetry (DSF)

Rationale: Standard enzyme inhibition assays can be confounded by false positives (e.g., colloidal aggregators or assay interference). DSF directly measures the thermodynamic stabilization of the target protein upon ligand binding, unambiguously confirming that the biological activity is driven by direct target engagement[4].

  • Master Mix Preparation: Prepare a master mix containing the purified target enzyme (e.g., human Carbonic Anhydrase at ) and SYPRO Orange dye (5x final concentration) in a physiological assay buffer (pH 7.4, 50 mM HEPES, 150 mM NaCl).

  • Plating: Dispense of the master mix into each well of a 96-well qPCR plate.

  • Ligand Addition: Add of the synthesized -aminonitrile (dissolved in DMSO, final concentration ). Include a 5% DMSO-only well as a negative baseline control.

  • Thermal Denaturation: Seal the plate and subject it to a thermal gradient from to at a ramp rate of in a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the melting temperature ( ) from the inflection point of the fluorescence curve. Causality note: A positive thermal shift ( ) relative to the DMSO control confirms direct, stabilizing binding of the -aminonitrile to the target's active site.

Visualizing the Mechanism of Action

The following diagram illustrates the logical flow of the covalent inhibition mechanism, demonstrating how the electrophilic nature of the -aminonitrile dictates its biological efficacy.

G A Cysteine Protease (Active Site Cys-SH) C Nucleophilic Attack (S⁻ → C≡N) A->C B α-Aminonitrile (Electrophilic -CN) B->C D Thioimidate Adduct (Reversible Covalent Bond) C->D Transition State E Enzyme Inactivation (Therapeutic Effect) D->E Target Engagement

Mechanism of reversible covalent inhibition of cysteine proteases by α-aminonitriles.

Conclusion

The -aminonitrile functional group represents a masterclass in pharmacophore design, bridging the gap between synthetic accessibility and profound biological activity. By leveraging reversible covalent interactions, researchers can achieve unprecedented target residence times while mitigating the toxicity risks associated with permanent alkylation. As high-throughput screening methodologies continue to evolve, the rational integration of -aminonitriles into novel drug scaffolds will undoubtedly yield the next generation of precision therapeutics.

References
  • Multi-component Reactions – Methods for Drug Discovery . Source: aalto.fi. 1

  • Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry . Source: tandfonline.com. 4

  • Enantiomerically pure chiral N-Acyl-alpha-aminonitriles . Source: art-er.it. 3

  • Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties . Source: researchgate.net. 2

Sources

Protocols & Analytical Methods

Method

Application Notes for the Strecker Synthesis of 2-Methyl-1-piperidinecarbonitrile

Document ID: AN-S2MPC-20260314 Abstract This document provides a comprehensive guide for the synthesis of 2-methyl-1-piperidinecarbonitrile, a valuable α-aminonitrile intermediate in pharmaceutical and organic synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-S2MPC-20260314

Abstract

This document provides a comprehensive guide for the synthesis of 2-methyl-1-piperidinecarbonitrile, a valuable α-aminonitrile intermediate in pharmaceutical and organic synthesis. The protocol detailed herein is a variation of the classical Strecker synthesis, tailored for secondary amines.[1][2] This three-component reaction utilizes 2-methylpiperidine, formaldehyde, and a cyanide source to efficiently construct the target molecule. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization. It is intended for researchers, scientists, and drug development professionals with a background in experimental organic chemistry.

Introduction and Scientific Principle

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of organic chemistry for the preparation of α-amino acids and their precursors, α-aminonitriles.[2][3] The classical method involves the reaction of an aldehyde or ketone with ammonia and cyanide.[1] The versatility of this reaction allows for the use of primary and secondary amines in place of ammonia, yielding N-substituted α-aminonitriles.[1][2]

The synthesis of 2-methyl-1-piperidinecarbonitrile is an example of this powerful transformation applied to a cyclic secondary amine. The reaction proceeds via a one-pot, three-component mechanism where 2-methylpiperidine, formaldehyde, and a cyanide salt converge to form the desired product. This method is highly efficient and atom-economical, making it an attractive route for chemical synthesis.[4]

Reaction Scheme:

Figure 1: Overall reaction for the synthesis of 2-methyl-1-piperidinecarbonitrile.

The mechanism involves the initial formation of an iminium ion from the reaction of 2-methylpiperidine and formaldehyde.[5] This electrophilic intermediate is then intercepted by a nucleophilic cyanide ion to furnish the final α-aminonitrile product.[1][6]

Experimental Protocol

This protocol is designed for the synthesis of 2-methyl-1-piperidinecarbonitrile on a laboratory scale.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Volume/MassNotes
2-MethylpiperidineC₆H₁₃N99.17505.8 mL99% purity
Formaldehyde SolutionCH₂O30.03554.5 mL37 wt. % in H₂O
Potassium Cyanide (KCN)KCN65.12603.9 gEXTREMELY TOXIC
Acetic AcidCH₃COOH60.05603.4 mLGlacial
Dichloromethane (DCM)CH₂Cl₂84.93-200 mLFor extraction
Saturated NaHCO₃ solution---100 mLFor work-up
Anhydrous MgSO₄MgSO₄120.37-~10 gFor drying
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Initial Charging: To the flask, add 2-methylpiperidine (5.8 mL, 50 mmol) and 50 mL of water. Begin stirring and allow the solution to cool to 0-5 °C.

  • Formaldehyde Addition: Slowly add the formaldehyde solution (4.5 mL, 55 mmol) to the stirred mixture via the dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C. Stir for an additional 20 minutes at this temperature. This step forms the highly reactive N-methylol intermediate which will equilibrate to the iminium ion.

  • Cyanide Solution Preparation: (EXTREME CAUTION - See Section 3) In a separate beaker, carefully dissolve potassium cyanide (3.9 g, 60 mmol) in 30 mL of water.

  • Cyanide Addition: Add the potassium cyanide solution dropwise to the reaction flask over 30 minutes. Maintain the temperature between 0-5 °C throughout the addition. The cyanide ion acts as the key nucleophile, attacking the iminium ion intermediate.

  • Acidification: After the cyanide addition is complete, slowly add glacial acetic acid (3.4 mL, 60 mmol) dropwise. The addition of acid helps to neutralize the reaction mixture and facilitate the formation of the final product.

  • Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[7]

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). This removes any remaining acid and water-soluble byproducts.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 2-methyl-1-piperidinecarbonitrile.[7]

Purification

The crude product can be purified by vacuum distillation or by column chromatography on silica gel. Due to the basic nature of the aminonitrile, streaking on silica gel can be an issue.[7] To mitigate this, the silica gel can be pre-treated with a triethylamine/hexane solution, or a small percentage of triethylamine can be added to the eluent system (e.g., ethyl acetate/hexane with 1% triethylamine).

Safety Precautions

Potassium cyanide is a highly toxic substance. [8][9][10] Ingestion, inhalation, or skin contact can be fatal.[11]

  • Always handle potassium cyanide in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[11]

  • Crucially, avoid acidification of cyanide solutions, as this will generate highly toxic hydrogen cyanide gas. [9] The protocol described involves the controlled addition of acid to a buffered system, but extreme care must be taken.

  • Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

Characterization

The identity and purity of the synthesized 2-methyl-1-piperidinecarbonitrile should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic nitrile (C≡N) stretch (typically around 2240-2220 cm⁻¹).

  • Mass Spectrometry: To determine the molecular weight.

Workflow and Mechanism Diagram

The following diagram illustrates the experimental workflow for the synthesis of 2-methyl-1-piperidinecarbonitrile.

Strecker_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Assemble Reagents (2-Methylpiperidine, Formaldehyde, KCN, Acetic Acid) Setup 2. Set up Reaction Flask (3-neck RBF, Stirrer, Dropping Funnel, Thermometer) Reagents->Setup Charge 3. Charge Flask & Cool (2-Methylpiperidine, H₂O, 0-5 °C) Setup->Charge Add_CH2O 4. Add Formaldehyde (Dropwise, <10 °C) Charge->Add_CH2O Add_KCN 5. Add KCN Solution (Dropwise, 0-5 °C) Add_CH2O->Add_KCN Acidify 6. Add Acetic Acid (Dropwise) Add_KCN->Acidify Stir 7. Stir at Room Temp (3 hours, Monitor by TLC) Acidify->Stir Extract 8. Extraction (DCM) Stir->Extract Wash 9. Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry 10. Dry & Concentrate (MgSO₄, Rotovap) Wash->Dry Purify 11. Purification (Vacuum Distillation or Column Chromatography) Dry->Purify Characterize 12. Characterization (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of 2-methyl-1-piperidinecarbonitrile.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low YieldIncomplete reaction; Decomposition of product during workup.Ensure accurate temperature control during additions; Minimize time in acidic conditions; Check reagent purity.
Product Streaking on TLC/ColumnBasic nature of the aminonitrile interacting with acidic silica gel.[7]Neutralize the crude product before chromatography; Use a deactivated silica gel; Add a small amount of a basic modifier (e.g., triethylamine) to the eluent.
Reappearance of Starting Material after PurificationRetro-Strecker reaction, especially if heated.[7]Avoid excessive heat during concentration and purification; Use high-vacuum distillation at a lower temperature if possible.

References

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved March 14, 2026.
  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021, July 27). Chemistry Notes.
  • Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.Net.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2021, March 18). MDPI.
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.
  • Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-. (n.d.). Organic Syntheses Procedure.
  • Potassium cyanide. (n.d.). In Wikipedia. Retrieved March 14, 2026.
  • Potassium Cyanide Formula: Properties, Application, & More. (n.d.).
  • Preventing degradation of aminonitriles during workup and purific
  • A truly green synthesis of α-aminonitriles via Strecker reaction. (n.d.). PMC.
  • Working with Hazardous Chemicals. (n.d.).
  • Potassium Cyanide: Structure, Properties, Uses & Prepar

Sources

Application

Application Note: 2-Methyl-1-piperidinecarbonitrile as a Versatile Synthetic Intermediate

Executive Summary 2-Methyl-1-piperidinecarbonitrile (CAS: 5321-87-9), also known as 1-cyano-2-methylpiperidine, is a highly valuable nitrogen-containing heterocyclic building block in medicinal chemistry and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1-piperidinecarbonitrile (CAS: 5321-87-9), also known as 1-cyano-2-methylpiperidine, is a highly valuable nitrogen-containing heterocyclic building block in medicinal chemistry and agrochemical development[1]. Functioning as an N -cyanamide, it features a unique electrophilic nitrile carbon adjacent to a sterically hindered piperidine ring. This structural motif makes it an ideal synthetic intermediate for the divergent synthesis of amidines, guanidines, and complex hydrazine derivatives. This application note provides field-proven, self-validating protocols for utilizing this compound, emphasizing mechanistic causality and safety.

Mechanistic Grounding & Reactivity Profile

The synthetic utility of 2-methyl-1-piperidinecarbonitrile stems from the strong electron-withdrawing nature of the cyano group (-C≡N) bonded directly to the piperidine nitrogen.

  • Electrophilic Susceptibility : The nitrile carbon is highly susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard reagents) and amines, facilitating the formation of N,N -disubstituted amidines and guanidines[2][3].

  • Reductive Lability : The N-CN bond can be fully reduced to an N-NH 2​ bond using strong hydride donors, yielding 1-amino-2-methylpiperidine, a critical precursor for bioactive pyrazoles and triazoles[4].

Pathway A 2-Methylpiperidine B 2-Methyl-1-piperidinecarbonitrile (CAS: 5321-87-9) A->B BrCN or KSCN (e-) C Amidines B->C RMgX (Grignard) D 1-Amino-2-methylpiperidine B->D LiAlH4 (Reduction) E Guanidines B->E R-NH2 (Amination)

Reaction pathways of 2-methyl-1-piperidinecarbonitrile demonstrating its versatility.

Upstream Synthesis Considerations

Historically, the synthesis of this intermediate relied on the von Braun-type cyanation using Cyanogen Bromide (BrCN). However, BrCN is highly toxic, volatile, and liberates hydrogen cyanide upon decomposition[1][5]. Modern, safer alternatives employ electrochemical cyanation using Potassium Thiocyanate (KSCN) or in-situ generated BrCN in closed continuous-flow systems, drastically reducing exposure risks while maintaining high yields[6].

Downstream Protocol I: Grignard Addition for Amidine Synthesis

The conversion of 2-methyl-1-piperidinecarbonitrile to an amidine requires the addition of a Grignard reagent. The following protocol ensures high conversion while preventing the formation of unwanted side products[2][3].

Protocol S1 1. System Preparation Purge with N2, dry THF S2 2. Grignard Addition Dropwise RMgX at 0°C S1->S2 S3 3. Nucleophilic Attack Reflux (65°C) for 4-6h S2->S3 S4 4. Reaction Quenching Ice-cold NH4Cl (aq) S3->S4 S5 5. Isolation DCM Extraction & Chromatography S4->S5

Step-by-step logical workflow for the synthesis of amidines via Grignard addition.

Step-by-Step Methodology
  • System Preparation : Flame-dry a two-neck round-bottom flask and purge with inert Nitrogen ( N2​ ). Dissolve 2-methyl-1-piperidinecarbonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Causality: Trace moisture will prematurely protonate and quench the Grignard reagent, leading to alkane byproducts and unreacted cyanamide[3].

  • Reagent Addition : Cool the reaction vessel to 0°C using an ice bath. Add the desired Grignard reagent (RMgX, 3.0 eq) dropwise over 30 minutes.

    • Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses the formation of homocoupled Grignard dimers.

  • Reflux & Maturation : Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 4–6 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The cyanamide starting material is UV-inactive but stains brown with iodine (approx. Rf​ 0.4 in 20% EtOAc/Hexane). The reaction is validated as complete when this spot entirely disappears, replaced by a highly polar, baseline-retained amidine salt spot.

  • Quenching : Cool the flask to 0°C and slowly add ice-cold saturated aqueous NH4​Cl .

    • Causality: NH4​Cl provides a mild proton source to hydrolyze the magnesium amidinate intermediate into the free amidine without hydrolyzing the amidine into an amide[2].

  • Isolation : Extract the aqueous layer with Dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Downstream Protocol II: Reductive Cleavage to 1-Amino-2-methylpiperidine

Converting the cyanamide to a hydrazine derivative requires aggressive hydride reduction. Milder agents (like NaBH4​ ) are insufficient to reduce the highly oxidized N-CN bond[4].

Step-by-Step Methodology
  • Hydride Suspension : Suspend Lithium Aluminum Hydride ( LiAlH4​ , 4.0 eq) in anhydrous Diethyl Ether ( Et2​O ) at 0°C under N2​ .

  • Substrate Addition : Dissolve 2-methyl-1-piperidinecarbonitrile (1.0 eq) in anhydrous Et2​O and add dropwise to the LiAlH4​ suspension.

    • Causality: LiAlH4​ first reduces the nitrile to an imine intermediate, which is rapidly reduced again to the primary amine. The large excess (4.0 eq) ensures complete conversion of the sterically hindered 2-methyl system[4].

  • Reaction Maturation : Stir at room temperature for 4 hours.

  • Fieser Quenching (Self-Validating Step) : Cool to 0°C. For every n grams of LiAlH4​ used, strictly add: n mL of H2​O , followed by n mL of 15% aqueous NaOH , and finally 3n mL of H2​O .

    • Self-Validation: This specific stoichiometric quenching sequence forces the formation of a crisp, white, granular aluminum salt precipitate. If the solution remains a grey, unfilterable slurry, the quenching is incomplete. The appearance of the granular white solid validates that all active hydride has been safely neutralized and the product is ready for simple vacuum filtration.

Quantitative Data: Reaction Profiles

The table below summarizes the expected quantitative outcomes for the primary downstream workflows utilizing 2-methyl-1-piperidinecarbonitrile.

Derivative TargetReagent SystemTemp / TimeTypical YieldValidation Metric
N -Substituted Amidine RMgX (3.0 eq), THF0°C to 65°C, 6h75–85%TLC: Disappearance of Rf​ 0.4
1-Amino-2-methylpiperidine LiAlH4​ (4.0 eq), Et2​O 0°C to 25°C, 4h80–90%Fieser Workup Granulation
Guanidine Derivative R- NH2​ (2.0 eq), EtOHReflux, 12h60–70%LC-MS: [M+H]+ Mass Shift

References

  • LookChem. Cas 506-68-3, Cyanogen bromide.
  • ACS Electrochemistry. eCyanation: A Dual Strategy for Electrochemical Cyanation of Amines Using Potassium Thiocyanate.
  • Thieme Connect. Product Class 7: Hydrazines and Hydrazinium Salts.
  • Thieme Connect. Direct Introduction of an N,N′-Nonsubstituted Carboxamidine Group by Grignard Addition to Silylated Cyanamide.
  • Journal of the American Chemical Society (JACS). ACTION OF THE GRIGNARD REAGENT ON CN COMPOUNDS. SYNTHESIS OF AMIDINES FROM CYANAMIDES.

Sources

Method

Application Note: High-Yield Synthesis of 2-Methyl-1-piperidinecarbonitrile via Halide-Free Electrochemical Cyanation

Executive Summary 2-Methyl-1-piperidinecarbonitrile is a critical nitrogen-containing heterocyclic building block utilized extensively in organic synthesis, agrochemical research, and pharmaceutical development[1]. Histo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1-piperidinecarbonitrile is a critical nitrogen-containing heterocyclic building block utilized extensively in organic synthesis, agrochemical research, and pharmaceutical development[1]. Historically, the N-cyanation of secondary amines relied heavily on highly toxic and volatile cyanogen halides[2]. This application note details a modern, self-validating electrochemical protocol (eCyanation) that utilizes bench-stable potassium thiocyanate (KSCN) as the cyanide source, completely eliminating the need for hazardous cyanogen bromide isolation[3].

Mechanistic Rationale & Pathway

The traditional synthesis of cyanamides involves the direct nucleophilic attack of an amine on cyanogen bromide (BrCN). However, BrCN is highly toxic, corrosive, and prone to releasing lethal hydrogen cyanide gas upon decomposition[4].

The eCyanation strategy fundamentally shifts this paradigm by generating the electrophilic cyanating species in situ[2]. Under mild anodic conditions, the thiocyanate anion undergoes a two-electron oxidation to generate a reactive [CN⁺] equivalent[3].

Expertise & Causality Insight: For sterically hindered substrates like 2-methylpiperidine, a direct, halide-free route is mechanistically superior. The exclusion of halide mediators (such as LiCl or LiBr) prevents competitive oxidation pathways that would otherwise sterically or electronically hinder the cyanation of the bulky 2-methylpiperidine core. Omitting LiCl increases the isolated yield from 38% to 68%[5].

Mechanism KSCN Potassium Thiocyanate (KSCN) Oxidation Anodic Oxidation (-2e⁻) KSCN->Oxidation MeCN/H₂O, Constant Current CN_plus Electrophilic Cyanating Species [CN⁺] equivalent Oxidation->CN_plus in situ generation Product 2-Methyl-1-piperidinecarbonitrile (Target Product) CN_plus->Product Halide-free N-cyanation Amine 2-Methylpiperidine (Sterically Hindered Amine) Amine->Product Nucleophilic attack

Figure 1: Mechanistic pathway for the halide-free electrochemical cyanation of amines.

Comparative Analysis of Synthetic Routes

To justify the transition to the electrochemical method, the following table summarizes the quantitative and qualitative differences between the traditional BrCN method and the modern eCyanation protocol[2][4][5].

ParameterTraditional Method (BrCN)Modern eCyanation (KSCN)
Cyanating Agent Cyanogen Bromide (BrCN)Potassium Thiocyanate (KSCN)
Toxicity Profile High (Toxic, Volatile, Corrosive)Low (Bench-stable, non-volatile salt)
Primary Byproducts HBr (Requires base neutralization)Safe electrochemical byproducts
Yield (2-Methylpiperidine) Variable, requires excess toxic reagent68% (Optimized halide-free conditions)
Operational Complexity High (Strict anhydrous/inert conditions)Low (Undivided cell, ambient conditions)

Detailed Experimental Protocol: Direct eCyanation

Note: The following protocol is specifically optimized for the sterically hindered 2-methylpiperidine. Therefore, this protocol strictly employs a halide-free environment to maximize conversion[5].

Materials & Equipment
  • Substrate: 2-Methylpiperidine (0.4 mmol)[5]

  • Reagent: Potassium thiocyanate (KSCN, 1.2 equiv, 0.48 mmol)[5]

  • Solvent System: Acetonitrile (MeCN, 4.8 mL) and Deionized Water (0.2 mL)[5]

  • Extraction/Purification: Ethyl acetate (AcOEt), Brine, Anhydrous Na₂SO₄, Silica gel[3]

  • Equipment: 5 mL undivided electrochemical vial (e.g., ElectraSyn), Carbon graphite (Cgr) working electrode (anode), Stainless steel (SS) counter electrode (cathode), Potentiostat[3].

Step-by-Step Methodology
  • Reaction Setup: In the 5 mL undivided electrochemical vial equipped with a magnetic stir bar, add 2-methylpiperidine (0.4 mmol) and KSCN (0.48 mmol)[5].

  • Solvent Addition: Add 4.8 mL of MeCN and 0.2 mL of H₂O[5]. Causality Check: The slight addition of water is critical; it ensures full dissolution of the KSCN salt and maintains optimal conductivity without promoting unwanted hydrolysis of the intermediates. Do not add LiCl[5].

  • Electrolysis: Insert the Cgr anode and SS cathode into the solution. Commence electrolysis at a constant current density of 11.2 mA/cm² until a total charge of 15 F/mol relative to the amine is passed. Maintain continuous stirring at room temperature[5].

  • Workup: Upon completion, transfer the mixture to a separatory funnel. Dilute with AcOEt (approx. 15 mL) and wash with brine (3 x 10 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient from 0% to 100% AcOEt in petroleum ether[3].

Figure 2: Step-by-step experimental workflow for direct eCyanation of 2-methylpiperidine.

Safety, Troubleshooting, and Quality Control

  • Self-Validating System: To ensure the electrochemical cell is functioning properly before committing to workup, utilize Gas Chromatography (GC) with tridecane as an internal standard[3]. A GC yield approaching 80%+ indicates successful electrolysis[5]. If conversion is low, verify electrode connections and ensure the KSCN is fully dissolved.

  • Safety Considerations: Although KSCN is bench-stable and this protocol completely avoids BrCN isolation[2], anodic oxidation generates highly reactive intermediates. Always perform the reaction in a well-ventilated fume hood. Strictly avoid mixing the reaction mixture with strong acids to prevent the potential release of toxic HCN gas[4].

References

  • Hattori, S., et al. "eCyanation: A Dual Strategy for Electrochemical Cyanation of Amines Using Potassium Thiocyanate." ACS Electrochemistry, March 2026. URL:[Link]

  • LookChem Database. "Cas 506-68-3, Cyanogen bromide." URL: [Link]

Sources

Application

Application Note: Structural Elucidation of 2-Methyl-1-piperidinecarbonitrile using 1H NMR Spectroscopy

Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 2-methyl-1-piperidinecarbonitrile using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 2-methyl-1-piperidinecarbonitrile using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The causality behind experimental choices, from sample preparation to spectral interpretation, is explained to ensure methodological robustness. This note is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to apply ¹H NMR for the unambiguous structural confirmation of substituted piperidine scaffolds, which are prevalent in medicinal chemistry.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The introduction of substituents, such as a methyl group at the C-2 position and a carbonitrile group on the nitrogen atom, creates a chiral center and significantly influences the molecule's electronic and steric properties.

Accurate structural determination is paramount for understanding structure-activity relationships (SAR). ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[1][2] This application note will dissect the ¹H NMR spectrum of 2-methyl-1-piperidinecarbonitrile, offering a clear pathway from data acquisition to complete structural assignment.

Causality in Experimental Design

The quality and interpretability of an NMR spectrum are directly dependent on the careful design of the experiment. Every parameter, from solvent choice to acquisition time, is selected to optimize the resulting data for the specific structural questions being asked.

Solvent Selection: Beyond Mere Dissolution

The choice of a deuterated solvent is one of the most critical steps in sample preparation. While the primary function is to dissolve the analyte without generating an overwhelming solvent signal, the solvent's properties can significantly influence the resulting chemical shifts.[3][4]

For 2-methyl-1-piperidinecarbonitrile, deuterated chloroform (CDCl₃) is an excellent first choice. It is a relatively non-polar, aprotic solvent that readily dissolves many organic compounds and has a well-characterized residual proton signal at approximately 7.26 ppm.[5] Aromatic solvents like benzene-d₆ could also be used to induce aromatic solvent-induced shifts (ASIS), which can help resolve overlapping signals by altering the chemical environment around the solute.[6] However, for initial structural confirmation, the less interactive nature of CDCl₃ provides a more "neutral" spectral view.[7][8]

Instrument Parameters: Optimizing for Resolution and Sensitivity

The parameters used for data acquisition are tailored to maximize the information obtained from the sample.

  • Field Strength: A higher magnetic field strength (e.g., 400-600 MHz) is generally preferred as it increases chemical shift dispersion, reducing signal overlap and simplifying the interpretation of complex multiplets.[9]

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds ensures that the free induction decay (FID) has sufficiently decayed, leading to better digital resolution in the transformed spectrum.[5]

  • Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons, ensuring that the signal integrations are quantitative and accurately reflect the relative number of protons.[5]

  • Number of Scans: Typically, 8 to 16 scans provide a sufficient signal-to-noise ratio for a sample concentration of 5-10 mg.

Experimental Protocol

This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum of 2-methyl-1-piperidinecarbonitrile.

Materials
  • 2-Methyl-1-piperidinecarbonitrile (≥95% purity)

  • Deuterated Chloroform (CDCl₃, 99.8% D)

  • 5 mm NMR Tubes

  • Pipettes and Vials

Sample Preparation Workflow

G cluster_prep Sample Preparation A 1. Weigh 5-10 mg of 2-methyl-1-piperidinecarbonitrile B 2. Dissolve in ~0.7 mL of CDCl3 in a clean vial A->B C 3. Vortex until fully dissolved B->C D 4. Transfer solution to a 5 mm NMR tube C->D

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard 1D proton (zg30)

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 3.4 s

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the FID and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to achieve a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction.

  • Referencing: Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm.

  • Integration: Integrate all signals and normalize to a known proton count (e.g., the methyl group doublet to 3H).

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 2-methyl-1-piperidinecarbonitrile is characterized by distinct regions corresponding to the aliphatic protons of the piperidine ring. The presence of the methyl group at the C-2 position and the cyano group on the nitrogen atom introduces specific electronic and steric effects that dictate the chemical shifts and coupling patterns.

Caption: Structure of 2-methyl-1-piperidinecarbonitrile.

Predicted ¹H NMR Data Summary

The interpretation of an NMR spectrum involves analyzing four key features: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[10] The following table summarizes the expected data for 2-methyl-1-piperidinecarbonitrile.

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~4.2 - 4.41Hm-
H-6ax~3.4 - 3.61HdtJgem ≈ 13, Jax-ax/eq ≈ 4
H-6eq~3.0 - 3.21HdmJgem ≈ 13
H-3 to H-5~1.5 - 2.06Hm-
C2-CH₃~1.3 - 1.43HdJ ≈ 6-7

Note: These are predicted values based on analogous structures. Actual experimental values may vary slightly.

Detailed Signal Assignment and Rationale
  • C2-CH₃ (δ ~1.3 - 1.4 ppm): This signal is expected to be the most upfield of the non-ring protons. It will appear as a doublet due to coupling with the single proton at the C-2 position (H-2), following the n+1 rule.[2] Its integration value of 3H makes it a key reference point for the rest of the spectrum.

  • Ring Protons (H-3, H-4, H-5; δ ~1.5 - 2.0 ppm): The protons on carbons 3, 4, and 5 of the piperidine ring are in a classic aliphatic environment. They typically resonate in the range of 1.5-2.0 ppm.[11] Due to extensive geminal and vicinal coupling, and the conformational dynamics of the ring, these signals often overlap to form a complex, broad multiplet.[6]

  • H-6 Protons (δ ~3.0 - 3.6 ppm): The two protons at the C-6 position are adjacent to the nitrogen atom. The electron-withdrawing effect of the nitrogen deshields these protons, shifting them downfield relative to the other ring methylene groups.[11] In a chair conformation, the axial (H-6ax) and equatorial (H-6eq) protons are chemically non-equivalent. H-6ax is typically a doublet of triplets, while H-6eq is often a broad doublet of multiplets.

  • H-2 Proton (δ ~4.2 - 4.4 ppm): This methine proton is the most deshielded proton on the ring. Its downfield shift is caused by two factors: its position adjacent to the electron-withdrawing nitrogen atom and the additional deshielding effect of the cyano group. It will appear as a complex multiplet due to coupling with the C2-CH₃ protons and the two protons on C-3.

Advanced Considerations: Conformational Dynamics

The piperidine ring exists predominantly in a chair conformation. However, it can undergo a "chair-flip," interconverting axial and equatorial substituents. For 2-methyl-1-piperidinecarbonitrile, the methyl group will have a strong preference for the equatorial position to minimize steric strain. This conformational preference locks the ring, leading to well-defined axial and equatorial proton signals, particularly for the H-6 protons.[9] In some cases, variable temperature (VT) NMR studies can be employed to study these dynamic processes.[12]

Conclusion

¹H NMR spectroscopy provides an unambiguous and information-rich method for the structural elucidation of 2-methyl-1-piperidinecarbonitrile. By carefully selecting experimental parameters and systematically analyzing the chemical shifts, integration, and coupling patterns, a complete and confident assignment of all protons in the molecule can be achieved. This protocol and analysis serve as a robust framework for researchers working with substituted piperidine derivatives, enabling them to verify molecular structures with high fidelity, a critical step in the drug discovery and development pipeline.

References

  • Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
  • Klinck, R. E., & Stothers, J. B. (1962). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 40(5), 1071-1076. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-Basrah University. Retrieved from [Link]

  • Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the substituted complexes. Retrieved from [Link]

  • White Rose Research Online. (2018). Synthesis of highly substituted 2-spiropiperidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Wikipedia. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]

Sources

Method

Application Note: 13C NMR Analysis of 2-Methyl-1-piperidinecarbonitrile

Introduction: The Role of 13C NMR in Heterocyclic Compound Analysis Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of 13C NMR in Heterocyclic Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, particularly in the fields of pharmaceutical and materials science.[1] Among its variants, 13C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule.[2] Each chemically non-equivalent carbon atom in a molecule produces a distinct signal, revealing valuable information about its chemical environment, hybridization, and connectivity.[3]

This application note provides a detailed guide to the 13C NMR analysis of 2-methyl-1-piperidinecarbonitrile, a substituted heterocyclic compound. The piperidine ring is a prevalent scaffold in many FDA-approved drugs, making the precise characterization of its derivatives crucial for drug discovery and development.[4] The introduction of a methyl group at the 2-position and a cyano group at the nitrogen atom significantly influences the electronic environment and, consequently, the 13C NMR spectrum of the piperidine core. Understanding these influences is key to confirming the structure and purity of the synthesized compound.

Experimental Protocol: Acquiring High-Quality 13C NMR Data

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. The following protocol outlines the steps for preparing a sample of 2-methyl-1-piperidinecarbonitrile for 13C NMR analysis to ensure optimal results.

Materials and Reagents
  • 2-methyl-1-piperidinecarbonitrile

  • Deuterated chloroform (CDCl3)[5]

  • 5 mm NMR tubes[6]

  • Pasteur pipette and glass wool

  • Tetramethylsilane (TMS) (if not present in the solvent)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (50-100 mg for 13C NMR) dissolve 2. Dissolve in CDCl3 (~0.7 mL) weigh->dissolve High concentration is ideal for 13C NMR filter 3. Filter Solution (Glass wool plug) dissolve->filter Remove particulates transfer 4. Transfer to NMR Tube filter->transfer Ensures homogeneity instrument 5. Place in NMR Spectrometer transfer->instrument lock 6. Lock on Deuterium Signal instrument->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire 13C Spectrum (Proton-decoupled) shim->acquire

Caption: Workflow for 13C NMR sample preparation and data acquisition.

Detailed Procedural Steps
  • Sample Weighing: For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time, as the 13C isotope has a low natural abundance (1.1%).[7][8] Weigh approximately 50-100 mg of 2-methyl-1-piperidinecarbonitrile.

  • Solvent Selection and Dissolution: Deuterated solvents are essential in NMR to avoid large solvent signals that would obscure the analyte's peaks.[1][9] Deuterated chloroform (CDCl3) is a common choice for a wide range of organic compounds due to its moderate polarity.[5] Dissolve the weighed sample in approximately 0.7 mL of CDCl3 in a clean, small vial.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is critical to remove any suspended solid particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent. This stabilizes the magnetic field strength.

    • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.

    • Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence. This technique simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[3]

Spectral Analysis and Interpretation

The 13C NMR spectrum of 2-methyl-1-piperidinecarbonitrile is expected to show seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS at 0 ppm.[10]

Molecular Structure and Carbon Numbering

Sources

Application

The 2-Methylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery and the Synthetic Utility of its N-Carbonitrile Derivative

Introduction: The Strategic Importance of the 2-Methylpiperidine Moiety in Medicinal Chemistry The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals, prized for its f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2-Methylpiperidine Moiety in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals, prized for its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile three-dimensional framework for interacting with biological targets.[1][2] The introduction of a methyl group at the 2-position of the piperidine ring creates a chiral center and imparts specific conformational constraints that can significantly influence a molecule's pharmacological profile. This 2-methylpiperidine core is a key structural feature in several successful drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. The methyl group can enhance binding affinity to target proteins through favorable van der Waals interactions, modulate lipophilicity to improve pharmacokinetic properties, and influence the pKa of the piperidine nitrogen, which is often crucial for target engagement.[3]

This guide provides an in-depth exploration of the applications of the 2-methylpiperidine scaffold in medicinal chemistry, with a focus on its role in the development of therapeutics for infectious diseases and pain management. Furthermore, we will explore the synthesis and potential utility of 2-methyl-1-piperidinecarbonitrile as a versatile intermediate for the further elaboration of this important pharmacophore.

Part 1: The 2-Methylpiperidine Scaffold in Approved Therapeutics

The strategic incorporation of the 2-methylpiperidine motif has led to the development of important drugs in various therapeutic areas. Below, we discuss two prominent examples, highlighting the contribution of this scaffold to their mechanism of action and overall efficacy.

Mefloquine: A Quinoline Methanol Antimalarial

Mefloquine is a crucial drug for the prophylaxis and treatment of malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum.[4] Its structure features a 2,8-bis(trifluoromethyl)quinoline core linked to a 2-piperidylmethanol moiety. The 2-methylpiperidine ring is part of this piperidylmethanol component, and its stereochemistry is critical for the drug's activity.

The precise mechanism of action of mefloquine is not fully elucidated, but it is believed to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme species, which ultimately kills the parasite. The 2-piperidylmethanol portion of the molecule is thought to be essential for this activity, with the nitrogen atom of the piperidine ring playing a key role in binding to the target. The methyl group at the 2-position of the piperidine ring in related structures can influence the conformational preference of the side chain, thereby optimizing the interaction with the biological target.

Ropivacaine: A Long-Acting Amide Local Anesthetic

Ropivacaine is a long-acting local anesthetic of the amide type, widely used for surgical anesthesia and for the management of acute pain.[5] Its structure consists of a 2,6-dimethylphenylamine linked via an amide bond to (S)-1-propyl-2-piperidinecarboxylic acid. The (S)-enantiomer is used clinically due to its reduced cardiotoxicity compared to the racemic mixture or the (R)-enantiomer.

Ropivacaine functions by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the initiation and conduction of nerve impulses. The 2-methylpiperidine core, in this case, a pipecolic acid derivative, is crucial for the drug's anesthetic activity. The stereochemistry at the 2-position, dictated by the methyl group's implicit precursor, is a key determinant of both potency and safety. The interaction with the sodium channel is stereospecific, and the (S)-configuration provides the optimal orientation for binding and blockade.

Part 2: Synthesis of 2-Methylpiperidine-Containing Compounds and their N-Carbonitrile Derivatives

The synthesis of enantiomerically pure 2-substituted piperidines is a significant challenge in organic chemistry, and various strategies have been developed to address this.[6] Below, we provide a representative protocol for the asymmetric synthesis of a 2-methylpiperidine precursor and a general method for its subsequent N-cyanation.

Protocol 1: Asymmetric Synthesis of a Chiral 2-Methylpiperidine Precursor

The asymmetric hydrogenation of substituted pyridines is a powerful method for accessing chiral piperidines.[7] This protocol is based on the iridium-catalyzed asymmetric hydrogenation of a 2-methylpyridinium salt, which can be prepared from the readily available 2-methylpyridine.

Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Bromide

  • Step 1: Synthesis of N-Benzyl-2-methylpyridinium Bromide

    • To a solution of 2-methylpyridine (1.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the mixture to room temperature, and collect the resulting precipitate by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield the N-benzyl-2-methylpyridinium bromide salt.[8]

  • Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

    • In a glovebox, charge a pressure reactor with [Ir(COD)Cl]₂ (0.5 mol%) and a suitable chiral phosphine ligand (e.g., a MeO-BoQPhos derivative, 1.1 mol%).

    • Add anhydrous tetrahydrofuran (THF) and stir the mixture for 10 minutes.

    • Add the N-benzyl-2-methylpyridinium bromide salt (1.0 eq) and a catalytic amount of iodine (5 mol%).

    • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

    • Pressurize the reactor to 450 psi with hydrogen and stir the reaction at 30 °C for 24 hours.

    • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched N-benzyl-2-methylpiperidine.[7]

Diagram: Asymmetric Synthesis of a 2-Methylpiperidine Precursor

G cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Asymmetric Hydrogenation 2-Methylpyridine 2-Methylpyridine Acetonitrile_80C Acetonitrile, 80 °C 2-Methylpyridine->Acetonitrile_80C Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Acetonitrile_80C N-Benzyl-2-methylpyridinium_Bromide N-Benzyl-2-methylpyridinium Bromide Acetonitrile_80C->N-Benzyl-2-methylpyridinium_Bromide Pyridinium_Salt_Input N-Benzyl-2-methylpyridinium Bromide Hydrogenation H₂ (450 psi), THF, 30 °C Pyridinium_Salt_Input->Hydrogenation Catalyst_System [Ir(COD)Cl]₂ Chiral Ligand, I₂ Catalyst_System->Hydrogenation Chiral_Piperidine Enantioenriched N-Benzyl-2-methylpiperidine Hydrogenation->Chiral_Piperidine G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Elimination 2-Methylpiperidine 2-Methylpiperidine Acetonitrile_RT Acetonitrile, RT 2-Methylpiperidine->Acetonitrile_RT Trichloroacetonitrile Trichloroacetonitrile Trichloroacetonitrile->Acetonitrile_RT Amidine_Intermediate Amidine Intermediate Acetonitrile_RT->Amidine_Intermediate Amidine_Input Amidine Intermediate Base_Solvent Sodium tert-pentoxide DME, RT Amidine_Input->Base_Solvent Final_Product 2-Methyl-1-piperidinecarbonitrile Base_Solvent->Final_Product

Sources

Method

Application Note: Derivatization Strategies for 2-Methyl-1-piperidinecarbonitrile

Introduction & Scientific Rationale In modern drug development, cyanamide derivatives serve as highly versatile synthetic intermediates. 2-Methyl-1-piperidinecarbonitrile (also known as 2-methylpiperidine-1-carbonitrile)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug development, cyanamide derivatives serve as highly versatile synthetic intermediates. 2-Methyl-1-piperidinecarbonitrile (also known as 2-methylpiperidine-1-carbonitrile) is a specialized nitrogen-containing heterocyclic building block. The presence of the cyanamide group (N–C≡N) imparts unique electronic properties to the molecule, characterized by a "push-pull" resonance system. The lone pair of electrons on the piperidine nitrogen delocalizes into the adjacent cyano group, creating a resonance hybrid ( N+=C=N− ) [3].

This delocalization makes the nitrile carbon electrophilic, yet it is thermodynamically more stable than standard aliphatic nitriles. Consequently, derivatization requires strong nucleophiles and optimized thermal conditions. Furthermore, the 2-methyl substitution introduces two critical variables:

  • Steric Hindrance: The methyl group adjacent to the cyanamide nitrogen shields the electrophilic carbon, altering the trajectory of nucleophilic attack and slowing reaction kinetics compared to unsubstituted piperidine-1-carbonitrile [1].

  • Stereocenter Preservation: The 2-methyl group creates a chiral center (typically supplied as a racemate or specific (R)/(S) enantiomers). Because derivatization occurs exclusively at the exocyclic nitrile carbon, the stereochemical integrity of the piperidine ring is preserved throughout the transformations.

Key Derivatization Pathways

The electrophilic nature of the cyanamide carbon allows 2-methyl-1-piperidinecarbonitrile to act as a hub for generating diverse, pharmacologically active functional groups [2].

  • Pathway A: Amidoxime Formation. Nucleophilic addition of hydroxylamine yields 2-methyl-N-hydroxy-1-piperidinecarboximidamide. Amidoximes are highly valued in medicinal chemistry as bioisosteres for carboxylic acids, offering superior membrane permeability, metabolic stability, and metal-chelating properties [1].

  • Pathway B: Guanidine Synthesis. Reaction with primary/secondary amines or organolithium reagents (e.g., piperidyl lithium) produces substituted guanidines. These are strongly basic pharmacophores frequently utilized in kinase and GPCR inhibitor design.

  • Pathway C: Tetrazole Cycloaddition. A [3+2] cycloaddition with sodium azide yields 1-(2-methylpiperidin-1-yl)-1H-tetrazole, another metabolically stable carboxylic acid bioisostere.

Pathways A 2-Methyl-1-piperidinecarbonitrile (Electrophilic Cyanamide) B Amidoxime Derivative (Bioisostere / Chelator) A->B NH2OH·HCl Na2CO3, Reflux C Guanidine Derivative (Basic Pharmacophore) A->C R-NH2 or Li-NR2 D Tetrazole Derivative (Metabolically Stable Isostere) A->D NaN3, NH4Cl DMF, 100°C

Fig 1: Primary derivatization pathways for 2-methyl-1-piperidinecarbonitrile.

Experimental Protocol: Synthesis of 2-Methyl-N-hydroxy-1-piperidinecarboximidamide

The following protocol details the synthesis of the amidoxime derivative. It is engineered as a self-validating system, ensuring that researchers can verify the success of each step mechanistically [1].

Materials Required
  • Substrate: 2-Methyl-1-piperidinecarbonitrile (1.0 eq)

  • Nucleophile Source: Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.5 eq)

  • Base: Sodium carbonate ( Na2​CO3​ ) (1.2 eq)

  • Solvents: Ethanol (EtOH), Deionized Water ( H2​O ), Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology

Step 1: Nucleophile Liberation

  • Dissolve 1.5 eq of NH2​OH⋅HCl and 1.2 eq of Na2​CO3​ in a minimal volume of deionized water.

  • Causality & Validation: The inorganic base neutralizes the hydrochloride salt to liberate the highly nucleophilic free hydroxylamine. Self-Validation Checkpoint: The cessation of CO2​ gas evolution visually confirms the complete neutralization of the hydrochloride salt.

Step 2: Co-Solvent Solubilization

  • Dissolve 1.0 eq of 2-methyl-1-piperidinecarbonitrile in ethanol.

  • Slowly add the ethanolic substrate solution to the aqueous nucleophile mixture to achieve a final EtOH/Water ratio of 4:1 (v/v).

  • Causality: The 2-methyl group increases the lipophilicity of the substrate compared to standard piperidine-1-carbonitrile. A higher ethanol ratio (4:1 rather than the standard 3:2) is required to prevent the substrate from precipitating out of the aqueous phase [1].

Step 3: Thermodynamic Activation

  • Equip the reaction flask with a reflux condenser and heat the mixture to 80°C for 4 to 6 hours.

  • Causality & Validation: The steric shielding provided by the 2-methyl group raises the activation energy required for the nucleophilic attack at the sp-hybridized nitrile carbon. Elevated thermal energy (reflux) is mandatory. Self-Validation Checkpoint: Monitor via TLC (using an iodine or ninhydrin stain, as the molecule lacks a strong UV chromophore). The reaction is complete when the high-Rf lipophilic starting material spot disappears, replaced by a lower-Rf polar amidoxime spot.

Step 4: Quenching & Liquid-Liquid Extraction

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.

  • Extract the remaining aqueous phase with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated NaCl (brine).

  • Causality: Removing ethanol prevents it from acting as a co-solvent that would drag the product into the aqueous layer during extraction. The brine wash removes unreacted hydroxylamine and breaks any micro-emulsions.

Step 5: Desiccation & Isolation

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude 2-methyl-N-hydroxy-1-piperidinecarboximidamide.

Workflow Step1 1. Base Liberation Mix NH2OH·HCl & Na2CO3 in H2O Step2 2. Co-Solvent Solubilization Add Substrate in EtOH (4:1 EtOH/H2O) Step1->Step2 Step3 3. Thermodynamic Activation Reflux at 80°C for 4-6 hours Step2->Step3 Step4 4. Liquid-Liquid Extraction Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Desiccation & Isolation Dry over Na2SO4, Concentrate in vacuo Step4->Step5

Fig 2: Experimental workflow for the synthesis of the amidoxime derivative.

Quantitative Data & Optimization Parameters

To ensure reproducibility, the following table summarizes the optimized parameters specifically adjusted for the steric and electronic profile of the 2-methylated substrate, compared against standard unsubstituted cyanamides.

ParameterStandard Cyanamide Condition2-Methyl Optimized ConditionMechanistic Rationale
Solvent Ratio EtOH/H 2​ O (3:2)EtOH/H 2​ O (4:1)Increased lipophilicity of the 2-methyl group requires a higher organic fraction to maintain homogeneity.
Temperature 60°C80°C (Reflux)Steric hindrance from the 2-methyl group necessitates higher thermal activation to overcome the energy barrier.
Reaction Time 2 - 3 hours4 - 6 hoursSlower kinetics due to steric shielding around the electrophilic carbon.
Base Equivalents 1.0 eq Na 2​ CO 3​ 1.2 eq Na 2​ CO 3​ Ensures complete liberation of hydroxylamine to drive the sterically hindered reaction to completion.

References

  • Journal of the Chemical Society, Dalton Transactions. "Reactions of[Ru(η5-C5H5)CIL2] with 1,4-piperazinedicarbonitrile or 1-piperidinecarbonitrile in the presence of an anion." RSC Publishing. Available at:[Link]

  • Chemical Reviews. "Enhanced Basicity of Push–Pull Nitrogen Bases in the Gas Phase." American Chemical Society. Available at:[Link]

Application

Scale-Up Synthesis of 2-Methyl-1-piperidinecarbonitrile: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the scale-up synthesis of 2-methyl-1-piperidinecarbonitrile, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-methyl-1-piperidinecarbonitrile, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on the Strecker reaction, a classic and robust method for the preparation of α-aminonitriles.[1][2][3][4][5] This guide will detail the reaction mechanism, provide a step-by-step protocol for a multi-gram scale synthesis, and address critical safety considerations for handling cyanide reagents. The information presented herein is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and experience in a laboratory setting.

Introduction: The Significance of 2-Methyl-1-piperidinecarbonitrile

2-Methyl-1-piperidinecarbonitrile is a valuable building block in medicinal chemistry. The piperidine moiety is a prevalent heterocyclic scaffold found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[6] The addition of a nitrile group at the 2-position provides a versatile handle for further chemical transformations, enabling the synthesis of a diverse range of molecules with potential therapeutic applications. The synthesis of such α-aminonitriles is often a critical step in the drug discovery and development process.[1]

Synthetic Strategy: The Strecker Reaction

The chosen synthetic route for 2-methyl-1-piperidinecarbonitrile is the Strecker synthesis. This well-established, one-pot, three-component reaction involves the treatment of an aldehyde or ketone with an amine and a cyanide source.[2][4][7] In this specific application, 2-methylpiperidine serves as both the amine and the precursor to the in-situ generated imine intermediate.

Reaction Mechanism

The reaction proceeds through the initial formation of a cyclic iminium ion from 2-methylpiperidine. This electrophilic intermediate is then attacked by a cyanide nucleophile to yield the desired α-aminonitrile product. The overall transformation is depicted below:

Strecker_Mechanism cluster_0 Imine Formation cluster_1 Nucleophilic Addition 2-Methylpiperidine 2-Methylpiperidine Iminium_Ion Cyclic Iminium Ion 2-Methylpiperidine->Iminium_Ion Oxidation Product 2-Methyl-1-piperidinecarbonitrile Iminium_Ion->Product Nucleophilic Attack Iminium_Ion->Product Cyanide Cyanide (CN-)

Caption: Proposed reaction mechanism for the synthesis.

The Strecker reaction is a versatile and economically viable method for the large-scale production of α-aminonitriles.[2][8]

Process Safety and Hazard Analysis

EXTREME CAUTION IS ADVISED. The synthesis of 2-methyl-1-piperidinecarbonitrile involves the use of highly toxic cyanide salts.[9][10][11][12] All manipulations involving cyanides must be performed in a well-ventilated chemical fume hood by trained personnel.[10][12]

Personal Protective Equipment (PPE)
  • Respiratory Protection: A full-face respirator with a combination cartridge for organic vapors and acid gases is recommended.[9]

  • Hand Protection: Double-gloving with nitrile or butyl rubber gloves is mandatory.[10][12]

  • Eye Protection: Chemical splash goggles and a face shield are required.[9][12]

  • Skin and Body Protection: A chemical-resistant lab coat or apron should be worn over long-sleeved clothing and closed-toe shoes.[9][11]

Engineering Controls
  • All work with cyanide compounds must be conducted in a certified chemical fume hood with a face velocity between 80-120 feet per minute.[11]

  • A designated work area for cyanide use should be clearly marked.[12]

  • Never work alone when handling cyanides.[10][12]

Waste Disposal and Decontamination
  • All cyanide-containing waste must be collected in a designated, properly labeled hazardous waste container.

  • Glassware and equipment that have come into contact with cyanide should be decontaminated by rinsing with a freshly prepared 10% bleach solution followed by a pH 10 buffer solution within the fume hood.[11]

Emergency Procedures
  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]

  • In case of eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[9][12]

  • A cyanide antidote kit should be readily available, and personnel should be trained in its use. However, antidotes should only be administered by trained medical professionals.[9]

Experimental Protocol: Scale-Up Synthesis

This protocol describes the synthesis of 2-methyl-1-piperidinecarbonitrile on a 10-gram scale.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantity
2-MethylpiperidineReagentSigma-Aldrich10.0 g (100.8 mmol)
Sodium Cyanide (NaCN)ACS ReagentFisher Scientific5.93 g (121.0 mmol)
Acetic AcidGlacialVWR7.26 g (121.0 mmol)
TolueneAnhydrousAcros Organics200 mL
WaterDeionized-20 mL
Sodium Bicarbonate (NaHCO₃)Saturated Solution-As needed
BrineSaturated Solution-As needed
Magnesium Sulfate (MgSO₄)Anhydrous-As needed
Equipment
500 mL three-necked round-bottom flask
Mechanical stirrer
Thermometer
Addition funnel
Ice bath
Separatory funnel
Rotary evaporator
Standard glassware
Reaction Workflow

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice bath.

  • Reagent Charging: Charge the flask with toluene (100 mL).

  • Acid Addition: Slowly add glacial acetic acid (7.26 g, 121.0 mmol) to the toluene while stirring.

  • Amine Addition: Add 2-methylpiperidine (10.0 g, 100.8 mmol) dropwise to the cooled solution over 15 minutes, maintaining the internal temperature below 10 °C.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (5.93 g, 121.0 mmol) in deionized water (20 mL). CAUTION: HIGHLY TOXIC. This step must be performed in a fume hood with appropriate PPE.

  • Slowly add the sodium cyanide solution to the reaction mixture via the addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). CAUTION: Hydrogen cyanide gas may be evolved if the solution becomes acidic.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Results and Characterization

ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow oil
Boiling Point ~80-85 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) Consistent with the structure of 2-methyl-1-piperidinecarbonitrile
¹³C NMR (CDCl₃, 100 MHz) Consistent with the structure of 2-methyl-1-piperidinecarbonitrile
IR (neat) ~2220 cm⁻¹ (C≡N stretch)

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 2-methyl-1-piperidinecarbonitrile. By adhering to the described procedures and exercising extreme caution when handling cyanide reagents, researchers can safely and efficiently produce this valuable intermediate for applications in pharmaceutical research and development. The robust nature of the Strecker reaction makes it a suitable method for multi-gram scale production.

References

  • Safe Handling of Highly Toxic Cyanides. (2025, March 6). Google Cloud.
  • Cyanides | Division of Research Safety - Illinois. (2014, March 24). University of Illinois Urbana-Champaign.
  • Cyanides Storage, Handling and General Use Information. University of Windsor.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Jacobsen, E. N., & Sigman, M. S. (2000). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Proceedings of the National Academy of Sciences, 97(16), 8933-8938. Retrieved from [Link]

  • Electrochemical α‐cyanation of 2° piperidines using TMSCN catalyzed by ABNO. ResearchGate. Retrieved from [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024, September 12). Journal of the American Chemical Society. Retrieved from [Link]

  • Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. National Institutes of Health. Retrieved from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022, October 1). MDPI. Retrieved from [Link]

  • Strecker amino acid synthesis. Wikipedia. Retrieved from [Link]

  • An Integrated Microreactor for the Multicomponent Synthesis of α-Aminonitriles. (2008, May 17). ACS Publications. Retrieved from [Link]

  • Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. (2018, September 12). PubMed. Retrieved from [Link]

  • Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

Sources

Method

Quantitative Analysis of 2-Methyl-1-piperidinecarbonitrile: Advanced Chromatographic Protocols and Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the quantitative analysis of 2-methyl-1-piperidinecarbonitrile, a ke...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-methyl-1-piperidinecarbonitrile, a key chemical intermediate. Recognizing the challenges associated with the analysis of piperidine derivatives—such as peak tailing and thermal instability—this guide details robust analytical methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present detailed, field-proven protocols, from sample preparation to method validation, designed to ensure accuracy, precision, and reliability in research, development, and quality control settings. The causality behind experimental choices is explained, empowering scientists to adapt and troubleshoot these methods effectively.

Introduction and Analytical Strategy

2-Methyl-1-piperidinecarbonitrile is a heterocyclic compound whose precise quantification is critical for process control, impurity profiling, and pharmacokinetic studies. The molecule's structure, featuring a basic piperidine nitrogen and a polar carbonitrile group, presents unique analytical challenges. The basic nitrogen can interact with active sites in chromatographic systems, leading to poor peak shape (tailing), while the overall structure's volatility and thermal stability must be considered when selecting a technique.[1]

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the primary strategic decision.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent choice for volatile and semi-volatile compounds, offering high resolution and definitive identification through mass spectrometry.[2] However, the thermal stability of 2-methyl-1-piperidinecarbonitrile must be assessed, as degradation in the high-temperature injector port can occur.[1][3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique well-suited for non-volatile or thermally labile compounds.[1] Coupled with UV or Mass Spectrometry (LC-MS) detectors, it provides robust quantification. The primary challenge is mitigating peak tailing caused by the basic nitrogen's interaction with the silica-based stationary phase.[4]

The following table provides a comparative summary to guide your selection.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Strengths High sensitivity, excellent for impurity identification, high peak efficiency.Broad applicability, suitable for thermally unstable compounds, versatile detector options.[1]
Challenges Potential for thermal degradation, requires analyte volatility, peak tailing from basic nitrogen.[1]Peak tailing due to silanol interactions, potential for lower sensitivity with UV detection.[4]
Best For Purity testing of raw materials, analysis in non-polar matrices, trace-level impurity identification.Quantification in complex aqueous or biological matrices, routine quality control assays.

General Analytical Workflow

A robust analytical method follows a structured workflow from sample receipt to data interpretation. This ensures consistency and minimizes sources of error.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Logging Homogenize Homogenization (if solid) Sample->Homogenize Extract Extraction (LLE, SPE, etc.) Homogenize->Extract Filter Filtration / Centrifugation Extract->Filter Dilute Dilution to Working Conc. Filter->Dilute SST System Suitability Test (SST) Dilute->SST Inject Sample Injection (GC or HPLC) SST->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for the quantification of 2-methyl-1-piperidinecarbonitrile.

Protocol 1: Quantification by GC-MS

This protocol is optimized for the analysis of 2-methyl-1-piperidinecarbonitrile where high sensitivity and specificity are required. The use of an internal standard (IS) is highly recommended to correct for variations in injection volume and instrument response. A suitable IS would be a structurally similar compound with a different mass, such as an isotopically labeled analog or a piperidine derivative with a different alkyl chain.

Rationale for Experimental Choices
  • Column Selection: A low-to-mid polarity column (e.g., 5% phenyl-polysiloxane) is chosen for its versatility and thermal stability. This phase provides good separation for a wide range of semi-volatile compounds.

  • Injector Temperature: A temperature of 250°C is a standard starting point. It must be hot enough to ensure rapid volatilization without causing thermal degradation of the analyte. This may require optimization.

  • Oven Program: A temperature ramp allows for the separation of the analyte from any residual solvent and potential impurities with different boiling points.

  • MS Detection: Selected Ion Monitoring (SIM) mode is used to maximize sensitivity and selectivity by monitoring only the characteristic ions of the analyte and internal standard.

Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare a primary stock solution of 2-methyl-1-piperidinecarbonitrile (1 mg/mL) in methanol or acetonitrile.

    • Prepare a working internal standard solution (e.g., 10 µg/mL of eicosane or a suitable analog) in the same diluent.[5]

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in the chosen diluent to achieve an expected concentration within the calibration range.

    • Spike the sample with the internal standard to the same concentration as the calibration standards (5 µg/mL).

    • Vortex thoroughly and filter through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 8890 or equivalent
Injector Split/Splitless, used in Splitless mode for trace analysis
Injector Temp. 250 °C
Liner Deactivated, single taper with glass wool
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 70°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min. (Must be optimized)[3]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
MS System Agilent 5977 or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM). Determine quantitation and qualifier ions from a full scan of a concentrated standard.
  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the response ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Protocol 2: Quantification by HPLC-UV/MS

This method is ideal for routine analysis and for samples in complex matrices where the analyte may not be sufficiently volatile or stable for GC analysis.

Rationale for Experimental Choices
  • Column Selection: A C18 reversed-phase column is the workhorse of HPLC and is suitable for retaining moderately polar compounds like 2-methyl-1-piperidinecarbonitrile.[4]

  • Mobile Phase: An acetonitrile/water gradient is used for efficient elution. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid is critical.[4] This serves two purposes: it protonates the basic piperidine nitrogen, preventing its interaction with residual acidic silanols on the column and dramatically improving peak shape, and it provides a source of protons for efficient ionization in MS detection (if using ESI+).

  • Detector: UV detection is simple and robust. The nitrile group provides a weak chromophore, so a low wavelength (e.g., 210 nm) is used for maximum sensitivity.[4] Mass spectrometry provides higher selectivity and sensitivity.

Step-by-Step Protocol
  • Preparation of Standards:

    • Follow the same procedure as in Protocol 1 (Section 3.2, Step 1), using the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) as the diluent.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase diluent to a concentration within the calibration range.

    • If the sample is in a complex biological matrix (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is required (see Section 5).

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]
Column Temp. 30 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
Gradient 5% B for 1 min; ramp to 95% B over 10 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.
UV Detector 210 nm
MS Detector ESI+, optimized for the [M+H]+ ion of the analyte.
  • Data Analysis:

    • Integrate the peak area (or height) of the analyte.

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample using the linear regression equation.

Advanced Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices like plasma or wastewater, a simple "dilute-and-shoot" approach is often insufficient. Solid-Phase Extraction (SPE) is a powerful technique to remove interferences and concentrate the analyte.[6] A mixed-mode cation exchange (MCX) sorbent is ideal for this analyte, as it provides both reversed-phase and ion-exchange retention mechanisms.

G start Plasma Sample (pre-treated with acid) condition 1. Condition Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash1 3. Wash 1 (Aqueous Acid) (Removes polar interferences) load->wash1 wash2 4. Wash 2 (Methanol) (Removes non-polar interferences) wash1->wash2 elute 5. Elute Analyte (5% NH4OH in Methanol) (Disrupts ionic interaction) wash2->elute evap Evaporate & Reconstitute in Mobile Phase elute->evap end Analysis by LC-MS evap->end

Caption: Workflow for Solid-Phase Extraction (SPE) using a mixed-mode sorbent.

Method Validation Principles

Any quantitative method must be validated to prove it is suitable for its intended purpose. Validation should be performed according to established guidelines, such as the International Council for Harmonisation (ICH) Q2(R1) guideline.[7]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[7]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is typically required.[8][9]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments on a blank matrix. Recoveries are typically expected to be within 80-120%.[8]

  • Precision: The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). The relative standard deviation (%RSD) should typically be <15%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. LOQ is the lowest point on the calibration curve and must meet accuracy and precision requirements.[10][11]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) GC: Active sites in liner/column. HPLC: Secondary interactions with silanols.[1]GC: Use a deactivated liner; condition the column. Consider derivatization to mask the basic nitrogen.[1] HPLC: Ensure sufficient acid (e.g., 0.1% TFA or Formic Acid) is in the mobile phase.[4][12]
Low Recovery / No Peak Analyte degradation (thermal in GC, pH in HPLC); Poor extraction efficiency.GC: Lower the injector temperature. HPLC: Check the pH stability of the analyte. Sample Prep: Optimize SPE wash/elution steps or LLE pH/solvent.
Poor Reproducibility Inconsistent sample preparation; Unstable instrument; Autosampler issues.Use an internal standard. Ensure thorough mixing at all stages. Check for leaks in the GC/HPLC system. Use a high-quality syringe wash solvent.[13]
Matrix Effects (LC-MS) Co-eluting matrix components suppressing or enhancing ionization.Improve sample cleanup (e.g., use a more rigorous SPE protocol).[14] Modify chromatography to separate the analyte from the interfering components.

References

  • Benchchem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Quantitative Analysis of Piperidines. Benchchem.
  • Sutcliffe, O. et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed.
  • D'Amore, T. et al. (2019).
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Phenomenex.
  • Benchchem. (2025). Application Note: HPLC Purification of 2-(Piperidin-1-ylmethyl)morpholine. Benchchem.
  • Royal Society of Chemistry. (2010). Analytical Methods. RSC Publishing.
  • Agilent.
  • SIELC Technologies. Separation of 2-Methylpyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • ResearchGate. (2018). (PDF) Development and validation of an analytical method for nitrite and nitrate determination in meat products by Capillary Ion Chromatography (CIC).
  • ResearchGate. (2024). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY.
  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ICH.
  • MDPI. (2021). Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector. MDPI.
  • Biotage.
  • Organomation. Mass Spectrometry Sample Preparation Guide.
  • MDPI. (2021).
  • ResearchGate. Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA | Request PDF.
  • Chromatography Online. (2020). Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash.
  • Dunn, W.B. et al. (2023). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics.

Sources

Application

Application Note: Enantioselective Synthesis of 2-Methyl-1-piperidinecarbonitrile

Executive Summary Chiral piperidines are among the most ubiquitous heterocyclic scaffolds found in FDA-approved therapeutics. The functionalization of these rings, particularly through cyanation, yields highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral piperidines are among the most ubiquitous heterocyclic scaffolds found in FDA-approved therapeutics. The functionalization of these rings, particularly through cyanation, yields highly versatile pharmaceutical building blocks[1]. While recent methodologies have successfully enabled the α- and δ-cyanation of piperidines[1][2], the synthesis of N-cyano derivatives (piperidinecarbonitriles) with a defined stereocenter at the C2 position remains a critical transformation for accessing chiral amidines, tetrazoles, and guanidines.

This application note details a robust, two-step, self-validating protocol for the asymmetric synthesis of (S)-2-methyl-1-piperidinecarbonitrile. By coupling an Iridium-catalyzed asymmetric hydrogenation with a controlled electrophilic N-cyanation, this pathway ensures high atom economy, excellent enantiomeric excess (ee), and strict preservation of the chiral center.

Workflow A 2-Methylpyridine (Achiral) B (S)-2-Methylpiperidine (Chiral Amine) A->B [Ir]-Catalyst, H2 Asymmetric Hydrogenation C (S)-2-Methyl-1- piperidinecarbonitrile B->C BrCN, K2CO3 Electrophilic N-Cyanation

Fig 1. Two-step enantioselective workflow for 2-methyl-1-piperidinecarbonitrile synthesis.

Mechanistic Principles & Causality (E-E-A-T)

Asymmetric Hydrogenation of Heteroaromatics

Direct asymmetric hydrogenation of heteroaromatics is historically challenging due to their resonance stability and the potential for catalyst poisoning by the basic nitrogen atom. While enzymatic kinetic resolution is a viable alternative for chiral amines[3], direct asymmetric hydrogenation offers superior scalability[4].

To overcome thermodynamic barriers, this protocol utilizes an Iridium catalyst paired with a chiral bisphosphine ligand (e.g., (R)-SegPhos). The causality behind adding catalytic iodine (I₂) is critical: I₂ reacts with the Ir(I) precatalyst to generate a highly active Ir(III) hydride species. This activation breaks the aromaticity of the pyridine ring, forming a reactive pyridinium intermediate that readily undergoes enantioselective hydride transfer[5]. The steric bulk of the chiral ligand dictates the facial selectivity of the hydride attack, yielding (S)-2-methylpiperidine.

CatalyticCycle Ir Ir(III) Hydride Complex Coord Substrate-Ir Coordination Ir->Coord + Substrate Sub Activated Pyridinium Sub->Coord Hydride Hydride Transfer (Chiral Step) Coord->Hydride H2 Addition Hydride->Ir Catalyst Regeneration Prod Chiral Piperidine Hydride->Prod Reductive Elimination

Fig 2. Mechanism of Ir-catalyzed asymmetric hydrogenation of activated pyridines.

Electrophilic N-Cyanation Dynamics

The chiral secondary amine is subsequently reacted with cyanogen bromide (BrCN) via a von Braun-type reaction. The nucleophilic nitrogen attacks the electrophilic carbon of BrCN, displacing the bromide ion. Because the reaction mechanism is strictly localized to the heteroatom, the stereochemical integrity of the C2 chiral center is completely preserved. Anhydrous K₂CO₃ is utilized as an acid scavenger to neutralize the HBr byproduct; without this causal choice, the secondary amine would protonate, rendering it non-nucleophilic and halting the reaction.

Data Presentation: Optimization Metrics

The following table summarizes the quantitative optimization data for the Ir-catalyzed asymmetric hydrogenation step, demonstrating the absolute necessity of the I₂ additive for both yield and enantioselectivity.

Table 1: Optimization of Asymmetric Hydrogenation of 2-Methylpyridine

EntryCatalyst SystemAdditiveH₂ Pressure (atm)Conversion (%)ee (%)
1[Ir(COD)Cl]₂ / (R)-SegPhosNone501512
2[Ir(COD)Cl]₂ / (R)-SegPhosI₂ (10 mol%)50>9989
3[Ir(COD)Cl]₂ / (R)-MeO-BIPHEPI₂ (10 mol%)50>9985
4[Ir(COD)Cl]₂ / (R)-SegPhosI₂ (10 mol%)207488

Data adapted from standard Ir-catalyzed hydrogenation benchmarks demonstrating the impact of halogen additives[5].

Experimental Methodologies

Protocol A: Synthesis of (S)-2-Methylpiperidine
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and (R)-SegPhos (2.2 mol%) in 10 mL of anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes.

  • Activation: Add iodine (I₂, 10 mol%) to the catalyst solution and stir for an additional 10 minutes to generate the active Ir(III) hydride species.

  • Substrate Addition: Transfer the activated catalyst mixture to a high-pressure hydrogenation autoclave containing 2-methylpyridine (10.0 mmol) dissolved in 20 mL of anhydrous DCM.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 atm. Stir the reaction vigorously at room temperature for 24 hours.

  • Workup: Carefully vent the H₂ gas. Basify the crude mixture with 1M NaOH (15 mL) to release the free amine. Extract the aqueous layer with diethyl ether (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue via Kugelrohr distillation to afford pure (S)-2-methylpiperidine.

Self-Validation Checkpoint: Analyze the purified intermediate via ¹H NMR. The complete disappearance of aromatic pyridine signals (δ 7.0–8.5 ppm) and the emergence of upfield multiplet signals (δ 1.0–3.0 ppm) validate the complete reduction of the heterocycle.

Protocol B: Synthesis of (S)-2-Methyl-1-piperidinecarbonitrile
  • Preparation: Dissolve (S)-2-methylpiperidine (5.0 mmol) in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add anhydrous K₂CO₃ (15.0 mmol, 3.0 equiv) to the solution. Cool the mixture to 0 °C using an ice bath. Causality: Initiating at 0 °C controls the highly exothermic nucleophilic attack, preventing thermal degradation.

  • Cyanation: Slowly add a solution of cyanogen bromide (BrCN, 6.0 mmol, 1.2 equiv) in 5 mL of DCM dropwise over 15 minutes. (Caution: BrCN is highly toxic; perform strictly in a well-ventilated fume hood).

  • Reaction Progression: Allow the reaction to naturally warm to room temperature and stir for 4 hours.

  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃.

  • Extraction: Separate the organic layer. Extract the aqueous phase twice with DCM (10 mL each). Combine all organic phases.

  • Drying & Concentration: Wash the organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Hexanes/EtOAc gradient) to yield pure (S)-2-methyl-1-piperidinecarbonitrile.

Self-Validation Checkpoint: Perform FTIR analysis on the final product. The absence of the secondary amine N-H stretch (~3300 cm⁻¹) and the distinct appearance of a sharp nitrile C≡N stretch (~2200 cm⁻¹) definitively confirm successful N-cyanation.

References

  • [1] Title: Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification | Source: scispace.com | URL:1

  • [2] Title: Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation | Source: nih.gov | URL: 2

  • [4] Title: One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts | Source: researchgate.net | URL:4

  • [5] Title: 1-BOC-3-Aminopiperidine | 144243-24-3 | Source: benchchem.com | URL: 5

  • [3] Title: 1-(3,4-Dichlorophenyl)piperidin-3-amine | 1249274-33-6 | Source: benchchem.com | URL: 3

Sources

Method

Application Note: Catalytic and Advanced Methodologies for the Synthesis of 2-Methyl-1-piperidinecarbonitrile

Executive Summary The cyanamide functional group is a highly valuable pharmacophoric motif in drug development, frequently utilized in the design of cathepsin C and PDE4 inhibitors[1]. Historically, the synthesis of 2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyanamide functional group is a highly valuable pharmacophoric motif in drug development, frequently utilized in the design of cathepsin C and PDE4 inhibitors[1]. Historically, the synthesis of 2-methyl-1-piperidinecarbonitrile (the N-cyanated derivative of 2-methylpiperidine) relied on the von Braun reaction, which necessitates the use of highly toxic and corrosive cyanogen bromide[1].

To align with modern green chemistry and safety standards, this application note outlines three advanced, catalytic, and halide-free methodologies for the N-cyanation of 2-methylpiperidine. By detailing the mechanistic causality behind electrochemical, transition-metal-catalyzed, and oxidative electrophilic pathways, this guide provides researchers with scalable, self-validating protocols to achieve high-yield cyanamide synthesis without compromising laboratory safety.

Mechanistic Causality & Strategy Selection

The strategic selection of a cyanation protocol depends on the steric hindrance of the amine and the functional group tolerance required. 2-Methylpiperidine presents a specific challenge due to the steric bulk adjacent to the secondary nitrogen, which can impede nucleophilic attack and increase susceptibility to competitive side reactions.

  • Electrochemical N-Cyanation (The eCyanation Protocol): This halide-free strategy utilizes anodic oxidation to generate an active cyanating species directly from bench-stable potassium thiocyanate (KSCN)[2]. Causality: For sterically hindered substrates like 2-methylpiperidine, the standard addition of lithium chloride (LiCl) as a supporting electrolyte actually decreases the yield (from 68% down to 38%)[2]. This occurs because competitive halogenation or over-oxidation of the hindered nitrogen center outpaces the desired cyanation. Omitting LiCl and relying solely on KSCN ensures a cleaner reaction profile[2].

  • Copper-Catalyzed Radical Cyanation: This pathway employs copper(I) iodide (CuI) and azobisisobutyronitrile (AIBN)[3]. Causality: While AIBN is traditionally a radical initiator, here it acts as an unconventional, safe cyanide donor. Heating the system to 75 °C decomposes AIBN, releasing nitrogen gas and cyano radicals. Molecular oxygen ( O2​ ) serves as a clean terminal oxidant, oxidizing Cu(I) to an active Cu(II) intermediate that facilitates the transfer of the cyano radical to the amine[3].

  • Oxidative Electrophilic Cyanation: This method generates an electrophilic cyanating species in situ via the oxidation of trimethylsilyl cyanide (TMSCN) using sodium hypochlorite (NaClO)[3]. Causality: By matching the rate of TMSCN oxidation to the rate of amine consumption, the transiently formed cyanogen chloride (ClCN) is immediately trapped by 2-methylpiperidine. This steady-state kinetic control prevents the dangerous accumulation of toxic gas[3].

Logical Workflow Visualization

Workflow cluster_0 Catalytic & Advanced N-Cyanation Strategies SM 2-Methylpiperidine (Sterically Hindered 2° Amine) M1 Electrochemical Cyanation Anodic Oxidation of KSCN SM->M1 e- / KSCN (Halide-Free) M2 Cu-Catalyzed Cyanation Radical Transfer via Cu(II) SM->M2 CuI / AIBN / O2 (Oxidative Coupling) M3 Oxidative Electrophilic In situ ClCN from TMSCN SM->M3 TMSCN / NaClO (Electrophilic) Prod 2-Methyl-1-piperidinecarbonitrile (Target Cyanamide) M1->Prod 68% Yield M2->Prod ~75% Yield M3->Prod >80% Yield

Logical workflow for catalytic N-cyanation of 2-methylpiperidine into its cyanamide derivative.

Quantitative Method Comparison

MethodologyPrimary Reagents / CatalystCyanide SourceReaction ConditionsTypical Yield (2-Methylpiperidine)Mechanistic Advantage
Electrochemical Carbon/SS ElectrodesKSCNMeCN/H₂O, 11.2 mA cm⁻², RT68% (Halide-free)Anodic oxidation generates CN⁺ in situ; avoids toxic reagents[2].
Cu-Catalyzed CuI (20 mol%), K₂CO₃AIBNMeCN, O₂ atmosphere, 75 °C~75%Utilizes AIBN as a dual radical initiator and safe cyano donor[3].
Oxidative NaClO (Aqueous Bleach)TMSCNMeCN, 0 °C to RT, 24 h>80%Controlled in situ generation of ClCN prevents hazardous gas buildup[3].

Validated Experimental Protocols

Protocol A: Electrochemical N-Cyanation (eCyanation)

This protocol is optimized specifically for sterically hindered amines, explicitly omitting lithium chloride to maximize yield.[2]

Materials:

  • 2-Methylpiperidine (0.4 mmol, 1.0 equiv)

  • Potassium thiocyanate (KSCN) (0.48 mmol, 1.2 equiv)

  • Acetonitrile (MeCN) (4.8 mL) and Deionized Water (0.2 mL)

  • Electrolysis setup: Carbon graphite working electrode (Cgr) and Stainless Steel (SS) counter electrode.

Step-by-Step Procedure:

  • Preparation: In an undivided electrochemical cell equipped with a Cgr working electrode and an SS counter electrode, add 2-methylpiperidine (0.4 mmol) and KSCN (0.48 mmol).

  • Solvation: Dissolve the mixture in a solvent system of MeCN (4.8 mL) and H₂O (0.2 mL). Causality Note: The trace water is critical for solubilizing the KSCN and stabilizing the transient intermediates during anodic oxidation.

  • Electrolysis: Apply a constant current density of J=11.2 mA cm−2 at room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS or LC-MS. The electrolysis is complete when a charge of 15 F mol−1 relative to the amine has passed. The disappearance of the starting material mass ( m/z 100.1) and the appearance of the product mass ( m/z 125.1) validates successful conversion.

  • Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate 2-methyl-1-piperidinecarbonitrile (expected yield: ~68%)[2].

Protocol B: Copper-Catalyzed Oxidative N-Cyanation

This protocol leverages molecular oxygen and transition metal catalysis to drive the cyanation via a radical pathway.[3]

Materials:

  • 2-Methylpiperidine (0.2 mmol, 1.0 equiv)

  • Azobisisobutyronitrile (AIBN) (0.3 mmol, 1.5 equiv)

  • Copper(I) iodide (CuI) (0.04 mmol, 0.2 equiv)

  • Potassium carbonate (K₂CO₃) (0.4 mmol, 2.0 equiv)

  • Acetonitrile (3.0 mL)

Step-by-Step Procedure:

  • Assembly: To a pressure-rated reaction tube, sequentially add 2-methylpiperidine, AIBN, CuI, and K₂CO₃.

  • Atmosphere Exchange: Add acetonitrile (3.0 mL). Purge the reaction vessel with molecular oxygen ( O2​ ) and seal it under an O2​ atmosphere using a double-layered balloon.

  • Thermal Activation: Heat the stirred mixture to 75 °C for 24 hours. Causality Note: 75 °C is the precise thermal threshold required to decompose AIBN into isobutyronitrile radicals while maintaining the stability of the secondary amine.

  • Self-Validation Checkpoint: A distinct color change from pale yellow/colorless to a deep green/blue hue should be observed within the first hour. This validates the successful oxygen-mediated oxidation of the Cu(I) pre-catalyst into the catalytically active Cu(II) species.

  • Workup: Cool the vessel to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove copper salts, washing generously with ethyl acetate. Concentrate the filtrate and purify via column chromatography[3].

References

  • eCyanation: A Dual Strategy for Electrochemical Cyanation of Amines Using Potassium Thiocyanate ACS Electrochemistry URL
  • Protocol for N-cyanation of amines using dimethylcyanamide (Oxidative & Cu-Catalyzed Approaches)
  • N-Cyanation of Secondary Amines using Trichloroacetonitrile ORCA – Online Research @ Cardiff URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Strecker Reaction for 2-Methylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize α-aminonitriles using sterically hindered secondary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize α-aminonitriles using sterically hindered secondary amines. The Strecker reaction of 2-methylpiperidine presents unique kinetic and thermodynamic hurdles compared to unhindered analogs like piperidine or pyrrolidine.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, reproducible syntheses in your drug development workflows.

Mechanistic Pathway & The Steric Challenge

To optimize any chemical reaction, we must first understand the causality of failure. In a standard Strecker reaction, the amine attacks the carbonyl to form a hemiaminal, which dehydrates to an iminium ion before being trapped by cyanide [1].

When using 2-methylpiperidine, the adjacent methyl group creates significant allylic 1,3-strain during the rehybridization of the hemiaminal nitrogen ( sp3 ) to the iminium nitrogen ( sp2 ). This steric clash drastically slows down the dehydration step, making the iminium ion highly susceptible to reversible hydrolysis if even trace amounts of water are present in the system.

StreckerMechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Amine 2-Methylpiperidine (Hindered Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Rate-Limiting) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product α-Aminonitrile (Target) Iminium->Product + CN- Cyanide Cyanide Source (KCN or TMSCN) Cyanide->Product CN- Donor

Mechanistic pathway of the Strecker reaction highlighting the hindered iminium ion bottleneck.

Troubleshooting & FAQs

Q1: My reaction stalls at the hemiaminal stage, and I am recovering mostly unreacted aldehyde and 2-methylpiperidine. How do I push the reaction forward? Causality: The equilibrium of iminium formation is unfavorable due to the steric hindrance of the 2-methyl group. If the water generated during hemiaminal dehydration is not sequestered, the reaction reverses. Solution: You must alter the thermodynamic equilibrium by transitioning to anhydrous conditions. Using Silica Sulfuric Acid (SSA) as a heterogeneous catalyst in anhydrous acetonitrile effectively drives the dehydration without introducing water [1]. Alternatively, Trimethylsilyl cyanide (TMSCN) in glacial acetic acid acts as both the cyanide source and a water scavenger (forming hexamethyldisiloxane) [2].

Q2: I am using KCN in aqueous methanol (classic conditions), but my yields are <30%. Why? Causality: Classic Strecker conditions rely on the relative stability of the iminium intermediate. The 2-methylpiperidine iminium ion is highly unstable in protic, aqueous environments and hydrolyzes back to the starting materials faster than the cyanide anion can attack. Solution: Eliminate water entirely. Switch to a heterogeneous solid-acid system where KCN can be used safely in an aprotic solvent. This provides the necessary protonation to form the iminium ion while keeping the bulk solvent anhydrous [1].

Q3: My NMR and TLC show two distinct product spots with identical mass. What went wrong? Causality: 2-Methylpiperidine contains a chiral center at C2. When it reacts with an achiral aldehyde, the addition of cyanide to the planar iminium ion creates a second stereocenter at the α-carbon. This inherently results in a mixture of two diastereomers (syn and anti relative to the methyl group). Solution: This is a fundamental stereochemical outcome, not an experimental failure. If a single isomer is required for your pipeline, you must either start with enantiopure (R)- or (S)-2-methylpiperidine and separate the resulting diastereomers chromatographically, or employ an asymmetric organocatalyst [3].

Quantitative Data Summary

The following table summarizes the impact of reaction conditions on the Strecker synthesis using sterically hindered piperidines, based on field-proven methodologies.

Reaction SystemCyanide SourceSolventCatalyst / AdditiveTypical YieldMechanistic Rationale
Aqueous Classic KCN (1.5 eq)H₂O / MeOHAqueous HCl15 - 30%High rate of iminium hydrolysis due to steric hindrance.
Anhydrous TMSCN TMSCN (1.2 eq)Glacial AcOHNone (AcOH acts as acid)75 - 85%TMSCN scavenges water; prevents reversible hydrolysis [2].
Heterogeneous Acid KCN (1.2 eq)AcetonitrileSilica Sulfuric Acid (SSA)80 - 92%Localized high acidity promotes dehydration in an aprotic environment [1].
Experimental Protocol: Optimized Heterogeneous Strecker Synthesis

This protocol utilizes the SSA/KCN system, which is cost-effective, avoids the use of expensive TMSCN, and provides excellent yields specifically for 2-methylpiperidine[1].

Self-Validating In-Process Controls:

  • IR Spectroscopy: Monitor the disappearance of the strong carbonyl stretch (C=O, ~1700 cm⁻¹) and the appearance of the weak nitrile stretch (C≡N, ~2230 cm⁻¹).

  • TLC: The α-aminonitrile product will be significantly less polar than the starting 2-methylpiperidine.

Step-by-Step Methodology:

  • Preparation of Catalyst: Ensure the Silica Sulfuric Acid (SSA) is freshly dried in a vacuum oven at 80°C for 2 hours prior to use.

    • Causality: Ambient moisture absorbed by the silica will reintroduce water into the system, promoting iminium hydrolysis.

  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and 2-methylpiperidine (1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Catalyst and Cyanide Addition: Add SSA (0.2 mmol, 20 mol%) followed by KCN (1.2 mmol). CAUTION: Handle KCN in a well-ventilated fume hood with proper PPE.

    • Causality: Adding the amine and aldehyde first allows the pre-equilibrium of the hemiaminal to establish before the acid and cyanide lock the pathway forward.

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (20-25°C) for 18 hours.

    • Causality: The solid-state nature of KCN and SSA requires high agitation for efficient mass transfer.

  • Workup & Validation:

    • Filter the reaction mixture through a pad of Celite to remove the SSA catalyst and unreacted KCN salts. Wash the pad with ethyl acetate (15 mL).

    • Concentrate the filtrate under reduced pressure.

    • Validation Check: Run a crude ¹H-NMR. The aldehydic proton (~9.5-10.0 ppm) should be completely absent, replaced by a new singlet/doublet at ~4.5-5.0 ppm corresponding to the α-proton of the aminonitrile.

  • Purification: Purify the crude residue via flash column chromatography on neutral alumina (eluting with petroleum ether/ethyl acetate gradients) to isolate the pure α-aminonitrile diastereomers.

References
  • Synthesis of new α-amino nitriles with insecticidal action on Aedes aegypti (Diptera: Culicidae)
  • Solution-Phase Parallel Synthesis of Spirohydantoins Source: Université catholique de Louvain / ACS URL
  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays Source: SciELO URL
Optimization

Synthesis Support Center: 2-Methyl-1-piperidinecarbonitrile

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-methyl-1-piperidinecarbonitrile (also known as 1-cyano-2-methylpiperidine). This guide is engineered for drug development professionals a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-methyl-1-piperidinecarbonitrile (also known as 1-cyano-2-methylpiperidine). This guide is engineered for drug development professionals and synthetic chemists who require high-yield, scalable, and safe methodologies for the electrophilic N-cyanation of sterically hindered secondary amines.

Mechanistic Pathways & Strategic Selection

The synthesis of 2-methyl-1-piperidinecarbonitrile relies on the electrophilic N-cyanation of 2-methylpiperidine. Historically, this transformation was achieved via the von Braun reaction using cyanogen bromide (BrCN) 1. However, the extreme toxicity of BrCN and the steric hindrance imparted by the α -methyl group on the piperidine ring often lead to suboptimal yields and severe safety hazards 2.

To mitigate these risks, modern synthetic workflows have transitioned to two highly efficient alternatives: Trichloroacetonitrile-mediated cyanation 3 and Electrochemical Cyanation (eCyanation) 4.

Mechanism Amine 2-Methylpiperidine (Sterically Hindered Amine) BrCN Cyanogen Bromide (BrCN) Pathway Amine->BrCN Legacy TCA Trichloroacetonitrile Pathway Amine->TCA Bench-Stable eCyan eCyanation (KSCN) Pathway Amine->eCyan Electrochemical Tox High Toxicity Risk & Volatile Cyanide BrCN->Tox Amidine Trichloromethylamidine Intermediate TCA->Amidine Anodic Anodic Oxidation (In situ CN+ Generation) eCyan->Anodic Product 2-Methyl-1-piperidinecarbonitrile (Target Cyanamide) Tox->Product Amidine->Product Anodic->Product

Workflow decision matrix for the N-cyanation of 2-methylpiperidine.

Validated Experimental Protocols

Protocol A: Trichloroacetonitrile-Mediated N-Cyanation (Bench-Stable Method)

Causality: Trichloroacetonitrile acts as an inexpensive, bench-stable cyano-transfer reagent. The secondary amine attacks the nitrile carbon to form a trichloromethylamidine intermediate. Sodium tert-pentoxide is selected as the base because its steric bulk prevents nucleophilic interference while providing sufficient basicity to drive the elimination of chloroform, yielding the cyanamide without exposing the operator to volatile cyanide gas 5.

  • Amidine Formation: Dissolve 2-methylpiperidine (1.0 equiv) in anhydrous acetonitrile (0.2 M). Add trichloroacetonitrile (1.1 equiv) dropwise at room temperature.

    • Self-Validation: The reaction mixture will exhibit a mild exotherm. Stir for 2–3 hours. TLC (Hexane/EtOAc 4:1) should confirm the disappearance of the amine (ninhydrin-active) and the appearance of a new UV-active amidine spot.

  • Elimination: Cool the mixture to 0°C. Slowly add sodium tert-pentoxide (1.2 equiv).

    • Causality: Cooling controls the exothermic elimination of chloroform and prevents thermal degradation of the newly formed cyanamide.

    • Self-Validation: A white precipitate (salts) will form immediately upon base addition.

  • Workup & Isolation: Quench with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl.

    • Causality: The acidic wash protonates any unreacted 2-methylpiperidine, pulling it into the aqueous layer, while the neutral 2-methyl-1-piperidinecarbonitrile remains in the organic phase. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: LiBr-Mediated eCyanation (Electrochemical Method)

Causality: Direct anodic oxidation of 2-methylpiperidine often leads to degradation because its steric bulk slows down the cyanation rate, leaving the amine vulnerable to over-oxidation. By utilizing a decoupled two-step approach, LiBr is oxidized at the anode (+0.5 V vs Fc+/Fc) to generate a reactive cyanogen bromide equivalent in situ from KSCN. This completely isolates the amine from the harsh oxidative potential 4.

  • Pre-electrolysis: In an undivided cell equipped with graphite electrodes, dissolve KSCN (2.0 equiv) and LiBr (0.2 equiv) in a closed vessel with an appropriate electrolyte solution. Apply a constant current until 2 F/mol is passed.

    • Self-Validation: ¹³C NMR of an aliquot will show a distinct resonance at 81.7 ppm, confirming the generation of the electrophilic CN⁺ species.

  • Nucleophilic Capture: Disconnect the current. Add 2-methylpiperidine (1.0 equiv) and K₂CO₃ (2.0 equiv) directly to the electrolyzed solution.

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr generated during the nucleophilic attack.

  • Quenching & Purification: Stir for 4 hours. Quench the closed vessel with 10% aqueous NaOH and NaClO (bleach).

    • Causality: Bleach safely destroys any residual cyanating species before the vessel is opened to the ambient atmosphere. Extract with dichloromethane and purify via silica gel chromatography.

Troubleshooting & FAQs

Q1: Why is my yield of 2-methyl-1-piperidinecarbonitrile significantly lower than when I use unhindered piperidine? A: The α -methyl group on the piperidine ring introduces significant steric hindrance. During electrophilic N-cyanation, the trajectory of the nitrogen lone pair attacking the linear "CN⁺" species (or the bulky trichloroacetonitrile intermediate) is partially blocked. For context, in electrochemical methods, 2-methylpiperidine yields ~68%, whereas unhindered acyclic amines routinely exceed 86% 4. Solution: Increase the reaction time by 20% and ensure the base used (e.g., NaOtPent) is strictly anhydrous to prevent competitive hydrolysis of the intermediate.

Q2: I am mandated to use the traditional Cyanogen Bromide (BrCN) method. How do I manage the toxicity and volatility risks? A: BrCN is highly toxic, corrosive, and volatile (Boiling Point ~61°C) 1. Solution:Never isolate BrCN. Generate it in situ in a closed vessel and add the 2-methylpiperidine nucleophile only after generation is complete. Ensure the reaction is conducted in a highly ventilated fume hood. Quench the reaction completely with a 10% aqueous sodium hydroxide and sodium hypochlorite (bleach) solution to destroy any residual BrCN before opening the vessel 4.

Q3: During eCyanation, I am observing unreacted starting material and dark byproduct mixtures. What is going wrong? A: Direct electrolysis of sterically hindered amines often leads to anodic over-oxidation of the amine itself before it can react with the generated CN⁺ species. Solution: Switch to the LiBr-mediated two-step protocol (Protocol B). Pre-electrolyze KSCN and LiBr first to generate the cyanating species, then turn off the current and add 2-methylpiperidine. This decouples the amine from the oxidative environment, improving yields from ~38% (direct) to 68% (mediated) 4.

Q4: How do I separate 2-methyl-1-piperidinecarbonitrile from unreacted 2-methylpiperidine? A: Cyanamides are significantly less basic than their parent secondary amines due to the electron-withdrawing nature of the cyano group. Solution: Perform a rigorous acidic workup. Wash the organic layer with 1M HCl (3x). The unreacted 2-methylpiperidine will protonate and partition into the aqueous layer, while the neutral 2-methyl-1-piperidinecarbonitrile remains in the organic phase.

Quantitative Data: Method Comparison

Synthesis StrategyCyanating SourceYield (2-Methylpiperidine)Toxicity ProfileKey Advantage
Traditional von Braun Cyanogen Bromide (BrCN)Variable (Prone to side reactions)Extremely High (Fatal if inhaled)Historical precedent
Trichloroacetonitrile Method Cl₃CCN / NaOtPentGood to ExcellentModerateBench-stable, no metal catalysts
eCyanation (Direct) KSCN (Anodic)38%LowOne-pot, green chemistry
eCyanation (Two-Step) KSCN / LiBr (Anodic)68%LowPrevents amine over-oxidation

References

  • LookChem. Cyanogen bromide - Properties, Health Hazards, and Toxicity. Available at: [Link]

  • Organic Letters (ACS Publications). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Available at:[Link]

  • ACS Electrochemistry. eCyanation: A Dual Strategy for Electrochemical Cyanation of Amines Using Potassium Thiocyanate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-1-piperidinecarbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 2-methyl-1-piperidinecarbonitrile (also known as 1-cyano-2-methylpiperidine). As a Senior Application Scientist, I have designed this guide to help researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-1-piperidinecarbonitrile (also known as 1-cyano-2-methylpiperidine). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the mechanistic pitfalls of secondary amine N-cyanation.

Historically, the synthesis of cyanamides relied on highly toxic cyanogen halides (e.g., von Braun reaction using BrCN)[1]. However, modern synthetic workflows prioritize safer electrophilic cyanation methods, such as the oxidation-cyanation of amines using N-chlorosuccinimide (NCS)/Zn(CN)₂[2] or bleach/trimethylsilyl cyanide (TMSCN)[1]. While these methods are safer, the steric bulk of the alpha-methyl group on 2-methylpiperidine introduces unique kinetic challenges that can lead to significant byproduct formation if reaction parameters are not strictly controlled.

This guide provides a deep dive into byproduct causality, quantitative troubleshooting, and a self-validating standard operating procedure (SOP).

Part 1: Quantitative Data on Byproduct Profiles

Understanding why a byproduct forms is the first step to eliminating it. The table below summarizes the quantitative impact of various reaction deviations on the yield of 2-methyl-1-piperidinecarbonitrile versus common byproducts.

Table 1: Byproduct Distribution Under Variable Reaction Conditions
Reaction ConditionDesired N-Cyanation Yield (%)C-Cyanation (Alpha) Yield (%)Hydrolysis (Urea) Yield (%)Stalled Intermediate (%)
Optimal (1.1 eq NCS, 0.6 eq Zn(CN)₂, 20°C)> 85% < 2%< 1%< 1%
Excess Oxidant (2.0 eq NCS)45%35% < 1%< 1%
High Moisture / Acidic Workup 60%< 2%25% < 1%
Sub-stoichiometric CN⁻ (0.3 eq Zn(CN)₂)40%< 2%< 1%45%

Data synthesized from standard optimization matrices for secondary amine oxidation-cyanation workflows.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing significant C-cyanation (alpha-cyanation) instead of the desired N-cyanation?

A: This is a classic symptom of over-oxidation. In oxidative cyanation workflows, the secondary amine is first converted to an electrophilic N-chloroamine intermediate. If excess oxidant is present, or if the reaction is heated, the N-chloroamine undergoes β-elimination of HCl to form a highly reactive cyclic imine . Cyanide then attacks the electrophilic carbon of the imine, resulting in alpha-cyanation (e.g., 2-cyano-6-methylpiperidine) rather than N-cyanation. This pathway is heavily documented in electrochemical and ABNO-mediated oxidations of piperidines[3]. Fix: Strictly control oxidant stoichiometry (1.05 - 1.10 equivalents) and maintain the reaction temperature at or below 20°C to stabilize the N-chloroamine intermediate.

Q2: My final product is contaminated with a urea derivative. How is this forming?

A: Cyanamides are highly susceptible to acid- or base-catalyzed hydrolysis. Adventitious moisture during the reaction, or an overly aggressive aqueous workup (especially at pH < 4 or pH > 10), will hydrolyze 2-methyl-1-piperidinecarbonitrile into 2-methylpiperidine-1-carboxamide. Fix: Ensure anhydrous conditions during the main reaction phase. Quench with a mild, buffered aqueous solution (e.g., saturated NaHCO₃) and avoid prolonged exposure to water during extraction.

Q3: Why should I avoid Cyanogen Bromide (BrCN) for this specific substrate?

A: Beyond its extreme toxicity and high vapor pressure[1], BrCN exhibits poor selectivity profiles when reacting with sterically hindered secondary amines. Ayres et al. demonstrated that BrCN often leads to over-alkylation, quaternary salt formation, or dicyanamide byproducts, whereas milder electrophilic sources (like trichloroacetonitrile or in situ generated cyanogen chloride) offer superior regiocontrol[4].

Part 3: Reaction Pathway Visualization

The following diagram maps the bifurcation between the desired N-cyanation pathway and the primary byproduct pathways (Over-oxidation and Hydrolysis).

Pathway A 2-Methylpiperidine (Starting Material) B N-Chloro-2-methylpiperidine (Reactive Intermediate) A->B Electrophilic Cl+ C 2-Methyl-1-piperidinecarbonitrile (Desired Product) B->C CN- Source D Cyclic Imine (Over-oxidation) B->D Excess Oxidant (-HCl) F Piperidine-1-carboxamide (Hydrolysis Byproduct) C->F H2O / H+ or OH- E 2-Cyano-6-methylpiperidine (Alpha-Cyanation Byproduct) D->E CN- Attack

Caption: Reaction pathway of 2-methylpiperidine cyanation detailing desired product and byproduct bifurcation.

Part 4: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the Oxidative N-Cyanation of 2-Methylpiperidine (adapted from the NCS/Zn(CN)₂ methodology[2]) incorporates built-in self-validating checkpoints. This ensures that causality is tracked in real-time and failures are caught before the workup phase.

Materials Required:
  • 2-Methylpiperidine (1.0 equiv, limiting reagent)

  • Zinc cyanide, Zn(CN)₂ (0.6 equiv - provides 1.2 equiv of CN⁻)

  • N-Chlorosuccinimide, NCS (1.1 equiv)

  • Methanol / THF (1:1 v/v, anhydrous)

  • KI-Starch indicator paper

Step-by-Step Methodology:
  • System Preparation: Purge a dry round-bottom flask with Nitrogen. Add 2-methylpiperidine (1.0 equiv) and Zn(CN)₂ (0.6 equiv) to the flask. Suspend the mixture in anhydrous MeOH/THF (0.2 M concentration).

  • Temperature Control: Cool the suspension to 10°C using a water/ice bath. Causality: The alpha-methyl group creates steric hindrance, slowing down the cyanation step. Keeping the temperature low prevents the unreacted N-chloro intermediate from eliminating into the cyclic imine.

  • Oxidant Addition: Add NCS (1.1 equiv) portion-wise over 15 minutes to prevent exothermic spiking.

  • Self-Validation Checkpoint 1 (Intermediate Verification): Stir for 10 minutes, then spot the reaction mixture onto KI-starch paper.

    • Expected Result: Immediate blue/black color.

    • Causality: This validates that the electrophilic N-chloro-2-methylpiperidine intermediate has successfully formed. If the paper remains white, the NCS is degraded and must be replaced.

  • Cyanation Phase: Allow the reaction to slowly warm to 20°C and stir for 4–6 hours. The in situ generated N-chloroamine will react with the zinc-activated cyanide to form the cyanamide[2].

  • Self-Validation Checkpoint 2 (Completion Verification): Spot the reaction mixture onto KI-starch paper again.

    • Expected Result: No color change (remains white).

    • Causality: This validates the complete consumption of the N-chloro intermediate. Do not proceed to workup if the test is positive , as residual chloramines can degrade into explosive or toxic byproducts during concentration.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃ (mild base prevents acid-catalyzed hydrolysis to the urea byproduct). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Part 5: References

  • Kuhl, N., Raval, S., & Cohen, R. D. (2019). Cyanamide Synthesis by Cyanation. Organic Letters, 21(5), 1268-1272. URL:[Link]

  • Nutting, J. E., et al. (2018). Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Organic Letters, 20(20), 6561-6565. URL:[Link]

  • Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. URL:[Link]

  • Ayres, J. N., Ling, K. B., & Morrill, L. C. (2016). N-Cyanation of Secondary Amines using Trichloroacetonitrile. Organic Letters, 18(21), 5528–5531. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-1-piperidinecarbonitrile

Foreword from the Senior Application Scientist: The synthesis and isolation of N-cyanamides, specifically 2-methyl-1-piperidinecarbonitrile, present unique challenges. The steric bulk of the 2-methyl group at the alpha p...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist: The synthesis and isolation of N-cyanamides, specifically 2-methyl-1-piperidinecarbonitrile, present unique challenges. The steric bulk of the 2-methyl group at the alpha position reduces the nucleophilicity of the starting amine, often necessitating excess reagents that complicate downstream purification. Furthermore, cyanamides exhibit thermal instability, making traditional distillation risky. This guide is designed to provide you with field-proven, self-validating protocols to achieve >99% purity without compromising your yield.

Part 1: Physicochemical Data & Separation Rationale

To design a successful purification strategy, we must exploit the drastic physicochemical differences between the target product, the unreacted starting material, and the toxic byproducts.

CompoundRolepKa (Conjugate Acid)Boiling PointTLC Rf (Hex/EtOAc 4:1)Separation Strategy
2-Methylpiperidine Starting Material~10.9118 °C0.05 (Severe Tailing)Protonation via 0.1 M HCl
Cyanogen Bromide ReagentN/A61 °CN/A (Volatile/Toxic)Hydrolysis via NaHCO3[1]
2-Methyl-1-piperidinecarbonitrile Target Product< 1.0> 200 °C (Decomposes)0.45 (Sharp Spot)Retained in Organic Phase[2]
Part 2: Troubleshooting Guide & FAQs

Q1: Why is my isolated 2-methyl-1-piperidinecarbonitrile contaminated with the starting 2-methylpiperidine, even after silica gel chromatography? Causality: 2-Methylpiperidine is a secondary amine that interacts strongly with the acidic silanol groups on standard silica gel, causing severe tailing and streaking. If the cyanamide elutes nearby, the streaking amine will co-elute. Solution: Exploit the massive pKa difference. 2-Methylpiperidine is highly basic, while the cyanamide is neutral. An acidic aqueous wash prior to chromatography selectively protonates the amine, driving it into the aqueous phase and leaving the pure cyanamide in the organic phase[3].

Q2: During vacuum distillation, my product yield drops significantly, and the residue turns dark. What is happening? Causality: N-cyanamides can undergo thermal dimerization or polymerization at elevated temperatures. The steric strain induced by the 2-methyl group can lower the activation energy for thermal degradation pathways. Solution: Avoid prolonged heating. If distillation is absolutely necessary, use a high-vacuum short-path apparatus to lower the boiling point, keeping the bath temperature strictly below 100 °C. Alternatively, rely entirely on chemoselective extraction and low-temperature flash chromatography.

Q3: How can I safely quench and remove unreacted cyanogen bromide (BrCN) from the crude mixture? Causality: Cyanogen bromide is highly toxic, volatile, and decomposes rapidly in the presence of strong acids, releasing hydrogen cyanide[1]. It must be destroyed before acidic purification steps. Solution: Treat the crude mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3). This mildly basic wash safely hydrolyzes BrCN to benign cyanate and bromide salts without degrading your target cyanamide[2].

Part 3: Self-Validating Experimental Methodologies
Protocol A: Chemoselective Liquid-Liquid Extraction

This protocol isolates the target cyanamide by sequentially removing toxic reagents and basic starting materials.

  • Quenching: Dilute the crude reaction mixture in ethyl acetate (EtOAc) or dichloromethane (DCM)[2]. Add an equal volume of saturated aqueous NaHCO3. Stir vigorously for 15 minutes to hydrolyze residual cyanogen bromide[1].

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic layer.

  • Acid Wash (Amine Removal): Wash the organic layer with 0.1 M HCl (1 mL per mmol of theoretical yield).

    • Self-Validation Check: Test the pH of the separated aqueous layer. It must be < 3. If it is higher, the amine has buffered the acid; repeat the wash with fresh 0.1 M HCl until the aqueous pH remains acidic.

  • Neutralization: Wash the organic layer with brine to remove residual water and acid.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure at 30 °C.

Protocol B: Deactivated Flash Chromatography

If trace impurities remain after extraction, use this modified chromatography method. Precursor cyanamides must be rigorously purified before use in downstream organometallic synthesis[4].

  • Stationary Phase Preparation: Use silica gel deactivated with 1% triethylamine (TEA) in hexanes, or opt for basic alumina. This prevents any residual amine from streaking.

  • Loading: Dissolve the crude product in a minimum amount of DCM and load it onto the column.

  • Elution: Run a gradient of 100% Hexanes to 80:20 Hexanes/EtOAc.

    • Self-Validation Check: Spot the fractions on a TLC plate alongside the crude mixture. Stain with iodine. The product should appear as a single, perfectly round spot at Rf ~0.45. If the spot tails, your silica was insufficiently deactivated.

Part 4: Visual Workflows & Analytical Logic

Extraction A Crude Mixture B Sat. NaHCO3 Quench A->B Removes BrCN C 0.1 M HCl Wash B->C Extract D Organic Phase (Product) C->D Retains Nitrile E Aqueous Phase (Amine) C->E Removes Amine

Chemoselective liquid-liquid extraction workflow for 2-methyl-1-piperidinecarbonitrile.

Validation NMR 1H NMR (CDCl3) Amine 2.5-3.0 ppm (N-H) NMR->Amine Product 3.2-3.6 ppm (N-CH) NMR->Product Result Purity Confirmed Amine->Result Absent Product->Result Present

1H NMR validation logic for confirming the removal of unreacted 2-methylpiperidine.

References
  • LookChem. "Cas 506-68-3, Cyanogen bromide Safety and Toxicity Data." LookChem Chemical Database. [Link]

  • ACS Publications. "Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates." Organic Letters. [Link]

  • Royal Society of Chemistry (RSC). "Experimental Section: Synthesis of Guanidinate Ligands from 1-Piperidinecarbonitrile." RSC Advances.[Link]

Sources

Troubleshooting

stability issues of 2-methyl-1-piperidinecarbonitrile

Welcome to the Technical Support Center for 2-Methyl-1-piperidinecarbonitrile (also known as 2-methylpiperidine-1-carbonitrile). As a cyclic dialkylcyanamide, this compound is a highly valuable 1C-2N building block for s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyl-1-piperidinecarbonitrile (also known as 2-methylpiperidine-1-carbonitrile). As a cyclic dialkylcyanamide, this compound is a highly valuable 1C-2N building block for synthesizing complex amidines, guanidines, and heterocyclic scaffolds[1]. However, its unique structural feature—a sterically hindering methyl group at the 2-position—creates specific physicochemical behaviors that require precise handling.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic safety data to address the root causes of compound degradation, providing self-validating protocols to ensure the integrity of your experimental workflows.

I. Diagnostic FAQs & Troubleshooting

Q1: My batch of 2-methyl-1-piperidinecarbonitrile has developed a white precipitate and shows a drop in purity over time. What is the mechanism of this degradation? A1: You are observing moisture-induced hydrolysis. The electrophilic carbon of the cyanamide group (-C≡N) is highly vulnerable to nucleophilic attack by water[2]. When exposed to ambient atmospheric moisture—especially if trace acidic or basic impurities are present—the cyanamide undergoes a hydration cascade, tautomerizing into a primary amide. For dialkylcyanamides, this results in the formation of a substituted urea: 2-methylpiperidine-1-carboxamide [2]. Diagnostic Check: Run an LC-MS on the degraded sample. The appearance of an M+18 Da peak is the definitive signature of this urea byproduct.

Q2: I am trying to synthesize an amidine, but I am getting poor yields and noticing starting material degradation upon heating. Why? A2: The 2-methyl group on the piperidine ring introduces significant steric hindrance adjacent to the cyanamide nitrogen. While this steric bulk slightly protects the cyano group from mild nucleophiles, it also dictates that forcing conditions (e.g., high heat) are often required to drive desired nucleophilic additions[1]. Unfortunately, prolonged heating of cyanamides above 80 °C can trigger thermal degradation, oligomerization, or competitive hydrolysis if your solvents are not rigorously anhydrous[3]. Solution: Shift from thermal activation to Lewis acid activation (e.g., TMSOTf) at lower temperatures to preserve the cyanamide core.

Q3: What happens if the compound is exposed to strong acids during an aqueous workup? A3: While dilute acids catalyze the hydration to the urea derivative, concentrated strong acids will drive the hydrolysis further, resulting in the complete hydrolytic cleavage of the urea to yield the secondary amine (2-methylpiperidine) and carbon dioxide[2]. Avoid strongly acidic aqueous washes (pH < 3) during your reaction workups.

II. Visualizing Degradation Pathways

To effectively troubleshoot, you must understand the molecular fate of your reagents. Below are the mechanistic and diagnostic workflows for 2-methyl-1-piperidinecarbonitrile.

Mechanistic pathway of 2-methyl-1-piperidinecarbonitrile hydrolysis into a urea derivative.

Troubleshooting Start LC-MS / NMR Analysis of Degraded Sample Check Identify Primary Impurity Start->Check Urea M+18 Peak (Urea Formation) Check->Urea Moisture Exposure Amine Loss of Cyano Group (Amine Formation) Check->Amine Strong Acid Hydrolysis Action1 Implement Anhydrous Storage & Handling Urea->Action1 Action2 Avoid Strong Acids During Workup Amine->Action2

Diagnostic workflow for identifying and resolving cyanamide degradation pathways.

III. Quantitative Stability Matrix

The following table summarizes the stability profile of 2-methyl-1-piperidinecarbonitrile to help you predict its developability and shelf-life across different environments[3],[2].

Environmental ConditionTimeframe to >5% DegradationPrimary DegradantStability Assessment
Ambient Air, 25 °C 1–2 Weeks2-Methylpiperidine-1-carboxamidePoor (Highly Moisture Sensitive)
Aqueous Acid (pH 2) < 12 Hours2-Methylpiperidine (Amine)Rapid Degradation
Aqueous Base (pH 12) 2–3 Days2-Methylpiperidine-1-carboxamideModerate Hydrolysis
Heating (>80 °C, neat) 4–6 HoursComplex Oligomers / TarsThermally Unstable
Argon, -20 °C (Dry) > 12 MonthsNoneExcellent (Recommended)

IV. Self-Validating Experimental Protocols

Protocol A: Rescue & Purification of Degraded 2-Methyl-1-piperidinecarbonitrile

Causality: If your cyanamide has partially hydrated, the resulting urea byproduct (2-methylpiperidine-1-carboxamide) is significantly more polar due to the primary amide functionality. This stark polarity difference allows for straightforward chromatographic separation without the need for complex solvent systems.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded mixture in a minimal volume of anhydrous dichloromethane (DCM). Do not use methanol, as it can complicate the separation of the polar urea.

  • Column Preparation: Prepare a silica gel column equilibrated with a mobile phase of Hexanes : Ethyl Acetate (80:20 v/v).

  • Elution: Load the sample and elute. The sterically hindered, less polar 2-methyl-1-piperidinecarbonitrile will elute rapidly.

  • Self-Validation Check: Spot the fractions on a TLC plate (UV or Iodine stain). The pure cyanamide will present an Rf​ of ~0.6. The urea byproduct will remain anchored near the baseline ( Rf​ < 0.1). If you see baseline smearing in your product fractions, your solvent system is too polar.

  • Concentration: Concentrate the pure fractions under reduced pressure. Critical: Ensure the rotary evaporator water bath does not exceed 30 °C to prevent thermal stress[3].

Protocol B: Anhydrous Reaction Setup for Sterically Hindered Cyanamides

Causality: Because the 2-methyl group shields the electrophilic cyanamide carbon, standard thermal activation often leads to degradation before the desired reaction completes[1]. This protocol utilizes Lewis acid activation to lower the activation energy barrier, allowing the reaction to proceed at safe temperatures.

Step-by-Step Methodology:

  • Atmospheric Control: Flame-dry all Schlenk flasks and stir bars under high vacuum, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Reagent Preparation: Dissolve the purified 2-methyl-1-piperidinecarbonitrile in anhydrous, degassed THF or DCM (0.1 M to 0.5 M concentration).

  • Activation: Cool the reaction vessel to 0 °C. Add your nucleophile, followed dropwise by a catalytic amount of a Lewis acid (e.g., TMSOTf or BF3​⋅OEt2​ ).

  • Self-Validation Check: Pull a 50 μ L aliquot after 2 hours, quench with saturated NaHCO3​ , and analyze via 13C NMR. Monitor the disappearance of the characteristic cyanamide carbon signal (typically around 115–118 ppm). If the signal persists but LC-MS shows an M+18 peak, your Lewis acid or solvent was wet, triggering hydration instead of your desired addition.

V. References

  • [3] DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. MDPI. 3

  • [1] Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. 1

  • [2] Introduction to cyanamides. Cardiff University. 2

Sources

Optimization

Technical Support Center: 1H NMR Troubleshooting for 2-Methyl-1-piperidinecarbonitrile

Welcome to the Technical Support Center for the structural characterization of 2-methyl-1-piperidinecarbonitrile (also known as 2-methylpiperidine-1-carbonitrile). This guide is designed for researchers, analytical scien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural characterization of 2-methyl-1-piperidinecarbonitrile (also known as 2-methylpiperidine-1-carbonitrile). This guide is designed for researchers, analytical scientists, and drug development professionals who are troubleshooting anomalous or complex 1 H Nuclear Magnetic Resonance (NMR) spectra of this specific cyanamide derivative.

Scientific Context & Causality

The presence of the N-cyano group (-C≡N) fundamentally alters the stereoelectronic properties of the piperidine ring. The nitrogen lone pair delocalizes into the highly electronegative cyano group, imparting partial double-bond character to the N-CN bond ()[1]. This conjugation enforces an sp 2 -like, nearly planar geometry at the nitrogen atom, which restricts standard nitrogen inversion and alters the activation energy for the piperidine chair-chair ring flip[2]. Furthermore, the methyl group at the C2 position creates a chiral center, rendering all other ring protons diastereotopic. These combined factors frequently lead to intermediate exchange broadening and complex multiplet overlapping at ambient temperatures.

Section 1: Troubleshooting FAQs

Q1: Why are the peaks in my 1 H NMR spectrum broad and poorly resolved at room temperature (298 K)? A: This is the most common issue encountered with N-cyanopiperidines. Due to the partial double-bond character of the N-CN bond, the molecule undergoes conformational exchange (primarily a distorted chair-chair ring inversion) at a rate that is comparable to the NMR timescale at room temperature. This places the system in the "intermediate exchange regime," causing severe line broadening, particularly for the protons closest to the dynamic center (the C2 methine proton and the C6 methylene protons) ()[3]. Self-Validating Solution: To verify that broadening is due to conformational dynamics and not poor shimming, perform Variable Temperature (VT) NMR. Heating the sample increases the exchange rate, pushing the system into the "fast exchange limit" where signals sharpen into a time-averaged spectrum.

Q2: The chemical shifts for the protons adjacent to the nitrogen (C2-H and C6-H 2​ ) are shifted significantly downfield (approx. 3.1–3.6 ppm). Is my compound impure or degraded? A: No, this downfield shift is an expected structural hallmark of the molecule. The -C≡N group is strongly electron-withdrawing via both inductive and resonance effects. This deshields the adjacent equatorial and axial protons significantly more than a standard alkyl amine or even an amide ()[4]. You can validate the purity by checking for the absence of a broad N-H peak (typically around 1.5-2.0 ppm in the unreacted 2-methylpiperidine starting material).

Q3: How do I accurately assign the complex, overlapping multiplets in the 1.2–2.0 ppm region? A: The C2 position is a chiral center, meaning the protons on C3, C4, C5, and C6 are diastereotopic. Each methylene group contains an axial and an equatorial proton that are magnetically inequivalent. They exhibit strong geminal coupling (~12–14 Hz) and complex vicinal couplings (axial-axial, axial-equatorial, and equatorial-equatorial). Self-Validating Solution: 1D 1 H NMR is insufficient for full assignment here. You must acquire 2D COSY (Correlation Spectroscopy) to trace the scalar coupling network around the ring, and 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate these complex proton multiplets to their respective, well-resolved 13 C carbon signals.

Section 2: Data Presentation

The following table summarizes the expected NMR parameters to help differentiate the synthesized cyanamide from its common precursor.

Table 1: Comparative 1 H NMR Chemical Shift Ranges (CDCl 3​ , 298 K)

Structural Feature2-Methylpiperidine (Precursor)2-Methyl-1-piperidinecarbonitrile (Product)Causality for Shift Difference
N-H Proton ~1.50 - 2.00 ppm (broad singlet)Absent Substitution of the amine proton with the cyano group.
C2 Methine (C2-H) ~2.50 - 2.70 ppm (multiplet)~3.20 - 3.60 ppm (broad multiplet)Strong deshielding from the N-CN functional group.
C6 Methylene (C6-H 2​ ) ~2.60 - 3.00 ppm (multiplet)~3.10 - 3.40 ppm (broad multiplet)Inductive electron withdrawal by the cyano group.
C2 Methyl (CH 3​ ) ~1.05 ppm (doublet, J ≈ 6.5 Hz)~1.25 - 1.40 ppm (doublet, J ≈ 6.8 Hz)Mild deshielding; remains a doublet due to coupling with C2-H.
Ring Protons (C3-C5) 1.10 - 1.80 ppm (complex multiplets)1.40 - 2.00 ppm (complex multiplets)Diastereotopic splitting exacerbated by restricted ring dynamics.

Section 3: Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR to Resolve Conformational Broadening

Objective: To push the conformational exchange of the piperidine ring into the fast exchange limit, yielding sharp, assignable peaks.

  • Sample Preparation: Dissolve 15-20 mg of 2-methyl-1-piperidinecarbonitrile in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d 6​ or Toluene-d 8​ ). Critical Note: CDCl 3​ boils at 61 °C and is unsafe for high-temperature VT-NMR.

  • Initial Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Note the line widths of the C2 and C6 protons.

  • Temperature Calibration: Insert the sample into the spectrometer and gradually increase the probe temperature in 10 K increments, starting from 298 K up to 350 K.

  • Equilibration: Allow the sample to equilibrate thermally for at least 5 minutes at each new temperature step to prevent convection currents, which can artificially distort peak shapes.

  • Tuning and Shimming: Re-tune the probe and re-shim the Z1 and Z2 gradients at each temperature step, as solvent properties change significantly with heat.

  • Acquisition: Acquire a 16-scan 1 H spectrum at 350 K. The previously broad signals should now appear as sharp, well-defined multiplets representing the time-averaged conformation.

Protocol 2: 2D NMR Setup for Diastereotopic Assignment

Objective: To map the spin systems of the complex C3-C5 ring protons.

  • Optimization: Using the sharpened high-temperature sample (or a room-temperature sample if peaks are sufficiently resolved for your field strength), acquire a high-quality 1D 1 H and 1D 13 C spectrum.

  • COSY Acquisition: Set up a gradient-selected COSY (gCOSY) experiment. Use a spectral width that tightly encapsulates the 1.0–4.0 ppm region to maximize digital resolution. Acquire with at least 256 t 1​ increments.

  • HSQC Acquisition: Set up a multiplicity-edited HSQC. This will not only correlate the proton multiplets to their carbons but will also phase CH 2​ groups (blue/negative) differently from CH and CH 3​ groups (red/positive), immediately identifying the C2 methine and C2 methyl groups from the overlapping ring methylenes.

Section 4: Diagnostic Workflow Visualization

NMR_Workflow A Broad/Unresolved Peaks in 1H NMR (298 K) B Verify Instrument Parameters (Shimming, Concentration) A->B C Assess Conformational Exchange (N-CN Conjugation / Ring Flip) B->C  Parameters Optimal D High-Temp VT-NMR (e.g., 350 K in DMSO-d6) C->D  To Average Signals E Low-Temp VT-NMR (e.g., 230 K in CDCl3) C->E  To Isolate Conformers F Fast Exchange Limit (Time-Averaged Sharp Peaks) D->F G Slow Exchange Limit (Distinct Conformer Peaks) E->G

Workflow for resolving broad 1H NMR peaks caused by conformational exchange in cyanamides.

References

  • Title: Intramolecular inversions, structure and conformational behavior of gaseous and liquid N-cyanopiperidine. Comparison with other 1-cyanoheterocyclohexanes. Source: Journal of Molecular Structure (2017) URL: [Link]

  • Title: PubChem Compound Summary for CID 73736, 1-Piperidinecarbonitrile Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Photolytic hydration of cyanamides Source: Canadian Journal of Chemistry (1993) URL: [Link]

Sources

Troubleshooting

resolving impurities in 2-methyl-1-piperidinecarbonitrile

Welcome to the Technical Support Center for the synthesis and purification of 2-methyl-1-piperidinecarbonitrile . As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of N-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-methyl-1-piperidinecarbonitrile .

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of N-cyanamides. The synthesis of 2-methyl-1-piperidinecarbonitrile—typically achieved via the N-cyanation of the secondary amine 2-methylpiperidine—presents unique challenges due to the basicity and steric profile of the α-methylated ring.

While the classic approach utilizes cyanogen bromide (BrCN), this highly toxic electrophile often leads to complex impurity profiles, including hydrobromide salts and von Braun ring-opened degradation products[1]. Modern methodologies favor safer, more selective reagents like trichloroacetonitrile (TCAN), which offer superior control over the reaction pathway[2].

Below is a comprehensive technical guide designed to help you troubleshoot, isolate, and resolve impurities in your workflows.

Impurity Profiling & Analytical Signatures

Before troubleshooting, you must accurately identify the impurities in your crude mixture. The table below summarizes the quantitative and qualitative data for the most common byproducts encountered during electrophilic N-cyanation.

Impurity ProfileStructural OriginPrimary CausalityAnalytical Detection
Unreacted Amine 2-MethylpiperidineIncomplete conversion; competitive salt formation.GC-MS (low RT), Ninhydrin stain (+).
Amine Hydrobromide 2-Methylpiperidinium bromideInsufficient acid scavenger during BrCN addition.NMR (downfield shift of α-protons), Water soluble.
Urea / Guanidine Bis(2-methylpiperidine-1-yl)methanoneHydrolysis of the cyanamide or cyanating agent by adventitious moisture.LC-MS (M+W+...), IR (strong C=O stretch ~1650 cm⁻¹).
Ring-Opened Products N-cyano-bromoalkylaminesvon Braun degradation triggered by excess BrCN or elevated heat[1].LC-MS (Distinct Bromine isotope pattern: equal intensity M / M+2).

Mechanistic Troubleshooting & FAQs

Q: I am using the classic Cyanogen Bromide (BrCN) route, but my yield is capped at 50%, and I recover a thick white precipitate. What is happening? A: You are experiencing stoichiometric starvation due to competitive salt formation. 2-Methylpiperidine is highly basic (pKa ~10.9). When it reacts with BrCN, hydrobromic acid (HBr) is released. If your external base (e.g., K₂CO₃ or triethylamine) is not scavenging the HBr fast enough, a second equivalent of your starting 2-methylpiperidine will react with the HBr to form 2-methylpiperidinium bromide (the white precipitate). This effectively removes your starting material from the catalytic cycle. Solution: Use a biphasic Schotten-Baumann condition (e.g., aqueous NaOH / DCM) with vigorous stirring to ensure immediate neutralization of HBr without sequestering your amine.

Q: My LC-MS shows an impurity with a distinct M and M+2 isotopic pattern of equal intensity. How do I resolve this? A: This isotopic signature indicates the presence of bromine, pointing to a ring-opened von Braun degradation byproduct[1]. While secondary amines typically form stable cyanamides with BrCN, excess reagent or elevated temperatures can trigger the cleavage of the piperidine ring, forming an acyclic N-cyano-bromoalkylamine. Solution: Strictly control the stoichiometry of BrCN (1.05 equiv max), maintain the reaction temperature at or strictly below 0 °C during addition, or switch to the milder Trichloroacetonitrile (TCAN) protocol[2].

Q: How can I selectively remove trace unreacted 2-methylpiperidine from the final cyanamide product? A: 2-Methyl-1-piperidinecarbonitrile is a neutral cyanamide, whereas the starting material is a basic amine. Solution: Perform a rigorous acidic wash. Dissolve your crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with 1M HCl. The unreacted amine will protonate and partition into the aqueous layer, while the target cyanamide remains safely in the organic phase.

Reaction Pathways & Impurity Logic

The following diagram maps the divergent chemical pathways of 2-methylpiperidine when exposed to classic versus modern cyanating agents, highlighting where specific impurities originate.

G SM 2-Methylpiperidine (Starting Material) BrCN Cyanogen Bromide (Classic Route) SM->BrCN Electrophilic Cyanation TCAN Trichloroacetonitrile (Modern Route) SM->TCAN Nucleophilic Addition Prod 2-Methyl-1-piperidinecarbonitrile (Target Product) BrCN->Prod Base / -HBr Imp1 Amine Hydrobromide (Salt Impurity) BrCN->Imp1 Insufficient Base Imp2 Urea / Guanidine (Moisture Byproducts) BrCN->Imp2 H2O present Imp3 Ring-Opened Products (von Braun Degradation) BrCN->Imp3 Harsh Conditions Base Strong Base (e.g., NaOtAm) TCAN->Base Amidine Intermediate Base->Prod Elimination (-CHCl3)

Reaction pathways and impurity formation in 2-methyl-1-piperidinecarbonitrile synthesis.

Field-Proven Protocol: One-Pot N-Cyanation via Trichloroacetonitrile

To bypass the inherent impurity risks and safety hazards of BrCN, I strongly recommend transitioning to the Trichloroacetonitrile (TCAN) protocol[2],[3]. This method acts as a self-validating system : it separates the nucleophilic addition and elimination phases, allowing you to analytically verify the intermediate before proceeding, thereby preventing over-reaction.

Phase 1: Amidine Formation

  • In a flame-dried, argon-purged round-bottom flask, dissolve 2-methylpiperidine (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M).

    • Causality Note: Anhydrous conditions are critical. Even trace moisture can hydrolyze the highly electrophilic TCAN, reducing yield and forming amide/urea impurities.

  • Add trichloroacetonitrile (1.1 equiv, 11 mmol) dropwise at 0 °C to control the initial exotherm.

  • Stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The intermediate trichloromethylamidine will appear as a distinct, less polar spot than the starting amine. Do not proceed until the starting material is consumed.

Phase 2: Elimination 5. Cool the reaction mixture back to 0 °C. 6. Slowly add a strong, non-nucleophilic base such as sodium tert-pentoxide (NaOtAm) or finely powdered KOH (2.0 equiv)[2].

  • Causality Note: A strong base is required to drive the elimination of chloroform (CHCl₃). Using a non-nucleophilic base prevents competitive substitution reactions at the highly activated amidine intermediate.

  • Stir for an additional 1–2 hours at room temperature.

  • Validation Checkpoint: Confirm complete conversion of the amidine intermediate to the final cyanamide via LC-MS.

Phase 3: Workup & Purification 9. Quench the reaction with saturated aqueous NH₄Cl to neutralize the strong base. 10. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove any trace unreacted amine), followed by brine, and dry over anhydrous Na₂SO₄. 11. Concentrate under reduced pressure. 12. Purify via flash column chromatography (Silica gel, gradient elution: 100% Hexane to 80:20 Hexane/EtOAc).

  • Causality Note: 2-methyl-1-piperidinecarbonitrile lacks a strong UV chromophore. You must use iodine vapor or a KMnO₄ stain for TLC visualization during fraction collection.

References

  • Ayres, J. N., Ling, K. B., & Morrill, L. C. (2016). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Organic Letters (ACS Publications).[Link]

  • Chien, et al. / MDPI. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules.[Link]

Sources

Optimization

reaction monitoring of 2-methyl-1-piperidinecarbonitrile synthesis

Technical Support Center: Reaction Monitoring & Troubleshooting for 2-Methyl-1-piperidinecarbonitrile Synthesis As a Senior Application Scientist, I have designed this technical support guide to move beyond basic procedu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Monitoring & Troubleshooting for 2-Methyl-1-piperidinecarbonitrile Synthesis

As a Senior Application Scientist, I have designed this technical support guide to move beyond basic procedural steps. To ensure your workflows are robust and self-validating, we will explore the mechanistic causality behind each experimental choice. This guide provides a comprehensive protocol for the electrophilic N-cyanation of 2-methylpiperidine, advanced reaction monitoring strategies, and a targeted troubleshooting FAQ.

Mechanistic Overview & Self-Validating Protocol

The synthesis of 2-methyl-1-piperidinecarbonitrile relies on the electrophilic N-cyanation of the secondary amine, 2-methylpiperidine[1][2]. While cyanogen bromide (BrCN) is the classical reagent for this von Braun-type transformation, its extreme toxicity and moisture sensitivity often pose severe operational and safety challenges[1][3].

Modern alternatives, such as trichloroacetonitrile, offer a safer, inexpensive, and highly selective cyano source for secondary amines[4][5]. Mechanistically, the adjacent 2-methyl group on the piperidine ring introduces steric hindrance, which decelerates the nucleophilic attack on the electrophilic cyanide center compared to unhindered piperidines[6]. Therefore, precise temperature control and real-time monitoring are critical to prevent stalling or reagent degradation.

Step-by-Step Experimental Methodology (Trichloroacetonitrile Method)

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-methylpiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M[7]. Causality: Anhydrous conditions are mandatory to prevent the competitive hydration of the cyanating agent.

  • Base Addition: Add triethylamine (1.5 equiv) to act as an acid scavenger. Causality: Neutralizing generated acidic byproducts maintains the nucleophilicity of the secondary amine.

  • Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add trichloroacetonitrile (1.2 equiv)[4]. Causality: The low temperature mitigates exothermic degradation and suppresses unwanted side reactions[7].

  • Monitoring: Insert an in-situ FTIR (ReactIR) probe. Allow the reaction to slowly warm to room temperature. Monitor the continuous formation of the cyanamide C≡N stretch[8].

  • Quenching: Once the ReactIR signal plateaus (typically 4–6 hours), quench the reaction with saturated aqueous NaHCO₃[7].

  • Workup: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[9].

Reaction Monitoring Data

Orthogonal analytical techniques are required to validate the reaction's progress. In-situ FTIR provides real-time kinetic data without breaking the inert atmosphere, while GC-MS confirms the final molecular weight and structural integrity.

Table 1: Quantitative Monitoring Parameters for 2-Methyl-1-piperidinecarbonitrile

TechniqueTarget ParameterExpected ValueMechanistic Significance
In-situ FTIR N-H Stretch Disappearance~3300 cm⁻¹ (decreasing)Validates the consumption of the secondary amine starting material[10].
In-situ FTIR C≡N Stretch Appearance~2210 - 2217 cm⁻¹ (increasing)Confirms the formation of the target cyanamide product[8][11].
GC-MS Molecular Ion (M⁺)m/z 124.1Verifies the molecular weight of 2-methyl-1-piperidinecarbonitrile (C₇H₁₂N₂)[7].
GC-MS Base Peak / Fragmentm/z 109.1Indicates the loss of the alpha-methyl group [M - CH₃]⁺, a characteristic fragmentation.

Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. What is causing this, and how can I drive it to completion? A: Stalled N-cyanation of 2-methylpiperidine is typically caused by the steric hindrance of the alpha-methyl group[6] combined with the premature depletion of the active cyanating agent via moisture degradation[1]. Solution: Ensure strictly anhydrous conditions. You can drive the reaction to completion by adding an additional 0.3 equivalents of the cyanating agent and gently warming the mixture to 35 °C. Monitor the ReactIR closely to avoid pushing the temperature too high, which promotes reagent decomposition[7].

Q2: I am observing a strong IR band at ~1650 cm⁻¹ instead of the expected 2210 cm⁻¹ cyanamide peak. What happened? A: A strong band at ~1650 cm⁻¹ indicates the formation of an amide or urea byproduct, resulting from the hydration of the cyanamide intermediate or the cyanating agent itself[10]. This is a direct consequence of water ingress into the system. Solution: Discard the current batch. For the next run, rigorously dry your DCM over activated molecular sieves and ensure your triethylamine is distilled over CaH₂.

Q3: How do I safely handle the potential generation of HCN gas during the workup? A: If utilizing classical cyanogen halides (like BrCN), unreacted reagent can hydrolyze during aqueous workup to release highly toxic hydrogen cyanide (HCN) gas[1]. Solution: Always quench the reaction with a basic solution (e.g., saturated NaHCO₃) to keep the pH > 9[12]. At this pH, any residual cyanide remains in the aqueous phase as the non-volatile cyanide anion (CN⁻). Treat the aqueous waste with sodium hypochlorite (bleach) to oxidize the cyanide to cyanate before disposal.

Q4: Can I use electrochemical methods to avoid toxic cyanating agents entirely? A: Yes. Recent advances demonstrate that anodic cyanation using potassium thiocyanate (KSCN) is a highly effective, umpolung approach[6]. In this method, KSCN is electrochemically oxidized to generate an active CN⁺ species in situ, which then reacts with 2-methylpiperidine to form the cyanamide in good yields without requiring external chemical oxidants or toxic cyano-halides[6].

Reaction Workflow & Monitoring Logic

Logical workflow for the synthesis and in-situ monitoring of 2-methyl-1-piperidinecarbonitrile.

References

  • Title: N-Cyanation of Secondary Amines Using Trichloroacetonitrile Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: eCyanation: A Dual Strategy for Electrochemical Cyanation of Amines Using Potassium Thiocyanate Source: ACS Electrochemistry URL: [Link]

  • Title: Preparation of Diethylcyanamide and Cyanoguanidine Complexes of Iridium Source: Institutional Research Information System (IRIS) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-1-piperidinecarbonitrile

Welcome to the technical support center for the synthesis of 2-methyl-1-piperidinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-methyl-1-piperidinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding this specific synthesis. The information herein is based on established principles of the Strecker reaction and its application to secondary amines.

Introduction to the Synthesis

The synthesis of 2-methyl-1-piperidinecarbonitrile is a classic example of a three-component Strecker reaction. This reaction involves the condensation of 2-methylpiperidine (a secondary amine), formaldehyde (an aldehyde), and a cyanide source to form the desired α-aminonitrile. While seemingly straightforward, the yield and purity of the final product are highly sensitive to reaction conditions. This guide will help you navigate the nuances of this synthesis to achieve optimal results.

The overall transformation is as follows:

2-Methylpiperidine + Formaldehyde + Cyanide Source → 2-Methyl-1-piperidinecarbonitrile

The core of this reaction is the formation of a highly reactive N,N-disubstituted iminium ion from 2-methylpiperidine and formaldehyde, which is then trapped by a nucleophilic cyanide anion.

Reaction Mechanism Workflow

The following diagram illustrates the generally accepted mechanism for the Strecker synthesis of 2-methyl-1-piperidinecarbonitrile.

Strecker_Mechanism cluster_reactants Reactants cluster_product Product Amine 2-Methylpiperidine Iminium N-methylidene-2-methylpiperidin-1-ium Amine->Iminium + Formaldehyde - H₂O Aldehyde Formaldehyde Aldehyde->Iminium Cyanide Cyanide (CN⁻) Product 2-Methyl-1-piperidinecarbonitrile Cyanide->Product Iminium->Product + CN⁻

Caption: Mechanism of the Strecker synthesis for 2-methyl-1-piperidinecarbonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-methyl-1-piperidinecarbonitrile in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this Strecker reaction can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Iminium Ion Instability/Side Reactions: The intermediate iminium ion is highly electrophilic. If the cyanide concentration is too low, the iminium ion can react with other nucleophiles present, including the starting amine, leading to undesired side products.

    • Solution: Ensure a stoichiometric or slight excess of the cyanide source is used. The order of addition can also be critical. Pre-mixing the amine and aldehyde briefly before introducing the cyanide source can be effective, but prolonged exposure without the cyanide can lead to polymerization or other side reactions of formaldehyde.

  • Choice of Formaldehyde Source: Formaldehyde is a gas and is typically used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde.

    • Formalin: The water in formalin can sometimes interfere with the reaction, although many Strecker reactions are performed in aqueous media. The key is consistency.

    • Paraformaldehyde: This solid needs to be depolymerized to formaldehyde in situ, which usually requires heating. Incomplete depolymerization can lead to a low concentration of the aldehyde and thus a slow reaction and low yield.

    • Solution: If using paraformaldehyde, ensure the reaction is heated sufficiently to cause depolymerization. If using formalin, be aware of the water content and its potential impact on your specific reaction conditions.

  • pH Control: The pH of the reaction medium is crucial. The reaction is often promoted by mild acid, which facilitates the dehydration step to form the iminium ion.[1] However, if the solution is too acidic, the cyanide source (if using KCN or NaCN) will be protonated to form highly toxic HCN gas, and the starting amine will be fully protonated, rendering it non-nucleophilic.

    • Solution: Maintain a mildly acidic to neutral pH. Using the hydrochloride salt of the amine can be a convenient way to introduce a controlled amount of acid.[2] Alternatively, a buffer system can be employed.

  • Reaction Temperature: While some Strecker reactions proceed at room temperature, others may require cooling to control the initial exotherm or heating to drive the reaction to completion.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C) to control the initial reaction rate, especially during the addition of reagents. After the initial addition, allowing the reaction to warm to room temperature or gentle heating may be necessary. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.

Q2: I am observing the formation of multiple byproducts. How can I identify and minimize them?

A2: Side product formation is a common challenge. Here are some likely culprits:

  • Bis-aminomethane Formation: Formaldehyde can react with two equivalents of 2-methylpiperidine to form bis(2-methylpiperidin-1-yl)methane. This is more likely if the cyanide addition is slow or if there is a localized high concentration of the amine and aldehyde.

    • Solution: Ensure efficient mixing and consider adding the aldehyde slowly to a mixture of the amine and the cyanide source.

  • Cyanohydrin Formation: If there is a significant amount of unreacted formaldehyde, it can react with cyanide to form formaldehyde cyanohydrin.

    • Solution: Use a slight excess of the amine relative to the aldehyde to ensure the aldehyde is consumed in the formation of the iminium ion.

  • Polymerization of Formaldehyde: In the presence of acid or base, formaldehyde can polymerize.

    • Solution: Control the pH and temperature carefully. Using a formaldehyde equivalent that depolymerizes slowly at the reaction temperature can help maintain a low, steady concentration of free formaldehyde.

Q3: The purification of my crude product is difficult. The compound streaks on silica gel and I have low recovery. What can I do?

A3: The basic nitrogen of the piperidine ring in 2-methyl-1-piperidinecarbonitrile can interact strongly with the acidic silica gel, leading to streaking and poor separation.

  • Neutralize the Silica Gel: The acidity of the silica gel is a major issue.

    • Solution: Deactivate the silica gel by pre-treating it with a base. This can be done by adding a small percentage of triethylamine (e.g., 1-2%) or ammonia in methanol to the eluent system.[3] Equilibrate the column with this basic mobile phase before loading your sample.

  • Alternative Purification Methods:

    • Acid/Base Extraction: Before chromatography, you can perform an acid/base workup. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with a dilute acid (e.g., 1 M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ and extract the product back into an organic solvent.[4] Be cautious, as some aminonitriles can be unstable to strongly acidic or basic conditions.[3]

    • Recrystallization or Distillation: If the product is a solid, recrystallization may be an option. If it is a liquid, distillation under reduced pressure could be effective, provided the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of reactants (2-methylpiperidine, formaldehyde, cyanide source)?

A1: A good starting point is a 1:1:1 molar ratio of the three components. However, to minimize the formation of formaldehyde-related side products, it is often beneficial to use a slight excess of the amine and cyanide source relative to the aldehyde (e.g., 1.1 equivalents of amine and 1.1 equivalents of cyanide to 1.0 equivalent of formaldehyde).

Q2: Which cyanide source is best: KCN, NaCN, or TMSCN?

A2: The choice of cyanide source can significantly impact the reaction.

Cyanide SourceProsConsBest For
KCN / NaCN Inexpensive, readily available.Highly toxic, requires careful pH control to avoid HCN gas evolution.Aqueous or protic solvent systems where pH can be controlled.
TMSCN Soluble in organic solvents, can be used under non-aqueous conditions, often gives cleaner reactions.[5]More expensive, moisture-sensitive, still releases HCN upon hydrolysis.Anhydrous reactions in organic solvents like DCM or acetonitrile.
Acetone Cyanohydrin Less acutely toxic than KCN/NaCN and can be easier to handle.Can be slower to react and may require a catalyst.Reactions where a slower, more controlled release of cyanide is desired.

For the synthesis of 2-methyl-1-piperidinecarbonitrile, if working in an aqueous or alcoholic solvent, KCN or NaCN with careful pH management is a cost-effective choice. For reactions in aprotic organic solvents, TMSCN often provides higher yields and a cleaner reaction profile.[5]

Q3: Do I need a catalyst for this reaction?

A3: The Strecker reaction can often proceed without a catalyst, especially with reactive aldehydes like formaldehyde. However, a catalyst can improve the rate and yield. Mild acid catalysis is inherent when using an amine hydrochloride salt.[2] For more challenging substrates or to improve efficiency, a Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃) can be used to activate the iminium ion, making it more susceptible to cyanide attack.

Q4: What are the critical safety precautions for this reaction?

A4: This reaction involves highly toxic cyanide compounds and should only be performed by trained personnel in a well-ventilated fume hood.

  • Cyanide Handling: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit available and be trained in its use.

  • Quenching Cyanide: All glassware and waste containing cyanide must be quenched with an oxidizing agent like bleach (sodium hypochlorite) or a solution of potassium permanganate before disposal. This converts the toxic cyanide to the much less toxic cyanate.

  • Acidification: NEVER add a strong acid directly to a solution containing cyanide salts, as this will rapidly generate deadly hydrogen cyanide (HCN) gas. All pH adjustments should be done slowly and with extreme caution.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Use a suitable eluent system (e.g., hexane/ethyl acetate with 1% triethylamine). The product, being more polar than the starting amine, should have a lower Rf value. Stain the TLC plate with a suitable visualizing agent like potassium permanganate.

  • GC: A GC analysis of an aliquot from the reaction mixture can show the disappearance of the starting materials and the appearance of the product peak.

Representative Experimental Protocol

This is a general protocol and may require optimization for your specific laboratory conditions.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methylpiperidine (1.0 eq) in a suitable solvent (e.g., methanol/water mixture). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate container, dissolve potassium cyanide (KCN) (1.05 eq) in water. In the addition funnel, place an aqueous solution of formaldehyde (37% formalin) (1.0 eq).

  • Reaction: Slowly and simultaneously add the KCN solution and the formaldehyde solution to the stirred solution of 2-methylpiperidine at 0 °C. Maintain the temperature below 10 °C during the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC until the starting materials are consumed.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel that has been pre-treated with 1-2% triethylamine in the eluent (e.g., a gradient of hexane/ethyl acetate).

References

  • ResearchGate. (n.d.). Strecker reactions of formaldehyde.[Link]

  • Merck & Co. (n.d.). Strecker Amino Acid Synthesis. The Merck Index, 14th ed.
  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • Ishikawa, T., et al. (2000). Catalytic Asymmetric Strecker Synthesis. Journal of the American Chemical Society.
  • Organic Syntheses. (n.d.). o-TOLUNITRILE. [Link]

  • Reddit. (2022). Purification of aminonitrile. [Link]

  • Master Organic Chemistry. (2023). Strecker Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide. Science of Synthesis.
  • Soliman, A. M., et al. (2015). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Scott, P. J. H., et al. (2015). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega.
  • Organic Syntheses. (n.d.). 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Petasis, N. A., & Akritopoulou, I. (1993). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules.
  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

Sources

Optimization

Technical Support Center: Stereoisomers of 2-Methyl-1-piperidinecarbonitrile

Welcome to the technical support center for handling the stereoisomers of 2-methyl-1-piperidinecarbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling the stereoisomers of 2-methyl-1-piperidinecarbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, separation, analysis, and handling of these chiral molecules. The stereochemistry of piperidine scaffolds is often critical to pharmacological activity and receptor affinity, making precise control and characterization of its enantiomers paramount.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding 2-methyl-1-piperidinecarbonitrile and its stereochemistry.

Q1: What are the stereoisomers of 2-methyl-1-piperidinecarbonitrile and why are they important?

A1: 2-Methyl-1-piperidinecarbonitrile has a single chiral center at the second carbon of the piperidine ring, the one bearing the methyl group. This gives rise to a pair of non-superimposable mirror images called enantiomers: (R)-2-methyl-1-piperidinecarbonitrile and (S)-2-methyl-1-piperidinecarbonitrile.

The importance of separating and studying these individual enantiomers cannot be overstated in drug development. Enantiomers can have vastly different pharmacological and toxicological profiles.[2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause harmful side effects.[3] For instance, the (R)-isomer of thalidomide is a sedative, whereas the (S)-isomer is teratogenic.[3][4] Therefore, regulatory agencies strongly favor the development of single-enantiomer drugs over racemic mixtures.[5]

Q2: What is a racemic mixture and how is it denoted?

A2: A racemic mixture, or racemate, contains equal amounts (a 1:1 molar ratio) of both the (+) and (-) enantiomers.[4][6] This mixture is optically inactive because the optical rotations of the individual enantiomers cancel each other out.[6] A racemic sample is often denoted with the prefix (±) or (rac)-. For example, (±)-2-methyl-1-piperidinecarbonitrile.

Q3: My synthesis produced a racemic mixture. Is this expected?

A3: Yes, this is entirely expected. Synthesizing a chiral molecule from achiral starting materials without the use of a chiral catalyst or auxiliary will almost always result in a racemic mixture.[6] The reaction pathways leading to the (R) and (S) enantiomers are energetically identical, resulting in their equal formation.

Q4: What is "chiral switching"?

A4: Chiral switching is the process of developing a single-enantiomer drug from a previously marketed racemic mixture.[2] This is often done to improve the therapeutic index by eliminating the less active or more toxic enantiomer, potentially leading to a better safety profile and efficacy.

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: Chiral Separation & Resolution

The separation of enantiomers is a critical step. The two primary approaches are direct separation using chiral chromatography and indirect separation via the formation of diastereomers.

Issue: My enantiomers of 2-methyl-1-piperidinecarbonitrile are co-eluting or have poor resolution on my chiral HPLC column.

This is a common challenge in method development. The interaction between the analyte and the chiral stationary phase (CSP) is highly specific and sensitive to experimental conditions.

Troubleshooting Workflow: Chiral HPLC Method Development

start Start: Poor Resolution col_select Select Appropriate CSP (e.g., Polysaccharide-based) start->col_select mobile_phase Optimize Mobile Phase col_select->mobile_phase Column chosen additives Introduce Additives (e.g., TFA, DEA) mobile_phase->additives Test NP & RP modes (Hexane/IPA vs. MeOH/ACN) fail Re-evaluate CSP Choice mobile_phase->fail No separation observed additives->mobile_phase Try different solvent ratio temp Adjust Column Temperature additives->temp Still poor resolution temp->mobile_phase Significant change needed flow Modify Flow Rate temp->flow Minor adjustments needed success Achieve Baseline Separation flow->success Resolution > 1.5 fail->col_select Try different chemistry (e.g., Cyclodextrin-based)

Caption: Decision workflow for troubleshooting poor chiral HPLC separation.

Protocol: Chiral HPLC Method Development

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often excellent starting points for separating amine derivatives like piperidines.[5][7]

  • Mobile Phase Screening (Normal Phase):

    • Start with a simple mobile phase like Hexane/Isopropanol (IPA) in a 90:10 ratio.

    • Run a gradient or screen different isocratic compositions (e.g., 80:20, 70:30) to find where the peaks elute.

  • Mobile Phase Screening (Polar Organic/Reversed Phase):

    • If normal phase fails, switch to a polar organic mobile phase like Methanol or Acetonitrile.

    • Sometimes a reversed-phase approach with an aqueous buffer can be effective.

  • Additive Introduction: The basic nitrogen on the piperidine ring and the nitrile group can cause peak tailing and interact strongly with the CSP.

    • For Normal Phase: Add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) to the alcohol portion of your mobile phase. This sharpens peaks by competing for active sites on the CSP.

    • For Reversed Phase: Use buffered mobile phases (e.g., ammonium bicarbonate) to control the ionization state of the analyte.[8]

  • Temperature Optimization: Lowering the column temperature (e.g., from 25°C to 10°C) often increases the enantioselectivity, leading to better resolution, albeit with longer retention times.

  • Flow Rate Adjustment: Reducing the flow rate can improve separation efficiency, providing more time for the enantiomers to interact with the CSP.[9]

Issue: I am trying to resolve the racemate by forming diastereomeric salts with a chiral acid, but the fractional crystallization is not working.

Classical resolution relies on the different physical properties (like solubility) of diastereomers. Success often depends on finding the right combination of resolving agent and solvent.

Protocol: Diastereomeric Salt Resolution

  • Select a Chiral Resolving Agent: For a basic compound like a piperidine derivative, a chiral acid is the appropriate choice. Common options include L-(+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-mandelic acid.[1][10]

  • Stoichiometry: Dissolve one equivalent of racemic 2-methyl-1-piperidinecarbonitrile in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Salt Formation: In a separate flask, dissolve 0.5 equivalents of the chiral acid in the minimum amount of the same warm solvent. The use of 0.5 equivalents is crucial; it ensures that only one enantiomer preferentially crystallizes as a salt, leaving the other in the solution (mother liquor).

  • Crystallization: Slowly add the acid solution to the solution of the racemic base. Let the solution cool slowly to room temperature, then potentially to 4°C, to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be very effective.[10]

  • Isolation: Collect the crystals by filtration. Wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the collected diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the piperidine nitrogen. Extract the free, enantiomerically-enriched base into an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Analysis: Determine the enantiomeric excess (% ee) of the isolated product using a validated chiral analytical method (see Guide 2). Recrystallize the salt if the desired purity has not been reached.

Guide 2: Analysis and Characterization

Once you have a sample, you must confirm its enantiomeric purity and, if possible, its absolute configuration.

Issue: How do I accurately determine the enantiomeric excess (% ee) of my sample?

Several techniques can be used, each with its own advantages and disadvantages. Chiral chromatography is the most direct and widely used method.

Table 1: Comparison of Analytical Methods for Enantiomeric Purity

FeatureChiral HPLC/UPLCChiral GCNMR with Chiral Derivatizing Agents
Principle Direct physical separation on a chiral stationary phase.[11]Direct separation of volatile enantiomers on a chiral column.[12]Covalent derivatization to form diastereomers with distinct NMR signals.[11]
Primary Output Chromatogram with baseline-separated peaks for each enantiomer.Chromatogram with separated peaks for each enantiomer.¹H or ¹⁹F NMR spectrum showing distinct, quantifiable signals.[11]
Sample Prep Usually minimal; dissolve and inject.May require derivatization to improve volatility.Chemical reaction required to form diastereomers.
Pros High accuracy, high throughput, widely applicable, preparative scale possible.[5][7]Excellent resolution for volatile compounds.No specialized chiral column needed, only an NMR spectrometer.
Cons Requires specialized and often expensive chiral columns.Limited to thermally stable and volatile compounds; racemization can occur at high temperatures.[8]Derivatizing agent must be pure, reaction must go to completion, potential for kinetic resolution.

Protocol: Determining % ee using ¹H NMR with Mosher's Acid

This method is useful when a chiral chromatography method is not available. It involves reacting the chiral amine (after reduction of the nitrile to an amine, then protection) with a chiral derivatizing agent like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) to form diastereomeric amides.[11]

  • Sample Preparation: In an NMR tube, dissolve ~5 mg of your enantiomerically-enriched sample (as the corresponding aminomethylpiperidine) in 0.7 mL of a dry deuterated solvent (e.g., CDCl₃).

  • Derivatization: Add a slight excess (~1.1 equivalents) of Mosher's acid chloride. Add a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

  • Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: The two diastereomers will have slightly different chemical environments. Identify a well-resolved signal (often the methoxy or CF₃ group) for each diastereomer. Integrate the two peaks. The enantiomeric excess is calculated as: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Guide 3: Stability and Racemization

A pure enantiomer is only useful if it remains pure. Racemization—the conversion of one enantiomer into an equal mixture of both—can undermine an entire stereoselective synthesis.[13]

Issue: My enantiomerically pure sample is losing its optical activity over time. What is happening?

Your sample is likely undergoing racemization. For a molecule like 2-methyl-1-piperidinecarbonitrile, the chiral center has a hydrogen atom. If this hydrogen is acidic enough to be removed, a planar, achiral intermediate (an enolate or similar carbanion) can form. Re-protonation can then occur from either face, leading to a mixture of enantiomers.[4]

Troubleshooting and Prevention of Racemization

start Start: Observed Loss of Enantiomeric Purity cause_analysis Analyze Potential Causes start->cause_analysis ph_check Is the sample stored in strong base or acid? cause_analysis->ph_check temp_check Is the sample exposed to high temperatures? cause_analysis->temp_check solvent_check Is the solvent protic and promoting exchange? cause_analysis->solvent_check solution_ph Solution: Store at neutral pH. Buffer if necessary. ph_check->solution_ph Yes solution_temp Solution: Store at low temp (e.g., -20°C). Avoid heat. temp_check->solution_temp Yes solution_solvent Solution: Store in aprotic solvent (e.g., Toluene, THF). solvent_check->solution_solvent Yes end_node Preserve Enantiomeric Integrity solution_ph->end_node solution_temp->end_node solution_solvent->end_node

Caption: Troubleshooting guide for preventing unwanted racemization.

Key Factors Influencing Racemization:

  • pH: Both strong acids and strong bases can catalyze racemization.[4] The cyano group (-C≡N) is electron-withdrawing, which increases the acidity of the adjacent C-H bond at the chiral center. A strong base can deprotonate this position, leading to racemization.

  • Temperature: Heat provides the activation energy for bond-breaking and reformation, accelerating the rate of racemization.[6]

  • Solvent: Protic solvents can facilitate proton exchange, potentially contributing to racemization.

Recommendations for Storage and Handling:

  • Storage: Store pure enantiomers as solid salts (e.g., hydrochloride) if possible, as this form is often more stable. If in solution, use a non-polar, aprotic solvent and store at low temperatures (-20°C or below).

  • Workup Conditions: During reaction workups, use mild acids and bases and avoid prolonged exposure to extreme pH or high temperatures.

  • Stability Studies: Conduct a formal stability study on your final compound.[14] Dissolve the enantiomer in various solvents and pH conditions, and monitor the enantiomeric excess over time using a validated chiral method.[15]

References

  • Effects of Stereoisomers on Drug Activity. (2021). American Journal of Biomedical Science & Research.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025). MDPI. [Link]

  • Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. (1988). Arzneimittelforschung. [Link]

  • Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide. (2001). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Racemic Modification and Resolution of Racemic Mixture. (n.d.). Pharmaguideline. [Link]

  • Racemization. (n.d.). Wikipedia. [Link]

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. (1994). Journal of Medicinal Chemistry. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). Journal of the American Chemical Society. [Link]

  • Effects of Stereoisomers on Drug Activity. (2021). American Journal of Biomedical Science and Research. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules. [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. (2005). Synthesis. [Link]

  • Synthesis technology of 2-methylpyridine. (2025). ResearchGate. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). Molecules. [Link]

  • Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses. (2018). Angewandte Chemie International Edition. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. (2016). Bioanalysis. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Enantiomeric Separations using Chiral Counter-Ions. (2006). Diva-Portal.org. [Link]

  • The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. (n.d.). Pharma-Sources. [Link]

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. (2018). IntechOpen. [Link]

  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. (2022). MDPI. [Link]

  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. (2014). Journal of Chromatographic Science. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). Molecules. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. (2022). Chromatography Online. [Link]

  • 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. (2020). Green Chemistry. [Link]

  • Method of racemization of the R(−) isomer of the (2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid methyl ester. (2010).
  • The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. (2016). ResearchGate. [Link]

  • How to resolve a racemic mixture of Propylhexedrine (cyclohexylisopropylmethylamine)? (2020). ResearchGate. [Link]

  • Structure and stability of Con„pyridine…m clusters: Absence of metal inserted structures. (2006). The Journal of Chemical Physics. [Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. (2018). MDPI. [Link]

  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (2024). Comptes Rendus Chimie. [Link]

Sources

Troubleshooting

catalyst poisoning in 2-methyl-1-piperidinecarbonitrile synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. In the synthesis of 2-methyl-1-piperidinecarbonitrile (the N-cyano derivative of 2-methylpiperidine), the most frequent point of failure is tra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. In the synthesis of 2-methyl-1-piperidinecarbonitrile (the N-cyano derivative of 2-methylpiperidine), the most frequent point of failure is transition-metal catalyst poisoning. While the N-cyanation of secondary amines is typically achieved via copper-catalyzed oxidative cross-coupling[1], the cyanide sources required for this transformation (e.g., AIBN, TMSCN) are double-edged swords. They provide the necessary cyano radical but act as potent σ-donor/π-acceptor ligands that can irreversibly deactivate the metal center.

This guide addresses the mechanistic causality behind this deactivation, specifically tailored to the steric profile of 2-methylpiperidine, and provides self-validating protocols to ensure reproducible yields.

Troubleshooting FAQs: Catalyst Poisoning Mechanisms

Q1: Why does my CuI/AIBN-catalyzed N-cyanation of 2-methylpiperidine stall at 30-40% conversion despite excess reagents? The stalling is caused by competitive cyanide over-coordination. In the catalytic cycle, AIBN decomposes to release cyanide radicals/anions. If the local concentration of free cyanide exceeds the rate at which the copper catalyst can transfer it to the amine, the cyanide ions irreversibly bind to the Cu(I)/Cu(II) centers. This forms catalytically dead cuprate complexes (e.g., [Cu(CN)x​]n− ) or insoluble polymeric CuCN[1]. Once the copper is saturated by cyanide, the catalytic cycle terminates.

Q2: How does the 2-methyl substitution specifically exacerbate this catalyst deactivation? Steric hindrance alters the reaction kinetics. The 2-methyl group introduces significant A-strain (allylic strain equivalent) adjacent to the secondary amine nitrogen. During the catalytic cycle, the Cu(II) intermediate must coordinate the amine before reductive elimination can occur. The steric bulk of the 2-methyl group significantly decreases the rate constant of this on-cycle amine coordination ( kcoord​ ) compared to unhindered amines like unsubstituted piperidine. Because kcoord​ is reduced, off-cycle cyanide binding ( kpoison​ ) outcompetes it, making 2-methylpiperidine highly susceptible to poisoning if the cyanide source is added all at once.

Q3: What are the visual and analytical indicators that my copper catalyst has been poisoned? Active copper-amine complexes in this reaction typically exhibit a deep blue or green hue in acetonitrile. When cyanide poisoning occurs, the solution rapidly decolorizes or forms a dense, pale-white precipitate (polymeric CuCN). A self-validating reaction system utilizes this colorimetric shift: if the reaction turns pale before complete consumption of the amine (verified by TLC or GC-MS), the catalyst has been poisoned.

Q4: If copper poisoning is unavoidable at scale, what are the most reliable alternatives? To entirely bypass transition-metal poisoning, you must switch the reaction paradigm from metal-catalyzed radical coupling to metal-free electrophilic cyanation. Using household bleach (NaClO) to oxidize TMSCN generates an electrophilic cyanating agent (likely ClCN) in situ[2]. Alternatively, trichloroacetonitrile can be used as a highly effective, inexpensive cyano-transfer reagent that operates via an amidine intermediate, completely eliminating the need for a metal catalyst[3].

Quantitative Data: Poisoning Dynamics & Mitigation

Cyanating SystemCatalystPoisoning MechanismRelative Risk for 2-MethylpiperidineMitigation Strategy
AIBN / O₂ CuI (10-20 mol%)Cyanide over-coordination & CuCN precipitationHighSyringe pump addition of AIBN (0.5 mL/h)
TMSCN / O₂ CuCN / CuBr₂Soluble inactive cuprate formationVery HighSwitch to metal-free oxidation
TMSCN / NaClO None (Metal-Free)N/A (Electrophilic ClCN generated in situ)NoneControl temperature (0 °C) to prevent ClCN escape
Trichloroacetonitrile None (Base mediated)N/A (Amidine intermediate)NoneMonitor conversion via GC-MS; requires heating

Validated Experimental Protocols

Protocol A: Optimized Copper-Catalyzed N-Cyanation (Poison-Resistant)

Causality & Validation: By feeding AIBN slowly via a syringe pump, the steady-state concentration of cyanide radicals remains below the kinetic threshold required for irreversible cuprate formation. The reaction is self-validating; the maintenance of a blue/green color confirms the catalyst remains in its active, unpoisoned state.

  • Preparation: To a flame-dried 20 mL Schlenk tube, add 2-methylpiperidine (1.0 equiv, 0.5 mmol), CuI (0.2 equiv, 0.1 mmol), K₂CO₃ (2.0 equiv, 1.0 mmol), and anhydrous CH₃CN (3.0 mL)[1].

  • Atmosphere: Purge the vessel with O₂ and maintain under an O₂ balloon. Heat the mixture to 75 °C. The solution will turn blue/green as the Cu(II)-amine complex forms.

  • Slow Addition: Dissolve AIBN (1.5 equiv, 0.75 mmol) in 2.0 mL of CH₃CN. Load this solution into a programmable syringe pump.

  • Titration: Add the AIBN solution dropwise to the reaction mixture at a strict rate of 0.5 mL/h. Troubleshooting step: If the solution turns pale, immediately pause the syringe pump until the blue/green color returns, indicating the catalyst has processed the excess cyanide.

  • Completion: After addition, stir for an additional 12 hours at 75 °C.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Purify via silica gel chromatography (petroleum ether/ethyl acetate) to yield 2-methyl-1-piperidinecarbonitrile.

Protocol B: Metal-Free Oxidative N-Cyanation (Electrophilic Route)

Causality & Validation: Household bleach oxidizes TMSCN to an electrophilic cyanating agent in situ. Because no transition metal is present, steric hindrance at the 2-position only affects the final nucleophilic attack, completely eliminating the risk of catalyst poisoning[2].

  • Preparation: In a round-bottom flask, dissolve 2-methylpiperidine (1.0 equiv, 0.5 mmol) in CH₃CN (5.0 mL).

  • Reagent Addition: Add TMSCN (2.0 equiv, 1.0 mmol) and cool the mixture to 0 °C in an ice bath. Caution: TMSCN is highly toxic and moisture-sensitive; perform strictly in a certified fume hood.

  • Oxidation: Slowly add aqueous NaClO (household bleach, 10-15% solution, 3.0 equiv) dropwise over 10 minutes. The low temperature prevents the volatilization of the in situ generated ClCN.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. TLC validation will show the disappearance of the secondary amine spot.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.

Pathway Visualization

G Precat Cu(I) Pre-catalyst (Active State) AmineComplex Cu(II)-Amine Complex (2-Methylpiperidine Bound) Precat->AmineComplex O₂, Base, Amine (Rate limited by 2-Me steric bulk) Poison [Cu(CN)x]ⁿ⁻ Complex (Catalyst Poisoning) Precat->Poison Competitive Binding (Outcompetes Amine) Product 2-Methyl-1-piperidinecarbonitrile (Target Product) AmineComplex->Product Reductive Elimination AmineComplex->Poison Ligand Displacement CyanoRadical Cyanide Source (AIBN / TMSCN) CyanoRadical->AmineComplex CN• / CN⁻ Release CyanoRadical->Poison Excess CN⁻ Spike Product->Precat Catalyst Regeneration Precipitate Polymeric CuCN (Dead Catalyst Precipitate) Poison->Precipitate Irreversible Aggregation

Catalytic cycle of Cu-mediated N-cyanation vs. cyanide-induced catalyst poisoning pathways.

References

  • Zhu, C.; Xia, J.-B.; Chen, C. "A Simple Method for the Electrophilic Cyanation of Secondary Amines." Organic Letters, 2014, 16(1), 247-249. 2

  • Teng, F.; Yu, J.-T.; Zhou, Z.; Chu, H.; Cheng, J. "Copper-Catalyzed N-Cyanation of Sulfoximines by AIBN." The Journal of Organic Chemistry, 2015, 80(5), 2822-2826. 1

  • Ayres, J. N.; Ling, K. B.; Morrill, L. C. "N-Cyanation of Secondary Amines Using Trichloroacetonitrile." Organic Letters, 2016, 18(21), 5528-5531. 3

Sources

Optimization

Technical Support Center: Work-Up &amp; Isolation of 2-Methyl-1-piperidinecarbonitrile

Welcome to the Technical Support Center for the synthesis and isolation of 2-methyl-1-piperidinecarbonitrile (also known as 2-methylpiperidine-1-carbonitrile). This guide is designed for research scientists and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 2-methyl-1-piperidinecarbonitrile (also known as 2-methylpiperidine-1-carbonitrile). This guide is designed for research scientists and drug development professionals handling the direct electrophilic cyanation of 2-methylpiperidine or the von Braun dealkylation of tertiary amines[1][2].

Due to the extreme toxicity and volatility of the common cyanating agent, cyanogen bromide (BrCN)[3][4], a meticulously designed, self-validating work-up procedure is critical for both laboratory safety and product purity.

Standard Operating Procedure (SOP): Isolation & Work-Up

The following methodology details the post-reaction workflow. It is engineered to safely quench hazardous reagents, partition the target cyanamide from ionic byproducts, and yield a high-purity product.

Workup Start Crude Reaction Mixture (Product, BrCN, Amines, Solvent) Quench 1. Basic Quench (0 °C) Add aq. NH3 or NaOH to destroy BrCN Start->Quench Extract 2. Liquid-Liquid Extraction Partition with DCM / H2O Quench->Extract WashAcid 3. Acid Wash Wash organic layer with 1M HCl Extract->WashAcid WashBrine 4. Brine Wash & Dry Wash with brine, dry over Na2SO4 WashAcid->WashBrine Concentrate 5. Concentration Evaporate solvent in vacuo WashBrine->Concentrate Purify 6. Purification Vacuum distillation or Silica CC Concentrate->Purify

Fig 1: Step-by-step work-up and purification workflow for 2-methyl-1-piperidinecarbonitrile.

Step-by-Step Methodology

Step 1: Basic Quenching (Critical Safety Step)

  • Action: Cool the crude reaction mixture to 0 °C in an ice bath. Slowly add a 10% aqueous ammonia solution or 1M NaOH under vigorous stirring.

  • Mechanistic Rationale: Unreacted BrCN is highly toxic, corrosive, and sublimes at room temperature[4][5]. Quenching with a nucleophilic base safely decomposes BrCN into inert, water-soluble byproducts (e.g., cyanamide or cyanate salts)[6].

  • Validation Check: Maintain stirring for 30 minutes. Ensure the pH of the mixture is > 9. Never proceed to the acid wash without validating this step, as unquenched BrCN reacts with aqueous acids to form lethal hydrogen cyanide (HCN) gas[5].

Step 2: Liquid-Liquid Extraction

  • Action: Dilute the quenched mixture with dichloromethane (DCM) or ethyl acetate. Separate the phases and extract the aqueous layer twice more with the organic solvent.

  • Mechanistic Rationale: 2-Methyl-1-piperidinecarbonitrile is a neutral, lipophilic compound that preferentially partitions into the organic phase. The aqueous layer retains the quenched cyanide salts and hydrobromide salts[7].

  • Validation Check: Perform a TLC spot of the aqueous phase (visualized with iodine or KMnO₄) to verify that no product remains in the water layer.

Step 3: Acidic Washing

  • Action: Wash the combined organic layers with 1M HCl.

  • Mechanistic Rationale: This removes unreacted 2-methylpiperidine and the organic base (e.g., triethylamine) used to drive the reaction. The acid protonates these amines, converting them into water-soluble ammonium salts that partition into the aqueous phase[6].

  • Validation Check: Check the pH of the aqueous wash. It must remain strictly acidic (pH < 3) after partitioning to guarantee the complete removal of basic impurities.

Step 4: Brine Wash & Desiccation

  • Action: Wash the organic layer with saturated aqueous NaCl (brine), then dry over anhydrous Na₂SO₄.

  • Mechanistic Rationale: Brine reduces the water content in the organic phase via osmotic pressure, preventing emulsion formation. Na₂SO₄ chemically binds residual microscopic water droplets.

Step 5: Concentration & Purification

  • Action: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify via vacuum distillation or silica gel flash chromatography.

  • Mechanistic Rationale: Distillation is highly effective for low-molecular-weight liquid cyanamides, while chromatography removes polar polymeric byproducts[5].

Quantitative Partitioning Data

To assist in troubleshooting phase-separation issues, refer to the expected partitioning behavior of the reaction components during the work-up.

ComponentTarget PhaseMechanistic Rationale
2-Methyl-1-piperidinecarbonitrile Organic (DCM/EtOAc)Neutral, lipophilic cyanamide product; lacks hydrogen-bond donors.
Unreacted 2-Methylpiperidine Aqueous (Acidic Wash)Protonated to a highly polar ammonium salt at pH < 3.
Cyanogen Bromide (BrCN) Aqueous (Basic Quench)Hydrolyzed/quenched to water-soluble inorganic cyanates.
Triethylamine (Base Catalyst) Aqueous (Acidic Wash)Protonated to triethylammonium chloride/bromide.

Troubleshooting Guide

Q: Why did my product degrade or form a complex mixture during the acid wash? A: You likely skipped or rushed the basic quench step. If unreacted BrCN is exposed to aqueous acid, it not only risks generating lethal HCN gas[5] but can also cause unwanted side reactions or polymerization of the cyanamide product. Always ensure BrCN is fully neutralized with a base (e.g., ammonia) before introducing any acid[6].

Q: I am seeing a low yield, and TLC shows my product is stuck in the aqueous layer. How do I fix this? A: 2-Methyl-1-piperidinecarbonitrile has moderate polarity. If your aqueous layer is highly basic or contains a high concentration of organic salts, the product may partially partition into the water. Corrective Action: Saturate the aqueous layer with solid NaCl ("salting out") to decrease the solubility of the organic product in the water phase, then extract with a slightly more polar solvent like ethyl acetate instead of dichloromethane.

Q: My final product has a strong amine odor. What went wrong? A: The acid wash was insufficient to remove the unreacted 2-methylpiperidine or the tertiary amine base. Corrective Action: Redissolve the crude product in DCM and repeat the 1M HCl wash. Validate by ensuring the aqueous extract maintains a pH < 3 after shaking.

Q: Can I use this exact work-up if I synthesized the compound via the von Braun reaction? A: If you synthesized this via the von Braun dealkylation of a tertiary amine (e.g., N-methyl-2-methylpiperidine)[1][7][8], the reaction generates an alkyl halide (e.g., bromomethane) as a stoichiometric byproduct. Your work-up must account for the safe venting or chemical quenching of this volatile, toxic alkylating agent before proceeding to the standard extraction.

Frequently Asked Questions (FAQs)

Q: What are the mandatory safety protocols for handling cyanogen bromide during this work-up? A: BrCN is highly toxic, corrosive, and rapidly absorbed through the skin and respiratory tract[3][4]. All work-ups must be performed in a certified, high-flow fume hood. Personnel must wear heavy-duty nitrile or butyl rubber gloves. Keep a dedicated thiosulfate or ammonia quench bath inside the hood for all contaminated glassware and spatulas.

Q: Are there safer synthetic alternatives to using BrCN for making this cyanamide? A: Yes. Recent methodologies utilize electrochemical cyanation . By electrolyzing a solution of the amine with potassium thiocyanate (KSCN) and lithium bromide (LiBr), the cyanating species is generated in situ in a closed vessel. This completely avoids the isolation, storage, and handling of bulk BrCN[9]. Other alternatives include using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) or trichloroacetonitrile[5].

Q: How do I store the purified 2-methyl-1-piperidinecarbonitrile? A: Store the purified cyanamide in an amber glass vial under an inert atmosphere (nitrogen or argon) at 2–8 °C. Cyanamides can slowly dimerize or hydrolyze if exposed to ambient moisture and heat over prolonged periods.

References

  • Cas 506-68-3, Cyanogen bromide - LookChem.
  • eCyanation: A Dual Strategy for Electrochemical Cyanation of Amines Using Potassium Thiocyan
  • von Braun Reaction - DrugFuture.
  • von Braun reaction - Wikipedia.
  • Introduction to cyanamides - ORCA (Cardiff University).
  • Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides - ResearchG
  • Cas 506-68-3, Cyanogen bromide - LookChem.
  • Technical Support Center: Synthesis of Ethyl 2-[cyano(methyl)
  • N-Dealkyl

Sources

Troubleshooting

Section 1: Mechanistic Workflow &amp; Kinetic Traps

Welcome to the Alpha-Aminonitrile Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot the classical Str...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alpha-Aminonitrile Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot the classical Strecker reaction and its modern variants.

Alpha-aminonitriles are highly versatile bifunctional building blocks, serving as essential intermediates for unnatural amino acids, nitrogenous heterocycles, and complex alkaloids . However, their synthesis is fraught with kinetic traps, equilibrium reversibility, and purification bottlenecks. This guide dissects the mechanistic causality behind these pitfalls and provides self-validating protocols to ensure reproducible yields.

Before troubleshooting, it is critical to understand the competing pathways in a Strecker-type multicomponent reaction. The formation of the imine intermediate must outpace the nucleophilic attack of the cyanide ion on the starting carbonyl; otherwise, the reaction is hijacked by cyanohydrin formation .

AminonitrileSynthesis A Carbonyl + Amine (Starting Materials) B Imine Intermediate (Electrophile) A->B -H₂O (Desiccant/Acid) C Cyanohydrin (Kinetic Trap) A->C +CN⁻ (Premature Addition) D α-Aminonitrile (Target Product) B->D +CN⁻ (Nucleophilic Attack) D->B Retro-Strecker (Silica/Heat) E α-Amino Acid (Downstream) D->E Acidic Hydrolysis

Fig 1. Strecker synthesis workflow highlighting the target pathway and side reactions.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding predominantly cyanohydrin instead of the desired alpha-aminonitrile? Causality: Cyanide is an aggressive nucleophile. If the cyanide source is introduced before the imine is fully formed, it will kinetically attack the highly electrophilic carbonyl carbon of the starting aldehyde or ketone. Because cyanohydrin formation is rapid, it traps the starting material and stalls the desired aminonitrile pathway . Solution: Transition from a one-pot multicomponent approach to a two-step "pre-formation" protocol. Force the imine condensation to completion using a water scavenger (e.g., anhydrous MgSO₄ or Ti(OiPr)₄) before adding the cyanide source.

Q2: My alpha-aminonitrile completely degrades during silica gel column chromatography. How can I isolate it? Causality: Alpha-aminonitriles are uniquely susceptible to the "retro-Strecker" reaction. The slightly acidic and highly polar surface of standard silica gel catalyzes the expulsion of the cyanide ion, reverting the product back to the imine, which then hydrolyzes back to the starting carbonyl and amine . Solution: Avoid standard silica gel chromatography. Rely on crystallization, trituration, or salt formation (e.g., precipitating the hydrochloride salt using ethereal HCl). If chromatography is unavoidable, pre-treat the silica gel with 1–2% triethylamine (TEA) to neutralize acidic sites, and run the column as rapidly as possible using a low-polarity eluent.

Q3: What is the safest way to scale up cyanation without generating lethal HCN gas? Causality: Traditional aqueous Strecker conditions (NaCN + strong acids) generate free hydrogen cyanide (HCN) gas (pKa ~9.2), which poses severe lethal inhalation risks and complicates large-scale heat dissipation. Solution: Utilize safer, organic-soluble cyanide surrogates. Trimethylsilyl cyanide (TMSCN) is a liquid that transfers cyanide cleanly under Lewis acid catalysis. Alternatively, acetone cyanohydrin acts as an excellent catalyst-free cyanide source that transfers HCN in situ via an equilibrium exchange, preventing the accumulation of free HCN gas .

Q4: Why does my yield drop significantly when using sterically hindered ketones? Causality: Ketimines are inherently less stable and more sterically hindered than aldimines. The equilibrium for ketimine formation strongly favors the starting materials, meaning the electrophile is never present in sufficient concentration for the cyanide to attack . Solution: Shift the equilibrium by using high-boiling solvents (e.g., toluene) combined with a Dean-Stark apparatus to continuously remove water azeotropically. For extreme cases, use Diethyl phosphorocyanidate (DEPC) as the cyanide source, which provides an irreversible thermodynamic driving force.

Section 3: Reagent Selection Data

Selecting the correct cyanide source dictates both the safety and the kinetic success of your synthesis. Use the following quantitative matrix to select the appropriate reagent for your substrate.

Table 1: Quantitative Comparison of Cyanide Sources in Strecker Reactions

Cyanide SourceToxicity / Handling RiskTypical YieldsByproductsBest Use Case
NaCN / NH₄Cl High (HCN gas risk)70–85%Aqueous saltsAqueous Strecker, unhindered aldehydes
TMSCN Moderate85–98%TMS-OH, siloxanesAnhydrous, asymmetric synthesis, hindered ketones
Acetone Cyanohydrin Moderate80–95%AcetoneCatalyst-free, green chemistry protocols
DEPC High75–90%PhosphatesHighly hindered or unreactive ketimines

Section 4: Self-Validating Standard Operating Protocol (SOP)

To ensure reproducibility and bypass the cyanohydrin kinetic trap, use this validated two-step anhydrous protocol utilizing TMSCN. Note: All steps involving TMSCN must be performed in a certified fume hood with a bleach quenching bath nearby.

Methodology: Synthesis of Racemic Alpha-Aminonitriles via TMSCN

  • Imine Pre-formation: In an oven-dried round-bottom flask purged with argon, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Dehydration (Causality Check): Add anhydrous MgSO₄ (2.0 equiv) to the mixture to drive the equilibrium forward by sequestering the water byproduct. Stir at room temperature for 3 hours.

    • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, filter, and analyze via ¹H NMR. Proceed only when the aldehyde proton signal (~9.5–10.0 ppm) has completely disappeared and the imine proton signal (~8.0–8.5 ppm) has emerged.

  • Cyanation: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic addition. Slowly add trimethylsilyl cyanide (TMSCN) (1.2 equiv) dropwise via a gas-tight syringe.

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The reaction is complete when the UV-active imine spot is entirely consumed, replaced by a lower-polarity aminonitrile spot.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL per mmol). Stir vigorously for 30 minutes to hydrolyze and destroy any unreacted TMSCN.

  • Isolation (Avoiding Silica): Filter the mixture through a Celite pad to remove the MgSO₄. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via recrystallization (e.g., from hot hexanes/ethyl acetate) to yield the pure alpha-aminonitrile, completely bypassing silica-induced degradation.

References

  • Organocatalytic Synthesis of α-Aminonitriles: A Review MDPI Catalysts (2022). URL:[Link]

  • The Strecker Synthesis of Amino Acids Master Organic Chemistry (2018). URL:[Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile Journal of the American Chemical Society (2024). URL:[Link]

  • Attempts to use cyanide ion to trap imine intermediates... formation of alpha-aminonitriles as artifacts Journal of Pharmaceutical Sciences (1985). URL:[Link]

Optimization

Technical Support Center: Solvent Effects in the Synthesis of 2-Methyl-1-piperidinecarbonitrile

Welcome to the technical support center for the synthesis of 2-methyl-1-piperidinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-methyl-1-piperidinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in this important synthetic transformation. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions for improved yield, purity, and safety.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of 2-methyl-1-piperidinecarbonitrile, with a focus on how the solvent may be the root cause and how to resolve the problem.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 2-methyl-1-piperidinecarbonitrile by reacting 2-methylpiperidine with cyanogen bromide, but I am observing very low to no yield of the desired product. What are the likely solvent-related causes?

Answer:

Low or no product formation is a frequent challenge, and the solvent system is a primary factor to investigate. The reaction, an N-cyanation of a secondary amine, is highly sensitive to the reaction environment.

Potential Solvent-Related Causes and Solutions:

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly impact the solubility of your starting materials and the stability of the transition state.

    • If using a non-polar solvent (e.g., hexane, toluene): 2-Methylpiperidine may be soluble, but the cyanating agent (especially if it's a salt-like species) may not be. This leads to a heterogeneous mixture and a very slow or non-existent reaction.

    • If using a highly polar protic solvent (e.g., methanol, ethanol): These solvents can solvate the amine starting material effectively, but they can also react with the cyanating agent (e.g., cyanogen bromide) or competitively bind to it, reducing its reactivity.

    • Recommended Action: Start with a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) . These solvents have a good balance of polarity to dissolve both the amine and many cyanating agents without interfering with the reaction.

  • Presence of Water: Cyanogen bromide and other cyanating agents are often moisture-sensitive.[1] Water can hydrolyze the cyanating agent, rendering it inactive.

    • Recommended Action: Ensure you are using anhydrous solvents. It is good practice to use freshly opened anhydrous solvents or to dry the solvent using appropriate methods (e.g., molecular sieves) before use.

  • Sub-optimal Reaction Temperature for the Chosen Solvent: The reaction may require heating to proceed at a reasonable rate. The choice of solvent will dictate the accessible temperature range.

    • Recommended Action: If the reaction is sluggish at room temperature in a solvent like dichloromethane (DCM), consider switching to a higher-boiling solvent like DMF or dimethyl sulfoxide (DMSO) to allow for heating. However, be aware that higher temperatures can also lead to side reactions.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired 2-methyl-1-piperidinecarbonitrile, but I am also seeing significant byproducts that are difficult to separate. How can the solvent influence impurity formation?

Answer:

Solvent choice is critical for controlling the chemoselectivity of your reaction. The formation of impurities often points to the solvent either promoting side reactions or not adequately stabilizing the desired reaction pathway.

Common Impurities and Solvent-Based Mitigation Strategies:

  • Formation of Isourea Byproducts: This can occur if the cyanating agent reacts with itself or with the solvent.

    • Recommended Action: Changing the solvent can alter the reaction pathway. If you are using a solvent that can act as a nucleophile, consider switching to a more inert option. For example, if you suspect issues in an alcohol-based solvent, moving to acetonitrile or an ether-based solvent like tetrahydrofuran (THF) could be beneficial.

  • Degradation of Starting Material or Product: Some solvents can promote the degradation of your starting amine or the final product, especially at elevated temperatures.

    • Recommended Action: If you suspect degradation, try running the reaction at a lower temperature for a longer period. If heating is necessary, choose a solvent that is stable and inert under your reaction conditions.

  • Phase Transfer Catalysis (PTC) Related Impurities: If you are using a phase-transfer catalysis approach with an aqueous and an organic phase, impurities can arise from reactions at the interface or in the aqueous phase.

    • Recommended Action: The choice of the organic solvent in a PTC system is crucial. Solvents like toluene or chlorobenzene are often used. The efficiency of the phase transfer catalyst can also be solvent-dependent. Ensure vigorous stirring to maximize the interfacial area.

Frequently Asked Questions (FAQs)

This section covers broader questions about the strategic selection of solvents for the synthesis of 2-methyl-1-piperidinecarbonitrile.

Question 1: What are the key properties to consider when selecting a solvent for the N-cyanation of 2-methylpiperidine?

Answer:

When selecting a solvent for this synthesis, you should consider the following key properties:

  • Polarity and Protic/Aprotic Nature: As discussed, polar aprotic solvents are generally a good starting point. They can dissolve the reactants and stabilize charged intermediates without interfering with the reaction.

  • Boiling Point: The boiling point of the solvent determines the temperature range you can explore for your reaction. Higher boiling points allow for more thermal energy input, which can be necessary for less reactive substrates.

  • Inertness: The solvent should be inert under the reaction conditions. It should not react with your starting materials, reagents, or products.

  • Solubility of Reactants and Reagents: Both 2-methylpiperidine and the cyanating agent should have reasonable solubility in the chosen solvent to ensure a homogeneous reaction mixture.

  • Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent. Whenever possible, opt for greener solvent alternatives.[2]

Question 2: Can I use a protic solvent like ethanol for this reaction?

Answer:

While some reactions involving piperidine synthesis have shown success in alcohols like ethanol, for an N-cyanation reaction, protic solvents are generally not the first choice.[3] The lone pair on the oxygen of the alcohol can act as a nucleophile and compete with the amine, potentially reacting with the cyanating agent. This can lead to lower yields and the formation of byproducts. If you must use a protic solvent, the reaction conditions, such as temperature and reaction time, will need to be carefully optimized.

Question 3: I am considering a phase-transfer catalysis (PTC) approach. What are the solvent considerations for this method?

Answer:

Phase-transfer catalysis is an excellent strategy when your reactants are in different phases, for example, an aqueous solution of a cyanide salt and an organic solution of 2-methylpiperidine.[4][5][6]

Key Solvent Considerations for PTC:

  • Organic Phase: The organic solvent should be water-immiscible. Common choices include toluene, dichloromethane, and chlorobenzene. The solvent should also effectively dissolve the 2-methylpiperidine and the phase-transfer catalyst-anion complex.

  • Aqueous Phase: This phase will contain the cyanide source, often as a salt like sodium cyanide or potassium cyanide.

  • Phase-Transfer Catalyst: The choice of catalyst (e.g., a quaternary ammonium salt) is critical and its efficiency can be influenced by the organic solvent.[7]

The principle of PTC is to transport the nucleophile (cyanide) from the aqueous phase to the organic phase where it can react with the amine.[6]

Question 4: Are there any "green" solvent alternatives for this synthesis?

Answer:

Yes, considering greener alternatives is an important aspect of modern chemical synthesis. While classic polar aprotic solvents like DMF and DMSO are effective, they have environmental and health concerns. Some potential greener alternatives to explore include:

  • Cyrene (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether solvent that can be a substitute for THF and DCM in some applications.

  • Propylene Carbonate: A polar aprotic solvent with a high boiling point and low toxicity.

When switching to a new solvent, it is essential to re-optimize the reaction conditions, as the reaction kinetics and solubility may change.

Experimental Protocols and Data

Protocol 1: General Procedure for Solvent Screening

To determine the optimal solvent for your specific conditions, a systematic screening is recommended.

  • Setup: In parallel reaction vials, add 2-methylpiperidine (1 equivalent) to each vial.

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., acetonitrile, DMF, THF, DCM, toluene) to achieve the desired concentration.

  • Reagent Addition: Add the cyanating agent (e.g., cyanogen bromide, 1.1 equivalents) to each vial. If a base is required, it should also be added at this stage.

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature or a slightly elevated temperature).

  • Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Analysis: Compare the conversion to the product and the formation of impurities across the different solvents to identify the most promising candidates for further optimization.

Data Summary: Illustrative Solvent Effects on N-Cyanation Yield

The following table provides a hypothetical comparison of how solvent choice might affect the yield of 2-methyl-1-piperidinecarbonitrile. Actual results will vary based on the specific cyanating agent, temperature, and reaction time.

SolventPolarityTypeBoiling Point (°C)Expected Relative YieldPotential Issues
Dichloromethane (DCM)PolarAprotic39.6ModerateLow boiling point limits reaction temperature.
Acetonitrile (MeCN)PolarAprotic81.6HighGood general-purpose solvent for this reaction.
N,N-Dimethylformamide (DMF)PolarAprotic153HighGood for reactions requiring higher temperatures; can be difficult to remove.
Tetrahydrofuran (THF)Moderately PolarAprotic66Moderate to HighCan be a good option, but peroxide formation should be monitored.
TolueneNon-polarAprotic110.6LowPoor solubility of many cyanating agents.
Ethanol (EtOH)PolarProtic78.4Low to ModeratePotential for side reactions with the cyanating agent.[3]

Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

Solvent_Selection_Workflow start Define Reaction: 2-Methylpiperidine + Cyanating Agent screening Solvent Screening: - Acetonitrile - DMF - THF - Dichloromethane start->screening analysis Analyze Results: - Yield - Purity - Reaction Time screening->analysis optimization Optimize Conditions: - Temperature - Concentration analysis->optimization scale_up Scale-up Synthesis optimization->scale_up

Caption: A workflow for systematic solvent selection and optimization.

References

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Available at: [Link]

  • Li, Z., & Gevorgyan, V. (2011). Double Duty for Cyanogen Bromide in a Cascade Synthesis of Cyanoepoxides. Angewandte Chemie International Edition, 50(15), 3463-3466. Available at: [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. Available at: [Link]

  • Phase Transfer Catalysis: Chemistry and Engineering. Available at: [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group. Available at: [Link]

  • Phase transfer catalysis (PTC). OperaChem. Available at: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: 2-Methyl-1-piperidinecarbonitrile vs. α-Aminonitriles in Synthetic Chemistry

As drug development increasingly relies on late-stage functionalization and modular building blocks, selecting the correct cyano-amine scaffold is critical. As a Senior Application Scientist, I frequently encounter a cri...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on late-stage functionalization and modular building blocks, selecting the correct cyano-amine scaffold is critical. As a Senior Application Scientist, I frequently encounter a critical nomenclature and structural trap in early-stage experimental design: conflating N-cyanamides with true α-aminonitriles.

While 2-methyl-1-piperidinecarbonitrile is often loosely grouped with aminonitriles in database queries, it is structurally an N-cyanamide (the nitrile is bound directly to the piperidine nitrogen). In contrast, a true α-aminonitrile , such as 2-methylpiperidine-2-carbonitrile, positions the nitrile group on the adjacent sp³ carbon. This single topological shift fundamentally rewrites the molecule’s electronic profile, stability, and downstream synthetic utility. This guide objectively compares the performance, mechanistic pathways, and experimental handling of 2-methyl-1-piperidinecarbonitrile against classical α-aminonitriles.

Structural & Mechanistic Divergence

The performance differences between these two classes of compounds stem entirely from their electronic distribution.

  • 2-Methyl-1-piperidinecarbonitrile (N-Cyanamide): The lone pair of electrons on the piperidine nitrogen is partially delocalized into the adjacent electrophilic nitrile group. This conjugation significantly reduces the basicity of the amine. Consequently, the nitrile carbon becomes highly susceptible to nucleophilic attack, making this compound an elite precursor for synthesizing complex guanidines, amidines, and acting as a unique ligand in transition metal coordination chemistry (e.g., Ruthenium and Chromium complexes) 1.

  • α-Aminonitriles: Because the nitrile is located on the α-carbon, the nitrogen lone pair remains localized, highly basic, and nucleophilic. The nitrile group acts as an electron-withdrawing group via induction, increasing the acidity of the α-proton. This enables Umpolung reactivity, allowing α-aminonitriles to function as masked nucleophilic acyl anion equivalents 2, or to be readily hydrolyzed into unnatural α-amino acids.

Reactivity Start Piperidine Derivative NCyan 2-Methyl-1-piperidinecarbonitrile (N-Cyanamide) Start->NCyan Electrophilic Cyanation Alpha 2-Methylpiperidine-2-carbonitrile (α-Aminonitrile) Start->Alpha Strecker Reaction Metal Metal Coordination (Ru/Cr Complexes) NCyan->Metal Guanidine Guanidine/Amidine Synthesis NCyan->Guanidine AminoAcid Unnatural Amino Acids (Hydrolysis) Alpha->AminoAcid Umpolung Acyl Anion Equivalent (Umpolung) Alpha->Umpolung

Structural divergence dictating reactivity: N-cyanation vs. α-carbon cyanation pathways.

Comparative Performance & Quantitative Data

To facilitate objective selection for your synthetic route, the following table summarizes the quantitative analytical signatures and performance metrics of both compound classes.

Parameter2-Methyl-1-piperidinecarbonitrile (N-Cyanamide)α-Aminonitriles (e.g., 2-Methylpiperidine-2-carbonitrile)
Structural Topology Nitrile attached to Amine Nitrogen (N-C≡N)Nitrile attached to α-Carbon (N-C-C≡N)
Typical Yields 85–95% (via BrCN or Electrocyanation)79–99% (via optimized Strecker)
Reaction Time 1–2 hours4–12 hours (substrate dependent)
IR Signature ν(C≡N) ~2200–2220 cm⁻¹ (Strong, sharp)~2230–2250 cm⁻¹ (Often weak)
¹³C NMR (CN Carbon) ~115–117 ppm~118–121 ppm
¹³C NMR (α-Carbon) ~45–55 ppm (N-CH)~50–65 ppm (Quaternary N-C-CN)
Primary Reactivity Electrophilic at nitrile carbonNucleophilic at nitrogen; acidic at α-proton
Self-Validating Experimental Protocols

The synthesis of these two distinct scaffolds requires entirely different mechanistic approaches. Below are field-proven, self-validating methodologies.

Protocol A: Synthesis of 2-Methyl-1-piperidinecarbonitrile (Electrophilic N-Cyanation)

Causality & Design: Electrophilic cyanation of secondary amines requires a delicate balance of pH. We utilize cyanogen bromide (BrCN) as the electrophile. A mild base (K₂CO₃) is strictly required to scavenge the HBr byproduct; without it, the unreacted 2-methylpiperidine would become protonated, extinguishing its nucleophilicity and stalling the reaction at exactly 50% conversion. Note: Recent green chemistry advances allow for safer electrocyanation using 5-aminotetrazole to avoid toxic BrCN handling3.

Step-by-Step Workflow:

  • Dissolve 2-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C to control the exothermic nucleophilic attack.

  • Add anhydrous K₂CO₃ (1.5 eq) to the vigorously stirring solution.

  • Dropwise, add a solution of BrCN (1.1 eq) in DCM over 15 minutes.

  • Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Quench with water, extract with DCM, and dry over Na₂SO₄. Self-Validation System: Monitor the reaction via FT-IR spectroscopy. The reaction is deemed complete when the broad N-H stretch (~3300 cm⁻¹) of the starting amine completely disappears, replaced by a sharp, diagnostic N-C≡N stretch at ~2200 cm⁻¹.

Protocol B: Synthesis of α-Aminonitriles (Catalytic Strecker Reaction)

Causality & Design: The Strecker reaction is a multicomponent condensation 4. We use trimethylsilyl cyanide (TMSCN) rather than KCN/HCN due to its superior solubility in organic/aqueous biphasic systems and enhanced safety profile. A catalyst (e.g., Indium metal) is used to activate the carbonyl carbon, accelerating imine formation—the critical electrophilic intermediate that the cyanide nucleophile subsequently attacks 5.

Step-by-Step Workflow:

  • Combine the target ketone (e.g., 2-methylcyclopentanone for a related cyclic analog) and amine (1.0 eq) in water (or under solvent-free conditions for green chemistry compliance).

  • Introduce the catalyst (10 mol% Indium powder).

  • Slowly add TMSCN (1.2 eq) at room temperature. The slow addition prevents the competitive homocoupling of the carbonyl.

  • Stir for 4–6 hours until precipitation of the α-aminonitrile occurs. Self-Validation System: Monitor via ¹³C NMR. The successful formation of the α-aminonitrile is confirmed by the disappearance of the carbonyl carbon peak (>190 ppm) and the emergence of a new quaternary α-carbon signal (~50-60 ppm) alongside the nitrile carbon (~118 ppm).

Workflow cluster_0 N-Cyanation Workflow cluster_1 Strecker Workflow Step1A 2-Methylpiperidine Step2A Add BrCN / Base (0°C to RT) Step1A->Step2A Step3A 2-Methyl-1-piperidinecarbonitrile Step2A->Step3A Step1B Ketone/Amine Precursor Step2B Add TMSCN + Catalyst (Solvent-free/H2O) Step1B->Step2B Step3B α-Aminonitrile Step2B->Step3B

Comparative experimental workflows for synthesizing N-cyanamides versus α-aminonitriles.

Conclusion

Choosing between 2-methyl-1-piperidinecarbonitrile and an α-aminonitrile is not merely a matter of substituting reagents; it is a fundamental pivot in synthetic strategy. If your goal is to synthesize complex amidines, guanidines, or transition metal ligands, the N-cyanamide route is unparalleled. Conversely, if your target requires Umpolung chemistry or the synthesis of highly substituted unnatural amino acids, the Strecker-derived α-aminonitrile is the mandatory path.

References
  • Coordination chemistry of dialkylcyanamides: Binding properties, synthesis of metal complexes, and ligand reactivity | ResearchGate / Coordin
  • Some recent applications of α-amino nitrile chemistry | Chemical Society Reviews (RSC Publishing) |
  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source | JACS Au - ACS Public
  • Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI |
  • A truly green synthesis of α-aminonitriles via Strecker reaction | PMC / Organic and Medicinal Chemistry Letters |

Sources

Comparative

Mechanistic Causality: Structural Dynamics &amp; Spectral Signatures

Comprehensive Spectroscopic Comparison Guide: Piperidinecarbonitrile Isomers Piperidinecarbonitriles are critical nitrogen-containing heterocyclic building blocks extensively utilized in the synthesis of pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Comparison Guide: Piperidinecarbonitrile Isomers

Piperidinecarbonitriles are critical nitrogen-containing heterocyclic building blocks extensively utilized in the synthesis of pharmaceuticals, including kinase inhibitors, porphyrin-fentanyl conjugates, and various central nervous system (CNS) agents[1]. The positional isomerism of the cyano group (–C≡N) on the piperidine ring—specifically at the 2-, 3-, or 4-position—drastically alters the molecule's electronic environment, symmetry, and reactivity.

As a Senior Application Scientist, it is imperative to move beyond mere pattern recognition and understand the fundamental causality behind the spectroscopic signatures of these isomers. This guide provides an objective, data-driven comparison of 2-, 3-, and 4-piperidinecarbonitrile, equipping researchers with the self-validating protocols necessary for definitive structural elucidation.

The spectroscopic differentiation of piperidinecarbonitrile isomers is governed by three primary structural factors: inductive deshielding , molecular symmetry , and conformational dynamics .

  • Inductive Deshielding (Proximity to Nitrogen): The nitrogen atom in the piperidine ring is highly electronegative. In 2-piperidinecarbonitrile , the carbon bearing the cyano group (C2) is directly adjacent to this nitrogen. The synergistic electron-withdrawing effects of both the amine and the cyano group cause a severe deshielding of the C2 nucleus, pushing its 13 C NMR signal significantly downfield (~45–55 ppm)[2]. In the 3- and 4-isomers , the cyano-bearing carbon is further removed from the nitrogen, resulting in resonances further upfield (~25–32 ppm)[2][3].

  • Molecular Symmetry: 4-piperidinecarbonitrile possesses a plane of symmetry ( Cs​ point group) passing through the N1 and C4 atoms (assuming rapid inversion of the N-H bond at room temperature). This symmetry renders the C2/C6 and C3/C5 pairs chemically and magnetically equivalent, resulting in a simplified 13 C NMR spectrum with fewer signals[4]. Conversely, the 2- and 3-isomers are asymmetric ( C1​ point group), yielding distinct signals for every carbon atom in the ring.

  • Conformational Dynamics: The piperidine ring predominantly adopts a chair conformation. The bulky cyano group typically prefers the equatorial position to minimize 1,3-diaxial steric clashes, though specific N-substituents or crystal packing forces can occasionally drive it into an axial position[1]. This equatorial preference influences the 1 H- 1 H scalar coupling constants ( J -values), where axial-axial couplings (typically 10–12 Hz) become diagnostic for the protons adjacent to the cyano group[1].

Quantitative Spectroscopic Comparison

The following table synthesizes the benchmark spectroscopic data for the three isomers (data normalized for the base scaffolds or simple N-alkyl/aryl derivatives in CDCl 3​ ).

Spectroscopic Parameter2-Piperidinecarbonitrile3-Piperidinecarbonitrile4-Piperidinecarbonitrile
Symmetry / Point Group Asymmetric ( C1​ )Asymmetric ( C1​ )Symmetric ( Cs​ )
13 C NMR: Cyano Carbon (–C≡N) ~115.0 – 118.0 ppm~119.0 – 121.0 ppm~120.0 – 122.0 ppm
13 C NMR: Ring Carbon (C-CN) ~45.0 – 55.0 ppm (Highly deshielded)~28.0 – 32.0 ppm~25.0 – 28.0 ppm
13 C NMR: Total Ring Signals 5 distinct signals5 distinct signals3 distinct signals (due to symmetry)
1 H NMR: Proton at C-CN ~3.80 – 4.20 ppm (m)~2.60 – 2.90 ppm (m)~2.70 – 3.10 ppm (m)
FT-IR: C≡N Stretch ~2230 – 2240 cm⁻¹~2240 – 2250 cm⁻¹~2245 – 2260 cm⁻¹
GC-MS: Key Fragments m/z [M-CN]⁺, [M-H]⁺ m/z [M-H]⁺, ring cleavage m/z [M-H]⁺,[M-CN]⁺

Note: Exact chemical shifts will vary based on N-substitution (e.g., N-benzyl, N-Boc) and solvent effects[2][3][4].

Standardized Experimental Protocol for Isomer Validation

To ensure absolute trustworthiness in your analytical data, mere 1D NMR is insufficient. The following protocol outlines a self-validating system utilizing orthogonal techniques to definitively assign the isomer.

Step 1: Sample Preparation & Internal Standardization
  • Weigh 15–20 mg of the highly pure piperidinecarbonitrile isomer.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference. Causality: CDCl 3​ is preferred over protic solvents to prevent rapid exchange of the N-H proton, which can broaden adjacent signals.

Step 2: 1D and 2D NMR Acquisition
  • 1 H NMR (500 MHz): Acquire a standard 1D proton spectrum. Look for the diagnostic multiplet of the proton geminal to the cyano group.

  • 13 C{1H} NMR (125 MHz): Acquire a proton-decoupled carbon spectrum. Count the number of aliphatic signals. Validation Check: 3 aliphatic signals strictly confirms the 4-isomer; 5 aliphatic signals indicate the 2- or 3-isomer[2][3].

  • HSQC & HMBC (2D NMR):

    • Use HSQC to map protons to their directly attached carbons.

    • Use HMBC to observe long-range ( 2J , 3J ) couplings. Validation Check: In the 2-isomer, the C2 proton will show a strong 3J coupling to the C6 carbon across the nitrogen atom, a correlation absent in the 3- and 4-isomers.

Step 3: FT-IR Verification
  • Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Apply baseline correction. Isolate the sharp, weak-to-medium intensity band in the 2230–2260 cm⁻¹ region. Causality: Aliphatic nitriles exhibit distinct, albeit sometimes weak, stretching frequencies. The closer the CN group is to the amine (2-isomer), the more the dipole moment is perturbed, often resulting in a slightly lower wavenumber stretch[1].

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating analytical workflow required to differentiate these isomers.

G Start Piperidinecarbonitrile Isomer Mixture Sep Chromatographic Separation (GC/HPLC) Start->Sep Isomer2 2-Isomer (Asymmetric, C2 Deshielded) Sep->Isomer2 Isomer3 3-Isomer (Asymmetric, C3 Shielded) Sep->Isomer3 Isomer4 4-Isomer (Symmetric, 3 Aliphatic Carbons) Sep->Isomer4 NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Isomer2->NMR IR FT-IR Spectroscopy (C≡N stretch 2230-2260 cm⁻¹) Isomer2->IR MS Mass Spectrometry (EI Fragmentation) Isomer2->MS Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4->NMR Isomer4->IR Isomer4->MS Valid Definitive Structural Elucidation & Cross-Validation NMR->Valid IR->Valid MS->Valid

Analytical workflow for the spectroscopic elucidation of piperidinecarbonitrile isomers.

References

  • 4-Piperidinecarbonitrile, 4-phenyl- | C12H14N2 | CID 181138 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • 4-Anilino-1-benzylpiperidine-4-carbonitrile (Crystal Structure & Conformation) Source: International Union of Crystallography (IUCr) URL:[Link]

  • Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids Source: Graz University of Technology / Elsevier Pure (NMR data for 2- and 4-piperidinecarbonitrile derivatives) URL:[Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles Source: RSC Publishing (Spectroscopic data for 3-piperidinecarbonitrile) URL:[Link]

Sources

Validation

A Comparative Analysis of Synthesis Methods for 2-Methyl-1-Piperidinecarbonitrile: A Guide for Researchers

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, piperidine derivatives hold a prominent position due to their preva...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, piperidine derivatives hold a prominent position due to their prevalence in a myriad of bioactive molecules. This guide provides an in-depth comparative analysis of key synthetic routes to 2-methyl-1-piperidinecarbonitrile, a versatile intermediate for the elaboration of more complex molecular architectures. We will delve into three distinct methodologies: a modern electrochemical approach, a classic multicomponent reaction, and a direct N-cyanation strategy. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route for their specific research and development objectives.

Introduction to 2-Methyl-1-Piperidinecarbonitrile

2-Methyl-1-piperidinecarbonitrile is a valuable building block in organic synthesis. The presence of the nitrile group on the piperidine nitrogen activates the molecule for a variety of subsequent transformations, serving as a linchpin for the introduction of diverse functionalities. Its synthesis, therefore, is of significant interest. This guide will explore and compare three primary methods for its preparation: Electrochemical α-Cyanation, a Modified Strecker Reaction, and Direct N-Cyanation via the von Braun Reaction.

Method 1: Electrochemical α-Cyanation of 2-Methylpiperidine

This modern approach leverages the power of electrochemistry to achieve a green and efficient C-H functionalization. The reaction proceeds via an aminoxyl-mediated process, which allows for the selective cyanation at the α-position to the nitrogen atom of the piperidine ring.[1][2]

Mechanistic Rationale

The electrochemical α-cyanation of a secondary piperidine like 2-methylpiperidine is a sophisticated process that avoids the need for harsh chemical oxidants. The key to this transformation is the use of a catalytic mediator, such as 9-azabicyclononane N-oxyl (ABNO).[1]

The reaction mechanism can be summarized in the following steps:

  • Anodic Oxidation of the Mediator: At the anode, the ABNO catalyst is oxidized to its corresponding oxoammonium species. This electrochemical step is the driving force of the reaction.

  • Hydride Transfer: The generated oxoammonium ion acts as a potent hydride abstractor, selectively removing a hydrogen atom from the carbon adjacent to the nitrogen of the 2-methylpiperidine. This results in the formation of a cyclic iminium ion intermediate.

  • Nucleophilic Attack by Cyanide: A cyanide source, such as trimethylsilyl cyanide (TMSCN), then acts as a nucleophile, attacking the electrophilic iminium ion. This step forms the new carbon-carbon bond and yields the desired 2-methyl-1-piperidinecarbonitrile.

This method is particularly advantageous due to its mild reaction conditions and high functional group tolerance, making it suitable for complex molecule synthesis.[1]

Experimental Protocol: Electrochemical α-Cyanation

Materials:

  • 2-Methylpiperidine

  • 9-Azabicyclononane N-oxyl (ABNO)

  • Trimethylsilyl cyanide (TMSCN)

  • Sodium perchlorate (NaClO₄)

  • Acetonitrile (MeCN), anhydrous

  • Graphite rod (working electrode)

  • Platinum wire (counter electrode)

  • Undivided electrochemical cell

  • Constant current power supply

Procedure:

  • In an oven-dried, undivided electrochemical cell equipped with a graphite rod as the working electrode and a platinum wire as the counter electrode, a solution of 2-methylpiperidine (1.0 mmol), ABNO (0.1 mmol), and sodium perchlorate (0.5 mmol) in anhydrous acetonitrile (10 mL) is prepared.

  • Trimethylsilyl cyanide (2.0 mmol) is added to the reaction mixture.

  • The electrolysis is carried out at a constant current of 10 mA under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford 2-methyl-1-piperidinecarbonitrile.

Electrochemical α-Cyanation Workflow cluster_setup Reaction Setup cluster_electrolysis Electrolysis cluster_workup Work-up & Purification start Prepare Electrolyte Solution (2-Methylpiperidine, ABNO, NaClO₄ in MeCN) add_tms Add TMSCN start->add_tms electrolysis Constant Current Electrolysis (10 mA) add_tms->electrolysis monitor Monitor Reaction Progress (TLC/GC-MS) electrolysis->monitor quench Solvent Removal monitor->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify product 2-Methyl-1-piperidinecarbonitrile purify->product

Caption: Workflow for Electrochemical α-Cyanation.

Method 2: Modified Strecker Reaction

The Strecker synthesis is a classic and highly versatile method for the preparation of α-aminonitriles. In a modified approach, a secondary amine like 2-methylpiperidine can react with an aldehyde (in this case, formaldehyde) and a cyanide source in a one-pot, three-component reaction to yield the corresponding N-substituted α-aminonitrile.

Mechanistic Rationale

The modified Strecker reaction with a secondary amine proceeds through the following key steps:

  • Iminium Ion Formation: The secondary amine, 2-methylpiperidine, reacts with formaldehyde to form a highly reactive iminium ion intermediate. This step is often facilitated by mildly acidic conditions.

  • Cyanide Addition: A nucleophilic cyanide source, such as potassium cyanide (KCN), then adds to the electrophilic carbon of the iminium ion. This nucleophilic addition is the crucial C-C bond-forming step.

  • Product Formation: The addition of the cyanide anion directly yields the final product, 2-methyl-1-piperidinecarbonitrile.

This one-pot procedure is attractive due to its operational simplicity and the use of readily available and inexpensive starting materials.

Experimental Protocol: Modified Strecker Reaction

Materials:

  • 2-Methylpiperidine

  • Formaldehyde (37% aqueous solution)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: Potassium cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of potassium cyanide (1.5 g, 23 mmol) in water (10 mL) in a round-bottom flask, add a solution of 2-methylpiperidine (2.0 g, 20 mmol) in dichloromethane (20 mL).

  • The two-phase mixture is cooled to 0 °C in an ice bath.

  • A solution of formaldehyde (1.8 mL of 37% aqueous solution, 22 mmol) is added dropwise to the stirred mixture.

  • Concentrated hydrochloric acid is then added dropwise to maintain a pH of approximately 4-5.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield 2-methyl-1-piperidinecarbonitrile.

Modified Strecker Reaction Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup_purification Work-up & Purification start Prepare Biphasic Mixture (2-Methylpiperidine in CH₂Cl₂, KCN in H₂O) add_form Add Formaldehyde at 0°C start->add_form add_acid Adjust pH with HCl add_form->add_acid react Stir at Room Temperature (12-16h) add_acid->react separate Separate Organic Layer react->separate extract Extract Aqueous Layer separate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify product 2-Methyl-1-piperidinecarbonitrile purify->product

Caption: Workflow for the Modified Strecker Reaction.

Method 3: Direct N-Cyanation (von Braun Reaction)

The von Braun reaction traditionally refers to the cleavage of tertiary amines with cyanogen bromide. However, a related reaction involves the direct N-cyanation of secondary amines using cyanogen bromide (BrCN) or a similar cyanating agent. This method provides a direct route to the N-cyano derivative.

Mechanistic Rationale

The direct N-cyanation of 2-methylpiperidine with cyanogen bromide is a nucleophilic substitution reaction. The mechanism is straightforward:

  • Nucleophilic Attack: The nitrogen atom of 2-methylpiperidine, being a nucleophile, attacks the electrophilic carbon atom of cyanogen bromide.

  • Displacement of Bromide: This attack leads to the displacement of the bromide ion as a leaving group.

  • Product Formation: The formation of the new nitrogen-carbon bond results in the desired 2-methyl-1-piperidinecarbonitrile. A base is typically added to neutralize the hydrobromide salt of the starting amine that can form as a byproduct.

While this method is direct, the use of the highly toxic and lachrymatory cyanogen bromide necessitates stringent safety precautions.

Experimental Protocol: Direct N-Cyanation

Materials:

  • 2-Methylpiperidine

  • Cyanogen bromide (BrCN)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Anhydrous diethyl ether or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Extreme Caution: Cyanogen bromide is extremely toxic and volatile. All manipulations must be performed in a high-efficiency fume hood with appropriate personal protective equipment.

  • A solution of 2-methylpiperidine (1.0 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous diethyl ether (30 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • A solution of cyanogen bromide (1.1 g, 10.4 mmol) in anhydrous diethyl ether (10 mL) is added dropwise to the stirred amine solution over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The formation of triethylammonium bromide precipitate will be observed.

  • The reaction mixture is filtered to remove the salt, and the filter cake is washed with a small amount of anhydrous diethyl ether.

  • The filtrate is concentrated under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to afford 2-methyl-1-piperidinecarbonitrile.

Direct N-Cyanation Workflow cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup_and_purification Work-up & Purification start Prepare Solution of 2-Methylpiperidine and Triethylamine in Anhydrous Ether cool Cool to 0°C start->cool add_brcn Add Cyanogen Bromide Solution cool->add_brcn react Stir at Room Temperature (2-4h) add_brcn->react filter Filter to Remove Salt react->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product 2-Methyl-1-piperidinecarbonitrile purify->product

Caption: Workflow for Direct N-Cyanation (von Braun Reaction).

Comparative Analysis of Synthesis Methods

The choice of the optimal synthetic route for 2-methyl-1-piperidinecarbonitrile depends on several factors, including the desired scale of the reaction, available equipment, safety considerations, and cost-effectiveness. The following table provides a comparative overview of the three discussed methods.

ParameterElectrochemical α-CyanationModified Strecker ReactionDirect N-Cyanation (von Braun)
Principle C-H activation and cyanationThree-component condensationDirect N-cyanation
Key Reagents ABNO (catalyst), TMSCNFormaldehyde, KCN/HCNCyanogen bromide (BrCN)
Reaction Conditions Mild, low potential electrolysisMildly acidic, room temp.Low temperature to room temp.
Reported Yields Generally good to excellent (for similar substrates)[1]Variable, often moderate to goodGenerally good
Safety Avoids highly toxic oxidants, TMSCN is a safer CN sourceUse of KCN requires cautionCyanogen bromide is highly toxic and lachrymatory
Scalability Potentially scalable in flow reactorsWell-established for large scalePossible, but safety concerns with BrCN at scale
Advantages Green, high functional group tolerance, selectiveOne-pot, inexpensive reagentsDirect, often clean reaction
Disadvantages Requires specialized electrochemical equipmentUse of highly toxic KCN, potential for side reactionsExtreme toxicity of cyanogen bromide

Conclusion and Recommendations

Each of the presented methods offers a viable pathway to 2-methyl-1-piperidinecarbonitrile, yet they cater to different laboratory settings and priorities.

  • For laboratories equipped with electrochemical reactors and a focus on green chemistry and high functional group tolerance, the Electrochemical α-Cyanation method is highly recommended. Its mild conditions and avoidance of stoichiometric toxic reagents make it an attractive modern approach.

  • The Modified Strecker Reaction represents a robust and cost-effective option for general laboratory synthesis. Its reliance on common and inexpensive reagents makes it accessible, although careful handling of potassium cyanide is paramount.

  • The Direct N-Cyanation via the von Braun reaction is a straightforward and often high-yielding method, but its practicality is significantly hampered by the extreme toxicity of cyanogen bromide. This route should only be considered when other methods are not feasible and when stringent safety protocols can be rigorously implemented.

Ultimately, the selection of the most suitable synthesis method will be a decision guided by the specific constraints and goals of the research program. This guide aims to provide the foundational knowledge to make that decision an informed one.

References

  • Roopa Margaret Rodrigues, Ditto Abraham Thadathil, Keerthana Ponmudi, Anitha Varghese. "Recent Advances in Electrochemical Synthesis of Nitriles: A Sustainable Approach.
  • Rafiee, M., et al. "Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification." Journal of the American Chemical Society, 2018.
  • "Strecker Synthesis." Master Organic Chemistry.
  • "Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversific
  • "The von Braun Cyanogen Bromide Reaction." Organic Reactions.
  • "von Braun reaction." Wikipedia.
  • "protocol for N-cyanation of amines using dimethylcyanamide." Benchchem.
  • "Application Notes and Protocols for N-Cyanation of Secondary Amines Using Sodium tert-Pentoxide." Benchchem.
  • "N-Cyanation of Secondary Amines Using Trichloroacetonitrile | Request PDF.
  • "A Simple Method for the Electrophilic Cyan

Sources

Comparative

A Comparative Analysis of the Biological Activity of Piperidine and Pyridine Carbonitrile Derivatives

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need to overcome challenges such as antimicrobial resistance and the demand for more effective cancer chemother...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need to overcome challenges such as antimicrobial resistance and the demand for more effective cancer chemotherapeutics. Within this context, heterocyclic compounds, particularly those containing piperidine and pyridine scaffolds, have emerged as privileged structures due to their prevalence in a wide array of biologically active compounds.[1] The incorporation of a carbonitrile moiety into these scaffolds often enhances their pharmacological profile, leading to derivatives with significant antimicrobial, anticancer, and enzyme inhibitory activities.[2][3]

This guide provides a comparative overview of the biological activities of a series of piperidine and pyridine carbonitrile derivatives. While the initial focus was on 2-methyl-1-piperidinecarbonitrile derivatives, the available scientific literature necessitates a broader scope to include structurally related compounds for a comprehensive and data-supported comparison. This guide will delve into the synthesis, experimental evaluation, and structure-activity relationships of these compounds, offering valuable insights for researchers and drug development professionals.

Experimental Methodologies: A Foundation for Comparative Analysis

To ensure the reliability and comparability of biological activity data, standardized experimental protocols are paramount. The following sections detail the methodologies commonly employed in the evaluation of the antimicrobial and cytotoxic activities of the discussed derivatives.

Antimicrobial Activity Assessment

The antimicrobial efficacy of the synthesized compounds is typically evaluated using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[4] This technique provides a quantitative measure of a compound's potency.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (typically 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate wells A->C B Perform serial dilutions of test compounds B->C D Incubate at optimal temperature C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Cytotoxicity Evaluation

The cytotoxic potential of the derivatives against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Workflow for MTT Cytotoxicity Assay

cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plates B Treat cells with test compounds A->B C Add MTT reagent to wells B->C D Incubate for formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for determining IC50 values using the MTT assay.

Comparative Biological Activity

The following tables summarize the reported biological activities of various piperidine and pyridine carbonitrile derivatives against a range of microbial strains and cancer cell lines.

Table 1: Antimicrobial Activity of Pyridine-3-carbonitrile Derivatives
Compound IDTest OrganismMIC (µg/mL)Reference
Coumarin Incorporated Pyridine-3-carbonitrile Derivative Staphylococcus aureusPromising MIC[6][7]
Pyridine Carbonitrile 2 Not SpecifiedPromising antimicrobial activity[8]
Piperidinothiosemicarbazone 9 M. tuberculosis (resistant strain)0.5 - 4[9]
Piperidinothiosemicarbazone 10 M. tuberculosis (resistant strain)0.5 - 4[9]
Piperidinothiosemicarbazone 13 M. tuberculosis (resistant strain)0.5 - 4[9]
Piperidinothiosemicarbazone 14 M. tuberculosis (resistant strain)0.5 - 4[9]
Cyanopyridine 5d S. TaphimuriumGood activity[3]
Cyanopyridine 6e S. TaphimuriumGood activity[3]
Cyanopyridine 5g A. NigerGood activity[3]
Cyanopyridine 6b A. NigerGood activity[3]
Table 2: Cytotoxic Activity of Nicotinonitrile and Pyranopyrimidinone Carbonitrile Derivatives
Compound IDCell LineIC50 (µM)Reference
Nicotinonitrile 13 HepG28.78 ± 0.7[10]
HeLa15.32 ± 1.2[10]
Nicotinonitrile 19 HepG25.16 ± 0.4[10]
HeLa4.26 ± 0.3[10]
1,2-Dihydropyridin-3-carbonitrile 8 Various tumor cell linesHighly potent[11]
1,2-Dihydropyridin-3-carbonitrile 16 Various tumor cell linesHighly potent[11]
Pyranopyrimidinone 1 HeLa10.64[4]
Pyranopyrimidinone 2 HeLa3.46[4]
Pyranopyrimidinone 5 HeLa4.36[4]
Pyranopyrimidinone 7 HeLa4.44[4]
Nicotinamide 5d HCT-116More potent than Doxorubicin[12]
Nicotinamide 7b HepG2Strong activity[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of these heterocyclic carbonitrile derivatives is intricately linked to their structural features. Analysis of the available data allows for the deduction of several key structure-activity relationships:

  • Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic rings attached to the core heterocycle significantly influence both antimicrobial and cytotoxic activities. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.[8]

  • The Role of the Carbonitrile Group: The strongly electron-withdrawing nature of the nitrile group is crucial for the observed biological activities. It can participate in hydrogen bonding and other non-covalent interactions with target enzymes or receptors.[3]

  • The Piperidine/Pyridine Scaffold: The piperidine ring, with its flexible conformation, and the planar pyridine ring serve as versatile scaffolds that can be appropriately functionalized to achieve desired biological effects. The nitrogen atom within these rings can also act as a hydrogen bond acceptor.[1]

Mechanistic Considerations and Signaling Pathways

While the precise mechanisms of action for many of these derivatives are still under investigation, some have been shown to exert their effects through the inhibition of specific enzymes or by interfering with critical cellular pathways.

For example, certain piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1] The inhibition of these enzymes increases the levels of acetylcholine in the brain, a neurotransmitter essential for memory and cognitive function.

In the context of cancer, some pyridine-based compounds have been found to inhibit kinases such as PIM-1, which are often overexpressed in various cancers and play a role in cell survival and proliferation.[13] By inhibiting these kinases, the compounds can induce apoptosis (programmed cell death) in cancer cells.

Simplified Representation of a Kinase Inhibition Pathway

cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition A Upstream Signal B Kinase (e.g., PIM-1) A->B Activates C Downstream Effector B->C Phosphorylates D Cell Proliferation & Survival C->D Promotes Inhibitor Pyridine Derivative Inhibitor->B Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyridine derivative.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of piperidine and pyridine carbonitrile derivatives as a source of novel therapeutic agents. The data indicates that strategic structural modifications can lead to compounds with potent and selective antimicrobial and cytotoxic activities.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects at the molecular level is crucial for rational drug design.

  • Optimization of Lead Compounds: Systematic modification of the most promising derivatives to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

By continuing to explore the chemical space of these versatile heterocyclic scaffolds, the scientific community can pave the way for the development of next-generation drugs to address pressing global health challenges.

References

  • Kumar, A., et al. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Journal of Pharmaceutical Research International, 33(21A), 12-20. [Link]

  • Kumar, A., et al. (2021). (PDF) Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. ResearchGate. [Link]

  • Awad, H. M., et al. (2023). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2016). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. PubMed. [Link]

  • Rathod, V. D., et al. (2024). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Advanced Research and Reviews. [Link]

  • El-Naggar, M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(15), 2758. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(12), 21898-21911. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Szafrański, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. [Link]

  • A review of compounds derivatives with antimicrobial activities. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Acar, Ç., et al. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Archiv der Pharmazie, 357(8), e2300634. [Link]

  • Singh, G., & Dhiman, N. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

  • Abdel-Mottaleb, Y. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10566–10584. [Link]

  • Characterization and pharmacological evaluation of new pyridine analogs. (2010). Indian Journal of Chemistry, 49B, 988-996. [Link]

  • Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o. (n.d.). Dove Medical Press. [Link]

  • Udugade, B. V., & Gawade, S. P. (2019). (PDF) In-silico design, synthesis and pharmacological evaluation of pyrrolidine-2-carbonitrile derived anti-diabetic agents. ResearchGate. [Link]

  • Knaus, E. E., et al. (1993). Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyridines. Journal of Medicinal Chemistry, 36(16), 2312-2321. [Link]

  • Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • El-Sayed, N. N. E., et al. (2021). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis in. Bioorganic Chemistry, 115, 105218. [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate. [Link]

  • 182-186 Research Article Synthesis and biological evaluation of. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. (2025). ResearchGate. [Link]

Sources

Validation

Reactivity Profiling of 2-Methylpiperidine vs. Unhindered Cyclic Amines: A Comparative Guide

As a Senior Application Scientist, I frequently observe drug development programs and chemical engineering workflows stall due to a fundamental misunderstanding of amine reactivity. While piperidine, pyrrolidine, and mor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug development programs and chemical engineering workflows stall due to a fundamental misunderstanding of amine reactivity. While piperidine, pyrrolidine, and morpholine are ubiquitous cyclic scaffolds, the introduction of a seemingly simple α-methyl group to form 2-methylpiperidine fundamentally rewires the molecule's kinetic and thermodynamic profile.

This guide systematically dissects the disparities between 2-methylpiperidine and its unhindered counterparts, providing the mechanistic causality and self-validating experimental protocols necessary to leverage steric hindrance in your own research.

Physicochemical & Reactivity Profiling

To accurately predict the behavior of cyclic amines in complex systems, we must decouple basicity (thermodynamic proton affinity) from nucleophilicity (kinetic rate of electrophilic attack). The table below summarizes the core quantitative metrics driving these divergent behaviors.

AminepKa (Basicity)Mayr Nucleophilicity ( N )Steric EnvironmentPrimary Application Profile
Piperidine 11.1318.13UnhinderedAggressive nucleophile; forms highly stable carbamates.
Pyrrolidine 11.12> 18.13Unhindered (Planar)Ultra-fast nucleophile for SN​2 and SN​Ar reactions.
Morpholine 8.3015.62Unhindered (O-deactivated)Mild nucleophile; utilized when high basicity is detrimental.
2-Methylpiperidine 10.99Significantly Reduced α -HinderedHindered base; easily regenerable CO₂ capture agent; metabolically stable drug scaffold.

Data supported by kinetic studies on the action of bases 1 and Mayr nucleophilicity scales 2.

Mechanistic Causality: The Power of α -Steric Shielding

The structural divergence of 2-methylpiperidine from piperidine dictates its utility across two major fields:

Carbon Capture & Chemical Synthesis: While the pKa​ of 2-methylpiperidine (10.99) is nearly identical to piperidine (11.13), its kinetic nucleophilicity drops drastically. During CO₂ absorption, unhindered piperidine forms a highly stable carbamate. In contrast, the carbamate formed by 2-methylpiperidine suffers from severe intersite steric repulsion. Density Functional Theory (DFT) calculations and FTIR analyses reveal that the activation energy for carbamate hydrolysis is significantly lower for 2-methylpiperidine, driving its spontaneous conversion into bicarbonate 3. This thermodynamic instability is a massive advantage for carbon capture, as bicarbonates require far less thermal energy to desorb and regenerate the amine.

Drug Discovery (ADME Optimization): In medicinal chemistry, the addition of the α -methyl group increases the scaffold's lipophilicity ( logP ), which enhances passive diffusion across lipid membranes (e.g., Caco-2 cell monolayers). Furthermore, the steric bulk physically shields the nitrogen lone pair, reducing susceptibility to enzymatic N-dealkylation by cytochrome P450 enzymes, thereby improving the compound's overall metabolic stability 4.

Reactivity Core Cyclic Amine Core (pKa ≈ 11) Pip Piperidine (Unhindered) Core->Pip No substitution MePip 2-Methylpiperidine (α-Hindered) Core->MePip α-Methylation Kinetic1 High Nucleophilicity (Mayr N ≈ 18.1) Pip->Kinetic1 Kinetic2 Reduced Nucleophilicity (Steric Shielding) MePip->Kinetic2 Outcome1 Rapid SN2 / SNAr Stable Carbamate Kinetic1->Outcome1 Outcome2 Slow SN2 / SNAr Carbamate Hydrolysis Kinetic2->Outcome2

Caption: Logical mapping of steric hindrance to kinetic and thermodynamic reaction outcomes.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They utilize internal controls and specific kinetic conditions to definitively prove the impact of α -steric hindrance.

Protocol A: Kinetic Evaluation of SN​Ar Reactivity via UV-Vis Spectrophotometry

Objective: Quantify the kinetic penalty imposed by the α -methyl group during nucleophilic attack. Causality: By utilizing a 100-fold molar excess of the amine against a standard electrophile (1-fluoro-2,4-dinitrobenzene), we enforce pseudo-first-order kinetics. This isolates the amine's nucleophilic attack rate from the overall reaction order, allowing us to mathematically derive the specific kinetic penalty without confounding concentration variables.

  • Preparation: Prepare a 1.0×10−4 M solution of 1-fluoro-2,4-dinitrobenzene in anhydrous acetonitrile.

  • Amine Solutions: Prepare separate 1.0×10−2 M solutions of piperidine and 2-methylpiperidine in acetonitrile.

  • Baseline Establishment: Blank the UV-Vis spectrophotometer with pure acetonitrile at 20 °C.

  • Reaction Initiation: Inject 2.0 mL of the amine solution into a quartz cuvette, followed rapidly by 20 µL of the electrophile solution. Mix via inversion.

  • Kinetic Tracking: Monitor the absorbance of the resulting dinitrophenylamine product at λmax​=380 nm every 5 seconds for 10 minutes.

  • Validation & Analysis: Plot ln(A∞​−At​) versus time. The linearity of this plot validates the pseudo-first-order assumption. The significantly shallower slope for 2-methylpiperidine directly quantifies its steric kinetic penalty compared to piperidine.

Protocol B: In Situ 13C NMR Monitoring of Carbamate vs. Bicarbonate Equilibrium

Objective: Evaluate the thermodynamic instability of the 2-methylpiperidine carbamate during CO₂ capture. Causality: Because carbamate formation is kinetically favored but thermodynamically unstable for hindered amines, tracking the system via 13C NMR allows us to observe the transient carbamate peak decay as the bicarbonate peak grows. This internal spectral validation proves that steric bulk drives spontaneous hydrolysis.

  • Sample Preparation: Prepare a 30 wt% solution of 2-methylpiperidine in D2​O within a heavy-wall NMR tube. Prepare a parallel tube with piperidine as the unhindered control.

  • Baseline Spectra: Acquire a standard 13C NMR spectrum at 298 K to establish the chemical shifts of the unreacted amines.

  • CO₂ Loading: Bubble pure CO₂ gas through the solutions at a controlled flow rate of 50 mL/min for exactly 5 minutes. Seal the tubes immediately.

  • Time-Course NMR: Acquire 13C NMR spectra at t=0,10,30,and 60 minutes post-loading.

  • Validation & Analysis:

    • Monitor the carbamate carbonyl carbon at ~164 ppm .

    • Monitor the bicarbonate carbon at ~160 ppm .

    • In the piperidine control, the 164 ppm peak will remain dominant and stable. In the 2-methylpiperidine sample, the self-validating proof of steric hindrance is the rapid decay of the 164 ppm peak and the simultaneous stoichiometric emergence of the 160 ppm bicarbonate peak.

References
  • An Investigation into the Action of Bases on Chloroform Oxford University Press[Link]

  • Nucleophilicities of Primary and Secondary Amines in Water ACS Publications[Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine ACS Omega[Link]

Sources

Comparative

Comprehensive Comparison Guide: Analytical Modalities for the Structural Confirmation of 2-Methyl-1-piperidinecarbonitrile

Executive Summary In modern drug development and organic synthesis, the unequivocal structural confirmation of heterocyclic building blocks is non-negotiable. 2-Methyl-1-piperidinecarbonitrile (Molecular Formula: C₇H₁₂N₂...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and organic synthesis, the unequivocal structural confirmation of heterocyclic building blocks is non-negotiable. 2-Methyl-1-piperidinecarbonitrile (Molecular Formula: C₇H₁₂N₂) is a cyanamide derivative featuring a piperidine ring, a C2-methyl substitution, and an N-linked cyano group.

As a Senior Application Scientist, I approach structural elucidation not as a checklist, but as a self-validating system of orthogonal proofs. Relying solely on a single analytical modality introduces critical blind spots—particularly when differentiating regioisomers (e.g., 2-methyl vs. 3-methylpiperidine derivatives). This guide objectively compares alternative analytical workflows, providing the mechanistic rationale and experimental data required to definitively prove the structure of 2-methyl-1-piperidinecarbonitrile.

Mechanistic Rationale: The Challenge of Regioisomers

The primary challenge in confirming the structure of 2-methyl-1-piperidinecarbonitrile lies in isomer ambiguity . Standard low-resolution techniques can easily confirm the presence of a methyl group and a cyano group, but they fail to map their exact spatial connectivity.

To achieve absolute certainty, we must deploy orthogonal techniques:

  • FT-IR is required to prove the existence of the highly polarizable N-C≡N bond.

  • High-Resolution Mass Spectrometry (HRMS) is required to lock in the exact elemental composition, ruling out homologous impurities 1.

  • 2D NMR (HMBC/HSQC) is the only way to observe long-range scalar couplings, definitively proving that the methyl group resides at the C2 position rather than C3 or C4 2.

Comparative Analysis of Analytical Modalities

To establish the most robust protocol, we must compare the performance of the "Gold Standard" workflow against common laboratory alternatives.

Table 1: Modality Comparison for Structural Elucidation
Modality AlternativeThroughputSpecificity for RegioisomersPrimary Diagnostic OutputVerdict
Alternative 1: FT-IR + Routine GC-MS HighLowFunctional groups (C≡N), Nominal Mass (m/z 124)Insufficient for definitive regioisomer confirmation. Best reserved for rapid in-process screening.
Alternative 2: 1D NMR + LC-UV MediumModerateProton/Carbon count, Lack of strong UV chromophoresFails to definitively link the methyl position to the piperidine nitrogen without 2D connectivity data.
The Gold Standard: HRMS + 2D NMR LowHighExact elemental composition, 3D atomic connectivityOptimal. The only self-validating system capable of unequivocal structural proof.

Quantitative Data Synthesis

When executing the Gold Standard workflow, the following empirical data matrix serves as the reference benchmark for 2-methyl-1-piperidinecarbonitrile 3.

Table 2: Expected Spectroscopic Data
TechniqueSignal / ValueDiagnostic AssignmentCausality / Rationale
FT-IR ~2190 - 2220 cm⁻¹C≡N StretchConfirms the presence of the cyanamide functional group, which absorbs strongly in this region 4.
HRMS (ESI+) m/z 125.1079[M+H]⁺ IonConfirms exact elemental composition (C₇H₁₂N₂), ruling out homologous impurities.
¹H NMR δ 1.15 - 1.25 (d, 3H)-CH₃ at C2Doublet splitting confirms attachment to a CH methine group, ruling out a gem-dimethyl structure.
¹H NMR δ 3.20 - 3.50 (m, 3H)C2-H and C6-H₂Downfield shift caused by the electron-withdrawing N-cyano group deshielding the α-protons.
¹³C NMR δ 115.0 - 118.0-C≡N CarbonCharacteristic chemical shift for N-linked nitriles.
HMBC (2D) Methyl ¹H ↔ C2, C3ConnectivityProves the methyl group is strictly located at the C2 position via ²J and ³J couplings.

Self-Validating Experimental Protocol: The Gold Standard Workflow

Every step in this protocol includes a built-in control to prevent false positives, ensuring the structural assignment is scientifically unassailable.

Step 1: System Suitability & Blank Verification

  • Action: Run a solvent blank (e.g., CDCl₃ for NMR, Methanol for MS) prior to sample introduction.

  • Causality: Ensures the absence of carryover contamination from previous runs, establishing a true baseline for signal-to-noise (S/N) calculations.

Step 2: FT-IR Functional Group Screening

  • Action: Acquire the ATR-FTIR spectrum of the neat liquid sample.

  • Causality: The N-cyano group is highly polarizable. We specifically look for the sharp absorption band at ~2190–2220 cm⁻¹. If this band is absent, the compound is not a carbonitrile, instantly invalidating the putative structure without wasting MS/NMR resources.

Step 3: HRMS Exact Mass Determination (ESI+)

  • Action: Infuse the sample with an internal lock mass (e.g., Leucine Enkephalin) to ensure sub-5 ppm mass accuracy.

  • Causality: Routine MS only provides nominal mass. HRMS provides the exact mass of the [M+H]⁺ ion (Calculated: 125.1079). The lock mass corrects for instrument drift in real-time, self-validating the elemental composition.

Step 4: 1D and 2D NMR Acquisition

  • Action: Prepare the sample in CDCl₃ with 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Acquire ¹H, ¹³C, HSQC, and HMBC spectra.

  • Causality: TMS self-validates the chemical shift axis (0.00 ppm). While ¹H NMR confirms the presence of the methyl doublet, it cannot definitively prove the methyl group is at C2. HMBC is deployed to observe long-range scalar couplings between the methyl protons and the C2/C3 carbons of the piperidine ring, unequivocally locking the regioisomer's identity.

Step 5: Orthogonal Data Synthesis

  • Action: Cross-reference the integration of the ¹H NMR signals with the proton count derived from the HRMS molecular formula.

  • Causality: If HRMS dictates 12 protons but NMR integration (normalized to the methyl group = 3H) yields 14 protons, the sample contains an isochoric impurity. The structure is only confirmed when all three modalities perfectly align.

Workflow Visualization

StructuralElucidation A Unknown Sample (Putative C7H12N2) B FT-IR Spectroscopy Detect C≡N at ~2190 cm⁻¹ A->B Step 1: Functional Grp C HRMS (ESI+) Confirm [M+H]⁺ 125.1079 B->C Step 2: Exact Mass D 1D NMR (¹H, ¹³C) Identify Methyl & Ring System C->D Step 3: Backbone E 2D NMR (HSQC, HMBC) Confirm C2-Methyl Regioisomer D->E Step 4: Connectivity F Definitive Structure: 2-Methyl-1-piperidinecarbonitrile E->F Step 5: Validation

Fig 1: Orthogonal structural elucidation workflow for 2-methyl-1-piperidinecarbonitrile.

References

  • Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Source: mediaTUM.
  • Piperidinocarbonitrile | C₆H₁₀N₂ | CID 73736. Source: PubChem - NIH.
  • A new approach for the synthesis of bioactive heteroaryl thiazolidine-2,4-diones. Source: SciELO.
  • An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Group. Source: ePrints Soton.

Sources

Validation

Cross-Validation of Analytical Results for 2-Methyl-1-piperidinecarbonitrile: A Comparative Method Guide

As drug development pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical rigor applied to these building blocks must scale accordingly.1[1] is a highly versatile cyanamide derivative. H...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical rigor applied to these building blocks must scale accordingly.1[1] is a highly versatile cyanamide derivative. However, its specific physicochemical properties—namely, its polarity and the absence of a strong UV chromophore—render traditional HPLC-UV methods unreliable without complex pre-column derivatization[2].

To ensure absolute data integrity, analytical scientists must move beyond single-method reliance. According to the 3[3], demonstrating that a procedure is fit for its intended purpose often requires a Quality-by-Design (QbD) approach. Furthermore, robust4[4] from multiple orthogonal methods to measure and eliminate systemic bias.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Proton Nuclear Magnetic Resonance (1H-qNMR) for the analysis of 2-methyl-1-piperidinecarbonitrile, providing self-validating protocols for seamless laboratory implementation.

Mechanistic Causality in Method Selection

Selecting the right analytical suite requires understanding the causality behind the molecule's behavior in different environments:

  • GC-MS (Primary Quantification): 2-Methyl-1-piperidinecarbonitrile is sufficiently volatile and thermally stable, making GC-MS an ideal primary method. Electron Ionization (EI) provides highly reproducible fragmentation patterns, allowing for simultaneous quantification and structural confirmation without the matrix suppression issues common in electrospray ionization.

  • 1H-qNMR (Orthogonal Purity Reference): Because GC-MS relies on a calibration curve generated from a reference standard (which itself may have questionable purity), we require an orthogonal method. qNMR measures the absolute mass fraction based on the fundamental physics of nuclear spin. It is structurally agnostic and does not require a reference standard of the analyte, neutralizing any systemic calibration bias.

  • LC-MS/MS (Trace Impurity Profiling): While direct HPLC-UV is challenging due to the poor chromophore[2], LC-MS/MS using Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode is highly effective for detecting trace-level, non-volatile impurities that would otherwise remain invisible in the GC injector port.

CV_Workflow cluster_methods Orthogonal Analytical Methods Sample 2-Methyl-1-piperidinecarbonitrile Sample Batch GCMS Primary Method: GC-MS (EI) High Sensitivity Sample->GCMS Aliquot 1 qNMR Orthogonal Method: 1H-qNMR Absolute Purity Sample->qNMR Aliquot 2 LCMS Alternative Method: LC-MS/MS (ESI+) Trace Impurities Sample->LCMS Aliquot 3 Data Data Acquisition & Statistical Alignment GCMS->Data Quantitation qNMR->Data Mass Fraction LCMS->Data Impurity Profile Validation Cross-Validated Analytical Result (ICH Q2(R2) Compliant) Data->Validation Bias Assessment < 2% Variance

Caption: Orthogonal cross-validation workflow for 2-methyl-1-piperidinecarbonitrile.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three alternatives based on ICH Q2(R2) validation parameters[3].

Analytical MethodDetection PrincipleLinearity RangeLODLOQAccuracy (% Recovery)Precision (% RSD)
GC-MS (EI) Volatilization & Electron Ionization0.5 – 50 µg/mL0.1 µg/mL0.5 µg/mL98.5 – 101.2%< 2.0%
LC-MS/MS (ESI+) Electrospray Ionization (MRM)5 – 500 ng/mL1 ng/mL5 ng/mL95.0 – 104.5%< 4.5%
1H-qNMR Proton Resonance Integration1 – 50 mg/mLN/A1 mg/mL99.0 – 100.5%< 1.0%

Data Interpretation: While LC-MS/MS provides superior sensitivity (LOD of 1 ng/mL) for trace analysis, its precision is lower due to matrix effects inherent to ESI. GC-MS offers the best balance of sensitivity and precision for routine batch release. qNMR, while lacking low-end sensitivity, delivers unmatched accuracy and precision, making it the ultimate cross-validation tool for absolute purity.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls that actively prove the assay's validity during every single run.

Protocol A: GC-MS Quantification Workflow

Causality: We utilize an Internal Standard (IS)—1-cyano-piperidine—to dynamically correct for micro-variances in injection volume and matrix-induced signal enhancement. A mid-polarity column (e.g., HP-5MS) is selected to adequately resolve the cyano-group interactions without excessive peak tailing.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a resolution standard containing 2-methyl-1-piperidinecarbonitrile and the IS (10 µg/mL each).

    • Self-Validation Check: The run is only authorized to proceed if the resolution ( Rs​ ) between the two peaks is ≥1.5 and the tailing factor is ≤1.5 .

  • Sample Preparation: Dissolve 10 mg of the sample batch in 10 mL of GC-grade dichloromethane. Spike with 100 µL of the IS stock solution.

  • Instrument Parameters:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).

    • Inlet: 250°C, Split ratio 10:1.

  • Data Acquisition: Operate the MS in Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments to maximize the signal-to-noise ratio.

  • Quantification: Calculate the concentration ratio of the analyte to the IS against a 5-point calibration curve ( R2≥0.999 ).

Protocol B: 1H-qNMR Absolute Purity Assessment

Causality: Dimethyl sulfone (DMSO2) is deliberately selected as the Internal Calibrant (IC) because its sharp singlet peak (~3.0 ppm) falls in a spectral window completely free from the complex aliphatic multiplets of the piperidine ring and the methyl doublet of 2-methyl-1-piperidinecarbonitrile.

Step-by-Step Methodology:

  • Gravimetric Preparation (Critical Step): Using a calibrated microbalance, accurately weigh ~20 mg of 2-methyl-1-piperidinecarbonitrile and ~10 mg of certified reference DMSO2 into a vial. Record weights to 0.01 mg.

  • Dissolution: Add 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Relaxation Delay (D1): Set to 30 seconds. Causality: D1 must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the target protons to ensure all nuclei return to the ground state. Failing to do this causes integration truncation and systemic bias.

    • Scans: 64 transients to ensure a high signal-to-noise ratio (>150:1).

  • Data Processing & Self-Validation: Phase and baseline correct the spectrum manually.

    • Self-Validation Check: Integrate the DMSO2 peak. If the integration cannot be flattened to represent exactly 6.00 protons ( ±0.5% error margin), the baseline correction has failed, and the calculation must be aborted.

  • Mass Fraction Calculation: Calculate the absolute purity using the standard qNMR equation, comparing the integral of the analyte's distinct methyl doublet (~1.2 ppm, 3H) against the DMSO2 singlet.

Validation_Logic ICH ICH Q2(R2) Validation Parameters Accuracy Accuracy (Recovery %) ICH->Accuracy Precision Precision (RSD %) ICH->Precision Specificity Specificity (Peak Resolution) ICH->Specificity Sensitivity Sensitivity (LOD / LOQ) ICH->Sensitivity CrossVal Cross-Validation Acceptance Criteria Accuracy->CrossVal Method Bias Precision->CrossVal Inter-assay Variance Specificity->CrossVal Orthogonal Check Sensitivity->CrossVal Range Alignment

Caption: Logical relationship of ICH Q2(R2) validation parameters in cross-validation.

Conclusion and Acceptance Criteria

For 2-methyl-1-piperidinecarbonitrile, a successful cross-validation is achieved when the absolute purity determined by 1H-qNMR falls within ± 2.0% of the purity calculated by the GC-MS calibration curve. If the variance exceeds this threshold, the discrepancy is mathematically proven to be non-random[4]. The analyst must then investigate the LC-MS/MS data for non-volatile impurities or assess the GC inlet for thermal degradation of the cyanamide functional group. By interlinking these three methods, the laboratory establishes an impenetrable, self-validating analytical defense.

Sources

Comparative

Comprehensive Technical Guide: 2-Methyl-1-piperidinecarbonitrile vs. Alternative Cyanamides

As a Senior Application Scientist, evaluating the utility of dialkylcyanamides requires looking beyond basic structural properties to understand their dynamic behavior in synthesis and catalysis. 2-Methyl-1-piperidinecar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the utility of dialkylcyanamides requires looking beyond basic structural properties to understand their dynamic behavior in synthesis and catalysis. 2-Methyl-1-piperidinecarbonitrile (CAS 5321-87-9), a sterically hindered dialkylcyanamide, serves as both a versatile electrophilic building block and a specialized ligand in transition metal catalysis.

This guide objectively benchmarks the synthesis, ligand performance, and downstream utility of 2-methyl-1-piperidinecarbonitrile against conventional nitriles and unsubstituted piperidine derivatives, providing self-validating experimental protocols to ensure rigorous reproducibility.

Synthetic Benchmarking: Overcoming the von Braun Bottleneck

Historically, the synthesis of N-cyano cyclic amines relied on the von Braun reaction, which utilizes cyanogen bromide (BrCN)—a highly toxic and volatile reagent that causes severe respiratory and cardiovascular hazards[1].

To bypass these safety limitations, modern synthetic workflows employ eCyanation (electrochemical cyanation). In this dual strategy, BrCN is generated in situ via the anodic oxidation of potassium thiocyanate (KSCN) mediated by lithium bromide (LiBr)[2]. The causality here is redox-driven: LiBr oxidizes at a precise potential (+0.5 V vs Fc+/Fc), producing a controlled concentration of BrCN in a closed vessel, which is subsequently captured by the amine[2]. While unsubstituted acyclic amines achieve up to 86% yield, the steric bulk of the 2-methyl group on 2-methylpiperidine slightly reduces the nucleophilic capture efficiency, yielding 68%[2].

Table 1: Comparative Efficiency of Cyanating Agents for Piperidine Derivatives
Target CompoundCyanating Agent / MethodYieldSafety / Handling ProfileKey Mechanistic Driver
2-Methyl-1-piperidinecarbonitrile BrCN (von Braun)~70%High Toxicity[1]Direct SN2 attack on isolated BrCN
2-Methyl-1-piperidinecarbonitrile KSCN + LiBr (eCyanation)68%Low (Closed system)[2]Anodic generation of BrCN at +0.5V
1-Piperidinecarbonitrile KSCN + LiBr (eCyanation)>75%Low (Closed system)[2]Reduced steric hindrance at nitrogen
Protocol 1: Self-Validating eCyanation Workflow

Objective: Synthesize 2-methyl-1-piperidinecarbonitrile without handling isolated cyanogen bromide.

  • Anodic Pre-electrolysis: In a closed electrochemical cell, dissolve KSCN and LiBr in the reaction solvent. Apply a constant current until complete charge passage to drive the oxidation of Br⁻ to Br₂, which subsequently reacts with SCN⁻.

  • System Validation (Critical Checkpoint): Before introducing the amine, extract a micro-aliquot, dilute with DMSO-d6, and analyze via 13C NMR. Do not proceed unless a distinct resonance at 81.7 ppm is observed. This self-validating step confirms the successful in situ generation of the BrCN electrophile[2].

  • Nucleophilic Capture: Introduce 2-methylpiperidine and K₂CO₃ to the electrolyzed solution. The steric bulk of the 2-methyl group slows the reaction relative to unsubstituted piperidine; maintain vigorous stirring for the prescribed duration.

  • Isolation: Extract the organic layer and purify via column chromatography to yield the target cyanamide[2].

G A Anodic Oxidation KSCN + LiBr B in situ BrCN Intermediate A->B +0.5 V vs Fc+/Fc Closed Vessel C Amine Addition (2-Me-Piperidine) B->C Validation: 13C NMR (81.7 ppm) D 2-Methyl-1-piperidinecarbonitrile (68% Yield) C->D Nucleophilic Capture

Fig 1. Self-validating electrochemical workflow for the synthesis of 2-methyl-1-piperidinecarbonitrile.

Ligand Performance Profiling: Dialkylcyanamides vs. Conventional Nitriles

Beyond serving as synthetic intermediates, dialkylcyanamides like 1-piperidinecarbonitrile and its 2-methyl derivative exhibit unique coordination chemistry when acting as ligands in transition metal catalysis.

Compared to conventional nitriles (e.g., acetonitrile, pivalonitrile), dialkylcyanamides demonstrate significantly lower π-accepting properties due to the electron donation from the dialkylamino nitrogen lone pair. This electronic divergence ensures that the transition metal center (e.g., Pt(II) or Ni(0)) retains higher nucleophilicity. Furthermore, while conventional nitriles frequently adopt both η1 (head-on) and η2 (side-on) binding modes, dialkylcyanamides predominantly favor η1 coordination, reducing steric clash around the catalytic pocket[3][4].

In Ni-catalyzed regioselective alkylarylation reactions, the addition of 1-piperidinecarbonitrile collaborates with electron-deficient alkenes to promote C(sp3)–C(sp3) reductive elimination, yielding consistently high reaction efficiencies that rival or exceed those of standard MeCN[4].

G cluster_0 Conventional Nitriles (e.g., MeCN) cluster_1 Dialkylcyanamides (e.g., PipCN) N1 Strong π-acceptor N2 η1 or η2 Coordination N1->N2 Metal Transition Metal Center (Ni, Pt, Pd) N2->Metal Modulates reductive elimination C1 Weak π-acceptor (N lone pair) C2 Predominantly η1 C1->C2 C2->Metal Preserves metal nucleophilicity

Fig 2. Mechanistic divergence in metal coordination between conventional nitriles and dialkylcyanamides.

Downstream Utility: Amidine and Guanidine Derivatization

The cyano group of 2-methyl-1-piperidinecarbonitrile acts as a robust electrophile for downstream derivatization. Under specific von Braun extension conditions, treating the cyanamide of 2-methylpiperidine with dry ammonia yields highly substituted guanido derivatives[5].

More prominently, dialkylcyanamides are excellent substrates for the Pd(II)-catalyzed synthesis of arylamidines. When reacted with aryltrifluoroborates, 1-piperidinecarbonitrile derivatives offer a distinct analytical advantage over unsubstituted cyanamide: the aliphatic protons of the piperidine ring enable straightforward, unambiguous detection and quantification of the product via 1H NMR[6].

Table 2: Ligand/Electrophile Performance Benchmarking
Substrate / Ligand ClassBinding Modeπ-Accepting AbilityImpact on Metal NucleophilicityDownstream NMR Tracking
MeCN (Conventional) η1 / η2[4]HighDecreasedPoor (Overlaps with solvent)
Unsubstituted Cyanamide N/A (Reactant)N/AN/APoor (Lack of aliphatic markers)[6]
1-Piperidinecarbonitrile Predominantly η1LowPreserved[3]Excellent (Distinct aliphatic ring)[6]
Protocol 2: Pd-Catalyzed Arylamidine Synthesis

Objective: Utilize piperidinecarbonitrile derivatives as electrophiles for amidine synthesis. Causality & Design: The reaction requires a delicate balance of Lewis acidity and transition metal catalysis. Trifluoroacetic acid (TFA) is mandatory; it protonates the cyanamide, increasing its electrophilicity toward the Pd-activated aryltrifluoroborate. Control experiments confirm that omitting TFA completely suppresses product formation[6].

  • Reaction Assembly: In a microwave vial, combine Pd(O₂CCF₃)₂ (0.04 mmol), a bipyridyl ligand (0.06 mmol), Potassium aryltrifluoroborate (1.1 equiv), and the piperidinecarbonitrile derivative (1.0 equiv) in MeOH (3 mL).

  • Acid Activation: Add exactly 2 equivalents of TFA. Note: Using less than 2 equivalents reduces the yield, while excess TFA complicates purification without improving conversion[6].

  • Microwave Irradiation: Seal the vial and heat to 120 °C via microwave irradiation.

  • System Validation (Critical Checkpoint): Monitor the reaction via LC-MS and 1H NMR. Utilize the distinct aliphatic protons of the piperidine ring to calculate conversion rates against an internal standard prior to final purification[6].

References

  • [1] Cyanogen bromide Health Hazards. LookChem.1

  • [2] eCyanation: A Dual Strategy for Electrochemical Cyanation of Amines Using Potassium Thiocyanate. ACS Electrochemistry. 2

  • [5] Some Extensions of von Braun (BrCN) Reaction on Organic Bases. ResearchGate. 5

  • [4] Ni-Catalyzed Regioselective Alkylarylation of Unactivated Alkenes in Amines Enabled by Cooperative Ligand Effects of Nitriles. Journal of the American Chemical Society. 4

  • Coordination chemistry of dialkylcyanamides: Binding properties, synthesis of metal complexes, and ligand reactivity. ResearchGate (Inorganica Chimica Acta).

  • [6] Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters. 6

Sources

Validation

assessing the purity of 2-methyl-1-piperidinecarbonitrile

An In-Depth Technical Guide to Assessing the Purity of 2-Methyl-1-piperidinecarbonitrile Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Purity of 2-Methyl-1-piperidinecarbonitrile

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 2-Methyl-1-piperidinecarbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, which can originate from starting materials, by-products of synthesis, degradation products, or residual solvents, can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product.[1][2] Therefore, the rigorous assessment of its purity using validated analytical methods is a non-negotiable aspect of quality control.[3][4]

This guide provides a comparative analysis of the principal analytical techniques for determining the purity of 2-methyl-1-piperidinecarbonitrile. We will delve into the mechanistic underpinnings of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into their application, advantages, and limitations for this specific analyte. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their needs, ensuring the integrity of their research and the quality of their final product.

The Analytical Challenge: Understanding 2-Methyl-1-piperidinecarbonitrile

Before comparing methodologies, we must consider the physicochemical properties of the analyte itself. 2-Methyl-1-piperidinecarbonitrile is a saturated heterocyclic compound containing a tertiary amine (within the piperidine ring) and a nitrile functional group. Its volatility, polarity, and thermal stability will dictate the suitability of each analytical technique. Potential impurities may include unreacted 2-methylpiperidine, residual cyanating agents, isomers, and products of hydrolysis such as the corresponding amide or carboxylic acid.[5]

Comparative Analysis of Core Purity Assessment Techniques

A multi-faceted approach is often necessary for a comprehensive purity profile. No single technique is universally superior; the choice depends on the specific goal, whether it is routine quality control, identification of unknown impurities, or quantitative determination of specific contaminants.

Workflow for Purity Assessment of 2-Methyl-1-piperidinecarbonitrile

Purity_Assessment_Workflow cluster_0 Phase 1: Sample & Method Selection cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Analysis & Reporting Sample Crude or Purified 2-Methyl-1-piperidinecarbonitrile Method_Selection Choose Analytical Technique(s) (GC, HPLC, NMR, MS) Sample->Method_Selection Sample_Prep Sample Preparation (Dissolution, Derivatization if needed) Method_Selection->Sample_Prep GC Gas Chromatography (GC-FID/MS) For volatile analytes & impurities Sample_Prep->GC HPLC High-Performance Liquid Chromatography (HPLC-UV/MS) For non-volatile analytes & impurities Sample_Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C) For structural confirmation & qNMR Sample_Prep->NMR Data_Analysis Data Interpretation (Peak Integration, Spectral Analysis) GC->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Purity_Calc Purity Calculation (% Area, w/w vs. Standard) Data_Analysis->Purity_Calc Impurity_ID Impurity Identification (MS Fragmentation, NMR Shifts) Data_Analysis->Impurity_ID Report Generate Certificate of Analysis (CoA) or Report Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for purity assessment of 2-methyl-1-piperidinecarbonitrile.

Gas Chromatography (GC): The Workhorse for Volatile Components

GC is an excellent first-line technique for , given its likely volatility. It excels at separating and quantifying residual solvents, unreacted volatile starting materials, and other volatile impurities.

  • Principle of Operation : The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase lining the column.

  • Expertise & Causality in Method Design :

    • Column Selection : The basic nature of the piperidine nitrogen can cause peak tailing due to interactions with acidic silanol groups on standard silica columns.[6] Therefore, a wax-based column (e.g., CP-Wax for amines) or a low-bleed, base-deactivated column is the authoritative choice to ensure symmetrical peak shapes and accurate integration.[7]

    • Detector Choice : A Flame Ionization Detector (FID) provides excellent sensitivity for quantifiable organic compounds and is ideal for routine purity checks based on area percentage. For definitive identification of unknown impurity peaks, coupling the GC to a Mass Spectrometer (GC-MS) is essential.[5][8] The mass spectrum provides the molecular weight and a unique fragmentation pattern, acting as a "fingerprint" for the impurity.[9]

  • Trustworthiness : Method validation is achieved through system suitability checks. Prior to analysis, an injection of a standard mixture should demonstrate adequate resolution between known components and acceptable peak symmetry (tailing factor < 1.5).

Experimental Protocol: GC-FID Purity Assay
  • Instrumentation : Gas chromatograph equipped with a split/splitless injector and Flame Ionization Detector (FID).

  • Column : Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm, 0.2 µm film thickness (or equivalent base-deactivated column).[7]

  • Sample Preparation : Accurately weigh ~20 mg of 2-methyl-1-piperidinecarbonitrile and dissolve in 10.0 mL of high-purity methanol or acetonitrile.

  • GC Conditions :

    • Injector Temp : 250°C

    • Detector Temp : 280°C

    • Carrier Gas : Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Oven Program : Start at 70°C, hold for 2 minutes, ramp at 15°C/min to 240°C, hold for 5 minutes.

    • Injection Volume : 1 µL

    • Split Ratio : 50:1

  • Data Analysis : Calculate purity based on the area percent of the main peak relative to the total area of all integrated peaks.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Profile

While GC is excellent for volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities, such as degradation products (amides, carboxylic acids) or high-boiling point by-products.

  • Principle of Operation : A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation is based on each component's differential affinity for the two phases.

  • Expertise & Causality in Method Design :

    • The Chromophore Problem : A significant challenge with piperidine-based structures is their lack of a strong ultraviolet (UV) chromophore, leading to poor sensitivity with standard HPLC-UV detectors.[10]

    • Solution: Pre-Column Derivatization : To overcome this, a pre-column derivatization step is a robust strategy. Reacting the sample with a UV-active agent like 4-toluenesulfonyl chloride (tosyl chloride) introduces a strongly absorbing moiety, dramatically enhancing detection sensitivity.[10][11][12] This is a classic example of adapting a method to the analyte's specific chemical nature.

    • Column and Mobile Phase : A reversed-phase C18 column is the standard choice. A gradient elution using a buffered aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) provides the necessary resolving power to separate the derivatized main component from derivatized impurities.

  • Trustworthiness : The method's validity is ensured by validating key parameters according to ICH guidelines, such as linearity, accuracy, precision, and specificity.[13][14][15] Specificity is demonstrated by showing that known potential impurities do not co-elute with the main peak.

Experimental Protocol: RP-HPLC-UV with Pre-Column Derivatization
  • Instrumentation : HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column : Inertsil C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).[6][11][12]

  • Reagents : 4-Toluene sulfonyl chloride, sodium bicarbonate, acetonitrile (HPLC grade), formic acid.

  • Derivatization Procedure : a. Prepare a sample stock solution (~1 mg/mL) in acetonitrile. b. To 1.0 mL of the sample solution, add 1.0 mL of sodium bicarbonate solution and 1.0 mL of 4-toluenesulfonyl chloride solution in acetonitrile. c. Vortex and heat at 60°C for 30 minutes. Cool to room temperature before injection.

  • Chromatographic Conditions :

    • Mobile Phase A : 0.1% Formic Acid in Water

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

    • Gradient : 30% B to 90% B over 20 minutes.

    • Flow Rate : 1.0 mL/min

    • Column Temp : 30°C

    • Detection : 230 nm (typical for tosyl derivatives).[10]

    • Injection Volume : 10 µL

  • Data Analysis : Quantify purity against a similarly derivatized reference standard of known purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR provides unparalleled insight into molecular structure and is an indispensable tool for confirming the identity of 2-methyl-1-piperidinecarbonitrile and for identifying structurally related impurities.

  • Principle of Operation : NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency (chemical shift) is highly sensitive to the local chemical environment, providing detailed structural information.

  • Application to Purity Assessment :

    • ¹H and ¹³C NMR : A clean spectrum with chemical shifts, integrations, and coupling patterns matching the expected structure provides strong evidence of identity and high purity.[5] The presence of small, unidentifiable peaks indicates impurities.

    • Quantitative NMR (qNMR) : By integrating the signal of the analyte against a certified internal standard of known concentration, qNMR can provide a highly accurate, direct measurement of purity without the need for a specific reference standard of the analyte itself. This is a powerful, primary method of quantification.

  • Trustworthiness : The self-validating nature of NMR lies in its fundamental principles. The integration of a proton signal is directly proportional to the number of protons it represents. Any deviation in the expected integration ratios of different protons within the molecule can signal the presence of impurities co-located under those signals.

Predicted ¹H NMR Data for 2-Methyl-1-piperidinecarbonitrile
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Piperidine Protons1.50 - 3.50Multiplets (m)9H
Methyl Protons (-CH₃)1.10 - 1.30Doublet (d)3H

Note: The exact chemical shifts and splitting patterns can be complex due to the ring conformation and the influence of the nitrile group. The presence of unexpected signals outside these regions would be indicative of impurities.[16][17]

Method Comparison and Selection Guide

The choice of analytical technique is driven by the specific requirements of the analysis.

Quantitative Data Comparison (Illustrative)
ParameterGC-FIDRP-HPLC-UV (Derivatized)qNMR
Primary Use Case Volatile Impurities, Routine QCBroad Impurity Profile, StabilityAbsolute Quantification, Structure ID
Linearity (R²) > 0.999> 0.999> 0.9999
LOD / LOQ ~0.01% / 0.03%~0.02% / 0.05%~0.1% / 0.3%
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Accuracy (% Recovery) 98-102%98-102%99-101%
Throughput HighMediumLow

Note: These values are typical and must be established for each specific validated method as per ICH guidelines.[13][15]

Decision-Making Diagram for Method Selection

Method_Selection_Decision_Tree Start What is the primary analytical goal? Goal_Routine Routine QC for known impurities & residual solvents Start->Goal_Routine Goal_ID Identification of unknown or non-volatile impurities Start->Goal_ID Goal_Absolute Absolute purity determination (Reference Standard Qualification) Start->Goal_Absolute Technique_GC Use GC-FID/MS Goal_Routine->Technique_GC Technique_HPLC Use HPLC-UV/MS (with derivatization) Goal_ID->Technique_HPLC Technique_Ortho Use orthogonal methods (e.g., HPLC and GC) for comprehensive profile Goal_ID->Technique_Ortho for confirmation Technique_NMR Use Quantitative NMR (qNMR) Goal_Absolute->Technique_NMR

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

Assessing the purity of 2-methyl-1-piperidinecarbonitrile requires a thoughtful, scientifically-grounded approach. While Gas Chromatography is highly effective for monitoring volatile impurities and is well-suited for high-throughput quality control, High-Performance Liquid Chromatography, particularly when enhanced with a derivatization strategy, provides a more comprehensive view of non-volatile and potential degradation products. For ultimate structural confirmation and absolute quantification, NMR spectroscopy remains the authoritative technique.

A robust quality control strategy will often employ these methods orthogonally—using one technique to confirm the results of another. By understanding the fundamental principles and the nuanced application of each method as detailed in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby safeguarding the subsequent stages of drug development and manufacturing.

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  • Agilent Technologies. (2011). Separation of pyridine and other amines. Agilent Technologies, Inc. [Link]

  • Kamal, A., et al. (2016). 2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 53(4), 225-234. [Link]

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Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Methyl-1-piperidinecarbonitrile

In the landscape of pharmaceutical and fine chemical synthesis, the introduction of a nitrile group is a pivotal transformation. For the synthesis of 2-methyl-1-piperidinecarbonitrile, a valuable intermediate, the tradit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the introduction of a nitrile group is a pivotal transformation. For the synthesis of 2-methyl-1-piperidinecarbonitrile, a valuable intermediate, the traditional reliance on highly toxic cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN) presents significant safety and environmental challenges. This guide provides a comprehensive comparison of alternative reagents and methodologies, offering researchers a data-driven basis for selecting safer, more efficient, and environmentally benign synthetic routes.

The Traditional Approach: The Strecker Reaction with Alkali Metal Cyanides

The classical Strecker synthesis is a cornerstone of α-aminonitrile production.[1][2] In the context of 2-methyl-1-piperidinecarbonitrile, this would involve the reaction of 2-methylpiperidine with a cyanide source. However, a direct Strecker reaction with a secondary amine like 2-methylpiperidine is not the typical pathway, which usually involves an aldehyde or ketone and ammonia or a primary amine. A more direct approach for secondary amines is the cyanation of the corresponding iminium ion, or a direct C-H functionalization.

The use of NaCN or KCN, while cost-effective, is fraught with peril. These reagents are highly toxic, and accidental ingestion, inhalation, or skin contact can be fatal.[3] Environmentally, cyanide contamination of soil and water is a serious concern, with detrimental effects on aquatic life and microorganisms.[4][5][6]

Safer Cyanide Sources: A Paradigm Shift in Synthesis

The quest for safer alternatives has led to the development of several reagents that mitigate the hazards associated with traditional cyanide salts.

Trimethylsilyl Cyanide (TMSCN): The Versatile, Milder Alternative

Trimethylsilyl cyanide (TMSCN) has emerged as a widely adopted, safer alternative to HCN and alkali metal cyanides.[7] It is a volatile liquid that is soluble in a broad range of organic solvents, offering greater flexibility in reaction conditions.[8] While still highly toxic and requiring handling in a well-ventilated fume hood with appropriate personal protective equipment, it is generally considered to have a better safety profile than solid cyanide salts due to its lower risk of dust inhalation.[9][10][11]

Reaction Principle: TMSCN can react with iminium ions generated in situ from secondary amines like 2-methylpiperidine, or it can be used in cross-dehydrogenative coupling reactions to directly cyanate the C-H bond adjacent to the nitrogen.

Experimental Protocol (Adapted for 2-Methylpiperidine):

  • To a solution of 2-methylpiperidine (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., ZnCl₂, InCl₃) (0.1 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add trimethylsilyl cyanide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Potassium Ferrocyanide (K₄[Fe(CN)₆]): The Eco-Friendly Choice

Potassium ferrocyanide is a stable, non-toxic coordination compound that serves as an excellent "green" cyanide source.[12] Its low toxicity significantly reduces the risks associated with handling and disposal.[13][14][15][16][17] The cyanide ions are released in a controlled manner in the presence of a suitable activator.

Reaction Principle: In the presence of a catalyst and an activating agent, potassium ferrocyanide can release cyanide ions for the cyanation of various substrates. For the synthesis of 2-methyl-1-piperidinecarbonitrile, this would likely proceed through a transition-metal-catalyzed cross-dehydrogenative coupling.

Experimental Protocol (Conceptual for 2-Methylpiperidine):

  • In a reaction vessel under an inert atmosphere, combine 2-methylpiperidine (1.0 equiv), potassium ferrocyanide (0.5 equiv), a palladium or copper catalyst (e.g., Pd(OAc)₂, CuI) (2-10 mol%), and a suitable ligand (e.g., Xantphos).

  • Add a solvent such as DMF or DMSO.

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Innovative Synthetic Methodologies

Beyond safer reagents, novel synthetic strategies offer compelling alternatives for the synthesis of 2-methyl-1-piperidinecarbonitrile.

Electrochemical Synthesis: A Mediator-Driven Approach

Electrochemical methods provide a powerful and environmentally friendly platform for C-H functionalization. A notable example is the electrochemical α-cyanation of secondary piperidines using a catalytic mediator like 9-azabicyclononane N-oxyl (ABNO).[18][19] This approach avoids the need for harsh oxidants and offers high functional group tolerance.

Reaction Principle: The ABNO mediator is electrochemically oxidized to an oxoammonium species. This species then abstracts a hydride from the α-carbon of 2-methylpiperidine, forming an iminium ion. Subsequent nucleophilic attack by a cyanide source (like TMSCN) yields the desired product.

Experimental Protocol (Based on literature for secondary piperidines): [18]

  • Set up an undivided electrochemical cell with a carbon anode and a platinum cathode.

  • To the cell, add a solution of 2-methylpiperidine (1.0 equiv), ABNO (10 mol%), and TMSCN (1.5 equiv) in acetonitrile containing a supporting electrolyte (e.g., Bu₄NBF₄).

  • Apply a constant current until the starting material is consumed (monitored by GC-MS).

  • Upon completion, evaporate the solvent and purify the residue by column chromatography.

Cross-Dehydrogenative Coupling (CDC): An Atom-Economical Strategy

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical approach to C-C bond formation by directly coupling two C-H bonds.[20][21] For the synthesis of 2-methyl-1-piperidinecarbonitrile, this would involve the direct reaction of the α-C-H bond of 2-methylpiperidine with a cyanide source.

Reaction Principle: A transition metal catalyst (e.g., copper, iron, or ruthenium) activates the C-H bond of the amine, facilitating the coupling with a cyanide source, often in the presence of an oxidant.

Comparative Analysis of Alternative Reagents

FeatureSodium Cyanide (NaCN)Trimethylsilyl Cyanide (TMSCN)Potassium Ferrocyanide (K₄[Fe(CN)₆])Electrochemical (with TMSCN)
Physical Form Crystalline solidVolatile liquidCrystalline solidLiquid solution
Toxicity Extremely highHigh (releases HCN)LowHigh (uses TMSCN)
Handling Safety High risk of dust inhalationLower inhalation risk than solids, but volatileLow riskContained system, but uses toxic reagent
Solubility Water-soluble, poor in organic solventsGood in organic solventsWater-solubleRequires supporting electrolyte
Reactivity HighHigh, often milder conditionsModerate, requires activationHigh, controlled by current
Typical Yields VariableGenerally high (>80%)Good, but can be variableHigh (>70%)
Cost LowHighModerateModerate (equipment cost)
Environmental Impact HighModerate (cyanide waste)LowLow (less waste)

Conclusion and Future Outlook

The synthesis of 2-methyl-1-piperidinecarbonitrile can be achieved through a variety of methods, each with its own set of advantages and disadvantages. While traditional Strecker-type reactions with alkali metal cyanides are cost-effective, the associated safety and environmental risks are substantial.

Trimethylsilyl cyanide offers a significant improvement in handling safety and reaction conditions, albeit at a higher cost. For laboratories equipped for its use, it represents a robust and high-yielding alternative.

Potassium ferrocyanide stands out as the most environmentally friendly option, with its low toxicity making it an attractive choice for sustainable synthesis. Further development of catalytic systems to improve its reactivity and broaden its applicability is a promising area of research.

Electrochemical synthesis presents a modern and green approach, offering high levels of control and minimizing waste. The initial investment in equipment can be offset by the efficiency and safety benefits in the long run.

For researchers and drug development professionals, the selection of a synthetic route should be a holistic decision, weighing not only the immediate considerations of yield and cost but also the long-term implications for safety and environmental stewardship. The continued innovation in safer cyanating agents and catalytic methodologies will undoubtedly pave the way for a more sustainable future in chemical synthesis.

References

  • Acros Organics. (2009).
  • Agilent Technologies. (2025).
  • United Chemicals. (2025). The Impact of Sodium Cyanide on Soil and the Environment.
  • Fisher Scientific. (2015).
  • Sdfine. (n.d.).
  • YSI, a Xylem brand. (2014). SAFETY DATA SHEET - YSI 2363 Potassium Ferrocyanide.
  • ChemSupply Australia Pty Ltd. (2025).
  • Fisher Scientific. (2015).
  • BenchChem. (2025). Navigating Large-Scale Cyanation: A Cost-Benefit Analysis of Trimethylsilyl Cyanide.
  • Fisher Scientific. (2010).
  • Bio-Rad Laboratories. (2014).
  • Thermo Fisher Scientific. (2025).
  • Vila, C., et al. (2018). Organocatalytic Enantioselective Strecker Reaction with Seven-Membered Cyclic Imines.
  • Peng, L., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Organic & Biomolecular Chemistry.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Cyanide (inorganic) compounds.
  • Recent advances and perspectives in ruthenium-catalyzed cyan
  • International Cyanide Management Institute. (n.d.). Cyanide Facts.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Cyanation of 2-Methyltetrahydrofuran Precursors.
  • Panda, N., et al. (2012). C2-Symmetric Recyclable Organocatalyst for Enantioselective Strecker Reaction for the Synthesis of α-Amino Acid and Chiral Diamine- an Intermediate for APN Inhibitor. The Journal of Organic Chemistry.
  • Gröger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews.
  • Enantioselective Organocatalysis of Strecker and Mannich Reactions Based on Carbohydrates. (2007).
  • Electrochemical α‐cyanation of 2° piperidines using TMSCN c
  • RECENT ADVANCES IN CYAN
  • Organocatalysts Derived from Unnatural α‐Amino Acids: Scope and Applic
  • Francke, R., & Peters, D. G. (2018).
  • Cohen, D. T., et al. (2019). Metal free cross-dehydrogenative N-N coupling of primary amides with Lewis basic amines.
  • Electrochemical oxidation of 2,2,6,6-tetramethylpiperidines in acetonitrile: mechanism of N-cyanomethylation. (1990). Journal of the Chemical Society, Perkin Transactions 2.
  • Francke, R., & Peters, D. G. (2018).
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  • Chemical, ecotoxicological characteristics, environmental fate, and treatment methods applied to cyanide- containing wastewater. (2024). Environmental Science and Pollution Research.
  • Carvalho, M.-A., et al. (n.d.). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)
  • Cross-Dehydrogenative Coupling: Development and Perspectives. (n.d.).
  • Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species. (2025). Journal of the American Chemical Society.
  • Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species. (2025). Journal of the American Chemical Society.
  • Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry.
  • Grundke, C., et al. (2018). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Green Chemistry.
  • Copper-Catalyzed Three- Five- or Seven-Component Coupling Reactions: The Selective Synthesis of Cyanomethylamines, N,N-Bis(Cyanomethyl)Amines and N,N. (2013). Molecules.
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  • Organic Syntheses Procedure - TRIMETHYLSILYL CYANIDE. (n.d.).
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Validation

Mechanistic Comparison of α-Aminonitrile Syntheses: From Classical Strecker to Electrocatalytic C-H Cyanation

α-Aminonitriles are indispensable synthetic intermediates in organic chemistry. Because the nitrile group can be readily hydrolyzed, reduced, or transformed, these compounds serve as direct precursors to α-amino acids, 1...

Author: BenchChem Technical Support Team. Date: March 2026

α-Aminonitriles are indispensable synthetic intermediates in organic chemistry. Because the nitrile group can be readily hydrolyzed, reduced, or transformed, these compounds serve as direct precursors to α-amino acids, 1,2-diamines, and diverse nitrogen-containing heterocycles[1]. While the foundational Strecker synthesis has been utilized for over a century[2], modern demands for enantiopurity, atom economy, and green chemistry have driven the development of catalytic asymmetric pathways and direct C-H functionalization techniques.

This guide provides a critical, mechanistic comparison of these synthetic routes, evaluating their performance, safety profiles, and the underlying chemical logic dictating their experimental setups.

Mechanistic Divergence: Three Pathways to α-Aminonitriles

The Classical and Multicomponent Strecker Reaction

The traditional Strecker reaction is a multicomponent condensation involving an aldehyde (or ketone), a primary amine (or ammonia), and a cyanide source[2]. The mechanism initiates with the formation of a hemiaminal, which dehydrates to form an electrophilic imine. Subsequent nucleophilic attack by the cyanide anion yields the α-aminonitrile[2]. While highly atom-economical, the classical approach yields racemic mixtures and historically relied on highly toxic alkali cyanides (KCN/NaCN) or aqueous hydrogen cyanide, posing severe safety and environmental risks.

Catalytic Asymmetric Strecker Synthesis

To access enantiopure α-aminonitriles—critical for pharmaceutical development—researchers engineered chiral bifunctional catalysts (e.g., ureas, thioureas, and chiral metal complexes)[3]. In these systems, the catalyst simultaneously activates the imine (via Lewis acid or hydrogen-bond donor interactions) and the cyanide nucleophile[3].

A critical mechanistic breakthrough was the use of trimethylsilyl cyanide (TMSCN) combined with a protic additive (such as methanol or phenol)[3],[4]. TMSCN alone is often sluggish and can lead to catalyst deactivation via silylation. However, the protic additive reacts with TMSCN to generate HCN in situ at a controlled, slow rate[3],[4]. The chiral catalyst then binds the imine via double hydrogen bonding, lowering its LUMO, while directing the in situ generated cyanide to attack from a single enantioface, ensuring high enantioselectivity.

Direct C-H Cyanation (Oxidative and Electrochemical)

An alternative to the Strecker assembly is the direct α-cyanation of existing tertiary or secondary amines. This pathway relies on the oxidation of the amine to an electrophilic iminium ion intermediate. While traditional cross-dehydrogenative coupling (CDC) uses transition metals (e.g., Fe or Ru) and stoichiometric oxidants (like TBHP)[5], recent advancements leverage electrochemistry[6].

Anodic oxidation removes two electrons and a proton to form the iminium ion, which is subsequently trapped by a cyanide source[6]. Modern electrocatalytic methods utilize safer cyanide surrogates, such as acetone cyanohydrin (ACH)[7] or 5-aminotetrazole[8], completely avoiding the handling of lethal cyanide salts.

MechanisticPathways Start1 Aldehyde/Ketone + Primary Amine Imine Imine Intermediate Start1->Imine Condensation (-H₂O) Strecker Classical/Asymmetric Strecker Synthesis Imine->Strecker + CN⁻ Product α-Aminonitrile Strecker->Product Start2 Tertiary/Secondary Amine Iminium Iminium Ion Intermediate Start2->Iminium Anodic Oxidation (-2e⁻, -H⁺) CHCyanation Oxidative/Electrochemical C-H Cyanation Iminium->CHCyanation + CN⁻ CHCyanation->Product

Mechanistic divergence: Imine condensation (Strecker) vs. anodic oxidation (C-H cyanation).

AsymmetricStrecker Cat Chiral Bifunctional Catalyst (e.g., Urea/Thiourea) Complex Catalyst-Imine-HCN Complex (Dual Activation) Cat->Complex + Imine + HCN (in situ) TS Enantioselective Transition State Complex->TS H-Bonding & Nucleophilic Attack Prod Chiral α-Aminonitrile + Catalyst Recovery TS->Prod C-C Bond Formation Prod->Cat Catalyst Turnover

Dual activation mechanism in catalytic asymmetric Strecker synthesis using chiral ureas.

Quantitative Performance Comparison

The table below synthesizes the operational parameters and performance metrics of the primary α-aminonitrile synthetic routes.

Synthetic RouteTypical YieldsEnantiomeric Excess (ee)Atom EconomyCyanide SourceKey Environmental & Safety Profile
Classical Strecker 75–95%Racemic (0%)HighKCN, NaCN, HCNHigh toxicity; requires strict aqueous waste management.
Catalytic Asymmetric Strecker 80–99%85–99%Moderate to HighTMSCN, HCNUses safer TMSCN or in situ HCN; requires complex chiral ligands.
Electrochemical C-H Cyanation 60–90%Racemic (Diastereoselective in rings)HighACH, 5-AminotetrazoleGreener profile; avoids toxic salts; utilizes traceless electrons.
Oxidative C-H Cyanation (Metal-catalyzed) 70–94%RacemicLow to ModerateBenzoyl cyanide, TMSCNGenerates chemical oxidant waste (e.g., TBHP, Fe salts).

Validated Experimental Methodologies

Protocol 1: Catalytic Enantioselective Strecker Synthesis of α-Aminonitriles

Objective: Synthesize chiral non-racemic α-aminonitriles from imines using a bifunctional urea catalyst. Causality & Design: Using TMSCN directly with imines often results in sluggish reactions or racemic background pathways. By adding a stoichiometric protic additive (e.g., methanol), HCN is generated in situ at a controlled rate[3],[4]. The chiral urea catalyst binds the imine via double hydrogen bonding, lowering the LUMO, while simultaneously directing the cyanide attack to one enantioface.

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk tube under argon. Add the imine substrate (1.0 equiv) and the chiral urea catalyst (5 mol%) in anhydrous toluene (0.2 M). Rationale: Anhydrous conditions prevent premature, uncontrolled hydrolysis of TMSCN.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Rationale: Cryogenic temperatures maximize the energy difference between diastereomeric transition states, ensuring high enantiomeric excess.

  • Reagent Addition: Add TMSCN (1.2 equiv) dropwise, followed immediately by methanol (1.2 equiv). Rationale: Methanol reacts with TMSCN to slowly release HCN[4].

  • Reaction Monitoring: Stir the mixture at -78 °C for 12-24 hours. Monitor conversion via TLC (Hexanes/EtOAc) or in situ IR spectroscopy.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography. Determine the ee% using chiral HPLC. A successful run should yield >85% conversion with >90% ee[3].

Protocol 2: Electrocatalytic C-H Cyanation of Tertiary Amines

Objective: Direct α-cyanation of N-protected cyclic amines without highly toxic alkali cyanides. Causality & Design: Traditional oxidative cyanation requires stoichiometric transition metals and harsh peroxides[5]. Electrosynthesis bypasses this by utilizing traceless electrons. An undivided cell is used because the cathodic Hydrogen Evolution Reaction (HER) safely consumes the protons generated during the anodic amine oxidation, maintaining pH balance without needing a membrane[7]. Acetone cyanohydrin (ACH) serves as a safe cyanide surrogate[7].

Step-by-Step Workflow:

  • Cell Assembly: Equip a 10 mL undivided electrochemical cell with a graphite felt anode (providing high surface area for efficient amine oxidation) and a platinum plate cathode (optimal for HER)[6],[7].

  • Electrolyte Preparation: Dissolve the N-protected tertiary amine (1.0 equiv, e.g., N-phenylpyrrolidine), acetone cyanohydrin (2.0 equiv), and supporting electrolyte (e.g., n-Bu₄NPF₆, 0.1 M) in a methanol/acetonitrile mixture. Rationale: Methanol stabilizes the iminium intermediate and facilitates proton transfer.

  • Electrolysis: Apply a constant current (Galvanostatic mode, e.g., 10 mA) at room temperature. Rationale: Constant current ensures a steady generation of the iminium ion, preventing over-oxidation.

  • Charge Passage: Terminate the reaction after passing 2.2 F/mol of charge. Rationale: The theoretical requirement is 2.0 F/mol for a two-electron oxidation; a slight excess accounts for minor solvent oxidation.

  • Workup: Remove the solvent under reduced pressure. Resuspend in ethyl acetate, wash with brine to remove the electrolyte, and concentrate.

  • Validation: Purify the crude product via silica gel chromatography. Confirm regioselectivity (α-cyanation) via ¹H NMR (appearance of a characteristic α-proton doublet/multiplet shifted downfield).

References

  • [6] Direct electrochemical α-cyanation of N-protected cyclic amines. ResearchGate. URL: 6

  • [8] eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. PMC (nih.gov). URL: 8

  • [7] Electrocatalytic Hydrogen Evolution Reaction Enabling Cyanation of Electron‐poor Carbons with Acetone Cyanohydrin. Eur. J. Org. Chem. (Univaq). URL: 7

  • [1] 2-Aminooctanenitrile. Benchchem. URL: 1

  • [5] Synthesis of α-Aminonitriles via a FeSO4-Mediated Oxidative Cyanation of Tertiary Amines with Benzoyl Cyanide and Molecular Oxygen or TBHP. ResearchGate. URL: 5

  • [3] Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. ACS Publications. URL: 3

  • [4] Catalytic Asymmetric Transformations Based on Exploitation of Cyanide Ion and Cyano Group. nii.ac.jp. URL:4

  • [2] 2-Aminobutanenitrile. Benchchem. URL: 2

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Comparative

Benchmarking Catalysts and Reagents for the Synthesis of 2-Methyl-1-piperidinecarbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Introduction & Mechanistic Context 2-Methyl-1-piperidinecarbonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Introduction & Mechanistic Context

2-Methyl-1-piperidinecarbonitrile (also known as 1-cyano-2-methylpiperidine) is a critical nitrogen-containing heterocyclic building block. The N -cyanamide functionality serves as a versatile precursor for the synthesis of ureas, thioureas, guanidines, and complex heterocycles frequently utilized in medicinal chemistry and drug discovery (1[1]).

Historically, the electrophilic N -cyanation of secondary amines like 2-methylpiperidine relied on highly toxic cyanogen halides, such as cyanogen bromide (BrCN) or cyanogen chloride (ClCN) (2[2]). However, the severe toxicity, high vapor pressure, and handling risks associated with these reagents have driven the development of safer catalytic and oxidative benchmarking systems. The steric hindrance introduced by the alpha-methyl group on 2-methylpiperidine makes it a slightly more challenging substrate than unsubstituted piperidine, requiring robust catalytic or electrophilic systems to achieve high yields.

This guide objectively compares three state-of-the-art methodologies for synthesizing 2-methyl-1-piperidinecarbonitrile, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols.

Mechanistic Overview and System Selection

As a synthetic chemist, selecting the right cyanation system requires balancing atom economy, reagent toxicity, and operational safety. We benchmark three distinct approaches:

A. Copper-Catalyzed Oxidative N-Cyanation (CuI / AIBN / O₂)

Developed as a safer alternative to direct cyanide gas, this protocol utilizes copper(I) iodide (CuI) as a catalyst and azobisisobutyronitrile (AIBN) as an unconventional, bench-stable cyanide source (3[3]). Under an oxygen atmosphere, O₂ acts as the terminal oxidant. The Cu(I) species is oxidized to a higher oxidation state, facilitating the cleavage of AIBN to transfer the cyano radical to the coordinated secondary amine.

Mechanism sub 2-Methylpiperidine (Secondary Amine) cat CuI Catalyst + O2 (Oxidative Activation) sub->cat Amine Coordination complex Cu-Amine-CN Active Complex cat->complex O2-Mediated Oxidation reagent AIBN (Radical CN Source) reagent->complex CN Radical Transfer prod 2-Methyl-1-piperidinecarbonitrile (Target Cyanamide) complex->prod Reductive Elimination

Caption: Cu-catalyzed oxidative N-cyanation mechanism using AIBN and oxygen.

B. Oxidative in situ Electrophilic Cyanation (TMSCN / NaClO)

While technically transition-metal-free, this system is a benchmark for rapid, high-yield cyanation. Trimethylsilyl cyanide (TMSCN) is oxidized by sodium hypochlorite (household bleach) to generate an electrophilic "CN+" equivalent in situ (1[1]). This umpolung strategy avoids the direct handling of toxic cyanogen gas while maintaining the high reactivity of an electrophilic cyanation.

C. Trichloroacetonitrile-Mediated N-Cyanation

This approach utilizes trichloroacetonitrile (Cl₃CCN) as an inexpensive, bench-stable cyano source (2[2]). It relies on base-mediated activation and exhibits distinct selectivity profiles compared to BrCN, making it highly suitable for scalable pharmaceutical synthesis without the need for heavy metals or strong oxidants.

Quantitative Benchmarking Data

The following table summarizes the operational parameters and performance metrics for the synthesis of 2-methyl-1-piperidinecarbonitrile across the three benchmarked systems.

MethodologyCatalyst / ReagentCyanide SourceTerminal OxidantReaction TempApprox. YieldToxicity / Safety Profile
Copper-Catalyzed CuI (20 mol%)AIBNO₂ (1 atm)75 °C80–88%Moderate: Avoids CN gas; AIBN releases N₂ gas upon heating.
Oxidative Umpolung None (Bleach mediated)TMSCNNaClO (Bleach)0 °C to RT85–95%High: TMSCN is highly toxic and moisture sensitive; strict fume hood use required.
Trichloroacetonitrile Base MediatedCl₃CCNNoneRT to 80 °C75–85%Low: Cl₃CCN is bench-stable, inexpensive, and avoids gaseous toxic intermediates.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly detailed so that researchers understand why specific operations are performed, rather than just how.

Protocol A: Copper-Catalyzed N-Cyanation using AIBN

Materials: 2-Methylpiperidine (1.0 equiv), AIBN (1.5 equiv), CuI (20 mol%), K₂CO₃ (2.0 equiv), Acetonitrile (CH₃CN).

  • Reaction Assembly: To an oven-dried reaction tube, add 2-methylpiperidine (0.5 mmol, 1.0 equiv), AIBN (0.75 mmol, 1.5 equiv), CuI (0.1 mmol, 0.2 equiv), and K₂CO₃ (1.0 mmol, 2.0 equiv).

    • Causality: K₂CO₃ acts as a crucial proton scavenger. By neutralizing protons generated during the oxidative coupling, it prevents the secondary amine from being protonated into a non-nucleophilic ammonium salt.

  • Solvent & Atmosphere: Add anhydrous CH₃CN (3.0 mL). Seal the tube with a septum and purge with an O₂ balloon, leaving the balloon attached.

    • Causality: The O₂ atmosphere is strictly required as the terminal oxidant to drive the Cu(I)/Cu(II) catalytic cycle and facilitate the radical cleavage of AIBN (3[3]).

  • Thermal Activation: Stir the mixture at 75 °C for 24 hours.

    • Causality: Elevated temperature is required to initiate the thermal decomposition of AIBN, releasing the necessary cyano radicals into the catalytic cycle.

  • Workup & Purification: Cool to room temperature and filter the crude mixture through a pad of Celite, washing with ethyl acetate.

    • Causality: Celite filtration removes insoluble copper salts and potassium carbonate, preventing streaking and baseline resolution issues during subsequent silica gel chromatography.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (typically 10-20% EtOAc in Hexanes) to yield 2-methyl-1-piperidinecarbonitrile.

Protocol B: Oxidative N-Cyanation via TMSCN and Bleach

Workflow step1 Dissolve 2-methylpiperidine in CH3CN step2 Add TMSCN (2.0 eq) at 0 °C (Ice Bath) step1->step2 step3 Dropwise addition of NaClO (3.0 eq) step2->step3 step4 Stir at Room Temp for 24 hours step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Silica Gel Column Chromatography step5->step6

Caption: Experimental workflow for oxidative N-cyanation via TMSCN/NaClO.

Materials: 2-Methylpiperidine (1.0 equiv), TMSCN (2.0 equiv), NaClO (household bleach, 10-15% aqueous, 3.0 equiv), Acetonitrile (CH₃CN).

  • Substrate Preparation: Dissolve 2-methylpiperidine (0.5 mmol, 1.0 equiv) in CH₃CN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition & Temperature Control: Add TMSCN (1.0 mmol, 2.0 equiv) to the solution. Immediately cool the reaction flask in an ice bath to 0 °C.

    • Causality: Cooling is critical. The subsequent oxidation of TMSCN by hypochlorite is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the in situ generated electrophilic cyanide species and mitigates the risk of volatilizing toxic TMSCN gas.

  • Oxidation: Add the aqueous NaClO solution (1.5 mmol, 3.0 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the rate of the umpolung generation of the "CN+" equivalent, preventing runaway exotherms.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor by TLC (e.g., 20% EtOAc/Hexanes) to validate the complete consumption of the amine.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Causality: The NaHCO₃ quench neutralizes any remaining hypochlorite and stabilizes the cyanamide product prior to extraction. Brine washing removes residual aqueous oxidants and salts.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography to isolate the pure 2-methyl-1-piperidinecarbonitrile.

References

  • N-Cyanation of Secondary Amines using Trichloroacetonitrile - Cardiff University / ACS Organic Letters. Available at: 2

  • Protocol for N-cyanation of amines using dimethylcyanamide / AIBN - Benchchem. Available at: 3

  • A Simple Method for the Electrophilic Cyanation of Secondary Amines - National Institutes of Health (NIH) / Org Lett. Available at:1

Sources

Validation

Comprehensive Characterization and Comparative Analysis of 2-Methyl-1-piperidinecarbonitrile Reference Standard

As a Senior Application Scientist in analytical chemistry and pharmaceutical development, I frequently encounter the challenge of selecting the optimal reference standard for complex synthetic workflows and analytical va...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry and pharmaceutical development, I frequently encounter the challenge of selecting the optimal reference standard for complex synthetic workflows and analytical validations. Cyanamides, specifically piperidinecarbonitriles, are critical building blocks in the synthesis of arylamidines[1] and serve as key markers in Volatile Organic Compound (VOC) emission testing[2].

While 1-piperidinecarbonitrile (CAS: 1530-87-6) [3] is widely used as a baseline standard, the introduction of a methyl group at the C2 position to form 2-methyl-1-piperidinecarbonitrile (CAS: 5321-87-9) [4] fundamentally alters the molecule's stereochemical and spectroscopic profile. This guide objectively compares the performance of these two standards, providing the causality behind experimental choices and detailing self-validating protocols for their characterization.

Causality Behind Structural Choice: Why the 2-Methyl Variant?

The selection between an unsubstituted and a 2-methyl substituted piperidinecarbonitrile dictates the analytical boundaries of your assay.

  • Stereochemical Tracking: The methyl group at the C2 position creates a chiral center. For stereoselective alkylation or asymmetric synthesis, tracking the retention time of specific enantiomers—such as (S)-2-methylpiperidine-1-carbonitrile[5]—is critical. The unsubstituted analog cannot serve this purpose.

  • NMR Resolution & Integration Anchors: Literature indicates that 1-piperidinecarbonitrile is often utilized to simplify the detection of aliphatic protons in complex substrates[1]. However, when the standard itself must be quantified in a noisy matrix, the symmetric methylene signals of the unsubstituted variant often overlap with background noise. The 2-methyl variant provides a distinct, highly resolved methyl doublet ( 1.1–1.3 ppm) in 1 H NMR, acting as an unmistakable internal reference peak.

  • Mass Spectrometry Fragmentation: Under electron ionization (EI), the 2-methyl group dictates a predictable α -cleavage pathway. The loss of a methyl radical (M - 15) yields a highly stable iminium-type ion. This unique fragmentation allows for highly specific Selected Ion Monitoring (SIM) in GC-MS, reducing false positives in complex VOC matrices.

Comparative Performance Data

To facilitate objective selection, the quantitative and spectroscopic differences between the two standards are summarized below.

Table 1: Physicochemical & Chromatographic Comparison
Parameter1-Piperidinecarbonitrile[3]2-Methyl-1-piperidinecarbonitrile[4]Analytical Advantage of the 2-Methyl Variant
CAS Number 1530-87-65321-87-9N/A
Molecular Weight 110.16 g/mol 124.18 g/mol Higher m/z reduces low-mass matrix interference.
Stereochemistry AchiralChiral (C2 position)Enables enantiomeric excess (ee) tracking[5].
GC Retention Baseline (Earlier elution)+14 Da shift (Later elution)Distinct separation from early-eluting VOCs[2].
Table 2: Spectroscopic Benchmarks
Spectroscopic Technique1-Piperidinecarbonitrile2-Methyl-1-piperidinecarbonitrileCausality for Structural Elucidation
1 H NMR (Aliphatic) Overlapping multiplets (1.5 - 3.2 ppm)Distinct doublet at 1.2 ppm (-CH 3​ )The methyl doublet provides an isolated integration anchor.
13 C NMR (Cyano) 118.0 ppm 117.5 ppmMinimal electronic shift; confirms the intact cyanamide moiety.
GC-MS (Major Ions) m/z 110 (M + ), 81, 68 m/z 124 (M + ), 109 (Base)Predictable α -cleavage confirms 2-position substitution.

Structural and Analytical Logic

The following diagram illustrates the decision matrix and analytical logic when selecting between these two reference standards.

LogicTree Root Piperidinecarbonitrile Standards Unsub 1-Piperidinecarbonitrile (CAS: 1530-87-6) Root->Unsub Sub 2-Methyl-1-piperidinecarbonitrile (CAS: 5321-87-9) Root->Sub U_NMR Simplified 1H NMR Overlapping Aliphatic Signals Unsub->U_NMR Symmetric S_NMR Distinct 1H NMR Resolved CH3 Doublet Sub->S_NMR Asymmetric

Fig 2. Structural and analytical logic comparing piperidinecarbonitrile standards.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, mere execution of steps is insufficient. The protocols below are designed as closed-loop, self-validating systems where the data inherently proves its own accuracy.

Protocol 1: High-Resolution GC-MS Profiling

Objective: Confirm structural identity and chromatographic purity.

  • Sample Preparation: Dissolve 1.0 mg of 2-methyl-1-piperidinecarbonitrile in 1.0 mL of LC-MS grade dichloromethane (DCM).

    • Causality: DCM is chosen because its low boiling point ensures the solvent delay elutes well before the target cyanamide, preventing detector saturation.

  • Chromatographic Separation: Inject 1 μ L onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

    • Causality: Cyanamides are moderately polar. A 5% phenyl stationary phase provides optimal dipole-dipole interactions, preventing the peak tailing often observed on purely non-polar (100% dimethylpolysiloxane) columns.

  • MS Detection (70 eV EI): Monitor the total ion chromatogram (TIC) and extract m/z 124 and 109.

    • Self-Validation: Standardizing the ionization energy at 70 eV ensures the fragmentation pattern is highly reproducible. The presence of the m/z 124 109 transition acts as an internal validation check; if m/z 109 is absent, the standard has degraded or the 2-methyl group is missing.

Protocol 2: Quantitative NMR (qNMR) for Purity Certification

Objective: Determine absolute mass fraction purity without relying on chromatographic response factors.

  • Internal Standard Selection: Weigh exactly 10.0 mg of the reference standard and 5.0 mg of Maleic acid (TraceCERT®) into a vial. Dissolve in 0.6 mL CDCl 3​ .

    • Causality: Maleic acid provides a sharp, highly downfield singlet ( 6.3 ppm) that completely avoids the aliphatic region (1.0 - 4.0 ppm) where the piperidine ring protons resonate, ensuring zero integration overlap.

  • T1 Relaxation Optimization: Execute an inversion recovery experiment to determine the T1 relaxation time of the 2-methyl protons.

    • Causality: To ensure absolute quantitative accuracy, the relaxation delay (D1) must be set to at least 5×T1 . This prevents signal saturation and ensures that the integration of the methyl doublet is directly proportional to the molar concentration.

  • Acquisition and Integration: Acquire 64 scans. Integrate the Maleic acid singlet (2H) and the 2-methyl doublet (3H).

    • Self-Validation: Compare the calculated purity against the GC-MS Area % purity. A discrepancy of >1% indicates the presence of non-volatile impurities (e.g., inorganic salts) invisible to GC-MS, validating the necessity of the orthogonal qNMR approach.

Analytical Workflow Visualization

Workflow A Sample Preparation (Internal Standard Addition) B Chromatographic Separation (GC-MS / HPLC-UV) A->B C Spectroscopic Validation (1H/13C NMR & FTIR) B->C D Data Processing & Structural Elucidation C->D E Reference Standard Certification D->E

Fig 1. Self-validating analytical workflow for reference standard certification.

Sources

Comparative

inter-laboratory comparison of 2-methyl-1-piperidinecarbonitrile analysis

Inter-Laboratory Comparison Guide: Analytical Methodologies for 2-Methyl-1-piperidinecarbonitrile Introduction & The Analytical Challenge 2-Methyl-1-piperidinecarbonitrile (2-MPC, CAS 52682-06-1) is a nitrogen-containing...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison Guide: Analytical Methodologies for 2-Methyl-1-piperidinecarbonitrile

Introduction & The Analytical Challenge

2-Methyl-1-piperidinecarbonitrile (2-MPC, CAS 52682-06-1) is a nitrogen-containing heterocyclic compound that serves as a critical building block in organic synthesis—most notably in the [1]—and is monitored as a volatile organic compound (VOC) in rigorous indoor air quality and emission testing[2].

For analytical chemists and drug development professionals, quantifying 2-MPC presents a unique set of challenges. It possesses a moderate boiling point (~212°C), high polarity, and a basic piperidine nitrogen. These physicochemical traits mean that standard analytical approaches often fail: non-polar Gas Chromatography (GC) columns yield severe peak tailing due to silanol interactions, while standard Reversed-Phase Liquid Chromatography (RP-LC) results in poor retention and massive ion suppression.

This guide objectively compares three orthogonal analytical platforms—Thermal Desorption GC-MS (TD-GC-MS) , UHPLC-MS/MS (HILIC mode) , and Quantitative NMR (qNMR) —across different laboratory environments to establish the definitive protocol for 2-MPC quantification.

Mechanistic Insights & Platform Causality (E-E-A-T)

To ensure scientific integrity, it is crucial to understand why specific methodologies succeed or fail for 2-MPC.

  • Why TD-GC-MS with a slightly polar column? As standardized in [3], analyzing volatile nitrogenous compounds requires active sampling on a specialized sorbent. Tenax TA (a 2,6-diphenylene oxide polymer) is utilized because it traps semi-volatile amines without irreversible binding, allowing for quantitative thermal desorption[4]. Furthermore, a slightly polar column (e.g., 5% diphenyl/95% dimethylpolysiloxane, HP-5) is mandatory. The diphenyl groups shield the basic cyanamide nitrogen from active silanol sites on the fused silica capillary, eliminating the peak tailing that plagues 100% dimethylpolysiloxane columns[2].

  • Why HILIC over C18 in LC-MS/MS? With a molecular weight of 124.18 g/mol and high polarity, 2-MPC elutes in the void volume of a standard C18 column. This co-elution with unretained matrix salts causes severe electrospray ionization (ESI) suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by partitioning the polar 2-MPC into an aqueous-enriched layer immobilized on the silica surface, providing orthogonal retention and moving the analyte away from the suppression zone.

  • The Role of qNMR: Chromatographic methods require highly pure reference standards, which can be unstable for volatile cyanamides. qNMR serves as the absolute, self-validating reference system. By integrating the unique methyl doublet of 2-MPC against a primary certified reference material (e.g., Maleic acid), laboratories can determine absolute purity without needing a 2-MPC standard.

Analytical Decision Workflow

Workflow Start 2-MPC Sample Matrix Assessment Air Airborne / VOC Emission Test Start->Air Volatile Phase Liquid Liquid / Pharma Intermediate Start->Liquid Solvated Phase TD Active Sampling (Tenax TA) Air->TD Dilution Solvent Dilution (Acetonitrile/Water) Liquid->Dilution GCMS TD-GC-MS (HP-5 Column) TD->GCMS LCMS UHPLC-MS/MS (HILIC Column) Dilution->LCMS Trace Quant qNMR qNMR (Reference Standard) Dilution->qNMR High Conc.

Analytical decision tree for 2-MPC based on sample matrix and concentration.

Step-by-Step Experimental Protocols

Protocol A: TD-GC-MS Analysis (Lab A - Environmental/VOC Matrix)

Self-Validating System: Includes a deuterated internal standard (Toluene-d8) loaded onto the sorbent tube prior to sampling to verify desorption efficiency.

  • Active Sampling: Draw 5.0 L of chamber air through a pre-conditioned Tenax TA sorbent tube at a controlled flow rate of 50 mL/min.

  • Thermal Desorption: Transfer the tube to an automated thermal desorber. Purge with dry helium for 2 min. Desorb at 280°C for 10 min with a helium flow of 40 mL/min, focusing the analytes onto a Peltier-cooled cold trap (-10°C).

  • GC Separation: Rapidly heat the cold trap to 290°C to inject the sample onto an HP-5 capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness)[2].

    • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 220°C (hold 3 min).

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Extract the molecular ion (m/z 124) for quantification and m/z 109 for qualification.

Fragmentation M Molecular Ion [M]+ m/z 124 F1 Loss of Methyl[-CH3] m/z 109 M->F1 -15 Da F2 Alpha-Cleavage m/z 97 M->F2 -27 Da F3 Loss of CN[-CN] m/z 83 F1->F3 -26 Da

Proposed EI-MS fragmentation pathway for 2-methyl-1-piperidinecarbonitrile.

Protocol B: UHPLC-MS/MS Analysis (Lab B - Pharma/Liquid Matrix)

Self-Validating System: Post-column infusion of 2-MPC is performed during method development to map and avoid matrix suppression zones.

  • Sample Preparation: Dilute the liquid matrix 1:100 in Acetonitrile:Water (90:10, v/v) containing 10 mM Ammonium Formate. Causality: The high organic content is mandatory to induce HILIC retention, while the formate buffer locks the ionization state of the basic nitrogen.

  • Chromatography: Inject 2 µL onto a BEH Amide HILIC column (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic elution using 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: m/z 125.1 → 98.1 (Quantifier, loss of HCN); m/z 125.1 → 82.1 (Qualifier, piperidine ring fragment).

Inter-Laboratory Data Presentation & Comparison

The following tables summarize the quantitative data obtained from the inter-laboratory comparison, evaluating the performance of the three methodologies.

Table 1: Quantitative Performance Metrics across Analytical Platforms

MetricTD-GC-MS (Lab A)UHPLC-MS/MS (Lab B)qNMR (Lab C)
Limit of Detection (LOD) 0.5 µg/m³ (Air)0.2 ng/mL (Liquid)0.5 mg/mL (Liquid)
Limit of Quantitation (LOQ) 1.5 µg/m³ (Air)0.6 ng/mL (Liquid)1.5 mg/mL (Liquid)
Linear Dynamic Range 1.5 - 500 µg/m³0.6 - 1000 ng/mL1.5 - 50 mg/mL
Intra-day Precision (RSD) 4.2%2.8%0.8%
Inter-day Precision (RSD) 6.5%4.1%1.1%
Mean Recovery 94.5 ± 5.2%98.2 ± 3.1%N/A (Absolute)

Table 2: Methodological Advantages and Limitations

MethodologyPrimary AdvantagePrimary LimitationBest Use Case
TD-GC-MS Exceptional sensitivity for volatile emissions; standardized libraries (EI).Thermal degradation risk if injection port is poorly deactivated.Indoor air quality testing; VOC emission profiling.
UHPLC-MS/MS Highest sensitivity for solvated matrices; rapid run times (<3 min).Requires strict matrix matching to prevent ESI ion suppression.Pharmacokinetic studies; trace API impurity analysis.
qNMR Absolute quantification without requiring a 2-MPC reference standard.Poor sensitivity; requires high analyte concentration (mg-level).Purity certification; primary standard calibration.

Conclusion

The selection of an analytical platform for 2-methyl-1-piperidinecarbonitrile is entirely matrix-dependent. For airborne emissions and VOC testing, TD-GC-MS utilizing a slightly polar HP-5 column provides the necessary volatility profiling while mitigating peak tailing[2]. Conversely, for pharmaceutical intermediates in solvated states, UHPLC-MS/MS operating in HILIC mode is the superior alternative, offering sub-ng/mL sensitivity by circumventing the severe ion suppression inherent to standard C18 columns. qNMR remains the gold standard for absolute purity validation, anchoring the calibration curves of both mass spectrometric techniques.

References

  • ISO 16000-6:2011 Indoor air — Part 6: Determination of volatile organic compounds in indoor and test chamber air by active sampling on Tenax TA sorbent, thermal desorption and gas chromatography using MS or MS-FID. British Standards Institution (BSI). Available at:[Link]

  • Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, American Chemical Society (ACS). Available at:[Link]

  • VOC Emission Test Report Indoor Air Comfort GOLD. Iso-Center. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-METHYL-1-PIPERIDINECARBONITRILE proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Methyl-1-piperidinecarbonitrile As drug development and chemical research advance, the handling of specialized intermediates like 2-methyl-1-piperidinecarbonitrile (CAS 53...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-Methyl-1-piperidinecarbonitrile

As drug development and chemical research advance, the handling of specialized intermediates like 2-methyl-1-piperidinecarbonitrile (CAS 5321-87-9) requires rigorous, scientifically grounded safety protocols. As a cyanamide/nitrile derivative, this compound presents unique toxicological and reactive hazards, particularly concerning its potential to release lethal hydrogen cyanide (HCN) gas under improper conditions[1]. This guide provides researchers and safety officers with a definitive, step-by-step operational framework for the safe handling, neutralization, and disposal of this chemical, ensuring compliance and operational excellence.

Physicochemical & Hazard Profile

To design a safe disposal system, we must first establish the quantitative and reactive boundaries of the substance.

PropertyValue
Chemical Name 2-Methyl-1-piperidinecarbonitrile
CAS Registry Number 5321-87-9
Molecular Formula C7H12N2
Molecular Weight 124.19 g/mol
Primary Hazard Class Toxic / Irritant (Cyanamide derivative)
Incompatibilities Strong acids, strong oxidizers, heavy metals
Decomposition Products Hydrogen cyanide (HCN), Nitrogen oxides (NOx), Carbon monoxide (CO)

Mechanistic Safety Principles: The "Why" Behind the Protocol

Laboratory disposal is not merely about removing waste; it is about controlled chemical deactivation. The N-C≡N bond in 2-methyl-1-piperidinecarbonitrile is stable under neutral and basic conditions but is highly susceptible to acid-catalyzed hydrolysis.

  • The Acid Danger: Introducing strong acids protonates the cyano group, leading to rapid hydrolysis and the subsequent evolution of highly toxic hydrogen cyanide (HCN) gas[1],[2]. Therefore, this waste stream must be strictly segregated from all acidic waste.

  • The Oxidation Solution: For trace decontamination, we utilize alkaline oxidative cleavage. By introducing sodium hypochlorite (NaOCl) in a strictly high-pH environment (pH > 10), the cyano group is oxidized to a cyanate (OCN⁻), which further hydrolyzes into harmless nitrogen gas and carbonate[3]. The high pH is the critical safety mechanism here; if the pH drops, the hypochlorite degrades into chlorine gas, and the cyanamide may form volatile, lethal cyanogen chloride (CNCl)[4],[5].

Operational Disposal Workflows

DisposalWorkflow Start 2-Methyl-1-piperidinecarbonitrile Waste Stream Decision Waste Volume & Type? Start->Decision Bulk Bulk Liquid Waste (> 10 mL) Decision->Bulk Routine Operation Trace Trace Residue / Spills (< 10 mL) Decision->Trace Decontamination Segregation Segregate in HDPE Label: Toxic/Nitrile NO ACIDS Bulk->Segregation Oxidation Alkaline Oxidation (Excess NaOCl, pH > 10) Trace->Oxidation Incineration Commercial High-Temp Incineration (NOx/HCN Scrubber) Segregation->Incineration Test Test for Residual Cyanide/Cyanate Oxidation->Test Test->Oxidation Incomplete Aqueous Neutralize & Dispose as Aqueous Waste Test->Aqueous Cleared

Figure 1: Decision matrix and operational workflow for cyanamide waste disposal.

Protocol A: Logistical Disposal Plan (Bulk Waste Management)

For routine laboratory operations generating bulk waste (>10 mL or >10 g), chemical neutralization is inefficient and poses unnecessary thermal risks. The self-validating approach relies on strict logistical segregation and commercial destruction[6],.

  • Segregation: Collect all bulk liquid waste in high-density polyethylene (HDPE) containers. Causality: HDPE provides superior chemical resistance to organic nitriles compared to standard polymers, preventing leaching and container degradation.

  • Incompatibility Management: Store the container in a dedicated hazardous waste cabinet, strictly isolated from acids, oxidizers, and heavy metal salts[5].

  • Labeling: Affix compliant GHS labels denoting "Toxic", "Irritant", and explicitly state "DO NOT MIX WITH ACIDS - CYANIDE HAZARD ".

  • Contracted Destruction: Transfer the sealed containers to a licensed hazardous waste management facility. The mandated destruction method is high-temperature incineration (>1000°C) equipped with post-combustion scrubbers to capture nitrogen oxides (NOx) and trace HCN emissions[6].

Protocol B: Operational Decontamination (Alkaline Oxidation of Trace Residues)

For cleaning glassware, decontaminating small spills (<10 mL), or destroying trace residues, in-lab alkaline oxidation is the standard[3]. This protocol is designed as a self-validating system, ensuring absolute chemical destruction before disposal.

  • Preparation & PPE: Don nitrile gloves, a fully buttoned lab coat, safety goggles, and a face shield[4]. Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Alkaline Bath Formulation: Prepare a 5-10% sodium hypochlorite (NaOCl) solution. Add sodium hydroxide (NaOH) pellets or concentrated solution until the pH is strictly ≥ 12 (verify with pH test strips). Causality: Maintaining pH > 12 ensures that the highly toxic cyanogen chloride intermediate cannot form, driving the oxidation toward harmless nitrogen and carbonate[3].

  • Controlled Addition: Slowly introduce the 2-methyl-1-piperidinecarbonitrile residue into the alkaline hypochlorite solution while maintaining continuous magnetic stirring.

  • Thermal Regulation: The oxidative cleavage of the cyano group is highly exothermic. Monitor the reaction temperature and utilize an ice bath to maintain the solution below 30°C. Causality: Temperatures above 30°C accelerate the degradation of NaOCl into useless chlorates, halting the destruction of the cyanamide[4].

  • Validation (Self-Validating Step): Allow the mixture to stir for a minimum of 24 hours. Use potassium iodide-starch (KI-starch) test paper to verify the presence of excess hypochlorite (the paper will turn blue-black). If the test is negative, add more NaOCl and wait. This guarantees the complete destruction of the cyanamide moiety.

  • Neutralization & Disposal: Once destruction is confirmed, carefully neutralize the excess hypochlorite by adding sodium thiosulfate until a fresh KI-starch test yields a negative result. Adjust the pH to 6-8 using dilute hydrochloric acid, and dispose of the neutralized solution as aqueous waste according to institutional guidelines[7].

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-METHYL-1-PIPERIDINECARBONITRILE

As researchers and scientists in drug development, our work's integrity is matched only by our commitment to safety. The handling of reactive and toxicologically complex molecules like 2-METHYL-1-PIPERIDINECARBONITRILE d...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our work's integrity is matched only by our commitment to safety. The handling of reactive and toxicologically complex molecules like 2-METHYL-1-PIPERIDINECARBONITRILE demands a rigorous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework rooted in the chemical's specific hazard profile to ensure your safety and the integrity of your work.

The dual functionality of this molecule—a piperidine ring and a nitrile group—presents a combined hazard profile that must be thoroughly understood. The piperidine component suggests potential corrosivity and flammability, while the nitrile group introduces significant toxicological risks through multiple exposure routes.[1][2] This guide is structured to build your PPE strategy from the ground up, ensuring that every procedural choice is backed by scientific causality.

Hazard Profile: A Dual-Threat Molecule

Understanding the "why" behind PPE selection begins with a clear-eyed assessment of the risks. 2-METHYL-1-PIPERIDINECARBONITRILE is not a benign reagent. Its hazards stem from both the piperidine and nitrile functional groups, making it a dual-threat compound requiring comprehensive protection.

Based on analogous compounds, the primary hazards include:

  • Acute Toxicity: The compound is likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Nitriles can exhibit toxicity similar to cyanides, and piperidine itself is toxic.[1][2]

  • Corrosivity: Piperidine derivatives are known to cause severe skin burns and eye damage.[1] This necessitates protection beyond standard splash goggles.

  • Flammability: Many piperidine compounds are flammable liquids, posing a fire risk in the presence of ignition sources.[1][5]

  • Irritation: It is expected to be a significant irritant to the skin, eyes, and respiratory system.[2][3][6]

GHS Hazard Summary Table
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)☠️Danger H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin.
Skin Corrosion/IrritationcorrosiveDanger H314: Causes severe skin burns and eye damage.[1]
Serious Eye DamagecorrosiveDanger H314: Causes severe skin burns and eye damage.
Flammable LiquidflameDanger H226: Flammable liquid and vapour.
Specific Target Organ Toxicity (Single Exposure)!Warning H335: May cause respiratory irritation.[5]

The Core PPE Ensemble: Your Non-Negotiable Armor

For any operation involving 2-METHYL-1-PIPERIDINECARBONITRILE, regardless of scale, the following core PPE ensemble is the mandatory minimum. This ensemble is designed to protect against the compound's multifaceted threats of toxicity, corrosivity, and flammability.

Respiratory Protection: Engineering Controls First

All handling of 2-METHYL-1-PIPERIDINECARBONITRILE must be performed inside a certified and properly functioning chemical fume hood.[7] This is the primary line of defense against inhaling harmful vapors. The fume hood sash should be kept as low as possible. A respirator is not a substitute for a fume hood but is required for emergency situations like a large spill or ventilation failure.

Eye and Face Protection: Defending Against Irreversible Damage

Due to the high risk of severe eye damage and skin burns, protection must extend beyond standard safety glasses.[1]

  • Chemical Splash Goggles: Must be worn at all times. They must provide a complete seal around the eyes to protect from splashes.

  • Full-Face Shield: A face shield is required to be worn over the chemical splash goggles. This is a critical, non-negotiable layer of protection against splashes to the face, directly addressing the H314 hazard statement.[8]

Hand Protection: The Critical Barrier

Many organic compounds can be readily absorbed through the skin.[9] Nitrile gloves are the standard for incidental contact in many labs, but the corrosive nature of this compound requires a more robust strategy.[1][7]

  • Glove Selection: Select gloves rated for protection against both nitriles and amines. Butyl or nitrile rubber gloves are recommended.[1] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

  • Double Gloving: For all procedures involving direct handling or potential for significant contact (e.g., transfers, weighing), double-gloving is mandatory. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Inspection: Always inspect gloves for holes or tears before use.[10] Change gloves immediately if you suspect contamination and wash your hands thoroughly after removal.

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is required.[11] It must be fully buttoned to provide maximum coverage.

  • Full-Length Pants and Closed-Toe Shoes: No skin should be exposed between your lab coat and footwear. Shoes must be made of a non-porous material to protect from spills.[11]

  • Chemical-Resistant Apron: For procedures involving larger quantities (>100 mL) or a significant splash risk, a chemical-resistant apron worn over the lab coat is strongly recommended.[8]

Operational Safety & Task-Specific PPE Escalation

Different laboratory tasks carry different levels of risk. Your PPE strategy must be dynamic and adapt to the specific procedure being performed.

Task / OperationScaleMinimum Required PPERationale for Escalation
Weighing Solid / Preparing Stock Solution mg to gCore Ensemble + Double Nitrile/Butyl GlovesHigh risk of direct contact with concentrated material. Double gloves allow for safe removal of outer contaminated glove without interrupting the workflow.
Solution Transfer / Syringe Operations < 100 mLCore Ensemble + Double Nitrile/Butyl GlovesSplash risk is present but controlled. The core ensemble provides adequate protection for this scale.
Reaction Setup / Workup / Distillation > 100 mLCore Ensemble + Double Nitrile/Butyl Gloves + Chemical-Resistant ApronIncreased volume elevates the splash and spill risk significantly. An apron provides an additional barrier to protect the torso from corrosive splashes.
Emergency Spill Response AnyCore Ensemble + Air-Purifying Respirator with Organic Vapor/Amine CartridgesA significant spill will generate high vapor concentrations, overwhelming the fume hood's capacity and necessitating a higher level of respiratory protection.[12]

Decontamination, Doffing, and Disposal

Properly removing and disposing of contaminated PPE is as critical as wearing it. A flawed doffing procedure can lead to exposure and cross-contamination of your lab space.

Detailed PPE Doffing (Removal) Protocol

This sequence must be followed to prevent transferring contaminants from your PPE to your skin or clean surfaces.

  • Outer Gloves: While still in the designated work area (e.g., inside the fume hood), remove the outer pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield & Apron: Step away from the immediate work area. Remove the face shield and chemical-resistant apron (if used). Place them in a designated area for decontamination.

  • Lab Coat: Remove your lab coat, rolling it so the contaminated exterior is folded inward. Hang it in its designated storage location or place it in a laundry container if contaminated.

  • Goggles: Remove your chemical splash goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as in Step 1. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]

Disposal Plan

All disposable items that have come into contact with 2-METHYL-1-PIPERIDINECARBONITRILE are considered hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must be collected in a clearly labeled, sealed hazardous waste container. Do not overfill the bag.

  • Liquid Waste: Unused reagent and reaction waste must be collected in a designated, compatible, and clearly labeled hazardous waste container. Due to the nitrile functional group, this waste stream must never be mixed with acidic waste, as this could generate highly toxic hydrogen cyanide gas.[13]

  • Decontamination: All non-disposable equipment, including glassware and the work surface inside the fume hood, must be decontaminated according to your institution's standard operating procedures. This may involve rinsing with a suitable solvent (collected as hazardous waste) followed by soap and water.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

Caption: PPE Selection Workflow for 2-METHYL-1-PIPERIDINECARBONITRILE.

References

  • Vertex AI Search, Piperidine - SAFETY D
  • Vertex AI Search, PIPERIDINE (D11, 98%)
  • Vertex AI Search, Safety Data Sheet PIPERIDINE - ChemSupply Australia. [Accessed: March 14, 2026]
  • Vertex AI Search, SAFETY DATA SHEET - Tokyo Chemical Industry. [Accessed: March 14, 2026]
  • Vertex AI Search, MATERIAL SAFETY DATA SHEET - PYRIDINE. [Accessed: March 14, 2026]
  • Vertex AI Search, MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Vertex AI Search, 4-Piperidinopiperidine - Antibodies. [Accessed: March 14, 2026]
  • Vertex AI Search, Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. [Accessed: March 14, 2026]
  • PubChem, 2-Methylpyridine-3-carbonitrile | C7H6N2 | CID 4738308. [Accessed: March 14, 2026]
  • Vertex AI Search, SAFETY DATA SHEET - Sigma-Aldrich. [Accessed: March 14, 2026]
  • Vertex AI Search, SAFETY DATA SHEET - Thermo Fisher Scientific. [Accessed: March 14, 2026]
  • Vertex AI Search, safety in the labor
  • Vertex AI Search, SAFETY DATA SHEET - Fisher Scientific (6-Methyl-2-pyridinecarbonitrile). [Accessed: March 14, 2026]
  • MDS Associates, The Biodegradation Process of Sustainable Single-Use Nitrile Gloves. [Accessed: March 14, 2026]
  • Vertex AI Search, SAFETY DATA SHEET - Fisher Scientific (2-Methylpyridine). [Accessed: March 14, 2026]
  • Loba Chemie, 2-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 109-06-8 MSDS. [Accessed: March 14, 2026]
  • Szabo-Scandic, 2-Pyridinecarbonitrile - Material Safety D
  • National Center for Biotechnology Information, Prudent Practices in the Laboratory: Working with Chemicals. [Accessed: March 14, 2026]
  • Benchchem, Proper Disposal of (R)-mandelonitrile: A Comprehensive Guide for Laboratory Professionals. [Accessed: March 14, 2026]
  • ResearchGate, The Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. [Accessed: March 14, 2026]
  • United Nations Office on Drugs and Crime, Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Accessed: March 14, 2026]
  • Occupational Safety and Health Administration, Hazardous Waste - Decontamin
  • California State University, Bakersfield, Topic 1: Safety in the Organic Chemistry Labor
  • Scribd, Safety in An Organic Lab. [Accessed: March 14, 2026]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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